molecular formula C12H23N7O5 B15576042 NGR peptide

NGR peptide

货号: B15576042
分子量: 345.36 g/mol
InChI 键: DDPXDCKYWDGZAL-BQBZGAKWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Asn-Gly-Arg is an oligopeptide.

属性

分子式

C12H23N7O5

分子量

345.36 g/mol

IUPAC 名称

(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]pentanoic acid

InChI

InChI=1S/C12H23N7O5/c13-6(4-8(14)20)10(22)18-5-9(21)19-7(11(23)24)2-1-3-17-12(15)16/h6-7H,1-5,13H2,(H2,14,20)(H,18,22)(H,19,21)(H,23,24)(H4,15,16,17)/t6-,7-/m0/s1

InChI 键

DDPXDCKYWDGZAL-BQBZGAKWSA-N

产品来源

United States

Foundational & Exploratory

NGR peptide structure and function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Asn-Gly-Arg (NGR) Peptide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The landscape of cancer treatment is continually evolving, with a significant shift towards targeted therapies that offer enhanced efficacy and reduced systemic toxicity. Among the promising strategies is the use of tumor-homing peptides, which are small molecules capable of selectively delivering therapeutic or imaging agents to the tumor microenvironment.[1] The Asn-Gly-Arg (NGR) peptide has emerged as a particularly compelling ligand due to its specific affinity for aminopeptidase (B13392206) N (APN/CD13), a cell surface receptor that is significantly upregulated on the endothelial cells of tumor neovasculature and on various cancer cells.[1][2] This guide provides a comprehensive technical overview of the NGR peptide's structure, dual-receptor targeting mechanism, function in cellular signaling, and applications in oncology. It includes quantitative data on drug conjugate efficacy, detailed experimental protocols, and visualizations of key molecular pathways and workflows to serve as a resource for professionals in cancer research and drug development.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for the growth and metastasis of solid tumors.[3] These newly formed tumor vessels express unique molecular markers that are absent or present at low levels in quiescent, normal vasculature.[3][4] This differential expression provides a "vascular address" that can be exploited for targeted therapies. Phage display technology has been instrumental in identifying peptides that home to these specific addresses.[3][5] The Asn-Gly-Arg (NGR) tripeptide motif was discovered through in vivo phage display screening in tumor-bearing mice and identified as a potent ligand for targeting the tumor neovasculature.[3][4][5] Its primary receptor was identified as aminopeptidase N (APN), also known as CD13, which is overexpressed on angiogenic endothelial cells and various tumor cells.[3][6] Subsequent research has revealed a sophisticated dual-targeting mechanism involving a secondary receptor, αvβ3 integrin, following a spontaneous chemical modification of the peptide.[5][7][8] This unique targeting ability has positioned the this compound as a versatile tool for the delivery of cytotoxic drugs, cytokines, nanoparticles, and imaging agents directly to the tumor site, enhancing their therapeutic index.[1][9]

This compound: Structure and Chemistry

The Core NGR Motif

The fundamental structure responsible for the tumor-homing property is the tripeptide sequence L-Asparagine–Glycine (B1666218)–L-Arginine (Asn-Gly-Arg). This motif is the minimal sequence required for recognition by its primary receptor, APN/CD13.[10] The side chains of asparagine and arginine play crucial roles in forming specific interactions within the active site of the APN/CD13 enzyme.[10]

Linear vs. Cyclic Peptides

The NGR motif can be incorporated into both linear and cyclic peptide scaffolds. While linear NGR peptides demonstrate low-affinity binding, cyclization significantly enhances binding affinity, selectivity, and stability.[11][12] The most widely studied cyclic this compound is CNGRC, where the NGR sequence is flanked by two cysteine residues that form a disulfide bridge.[10][13] This conformational constraint is believed to present the NGR motif in an optimal orientation for receptor binding. Other cyclization strategies, such as the formation of a thioether bond, have also been developed to improve stability.[7]

Chemical Stability and Conversion to isoDGR

A critical chemical feature of the NGR motif is its propensity for spontaneous, non-enzymatic deamidation of the asparagine (Asn) residue, especially when it is followed by a small amino acid like glycine (Gly).[5][7] This reaction proceeds through a succinimide (B58015) ring intermediate, which then hydrolyzes to form a mixture of L-aspartate (DGR) and L-isoaspartate (isoDGR) derivatives.[7] This conversion from NGR to isoDGR is significant because it acts as a "molecular timer," generating a new ligand with a different receptor specificity.[5][8] The newly formed isoDGR motif is a potent ligand for RGD-binding integrins, such as αvβ3, which are also crucial mediators of angiogenesis and metastasis.[5][7][14]

Molecular Targets and Binding Mechanisms

The this compound exhibits a unique dual-targeting capability, engaging two different classes of receptors that are overexpressed in the tumor microenvironment.

Primary Receptor: Aminopeptidase N (APN/CD13)

APN/CD13 is a zinc-dependent membrane-bound metalloprotease.[3][5] Its expression is upregulated on the endothelial cells of angiogenic vessels in tumors and other tissues undergoing neovascularization, but it is not detected in the blood vessels of most normal tissues.[3][6] X-ray crystallography has shown that the NGR motif binds to the catalytic active site of APN.[10] Crucially, for effective binding, the N-terminal amino group of the this compound (or the cysteine in cNGRC) must be unprotected, as it forms important interactions within the active site.[13] This has major implications for the design of NGR-based bioconjugates, indicating that cargo should be attached to the C-terminus to preserve binding affinity.[13]

Secondary Receptor: Integrins (via isoDGR Conversion)

Following the deamidation of asparagine to isoaspartate, the resulting isoDGR motif gains high affinity for αvβ3, αvβ5, and α5β1 integrins.[5][8] These integrins are well-established markers of angiogenesis and play a key role in endothelial cell migration, proliferation, and survival.[4] The NGR-to-isoDGR conversion effectively switches the peptide's target from APN/CD13 to a family of pro-angiogenic integrins, providing a secondary mechanism for tumor retention and activity.[5][7]

G NGR This compound isoDGR isoDGR Peptide NGR->isoDGR Spontaneous Deamidation CD13 APN/CD13 Receptor NGR->CD13 Primary Binding Integrin αvβ3 Integrin isoDGR->Integrin Secondary Binding

Caption: Dual targeting mechanism of the this compound.

Binding and Internalization Process

Upon binding to APN/CD13 on the surface of a target cell, the this compound-cargo complex is internalized.[4][15] This process often occurs via the endosomal pathway.[4] Once inside the cell, the payload can be released from the peptide carrier. This release can be triggered by the acidic environment of the endosome or by enzymatic cleavage, depending on the design of the chemical linker used to conjugate the drug. This targeted delivery and intracellular release mechanism concentrates the therapeutic agent at the tumor site, thereby increasing its efficacy and reducing systemic toxicity.[4][16]

G Start NGR-Drug Conjugate (Extracellular) Binding Binding to APN/CD13 Receptor Start->Binding Internalization Endocytosis Binding->Internalization Endosome Drug in Endosome Internalization->Endosome Release Endosomal Escape & Drug Release Endosome->Release Action Drug acts on Intracellular Target Release->Action

Caption: Workflow for NGR-drug conjugate internalization and action.

Function and Signaling Pathways

Beyond its role as a homing device, the engagement of APN/CD13 by the this compound can modulate intracellular signaling pathways, contributing to its overall anti-tumor effect.

Role in Angiogenesis

APN/CD13 is functionally involved in angiogenesis.[3] APN antagonists have been shown to inhibit angiogenesis and suppress tumor growth, suggesting that the enzymatic activity of APN is important for this process.[3] By binding to APN, NGR peptides can interfere with its pro-angiogenic functions.

Modulation of Cellular Signaling

APN/CD13 can act as a signaling molecule, regulating pathways such as Erk1/2 and PI3K.[2] The therapeutic agent NGR-hTNF, a conjugate of the CNGRC peptide and human tumor necrosis factor-alpha (hTNF), exemplifies this modulatory role. While hTNF typically activates both pro-apoptotic and pro-survival pathways (Ras, Erk, Akt) through its receptor (TNFR), NGR-hTNF demonstrates a different signaling profile.[17] When NGR-hTNF binds to cells expressing both CD13 and TNFR, the engagement of CD13 by the NGR moiety leads to a specific impairment in the activation of pro-survival pathways.[17] This altered signaling balance shifts the cellular response towards apoptosis, thereby increasing the conjugate's cytotoxic and anti-angiogenic activity.[17]

G cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling NGR_TNF NGR-hTNF CD13 APN/CD13 NGR_TNF->CD13 NGR binds TNFR TNFR NGR_TNF->TNFR hTNF binds Ras Ras CD13->Ras Inhibits Akt Akt CD13->Akt Inhibits TNFR->Ras TNFR->Akt Apoptosis Apoptosis TNFR->Apoptosis Erk Erk Ras->Erk Survival Cell Survival Erk->Survival Akt->Survival

Caption: NGR-hTNF signaling pathway modulation.

Applications in Drug Development and Diagnostics

The unique tumor-homing properties of the this compound have been extensively exploited in the development of targeted cancer therapies and diagnostic agents.

NGR-Drug Conjugates

Directly conjugating cytotoxic drugs to NGR peptides is a primary strategy to improve their therapeutic index.[1]

  • NGR-Doxorubicin: Conjugates of doxorubicin (B1662922) with the this compound have shown enhanced anti-tumor effects and lower toxicity compared to the free drug in preclinical models.[4][16]

  • NGR-Daunomycin: Daunomycin has been linked to various cyclic NGR peptides, often via an enzyme-labile spacer to ensure drug release within the tumor cell.[7][18] These conjugates exhibit potent cytotoxic effects on CD13-positive cells.[7][18]

  • NGR-hTNF (Naptumomab estafenatox): This conjugate delivers TNF-α, a potent cytokine, specifically to the tumor vasculature.[1] This targeted delivery increases the permeability of tumor vessels, enhancing the penetration of co-administered chemotherapeutic agents.[17][19] NGR-hTNF has advanced through Phase I, II, and III clinical trials for various solid tumors, including mesothelioma, ovarian cancer, and colorectal cancer.[1][19][20][21]

NGR-Nanoparticle Systems

The this compound can be used to functionalize the surface of nanoparticles, such as liposomes, micelles, or polymers, to create sophisticated drug delivery systems.[1][4][16] This approach offers several advantages:

  • Multivalency: Displaying multiple NGR peptides on a nanoparticle's surface can increase the avidity (overall binding strength) for CD13-positive cells.[4][11]

  • Increased Payload: Nanoparticles can encapsulate a larger quantity of a therapeutic agent compared to direct peptide-drug conjugation.[1]

  • Improved Pharmacokinetics: The nanoparticle carrier can protect the drug from degradation and alter its biodistribution and circulation time.

NGR in Molecular Imaging

By conjugating NGR peptides to imaging probes (e.g., fluorescent dyes, quantum dots, or radioisotopes), it is possible to non-invasively visualize and monitor tumor angiogenesis and the expression of APN/CD13.[1][4][22] These NGR-based imaging agents have shown potential in preclinical models for tumor detection, characterization, and monitoring therapeutic response.[4][15]

Quantitative Data Analysis

The efficacy of NGR-drug conjugates is often evaluated by measuring their in vitro cytotoxicity against cancer cell lines with differential expression of the APN/CD13 receptor. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this comparison.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Cyclic NGR-Daunomycin Conjugates

CompoundTarget Cell LineCD13 ExpressionIC₅₀ (μM)Reference
Daunomycin (Free Drug)HT-1080Positive0.04 ± 0.01[23]
Daunomycin (Free Drug)HT-29Negative0.11 ± 0.01[23]
c[CH₂-CO-NGRC]-GFLG-Aoa-DauHT-1080Positive0.22 ± 0.04[18][23]
c[CH₂-CO-NGRC]-GFLG-Aoa-DauHT-29Negative0.94 ± 0.05[18][23]
Ac-c[CNGRC]-GFLG-Aoa-DauHT-1080Positive0.17 ± 0.02[18][23]
Ac-c[CNGRC]-GFLG-Aoa-DauHT-29Negative0.70 ± 0.10[18][23]

Data represents the cytotoxic effect after a 72-hour incubation period. HT-1080 is a human fibrosarcoma cell line with high CD13 expression, while HT-29 is a human colon adenocarcinoma cell line with negative or very low CD13 expression. The conjugates show higher potency (lower IC₅₀ values) against the CD13-positive cell line, demonstrating a degree of targeted activity.[18]

Key Experimental Protocols

Solid-Phase Synthesis of Cyclic NGR Peptides (e.g., c[CNGRC])
  • Resin Preparation: Start with a rink amide resin to yield a C-terminal amide upon cleavage.

  • Peptide Elongation: Perform solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. Sequentially couple Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Cys(Trt)-OH) using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA in DMF. Monitor each coupling step with a ninhydrin (B49086) test.

  • Cleavage and Deprotection: After assembling the linear peptide, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification of Linear Peptide: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[18]

  • Cyclization (Disulfide Bond Formation): Dissolve the purified linear peptide in a dilute aqueous buffer (e.g., ammonium (B1175870) bicarbonate, pH 8.0-8.5). Induce disulfide bond formation by stirring the solution in an open-to-air flask for 12-24 hours or by using an oxidizing agent like H₂O₂. Monitor the reaction progress by RP-HPLC.

  • Final Purification and Analysis: Purify the final cyclic peptide by RP-HPLC. Confirm the identity and purity of the product using mass spectrometry (e.g., ESI-MS) and analytical HPLC.[18][23]

In Vitro Cell Binding and Uptake Assay
  • Cell Culture: Culture CD13-positive (e.g., HT-1080) and CD13-negative (e.g., HT-29) cells in appropriate media until they reach 70-80% confluency in chamber slides or multi-well plates.

  • Preparation of Labeled Peptide: Use an this compound conjugated to a fluorescent probe (e.g., FITC or Cy5.5).

  • Incubation: Wash the cells with PBS. Incubate the cells with the fluorescently labeled this compound (e.g., at 1-10 µM concentration) in serum-free media for various time points (e.g., 30 min, 1h, 4h) at 37°C. For competition experiments, pre-incubate a set of cells with an excess of unlabeled this compound or a CD13 inhibitor like bestatin (B1682670) before adding the labeled peptide.

  • Washing and Fixation: Wash the cells three times with cold PBS to remove unbound peptide. Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Staining and Imaging: Counterstain the cell nuclei with DAPI. Mount the slides and visualize cellular binding and internalization using confocal fluorescence microscopy.[4]

  • Quantitative Analysis (Flow Cytometry): For a quantitative measure of binding, detach the incubated cells, wash them, and analyze the fluorescence intensity per cell using a flow cytometer.

In Vivo Tumor Homing Assay
  • Animal Model: Establish tumor xenografts by subcutaneously injecting human tumor cells (e.g., HT-1080) into immunocompromised mice (e.g., nude mice). Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Injection of Agent: Intravenously inject the NGR-conjugated agent (e.g., a fluorescently labeled this compound, NGR-phage, or a radiolabeled NGR conjugate) into the tail vein of the tumor-bearing mice.[3][24] Include a control group injected with a non-targeting control peptide (e.g., a scrambled sequence).

  • Circulation and Biodistribution: Allow the agent to circulate for a specific period (e.g., 1h, 4h, 24h).

  • Tissue Harvesting and Analysis:

    • For Fluorescent Probes: Euthanize the mice and perfuse with saline. Harvest the tumor and major organs (liver, spleen, kidney, lung, heart). Analyze the biodistribution by either ex vivo imaging of the whole organs or by fluorescence microscopy of frozen tissue sections.[4]

    • For Phage Display: Euthanize the mice, harvest tissues, and homogenize them. Titer the phage recovered from each organ by infecting E. coli to quantify the number of phage particles that homed to each tissue.[3]

    • For Radiolabeled Probes: Use SPECT/CT or PET/CT for in vivo imaging at different time points. After the final imaging session, harvest tissues and measure radioactivity using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[22]

G Start Establish Tumor Xenograft in Mouse Model Inject IV Injection of NGR-labeled Agent Start->Inject Circulate Agent Circulates (e.g., 4 hours) Inject->Circulate Euthanize Euthanize & Perfuse Animal Circulate->Euthanize Harvest Harvest Tumor and Control Organs Euthanize->Harvest Analyze Quantify Agent Accumulation (Fluorescence, Radioactivity, etc.) Harvest->Analyze Compare Compare Tumor vs. Control Organ Uptake Analyze->Compare

Caption: Experimental workflow for an in vivo tumor homing assay.

Conclusion and Future Outlook

The this compound represents a clinically validated and highly versatile ligand for targeting the tumor microenvironment. Its ability to recognize APN/CD13 and, subsequently, pro-angiogenic integrins via a spontaneous chemical conversion provides a robust, dual-targeting mechanism that enhances its specificity and retention at the tumor site. The successful development of NGR-conjugated therapeutics, most notably NGR-hTNF, underscores the potential of this platform.

Future research will likely focus on optimizing the stability and binding kinetics of NGR peptides through novel cyclization chemistries, developing more sophisticated linker technologies for controlled drug release, and exploring combination therapies where NGR-targeted agents can be used to sensitize tumors to other treatments, such as immunotherapy or radiation. The continued refinement of NGR-based platforms promises to yield next-generation cancer therapeutics with superior precision and efficacy.

References

An In-depth Technical Guide to NGR Peptide Binding to Aminopeptidase N (CD13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between NGR peptides and aminopeptidase (B13392206) N (CD13/APN), a key receptor implicated in angiogenesis and tumor progression. The Asn-Gly-Arg (NGR) peptide motif has been extensively validated as a ligand for an isoform of CD13 overexpressed on tumor vasculature and various cancer cells, making it a critical tool for targeted cancer therapies and imaging agents.[1][2][3][4][5] This document details the quantitative aspects of this binding interaction, outlines key experimental methodologies, and elucidates the downstream signaling cascades.

Quantitative Analysis of NGR Peptide Binding to CD13

The binding affinity of NGR peptides to CD13 is a crucial parameter for the development of targeted therapeutics. This affinity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a radiolabeled or fluorescently labeled ligand to the receptor. The conformation of the this compound, particularly cyclization, significantly influences its binding affinity.

Peptide ConstructPeptide TypeTarget ReceptorMeasurementResultReference
NOTA-G3-NGRCyclicCD13IC5074.69 ± 3.91 nM[6][7]
DOTA-c(NGR)2Dimeric CyclicCD13IC50160.1 nM[8]
CNGRC-TNFCyclicCD13Anti-tumor Activity>10-fold higher than linear counterpart[6]
GNGRG-TNFLinearCD13Anti-tumor Activity>10-fold lower than cyclic counterpart[6]

Table 1: Comparison of Binding Affinity and Activity for various NGR Peptides. This table summarizes the binding affinities of different this compound constructs to the CD13 receptor. Cyclic and dimeric forms generally exhibit enhanced binding characteristics.

Key Experimental Protocols

Robust validation of the specific binding of NGR peptides to CD13 is fundamental for preclinical development. The following section details the methodologies for essential in vitro and in vivo assays.

In Vitro Binding Assays

1. Flow Cytometry for Quantitative Binding Analysis

Flow cytometry offers a high-throughput and quantitative method to assess the binding of fluorescently labeled NGR peptides to the cell surface at a single-cell level.[1]

  • Cell Preparation:

    • Harvest CD13-positive (e.g., HT-1080, HUVEC) and CD13-negative (e.g., HT-29, MDA-MB-231) cells.[1][9][10][11]

    • Wash the cells with phosphate-buffered saline (PBS).

    • Resuspend the cells in a binding buffer (e.g., PBS with 1% bovine serum albumin) at a concentration of 1 x 10^6 cells/mL.[1]

  • Incubation:

    • Add the fluorescently labeled this compound to the cell suspension at various concentrations.

    • Incubate for 1-2 hours at 4°C, protected from light, to primarily measure cell surface binding by inhibiting internalization.[1]

  • Analysis:

    • Wash the cells to remove the unbound peptide.

    • Resuspend the cell pellet in a suitable buffer for flow cytometry.

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[1]

2. Fluorescence Microscopy for Visual Confirmation

This method provides direct visual evidence of this compound binding and cellular localization.[1]

  • Cell Seeding:

    • Seed CD13-positive and CD13-negative cells onto glass coverslips or imaging-grade multi-well plates and allow them to adhere overnight.[1]

  • Incubation and Washing:

    • Incubate the cells with a fluorescently labeled this compound.

    • Wash the cells with PBS to remove the unbound peptide.[1]

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.[1]

    • (Optional) Permeabilize the cells with a detergent like Triton X-100 if visualizing internalization.[1]

    • Counterstain the nuclei with a fluorescent dye such as DAPI.[1]

  • Imaging:

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.[1]

    • Visualize the cells using a fluorescence or confocal microscope.[1]

3. Competitive Binding Assay for Affinity Determination

Competitive binding assays are crucial for quantifying the binding affinity (IC50 value) of an unlabeled this compound by measuring its ability to compete with a labeled ligand.[1][6]

  • Cell Preparation:

    • Seed CD13-positive cells in a multi-well plate and allow them to reach confluency.[6]

  • Competition Reaction:

    • Add a fixed concentration of a labeled this compound (e.g., radiolabeled or fluorescently labeled) to each well.[6]

    • Simultaneously, add increasing concentrations of the unlabeled competitor this compound.[1][6]

    • Incubate for a sufficient time to reach binding equilibrium (e.g., 2 hours at 37°C).[1]

  • Washing and Measurement:

    • Wash the cells thoroughly to remove unbound ligands.[1][6]

    • For radiolabeled peptides, lyse the cells and measure radioactivity using a gamma counter.[6]

    • For fluorescently labeled peptides, measure the fluorescence intensity using a plate reader or flow cytometer.[6][12]

  • Data Analysis:

    • Plot the percentage of bound labeled peptide against the concentration of the unlabeled competitor peptide.

    • The IC50 value is the concentration of the unlabeled peptide that displaces 50% of the labeled peptide.[6]

In Vivo Homing and Biodistribution Studies

These studies are essential to determine the distribution and accumulation of NGR-peptide conjugates in a living organism.

  • Animal Model:

    • Utilize a tumor-bearing animal model, for example, mice with subcutaneous CD13-positive tumors (e.g., HT-1080 xenografts).[12][13][14]

  • Radiolabeling and Injection:

    • Label the NGR-peptide conjugate with a suitable radionuclide (e.g., 125I, 68Ga, 99mTc, 177Lu).[12][13][15]

    • Inject a known amount of the radiolabeled conjugate into the tail vein of the tumor-bearing animals.[12]

  • Biodistribution Analysis:

    • At various time points post-injection, euthanize the animals.

    • Dissect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle).

    • Weigh the tissues and measure the radioactivity using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

Signaling Pathways Activated by this compound Binding to CD13

Ligation of CD13 by NGR peptides or monoclonal antibodies can trigger intracellular signaling cascades, indicating that CD13 is not merely a passive docking receptor but an active signaling molecule.[16]

Upon binding, CD13 can induce a biphasic increase in intracellular calcium (--INVALID-LINK--), with an initial release from intracellular stores followed by a sustained influx from the extracellular environment.[16] This signaling is independent of its peptidase activity.[17] Furthermore, CD13 cross-linking has been shown to provoke the phosphorylation of several mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38.[16] These signaling events can ultimately influence cellular processes such as migration, adhesion, and apoptosis.[17][18]

Below is a diagram illustrating the proposed signaling pathway initiated by CD13 ligation.

CD13_Signaling_Pathway NGR This compound CD13 Aminopeptidase N (CD13) NGR->CD13 Binds PLC Phospholipase C (PLC) CD13->PLC Activates Ca_influx Ca²⁺ Influx CD13->Ca_influx PI3K PI3K CD13->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Acts on Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Responses (Migration, Adhesion, Apoptosis) Ca_release->Cell_Response Ca_influx->Cell_Response MAPK_cascade MAPK Cascade PI3K->MAPK_cascade ERK ERK1/2 MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK p38 p38 MAPK_cascade->p38 ERK->Cell_Response JNK->Cell_Response p38->Cell_Response

Caption: Proposed signaling pathway upon this compound binding to CD13.

Experimental and Logical Workflows

The successful development of NGR-targeted agents relies on a structured experimental workflow, from initial screening to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation Screening Peptide Library Screening (e.g., Peptide Array) Binding_Assay Binding Assays (Flow Cytometry, Microscopy) Screening->Binding_Assay Affinity_Assay Competitive Binding Assay (IC50 Determination) Binding_Assay->Affinity_Assay Functional_Assay Functional Assays (Cell Adhesion, Internalization) Affinity_Assay->Functional_Assay Biodistribution Biodistribution Studies (%ID/g) Functional_Assay->Biodistribution Imaging Tumor Imaging (PET/SPECT, Optical) Biodistribution->Imaging Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Imaging->Efficacy

Caption: General experimental workflow for developing NGR-targeted agents.

The logical relationship between the key components of NGR-peptide-mediated targeting is also critical to understand.

Logical_Relationship NGR This compound Binding Specific Binding NGR->Binding CD13 CD13 Receptor (on Tumor Vasculature) CD13->Binding Internalization Internalization Binding->Internalization Drug_Delivery Targeted Drug Delivery Internalization->Drug_Delivery Imaging Targeted Imaging Internalization->Imaging

References

The NGR Peptide: A Technical Guide to a Versatile Targeting Motif in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The asparagine-glycine-arginine (NGR) peptide motif has emerged as a pivotal tool in the targeted delivery of therapeutics and imaging agents to the tumor microenvironment. Its specificity for aminopeptidase (B13392206) N (APN/CD13), a cell surface receptor markedly upregulated on tumor neovasculature and various cancer cells, provides a strategic advantage for enhancing therapeutic efficacy while minimizing off-target toxicity. This technical guide offers a comprehensive overview of the NGR peptide, its variants, and its applications in oncology. It details the underlying molecular interactions, provides a comparative analysis of linear and cyclic NGR peptides, and presents detailed experimental protocols for their synthesis, characterization, and evaluation. Furthermore, this guide visualizes key signaling pathways and experimental workflows, offering a practical resource for researchers and drug development professionals in the field of targeted cancer therapy.

The NGR Motif and its Target: Aminopeptidase N (CD13)

The NGR tripeptide was first identified through in vivo phage display as a sequence that selectively homes to tumor vasculature.[1] Its primary molecular target is Aminopeptidase N (APN), also known as CD13, a zinc-dependent ectopeptidase.[2] While expressed at low levels in normal tissues, CD13 is significantly overexpressed on the endothelial cells of angiogenic blood vessels and on a variety of tumor cells, making it an attractive target for cancer-specific therapies.[3]

The interaction between the this compound and CD13 is a cornerstone of its targeting capabilities. Upon binding, the NGR-ligand complex is often internalized via an endosomal pathway, facilitating the intracellular delivery of conjugated payloads.[4] An intriguing aspect of this compound biology is its potential for dual targeting. Under physiological conditions, the asparagine residue in the NGR sequence can undergo deamidation to form an isoaspartate-glycine-arginine (isoDGR) motif. This isoDGR sequence is a ligand for αvβ3 integrins, which are also overexpressed in the tumor microenvironment, thus providing a secondary targeting mechanism.[5]

This compound Variants: A Comparative Analysis

NGR peptides can be synthesized in both linear and cyclic forms. Cyclization, typically achieved through the formation of a disulfide bond between flanking cysteine residues (e.g., CNGRC) or an amide bond between the side chains of other amino acids (e.g., cKNGRE), has been shown to confer significant advantages over linear counterparts.[6][7]

Key Advantages of Cyclic NGR Peptides:

  • Enhanced Binding Affinity: The conformational rigidity imposed by cyclization pre-organizes the peptide into a bioactive conformation, leading to a higher binding affinity for CD13. For instance, the cyclic peptide cKNGRE has demonstrated a 3.6-fold greater affinity for CD13-positive cancer cells compared to its linear analog.[6]

  • Increased Stability: Cyclic peptides are generally more resistant to enzymatic degradation in serum, leading to a longer plasma half-life and improved in vivo performance.[7]

  • Improved Specificity: The constrained structure of cyclic peptides can lead to more specific interactions with the target receptor, potentially reducing off-target binding.

The choice between linear and cyclic NGR peptides depends on the specific application. While cyclic peptides often offer superior performance, linear peptides can be easier and more cost-effective to synthesize.

Quantitative Data on this compound Variants

The binding affinity and in vitro efficacy of various this compound constructs have been quantified in numerous studies. The following tables summarize key quantitative data for different this compound variants and their conjugates.

Table 1: Binding Affinity of this compound Variants to CD13

Peptide VariantCell LineAssay TypeBinding Affinity (IC50/EC50)Reference(s)
cKNGRE-OGHT-1080 (CD13+)Flow CytometryEC50 = 61.0 µM[6]
KNGRG-OG (Linear)HT-1080 (CD13+)Flow CytometryEC50 = 219.9 µM[6]
LTSLs-cKNGREHT-1080 (CD13+)Flow CytometryEC50 = 6.2 µM[6]
LTSLs-KNGRG (Linear)HT-1080 (CD13+)Flow CytometryEC50 = 21.5 µM[6]
NOTA-G3-NGR (Cyclic)HT-1080 (CD13+)Competitive BindingIC50 = 74.69 ± 3.91 nM[8]

LTSLs: Long-circulating thermosensitive liposomes

Table 2: In Vitro Cytotoxicity of NGR-Drug Conjugates

ConjugateCell LineEffectComparisonFold ImprovementReference(s)
Doxorubicin-NPh-NGRHT-1080 (CD13+)Increased Cytotoxicityvs. Doxorubicin-NPh~2-fold[7]
Doxorubicin-NPh-NGRMCF-7 (CD13-)No Significant Differencevs. Doxorubicin-NPh-[7]
Daunomycin-c[NleNGRE]-NH2Kaposi Sarcoma (CD13+)Higher Antitumor Effectvs. HT-29 (CD13-)Significant[9]
Daunomycin-c[KNGRE]-NH2Kaposi Sarcoma (CD13+)Higher Antitumor Effectvs. HT-29 (CD13-)Significant[9]

NPh: Nanoparticle

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of NGR peptides and their conjugates.

Solid-Phase Peptide Synthesis (SPPS) of a Cyclic this compound (cKNGRE)

This protocol describes the synthesis of a cyclic this compound with a lactam bridge between a lysine (B10760008) (Lys) and a glutamic acid (Glu) residue.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Glu(OAll)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Lys(Alloc)-OH)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Deprotection agent (20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solvents (DMF, DCM, Acetonitrile)

  • Palladium catalyst (e.g., Pd(PPh3)4)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling: Couple Fmoc-Glu(OAll)-OH to the resin using a coupling agent and a base.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Iterative Coupling and Deprotection: Sequentially couple the remaining amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Lys(Alloc)-OH) following the deprotection step.

  • Side-Chain Deprotection: Selectively deprotect the Alloc group from Lys and the OAll group from Glu using a palladium catalyst.

  • On-Resin Cyclization: Perform on-resin cyclization by forming an amide bond between the deprotected Lys and Glu side chains using a coupling agent.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

Competitive Binding Assay

This assay quantifies the binding affinity (IC50) of an unlabeled this compound by measuring its ability to compete with a labeled this compound for binding to CD13 on cells.

Materials:

  • CD13-positive cells (e.g., HT-1080)

  • CD13-negative cells (e.g., HT-29) as a control

  • Labeled this compound (e.g., fluorescently or radiolabeled)

  • Unlabeled this compound (competitor)

  • Binding buffer (e.g., PBS with 1% BSA)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed CD13-positive and CD13-negative cells in 96-well plates.

  • Competition: Add a fixed concentration of the labeled this compound and increasing concentrations of the unlabeled competitor this compound to the wells.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Washing: Wash the cells to remove unbound peptides.

  • Detection: Measure the amount of bound labeled peptide using a suitable detection method (e.g., fluorescence plate reader, gamma counter).

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of NGR-drug conjugates on cancer cells.

Materials:

  • CD13-positive and CD13-negative cancer cell lines

  • NGR-drug conjugate, free drug, and this compound alone

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates.

  • Treatment: Treat the cells with serial dilutions of the test compounds.

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow formazan (B1609692) crystal formation.

  • Solubilization: Solubilize the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

In Vivo Tumor Targeting and Imaging

This protocol outlines a general procedure for evaluating the tumor-targeting ability of NGR peptides in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells (e.g., HT-1080)

  • Labeled this compound (e.g., near-infrared dye-conjugated)

  • In vivo imaging system

Procedure:

  • Tumor Xenograft Model: Subcutaneously inject tumor cells into the flank of the mice and allow the tumors to grow to a suitable size.

  • Probe Administration: Intravenously inject the labeled this compound into the tumor-bearing mice.

  • In Vivo Imaging: At various time points post-injection, anesthetize the mice and acquire images using an in vivo imaging system.

  • Ex Vivo Biodistribution: After the final imaging time point, euthanize the mice, excise the tumor and major organs, and image them ex vivo to quantify probe accumulation.

  • Data Analysis: Analyze the images to determine the tumor-to-background ratio and quantify the percentage of injected dose per gram of tissue (%ID/g) in the tumor and other organs.

Serum Stability Assay

This assay determines the stability of NGR peptides in the presence of serum proteases.

Materials:

  • This compound

  • Human or mouse serum

  • Quenching solution (e.g., trichloroacetic acid)

  • RP-HPLC system

Procedure:

  • Incubation: Incubate the this compound with serum at 37°C.

  • Time-Point Sampling: Collect aliquots at different time points.

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution.

  • Protein Precipitation: Precipitate and remove serum proteins by centrifugation.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the peptide's half-life in serum.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows related to this compound research.

CD13_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response NGR_Peptide This compound CD13 CD13/APN NGR_Peptide->CD13 Binding Src Src CD13->Src Activation Syk Syk Src->Syk Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation PI3K PI3K PLCg2->PI3K Activation Akt Akt PI3K->Akt Activation Cdc42 Cdc42 PI3K->Cdc42 Activation Angiogenesis Angiogenesis Akt->Angiogenesis Cell_Migration Cell Migration Cdc42->Cell_Migration Filopodia_Formation Filopodia Formation Cdc42->Filopodia_Formation SPPS_Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling First_AA_Coupling First Amino Acid Coupling Resin_Swelling->First_AA_Coupling Fmoc_Deprotection Fmoc Deprotection First_AA_Coupling->Fmoc_Deprotection Iterative_Coupling Iterative Coupling & Deprotection Fmoc_Deprotection->Iterative_Coupling Side_Chain_Deprotection Selective Side-Chain Deprotection Iterative_Coupling->Side_Chain_Deprotection On_Resin_Cyclization On-Resin Cyclization Side_Chain_Deprotection->On_Resin_Cyclization Cleavage Cleavage from Resin On_Resin_Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization End End Characterization->End NGR_Drug_Conjugate_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide_Synthesis This compound Synthesis Conjugation Conjugation Peptide_Synthesis->Conjugation Drug_Linker_Prep Drug-Linker Preparation Drug_Linker_Prep->Conjugation Purification_Char Purification & Characterization Conjugation->Purification_Char Binding_Assay Binding Assay (CD13+ vs CD13- cells) Purification_Char->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay Binding_Assay->Cytotoxicity_Assay Stability_Assay Serum Stability Assay Cytotoxicity_Assay->Stability_Assay Animal_Model Tumor Model Establishment Stability_Assay->Animal_Model Targeting_Study Tumor Targeting & Biodistribution Animal_Model->Targeting_Study Efficacy_Study Therapeutic Efficacy Study Targeting_Study->Efficacy_Study

References

The Role of NGR Peptides in Targeting Tumor Vasculature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective eradication of tumor cells while sparing healthy tissues remains the cornerstone of modern oncology research. A promising strategy that has gained significant traction is the targeting of the tumor vasculature, the very lifeline that fuels cancer growth and metastasis. Among the various ligands developed for this purpose, the Asn-Gly-Arg (NGR) peptide motif has emerged as a powerful tool for the targeted delivery of therapeutic and imaging agents to the tumor microenvironment. This technical guide provides an in-depth exploration of the NGR peptide, its mechanism of action, and its application in targeting the intricate network of blood vessels that support tumor progression.

The this compound and Its Target: Aminopeptidase (B13392206) N (CD13)

The NGR tripeptide was first identified through in vivo phage display as a sequence that selectively homes to tumor vasculature.[1] Its primary molecular target is Aminopeptidase N (APN), also known as CD13, a zinc-dependent ectoenzyme.[1][2] CD13 is a multifunctional protein involved in various cellular processes, including cell migration and signal transduction.[1] While expressed at low levels in the vasculature of healthy tissues, its expression is significantly upregulated on the endothelial cells of angiogenic tumor blood vessels.[1][3] This differential expression profile makes CD13 an ideal target for directing therapies specifically to the tumor site, thereby minimizing collateral damage to healthy tissues.[1][3] Furthermore, CD13 is also expressed on various tumor cells, offering a dual-targeting opportunity.[4]

The interaction between the this compound and CD13 is highly specific. An interesting aspect of this interaction is the phenomenon of asparagine deamidation. The asparagine (N) residue in the NGR motif can spontaneously deamidate to form an isoaspartate (isoDGR) residue. This conversion generates a new ligand that is recognized by RGD-binding integrins, particularly αvβ3, which are also crucial for tumor angiogenesis and metastasis.[5][6] This dual-targeting capability, first to CD13 and subsequently to integrins, enhances the tumor-homing properties of NGR-based therapeutics.[5][6]

Quantitative Analysis of this compound Binding and Efficacy

The affinity of NGR peptides for their receptors and the cytotoxic efficacy of NGR-drug conjugates are critical parameters in the development of targeted cancer therapies. These are often quantified by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

Table 1: Binding Affinity of NGR Peptides to CD13
Peptide ConstructPeptide TypeTarget ReceptorMeasurementResult (nM)
NOTA-G3-NGRCyclicCD13IC5074.69 ± 3.91[7]
cNGRCyclicCD13Kd50 ± 5.2[8]
linear-NGRLinearCD13Kd250 ± 21.5[8]
Table 2: In Vitro Cytotoxicity of NGR-Drug Conjugates
ConjugateCell LineTarget ExpressionIC50 (nM)
Doxorubicin-CNGRCHT-1080CD13-positive~500[9]
Doxorubicin-CNGRCHT-29CD13-negative>1000[9]
Daunomycin-c(KNGRE)HT-1080CD13-positiveVaries based on conjugate structure[5]
NGR-M-PTX (Paclitaxel)C6 GliomaNot specifiedSignificantly lower than free drug[10]

Signaling Pathways and Mechanisms of Action

The binding of an NGR-peptide conjugate to its target receptors initiates a cascade of intracellular events that ultimately determine the therapeutic outcome. The fusion protein NGR-TNF, which combines the this compound with tumor necrosis factor-alpha (TNF-α), provides a well-studied example of this complex signaling.

When NGR-TNF engages with a target cell expressing both CD13 and the TNF receptor (TNFR), a dual-receptor interaction occurs.[11] The NGR moiety binds to a specific isoform of CD13, while the TNF-α portion binds to TNFR.[11][12] This co-ligation triggers a unique signaling cascade. The NGR-CD13 interaction has been shown to impair the pro-survival signaling pathways typically activated by TNF-α, such as the Ras-Erk and Akt pathways.[11][12] Simultaneously, the pro-apoptotic pathways, including the JNK and p38 pathways, remain active.[12] This selective inhibition of survival signals shifts the cellular balance towards apoptosis, thereby enhancing the cytotoxic effect of TNF-α on the target cells.[11]

In some acute myeloid leukemia (AML) cells, the this compound has been shown to induce a caspase-independent cell death pathway.[13] This process is initiated by a Ca2+ influx, leading to mitochondrial dysfunction and the generation of superoxide (B77818) anions.[13]

NGR_Signaling_Pathway NGR-TNF Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGR_TNF NGR-TNF CD13 CD13 Receptor NGR_TNF->CD13 NGR binding TNFR TNF Receptor NGR_TNF->TNFR TNF binding Ras Ras CD13->Ras TNFR->Ras Akt Akt TNFR->Akt JNK JNK TNFR->JNK p38 p38 TNFR->p38 Erk Erk Ras->Erk Erk->Akt Inhibits Caspases Caspases JNK->Caspases p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

NGR-TNF Signaling Cascade

Experimental Protocols

The development and validation of NGR-based therapeutics rely on a series of well-defined experimental protocols. This section provides detailed methodologies for key in vitro and in vivo assays.

Solid-Phase Peptide Synthesis of NGR Peptides

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the standard method for synthesizing NGR peptides.[1]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine (B6355638) solution in DMF.[1]

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3 equivalents) with a coupling agent such as HATU or HOBt/DIC (3 equivalents each) in DMF and couple it to the deprotected resin. The reaction is typically allowed to proceed for 1-2 hours.[1]

  • Washing: Thoroughly wash the resin with DMF after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling steps until the desired linear peptide sequence is assembled.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, TIS), to cleave the peptide from the resin and remove the side-chain protecting groups.[1]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and NMR spectroscopy.[1]

In Vitro Competitive Binding Assay

This assay quantifies the binding affinity (IC50) of an unlabeled this compound by measuring its ability to compete with a labeled this compound for binding to CD13 on the cell surface.

  • Cell Preparation: Seed CD13-positive cells (e.g., HT-1080) in a multi-well plate and allow them to adhere.

  • Competition Reaction:

    • Add a fixed concentration of a labeled this compound (e.g., fluorescently or radiolabeled) to each well.

    • Simultaneously, add increasing concentrations of the unlabeled competitor this compound to the wells.

    • Incubate the plate at 4°C for 2 hours to allow the binding to reach equilibrium.[14]

  • Washing: Wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound peptides.[14]

  • Detection:

    • For fluorescently labeled peptides, measure the fluorescence intensity using a plate reader or flow cytometer.

    • For radiolabeled peptides, lyse the cells and measure the radioactivity using a gamma counter.[14]

  • Data Analysis: Plot the percentage of bound labeled peptide against the concentration of the unlabeled competitor peptide. The IC50 value is the concentration of the unlabeled peptide that displaces 50% of the labeled peptide.[14]

In Vivo Tumor Targeting Study

This protocol evaluates the tumor-homing ability of an NGR-peptide conjugate in a tumor-bearing animal model.

  • Tumor Model: Establish subcutaneous tumors in immunocompromised mice by injecting a CD13-positive human cancer cell line (e.g., HT-1080).

  • Probe Administration: Once the tumors reach a suitable size, intravenously inject the radiolabeled (e.g., with 68Ga) NGR-peptide conjugate into the mice.[9]

  • Biodistribution Analysis: At various time points post-injection, euthanize the mice and harvest the tumors and major organs (e.g., liver, kidneys, spleen, heart, lungs, and muscle).

  • Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. A high tumor-to-muscle ratio indicates successful tumor targeting.[9]

Immunohistochemical Staining for CD13

This technique is used to visualize the expression and localization of CD13 in tumor tissues.

  • Tissue Preparation: Fix freshly dissected tumor tissue in 10% formalin and embed it in paraffin. Cut thin sections (e.g., 5 µm) of the paraffin-embedded tissue and mount them on glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections using xylene and rehydrate them through a series of graded ethanol (B145695) solutions.

  • Antigen Retrieval: Unmask the antigenic sites by heating the slides in a citrate (B86180) buffer (pH 6.0).[15]

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the tissue sections with a primary antibody specific for CD13.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody that binds to the primary antibody.[16]

  • Signal Amplification and Detection: Use an avidin-biotin-peroxidase complex and a chromogen substrate like diaminobenzidine (DAB) to visualize the antibody binding.[16]

  • Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.[15]

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount them with a coverslip.

  • Microscopic Analysis: Examine the stained sections under a microscope to assess the intensity and localization of CD13 expression.

Visualizing Workflows and Relationships

Experimental Workflow for NGR-Drug Conjugate Development

The development of an NGR-drug conjugate follows a logical progression from initial design and synthesis to preclinical and clinical evaluation.

NGR_Drug_Development_Workflow Workflow for NGR-Drug Conjugate Development cluster_invitro In Vitro cluster_invivo In Vivo A Peptide Design & Synthesis B Drug Conjugation A->B C In Vitro Validation B->C D In Vivo Preclinical Studies C->D C1 Binding Affinity (IC50, Kd) C->C1 C2 Cytotoxicity (MTT Assay) C->C2 C3 Specificity (Competitive Binding) C->C3 E Clinical Trials D->E D1 Tumor Targeting & Biodistribution D->D1 D2 Therapeutic Efficacy D->D2 D3 Toxicity Studies D->D3

NGR-Drug Conjugate Development Workflow
Logical Relationship of NGR-Mediated Tumor Targeting

The effective targeting of tumor vasculature by NGR peptides is based on a series of interconnected biological principles.

NGR_Targeting_Logic Logical Framework of NGR-Mediated Tumor Targeting Tumor Tumor Growth & Metastasis Angiogenesis Angiogenesis Tumor->Angiogenesis Requires CD13 Upregulation of CD13 on Tumor Vasculature Angiogenesis->CD13 Targeting Specific Binding to CD13 CD13->Targeting NGR This compound NGR->Targeting NGR_Drug NGR-Drug Conjugate NGR_Drug->Targeting Internalization Cellular Internalization Targeting->Internalization Drug_Release Drug Release Internalization->Drug_Release Effect Anti-Tumor Effect Drug_Release->Effect

Logical Relationship of NGR-Mediated Targeting

Conclusion

NGR peptides represent a versatile and potent platform for the targeted delivery of anti-cancer agents to the tumor vasculature. Their specificity for CD13, coupled with the potential for dual targeting of integrins, offers a significant advantage in enhancing therapeutic efficacy while minimizing off-target toxicity. The methodologies and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to harness the full potential of NGR-based strategies in the fight against cancer. Continued research into the nuances of NGR-receptor interactions and the development of novel NGR conjugates will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

An In-depth Technical Guide to the NGR Peptide and its Interaction with Integrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Asn-Gly-Arg (NGR) peptide has emerged as a significant targeting moiety in the development of novel cancer therapeutics and imaging agents. Its unique dual-targeting mechanism, initially engaging with aminopeptidase (B13392206) N (APN/CD13) on the tumor neovasculature and subsequently, through a spontaneous chemical modification, interacting with various integrins, offers a sophisticated strategy for enhancing the specificity and efficacy of anticancer treatments. This technical guide provides a comprehensive overview of the NGR peptide's structure, its bimodal interaction with CD13 and integrins, quantitative binding data, detailed experimental protocols for assessing these interactions, and a visualization of the key signaling pathways involved.

The this compound: Structure and Primary Targeting of CD13

The NGR motif is a tripeptide sequence (Asparagine-Glycine-Arginine) that has been identified through phage display as a ligand for an isoform of aminopeptidase N (APN), also known as CD13, which is specifically upregulated on the endothelial cells of tumor blood vessels and on some tumor cells.[1][2] This selective expression makes the this compound an attractive candidate for targeting the tumor microenvironment.[3][4]

The structure of the this compound can be either linear or cyclic. Cyclization, typically achieved by introducing flanking cysteine residues to form a disulfide bridge (e.g., CNGRC), has been shown to significantly enhance both the stability and binding affinity of the peptide for CD13 compared to its linear counterpart.[4][5] This improved affinity translates to more efficient localization of NGR-conjugated payloads to the tumor site.[5]

Upon binding to CD13, the this compound-cargo complex is often internalized via an endosomal pathway, delivering the therapeutic or imaging agent directly into the target cell.[6][7]

The NGR-to-isoDGR Conversion: A Switch in Receptor Specificity

A key feature of the NGR motif is its susceptibility to spontaneous, non-enzymatic deamidation of the asparagine residue to form an isoaspartate (isoDGR) residue.[8] This chemical modification results in a conformational change that dramatically alters the peptide's receptor binding preference, switching from CD13 to RGD-binding integrins.[8][9] This "molecular timer" mechanism provides a secondary targeting opportunity within the tumor microenvironment, where integrins are also frequently overexpressed.

Interaction of isoDGR with Integrins

The isoDGR motif is recognized by several members of the integrin family, which are heterodimeric transmembrane receptors crucial for cell-matrix and cell-cell interactions.[1][10] The primary integrin subtype targeted by the isoDGR moiety is αvβ3, a key player in angiogenesis and tumor metastasis.[1][8] Other integrin subtypes that have been shown to bind isoDGR include αvβ5, αvβ6, and α5β1, albeit with varying affinities.[9]

The interaction between isoDGR and the RGD-binding pocket of integrins is structurally distinct from the canonical RGD-integrin binding, with the isoDGR peptide adopting an inverted orientation.[11] This interaction can modulate integrin-mediated signaling, impacting cell adhesion, migration, and proliferation.

Quantitative Binding Affinity Data

The binding affinities of NGR peptides to CD13 and isoDGR peptides to various integrins have been quantified using methods such as competitive binding assays. The following tables summarize key quantitative data, typically presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, where a lower value indicates higher affinity.

Table 1: Binding Affinity of NGR Peptides to CD13

PeptideCell LineAssay MethodIC50/EC50 (µM)Reference(s)
cKNGRE-OGHT-1080 (CD13+)Flow Cytometry61.0 (EC50)[12]
KNGRG-OG (linear)HT-1080 (CD13+)Flow Cytometry219.9 (EC50)[12]
NOTA-G3-NGRHT-1080 (CD13+)Competitive Cell Binding0.0747 (IC50)[13]

Table 2: Binding Affinity of isoDGR Peptides to Integrins

PeptideIntegrin SubtypeAssay MethodIC50 (nM)Reference(s)
iRGDαvβ3Solid-Phase Bindingmid-low nM[14]
iRGDαvβ5Solid-Phase Bindingmid-low nM[14]
iRGDαvβ6Solid-Phase Bindinghigher than αvβ3/αvβ5[14]
c(-phg-isoDGR-X-) libraryα5β1ELISAHigh Affinity[15]
c(-phg-isoDGR-X-) libraryαvβ6ELISAHigh Affinity[15]

Experimental Protocols

Solid-Phase Integrin Binding Assay (ELISA-based)

This method is used to quantify the binding of a peptide to purified, immobilized integrin receptors.

Methodology:

  • Plate Coating: Coat a high-binding 96-well microplate with a solution of purified integrin (e.g., αvβ3, αvβ5) at a concentration of 0.5-1 µg/mL in a suitable coating buffer (e.g., Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MnCl2, 2 mM CaCl2, 1 mM MgCl2) overnight at 4°C.[14][16]

  • Blocking: Wash the plate with a wash buffer (e.g., TBS with 0.05% Tween 20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in TBS) for 1-2 hours at room temperature.[16][17]

  • Competitive Binding: Prepare serial dilutions of the unlabeled test peptide (e.g., isoDGR peptide). Add the test peptide dilutions to the wells along with a constant concentration of a labeled ligand (e.g., biotinylated vitronectin or a known biotinylated RGD peptide). Incubate for 2-3 hours at room temperature.[16][17]

  • Detection: Wash the wells to remove unbound reagents. If a biotinylated ligand was used, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. After another wash step, add a chromogenic HRP substrate (e.g., TMB). Stop the reaction with an appropriate stop solution (e.g., 2N H2SO4).

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is inversely proportional to the binding affinity of the test peptide. Calculate the IC50 value by fitting the data to a dose-response curve.[17]

Cell-Based Binding Assay (Flow Cytometry)

This assay measures the binding of a fluorescently labeled peptide to integrin or CD13 receptors on the surface of living cells.

Methodology:

  • Cell Preparation: Harvest cells expressing the target receptor (e.g., HT-1080 for CD13, U87MG for αvβ3) and a negative control cell line. Wash the cells with a suitable buffer (e.g., PBS). Resuspend the cells in a binding buffer (e.g., PBS with 1% BSA) to a concentration of 1 x 10^6 cells/mL.[18]

  • Incubation: Add a fluorescently labeled NGR or isoDGR peptide to the cell suspension at various concentrations. For competitive assays, add a constant concentration of the labeled peptide along with increasing concentrations of the unlabeled competitor peptide. Incubate for 1-2 hours at 4°C to minimize internalization.[18]

  • Washing: Wash the cells with cold binding buffer to remove unbound peptide.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of bound peptide.

  • Data Analysis: For saturation binding experiments, plot the MFI against the peptide concentration to determine the equilibrium dissociation constant (Kd). For competitive binding assays, plot the MFI against the concentration of the unlabeled competitor to determine the IC50 value.[18]

Signaling Pathways and Experimental Workflows

NGR-CD13 Signaling and Internalization

The binding of an this compound to CD13 can trigger downstream signaling events, particularly when the peptide is conjugated to other molecules like TNF. This can lead to the modulation of pro-survival pathways such as the Ras/Erk and Akt pathways. The primary fate of the NGR-CD13 complex is internalization through the endosomal pathway.

NGR_CD13_Signaling NGR-CD13 Interaction and Internalization NGR This compound CD13 CD13 Receptor NGR->CD13 Binding Complex NGR-CD13 Complex NGR->Complex CD13->Complex Endosome Early Endosome Complex->Endosome Internalization Signaling Signal Transduction (e.g., modulation of Ras/Erk/Akt pathways) Complex->Signaling Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Payload Release Endosome->Drug_Release

NGR-CD13 Interaction and Internalization Pathway.
isoDGR-Integrin Signaling Pathway

The binding of the isoDGR motif to integrins initiates "outside-in" signaling, which can activate intracellular signaling cascades. One such pathway involves the activation of the ERK:AP-1 cascade, which in turn can lead to the expression of pro-inflammatory cytokines.[19]

isoDGR_Integrin_Signaling isoDGR-Integrin Signaling Cascade isoDGR isoDGR Peptide Integrin Integrin (e.g., αvβ3) isoDGR->Integrin Binding Complex isoDGR-Integrin Complex isoDGR->Complex Integrin->Complex ERK ERK Complex->ERK Activation Cell_Response Cellular Responses (Adhesion, Migration, Proliferation) Complex->Cell_Response AP1 AP-1 ERK->AP1 Activation Cytokines Pro-inflammatory Cytokine Expression (e.g., MCP-1, TNFα) AP1->Cytokines Upregulation

isoDGR-Integrin Signaling Cascade.
Experimental Workflow for Binding Affinity Determination

The following diagram illustrates a typical workflow for determining the binding affinity of NGR/isoDGR peptides.

Experimental_Workflow Workflow for Binding Affinity Analysis cluster_solid_phase Solid-Phase Assay cluster_cell_based Cell-Based Assay p1 Immobilize Integrin p2 Block p1->p2 p3 Add Labeled Ligand & Competitor Peptide p2->p3 p4 Detect Bound Ligand p3->p4 Data_Analysis Data Analysis (IC50/Kd Calculation) p4->Data_Analysis c1 Prepare Cell Suspension c2 Incubate with Labeled Peptide c1->c2 c3 Wash c2->c3 c4 Flow Cytometry c3->c4 c4->Data_Analysis

Workflow for Binding Affinity Analysis.

Conclusion and Future Directions

The this compound, with its unique dual-targeting capability for CD13 and subsequently for integrins via isoDGR conversion, represents a highly promising platform for the development of targeted cancer therapies. The enhanced binding affinity and stability of cyclic NGR peptides further underscore their potential in clinical applications. Future research will likely focus on optimizing the NGR-to-isoDGR conversion rate for controlled, sequential targeting, as well as exploring novel NGR-based conjugates with diverse therapeutic payloads. The detailed methodologies and understanding of the underlying signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to advance this exciting field of targeted oncology.

References

The NGR Peptide: A Technical Guide to a Tumor-Homing Ligand for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Asn-Gly-Arg (NGR) peptide motif has emerged as a significant ligand in the field of targeted cancer therapy. Its ability to selectively home to the tumor neovasculature by recognizing a specific isoform of aminopeptidase (B13392206) N (APN), also known as CD13, has made it a valuable tool for delivering therapeutic and imaging agents directly to the tumor microenvironment. This in-depth technical guide provides a comprehensive overview of the NGR peptide's mechanism of action, quantitative binding data, detailed experimental protocols, and the signaling pathways it modulates, offering a critical resource for its application in oncology research and drug development.

Mechanism of Action: A Dual-Targeting Paradigm

The primary homing mechanism of NGR peptides is their specific binding to an isoform of CD13 that is overexpressed on the surface of angiogenic endothelial cells in tumors and on some tumor cells themselves.[1][2] This interaction facilitates the accumulation of NGR-conjugated payloads at the tumor site.

A fascinating aspect of the NGR motif is its potential for a dual-targeting mechanism. Under physiological conditions, the asparagine residue in the NGR sequence can undergo spontaneous deamidation to form an isoaspartate-glycine-arginine (isoDGR) motif.[3][4] This new motif is recognized by RGD-binding integrins, such as αvβ3, which are also highly expressed on tumor neovasculature and are crucial for angiogenesis and metastasis.[5][6] This NGR-to-isoDGR transition can act as a molecular switch, broadening the targeting scope of NGR-based therapies.[4]

Quantitative Data: Binding Affinities of NGR Peptides

The binding affinity of NGR peptides to their receptors is a critical determinant of their targeting efficacy. This affinity is significantly influenced by the peptide's conformation, with cyclic NGR peptides generally exhibiting higher affinity than their linear counterparts due to conformational pre-organization.[7] The residues flanking the NGR motif also play a crucial role in modulating binding affinity and specificity.[8][9]

Below are tables summarizing key quantitative data from various studies.

Table 1: In Vitro Binding Affinity (IC50) of NGR Peptides for CD13

Peptide ConstructCell LineAssay TypeIC50 (nM)Reference(s)
NOTA-G3-NGR (cyclic)HT-1080Competitive Cell Binding74.69 ± 3.91[8]
cKNGRE-OG (cyclic)HT-1080Flow Cytometry61,000[10]
KNGRG-OG (linear)HT-1080Flow Cytometry219,900[10]

Table 2: Comparative Anti-Tumor Activity of NGR-Conjugates

ConjugatePeptide TypeTarget ReceptorMeasurementResultReference(s)
CNGRC-TNFCyclicCD13Anti-tumor Activity>10-fold higher than linear counterpart[11]
GNGRG-TNFLinearCD13Anti-tumor Activity>10-fold lower than cyclic counterpart[11]

Signaling Pathways

The binding of NGR peptides to their receptors can trigger intracellular signaling cascades that influence cellular behavior.

NGR-CD13 Signaling

When conjugated to therapeutic agents like Tumor Necrosis Factor (TNF), the this compound's engagement with CD13 can modulate the signaling output of the therapeutic agent. For instance, NGR-TNF has been shown to inhibit pro-survival pathways such as Ras-Erk and Akt, while leaving pro-apoptotic pathways engaged, thereby enhancing the anti-tumor effect.[12][13]

NGR_CD13_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGR-TNF NGR-TNF CD13 CD13 NGR-TNF->CD13 binds TNFR TNFR NGR-TNF->TNFR binds Ras Ras CD13->Ras inhibits Akt Akt CD13->Akt inhibits TNFR->Ras TNFR->Akt JNK_p38 JNK/p38 TNFR->JNK_p38 Erk Erk Ras->Erk Apoptosis Apoptosis Erk->Apoptosis inhibits Akt->Apoptosis inhibits JNK_p38->Apoptosis

Caption: NGR-CD13 Co-engagement Modulates TNF Signaling.

isoDGR-Integrin Signaling

The conversion of NGR to isoDGR enables binding to RGD-recognizing integrins, which are known to activate signaling pathways involved in cell adhesion, migration, and proliferation. This interaction can contribute to the anti-angiogenic effects of NGR-based therapies.[5][6]

isoDGR_Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm isoDGR isoDGR Integrin αvβ3 Integrin isoDGR->Integrin binds FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Cell_Response Cell Adhesion, Migration, Proliferation Akt->Cell_Response

Caption: isoDGR-Integrin Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful application and development of NGR-based agents.

Solid-Phase Synthesis of Cyclic NGR Peptides

This protocol outlines the synthesis of a cyclic this compound using Fmoc-based solid-phase peptide synthesis (SPPS).[14]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in DMF

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

  • HPLC system for purification

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the reaction using a Kaiser test.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • On-Resin Cyclization (for disulfide bridge):

    • After assembling the linear peptide (e.g., Cys-Asn-Gly-Arg-Cys), deprotect the N-terminal Fmoc group.

    • Wash the resin with DMF and DCM.

    • Induce disulfide bond formation by treating the resin with an oxidizing agent (e.g., iodine or potassium ferricyanide) in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Lyophilization and Characterization: Lyophilize the pure fractions and characterize the final product by mass spectrometry.

Peptide_Synthesis_Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Repeat_Cycle 4. Repeat Cycle for Linear Peptide Assembly Amino_Acid_Coupling->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Amino Acid On_Resin_Cyclization 5. On-Resin Cyclization Repeat_Cycle->On_Resin_Cyclization Linear Peptide Complete Cleavage 6. Cleavage & Deprotection On_Resin_Cyclization->Cleavage Purification 7. HPLC Purification Cleavage->Purification Characterization 8. Lyophilization & Characterization Purification->Characterization

Caption: Solid-Phase Peptide Synthesis Workflow.

Competitive Binding Assay

This assay quantifies the binding affinity (IC50) of an unlabeled this compound by measuring its ability to compete with a labeled this compound for binding to CD13 on cells.[11][15]

Materials:

  • CD13-positive cells (e.g., HT-1080)

  • Labeled this compound (e.g., radiolabeled with 125I or fluorescently labeled)

  • Unlabeled competitor this compound

  • Binding buffer (e.g., PBS with 1% BSA)

  • Multi-well plates

  • Detection instrument (gamma counter or flow cytometer/plate reader)

Protocol:

  • Cell Seeding: Seed CD13-positive cells in a multi-well plate and allow them to adhere overnight.

  • Competition:

    • Add a fixed concentration of the labeled this compound to each well.

    • Simultaneously, add increasing concentrations of the unlabeled competitor this compound.

    • Incubate at 4°C for 2 hours to reach binding equilibrium.

  • Washing: Wash the cells three times with cold PBS to remove unbound peptides.

  • Detection:

    • For radiolabeled peptides: Lyse the cells and measure radioactivity using a gamma counter.

    • For fluorescently labeled peptides: Detach the cells and analyze by flow cytometry or measure fluorescence directly in the plate using a plate reader.

  • Data Analysis: Plot the percentage of bound labeled peptide against the concentration of the unlabeled competitor peptide. Determine the IC50 value, which is the concentration of unlabeled peptide that inhibits 50% of the labeled peptide binding.

Competitive_Binding_Assay_Workflow Cell_Seeding 1. Seed CD13+ Cells Competition_Incubation 2. Add Labeled Peptide & Increasing Concentrations of Unlabeled Competitor Cell_Seeding->Competition_Incubation Washing 3. Wash to Remove Unbound Peptides Competition_Incubation->Washing Detection 4. Detect Bound Labeled Peptide Washing->Detection Data_Analysis 5. Data Analysis (IC50 Calculation) Detection->Data_Analysis

Caption: Competitive Binding Assay Workflow.

In Vivo Tumor Imaging

This protocol describes a general procedure for in vivo imaging of tumors using an this compound conjugated to an imaging probe (e.g., a near-infrared dye or a radionuclide for PET/SPECT).[4][16]

Materials:

  • Tumor-bearing animal model (e.g., mice with subcutaneous HT-1080 xenografts)

  • NGR-imaging probe conjugate

  • In vivo imaging system (e.g., IVIS for fluorescence imaging, microPET/SPECT scanner)

  • Anesthesia

Protocol:

  • Animal Model: Establish a tumor xenograft model by subcutaneously injecting CD13-positive tumor cells into immunocompromised mice. Allow tumors to reach a suitable size.

  • Probe Administration: Administer the NGR-imaging probe conjugate to the tumor-bearing mice, typically via intravenous injection.

  • Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and acquire images using the appropriate in vivo imaging system.

  • Biodistribution (Optional): After the final imaging time point, euthanize the animals and harvest the tumor and major organs. Measure the signal intensity (fluorescence or radioactivity) in each tissue to quantify the biodistribution of the probe.

  • Blocking Study (for specificity): In a separate group of animals, co-inject a large excess of unlabeled this compound along with the NGR-imaging probe. A significant reduction in tumor signal compared to the non-blocked group indicates specific targeting.

In_Vivo_Imaging_Workflow Tumor_Model 1. Establish Tumor Model Probe_Injection 2. Inject NGR-Imaging Probe Tumor_Model->Probe_Injection In_Vivo_Imaging 3. In Vivo Imaging at Multiple Time Points Probe_Injection->In_Vivo_Imaging Blocking_Study 5. Specificity Confirmation (Blocking Study) Probe_Injection->Blocking_Study Biodistribution 4. Ex Vivo Biodistribution Analysis In_Vivo_Imaging->Biodistribution

Caption: In Vivo Tumor Imaging Workflow.

Conclusion

The this compound is a versatile and potent ligand for targeting the tumor neovasculature. Its well-characterized interaction with CD13, coupled with the intriguing dual-targeting potential via the isoDGR motif, provides a robust platform for the development of next-generation cancer therapeutics and diagnostics. A thorough understanding of its binding kinetics, signaling effects, and the application of rigorous experimental protocols are paramount to harnessing its full potential in the fight against cancer. This guide serves as a foundational resource for researchers dedicated to advancing this promising area of oncology.

References

NGR Peptide in Angiogenesis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Asn-Gly-Arg (NGR) peptide motif represents a cornerstone in the targeted therapy of angiogenesis-dependent diseases, most notably cancer. Discovered through in vivo phage display, this tripeptide has demonstrated a remarkable ability to home to the tumor neovasculature. This specificity is primarily attributed to its binding to a particular isoform of aminopeptidase (B13392206) N (APN/CD13), a cell surface metalloprotease significantly upregulated on angiogenic endothelial cells and various tumor cells. An intriguing and functionally significant aspect of NGR chemistry is its propensity to undergo deamidation, converting to an isoaspartate-glycine-arginine (isoDGR) motif. This transformation shifts the peptide's binding preference from CD13 to αvβ3 integrins, another key receptor implicated in angiogenic processes. This dual-targeting capability has been strategically exploited in the development of a new generation of targeted therapeutics and diagnostics. This technical guide provides a comprehensive overview of the NGR peptide's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details essential experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Mechanism of Action: A Dual-Targeting Paradigm

The therapeutic and diagnostic utility of the this compound is rooted in its ability to selectively recognize and bind to cell surface receptors that are abundant in the tumor microenvironment. This targeting is not monolithic but rather a dynamic process involving two key receptors.

Primary Targeting: Aminopeptidase N (APN/CD13)

The principal target of the this compound is an isoform of Aminopeptidase N (APN/CD13) that is preferentially expressed on the endothelial cells of newly forming blood vessels within tumors.[1][2][3] While APN/CD13 is present in various normal tissues, the tumor-associated isoform exhibits a distinct conformation or glycosylation pattern that allows for high-affinity binding of the NGR motif.[4] Upon binding, the NGR-cargo complex is often internalized via an endosomal pathway, facilitating the intracellular delivery of therapeutic or imaging agents.[5] The binding of NGR-conjugated molecules to CD13 can also modulate downstream signaling pathways. For instance, the binding of NGR-TNF, a fusion protein of the this compound and Tumor Necrosis Factor-alpha, to CD13 on cells also expressing the TNF receptor has been shown to impair pro-survival signaling pathways such as Ras-Erk and Akt.[6]

Secondary Targeting via Deamidation: αvβ3 Integrin

A key characteristic of the NGR sequence is its chemical instability, leading to the deamidation of the asparagine residue to form an isoaspartate (isoDGR) motif.[5] This structural alteration results in a receptor-binding switch, with the newly formed isoDGR sequence exhibiting a high affinity for RGD-binding integrins, particularly αvβ3.[7] The αvβ3 integrin is another well-established marker of angiogenesis, playing a crucial role in endothelial cell survival, migration, and proliferation. This NGR-to-isoDGR conversion can be viewed as a molecular timer, initially targeting CD13 and subsequently engaging αvβ3, thereby potentially broadening the therapeutic window and enhancing the anti-angiogenic effect.[4]

Quantitative Data Summary

The following tables provide a consolidated view of key quantitative data from preclinical and clinical studies of this compound-based constructs.

Table 1: In Vitro Binding Affinity and Cytotoxicity
NGR-ConstructCell LineAssay TypeIC50 / KdReference
Cyclic NGR-DaunomycinHT-1080 (CD13+)Cytotoxicity (MTT)~10 µM[8]
Free Doxorubicin (B1662922)MDA-MB-231Cytotoxicity0.565 µM[9]
Free DoxorubicinMDA-MB-468Cytotoxicity0.121 µM[9]
isoDGR-MMAE ConjugateU87MG (αvβ3 high)Cytotoxicity~1 nM[10]
isoDGR-MMAE ConjugateSK-OV-3 (αvβ3 moderate)Cytotoxicity~10 nM[10]
NGR-hTNFCD13-expressing cellsCompetition AssayHigher affinity than hTNF alone[8]
Table 2: In Vivo Tumor Uptake of Radiolabeled NGR Peptides
RadiotracerTumor ModelImaging ModalityTumor Uptake (%ID/g) at 1h p.i.Reference
68Ga-NOTA-G3-NGRHT-1080 (CD13+)PET5.03 ± 1.95[3]
68Ga-DOTA-c(NGR)2ES2 (CD13+)PET0.62 ± 0.09[11]
68Ga-DOTA-c(NGR)2SKOV3 (CD13-)PET0.32 ± 0.03[11]
99mTc-NGRHepG2SPECT2.52 ± 0.83[4]
99mTc-NGR (blocked)HepG2SPECT1.65 ± 0.61[4]
Table 3: Clinical Trial Outcomes of NGR-hTNF
Trial PhaseCancer TypeCombination TherapyKey OutcomesReference
Phase 3 (NGR015)Malignant Pleural MesotheliomaBest investigator choice (chemotherapy)Did not meet primary endpoint of improved overall survival (OS). Median OS: 8.5 months (NGR-hTNF) vs. 8.0 months (placebo).[12][13]
Phase 2Non-Small Cell Lung Cancer (chemo-naive)Cisplatin + Gemcitabine/PemetrexedPromising activity observed. In non-squamous patients, PFS at 8 months was 38% (NGR-hTNF arm) vs. 18% (control arm).[14]
Phase 2Small Cell Lung Cancer (relapsed)DoxorubicinManageable toxicity. Median PFS: 3.2 months. Partial response in 25% of patients.
Phase 2Ovarian Cancer (relapsed)DoxorubicinManageable toxicity. Partial response in 23% of patients. Median PFS: 5.0 months.
Phase 1bAdvanced Solid TumorsDoxorubicinCombination was well tolerated. 1 partial response and 10 stable diseases out of 15 patients. Recommended Phase 2 dose established.[2]

Signaling Pathways and Logical Frameworks

The binding of NGR and its isoDGR derivative to their respective receptors triggers intracellular signaling cascades that are central to the process of angiogenesis.

NGR_CD13_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGR-Drug NGR-Drug Conjugate CD13 APN/CD13 NGR-Drug->CD13 Binding Endosome Endosome CD13->Endosome Internalization Drug_Release Drug Release (e.g., pH change) Endosome->Drug_Release Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Cellular_Target Apoptosis Apoptosis / Cytotoxicity Cellular_Target->Apoptosis

Caption: NGR-Drug conjugate internalization pathway via CD13 binding.

NGR_TNF_Signaling cluster_receptors Receptor Co-engagement cluster_signaling Intracellular Signaling NGR-TNF NGR-hTNF CD13 CD13 NGR-TNF->CD13 TNFR TNFR NGR-TNF->TNFR Pro_Survival Pro-Survival Pathways (Ras-Erk, Akt) CD13->Pro_Survival Inhibits TNFR->Pro_Survival Pro_Apoptotic Pro-Apoptotic Pathways (JNK, p38) TNFR->Pro_Apoptotic Caspase_Activation Caspase Activation Pro_Apoptotic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: NGR-hTNF signaling modulates pro-survival and pro-apoptotic pathways.

isoDGR_Integrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade isoDGR isoDGR Peptide Integrin αvβ3 Integrin isoDGR->Integrin Binding VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding Integrin->VEGFR2 Crosstalk FAK FAK Integrin->FAK Activation VEGFR2->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Src->FAK Phosphorylation ERK ERK Src->ERK Akt Akt PI3K->Akt Cell_Response Cell Migration, Survival, Proliferation (Angiogenesis) Akt->Cell_Response ERK->Cell_Response

Caption: isoDGR-αvβ3 integrin signaling and crosstalk with VEGFR2 in angiogenesis.

Experimental Protocols

The development and evaluation of NGR-based therapeutics involve a series of well-defined experimental procedures.

Solid-Phase Synthesis of Cyclic this compound (e.g., cNGRC)

This protocol outlines the manual synthesis of a cyclic this compound using Fmoc/tBu solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's amine. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH, 3 eq.) with a coupling agent such as HBTU (2.9 eq.) and diisopropylethylamine (DIPEA, 6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Confirm complete coupling using a Kaiser test. Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence (Gly, Arg(Pbf), Asn(Trt), Cys(Trt)).

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.

    • Filter the resin and precipitate the crude linear peptide in cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the crude linear peptide in a dilute aqueous solution (e.g., pH 8.5 ammonium (B1175870) bicarbonate buffer).

    • Stir the solution open to the air or use an oxidizing agent (e.g., H2O2) to facilitate the formation of the disulfide bond between the two cysteine residues. Monitor the reaction by HPLC.

  • Purification:

    • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the pure peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.

    • Lyophilize the pure fractions to obtain the final product.

In Vitro Cell Binding Assay (Flow Cytometry)

This protocol describes a method to quantify the binding of a fluorescently labeled this compound to CD13-positive cells.

  • Cell Preparation:

    • Culture CD13-positive (e.g., HT-1080) and CD13-negative (e.g., HT-29) cells to 70-80% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Wash cells twice with ice-cold PBS and resuspend in binding buffer (PBS with 1% BSA) at a concentration of 1 x 106 cells/mL.

  • Binding Reaction:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add varying concentrations of the fluorescently labeled this compound (e.g., FITC-cNGRC) to the tubes. Include a no-peptide control and a control with a labeled scrambled peptide.

    • For competition assays, pre-incubate cells with an excess of unlabeled this compound before adding the labeled peptide.

    • Incubate the tubes for 1 hour at 4°C on a rocker to prevent internalization.

  • Washing: Wash the cells three times with 1 mL of ice-cold binding buffer, centrifuging at 300 x g for 5 minutes between each wash.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellets in 300 µL of binding buffer.

    • Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis:

    • Subtract the MFI of the no-peptide control from all samples.

    • Plot the MFI against the peptide concentration. For saturation binding, fit the data to a one-site binding model to determine the dissociation constant (Kd). For competition assays, plot the MFI against the log concentration of the unlabeled competitor and fit to a sigmoidal dose-response curve to determine the IC50.

Caption: Workflow for an in vitro cell binding assay using flow cytometry.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of an NGR-drug conjugate in a mouse xenograft model.

  • Cell Culture and Implantation:

    • Culture a CD13-positive human tumor cell line (e.g., HT-1080 fibrosarcoma) under standard conditions.

    • Harvest the cells and resuspend them in a sterile PBS/Matrigel mixture.

    • Subcutaneously inject 1-5 x 106 cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment groups (e.g., Vehicle control, free drug, NGR-drug conjugate).

  • Treatment Administration:

    • Administer the treatments according to the planned schedule (e.g., intravenous injection via the tail vein, twice a week for three weeks). Dosages should be based on prior toxicity studies.

  • Monitoring:

    • Continue to monitor tumor volumes and body weight throughout the study to assess efficacy and toxicity.

    • At the end of the study, euthanize the mice.

  • Endpoint Analysis:

    • Excise the tumors and weigh them.

    • Optionally, tumors and major organs can be collected for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or biodistribution studies if a labeled conjugate was used.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences between groups.

Conclusion and Future Directions

The this compound has firmly established itself as a versatile and effective ligand for targeting the tumor neovasculature. Its dual-targeting mechanism, engaging both CD13 and αvβ3 integrin, provides a robust platform for the delivery of a wide range of therapeutic and diagnostic agents. Preclinical studies have consistently demonstrated the potential of NGR-based conjugates to enhance antitumor efficacy and reduce systemic toxicity. While clinical trials with NGR-hTNF have yielded mixed results, they have provided invaluable insights into the complexities of vascular targeting in different cancer types and patient populations.

Future research in this field is likely to focus on several key areas:

  • Next-Generation Conjugates: Developing novel NGR-drug conjugates with optimized linkers for controlled drug release and exploring new payloads beyond traditional cytotoxics, such as immunomodulators and nucleic acids.

  • Combination Therapies: Investigating the synergistic potential of NGR-targeted agents with other cancer therapies, including immune checkpoint inhibitors, anti-angiogenic drugs, and radiation therapy.

  • Theranostics: Advancing the development of NGR-based theranostic agents that combine diagnostic imaging and therapy in a single platform for personalized medicine.

  • Understanding Resistance: Elucidating the mechanisms of resistance to NGR-targeted therapies to guide the development of more effective treatment strategies.

The continued exploration of the this compound and its derivatives holds great promise for the development of more precise and effective treatments for cancer and other angiogenesis-related diseases.

References

The NGR Motif: A Technical Guide to its Application in Targeted Therapeutics and Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Asn-Gly-Arg (NGR) motif has emerged as a pivotal targeting moiety in the realm of precision medicine, particularly in the development of targeted cancer therapies and imaging agents. Its specificity for aminopeptidase (B13392206) N (APN/CD13), a cell surface receptor frequently overexpressed on tumor neovasculature and various cancer cells, has propelled the development of NGR-based strategies for the selective delivery of therapeutic and diagnostic payloads.[1][2][3] This technical guide provides a comprehensive overview of the NGR motif, detailing its binding characteristics, the experimental methodologies for its study, and the signaling pathways it modulates.

Data Presentation: Quantitative Insights into NGR Motif Interactions

The efficacy of NGR-based targeting is fundamentally linked to its binding affinity for CD13 and the subsequent in vivo performance of NGR-conjugated agents. The following tables summarize key quantitative data from various studies, offering a comparative perspective on the performance of different NGR constructs.

Table 1: In Vitro Binding Affinity of NGR Peptides to CD13-Positive Cells

NGR Peptide VariantCell LineAssay MethodIC50 (nM)Kd (nM)Reference
c(NGR)ES2Competitive Binding160.1-[4]
cNGRHT-1080Flow Cytometry-50[5]
cNGRHUVECFluorescence ELISA-75[5]
linear-NGRHT-1080Flow Cytometry-250[5]
Doxorubicin-CNGRCHT-1080Not Specified~500-[6]
Doxorubicin-CNGRCHT-29 (CD13-negative)Not Specified>1000-[6]

Table 2: In Vivo Tumor Targeting and Efficacy of NGR-Based Agents

NGR-AgentTumor ModelMeasurementValueReference
68Ga-DOTA-c(NGR)2ES2 XenograftTumor Uptake (%ID/g)~3.5 at 1h[4]
NGR-ELP-64/90HT-1080 XenograftTumor Accumulation (%ID)3-4 fold increase vs. normal tissue[7]
NGR-Peptide-Daunorubicin Conjugate 1Kaposi's Sarcoma XenograftTumor Growth Inhibition37.7%[8]
LPD-PEG-NGR with c-myc siRNAHT-1080 XenograftTumor Growth InhibitionPartial[9][10]

Experimental Protocols: Methodologies for NGR Motif Investigation

The following section provides detailed protocols for key experiments essential for the discovery, characterization, and validation of NGR-based targeting agents.

Protocol 1: In Vivo Phage Display for Tumor-Homing Peptide Identification

This protocol outlines the biopanning process to identify peptides that home to tumors in a living organism.[11][12][13]

Workflow for In Vivo Phage Display

cluster_workflow In Vivo Phage Display Workflow A Inject Phage Library (intravenously into tumor-bearing mouse) B Circulation (allow phage to circulate) A->B C Perfusion (remove unbound phage) B->C D Tissue Harvesting (excise tumor and control organs) C->D E Phage Recovery (homogenize tissues and rescue bound phage) D->E F Amplification (infect E. coli with recovered phage) E->F G Iterative Rounds (repeat 3-5 times) F->G H Sequence Analysis (identify enriched peptide sequences) G->H

Caption: A schematic overview of the in vivo phage display biopanning process.

Procedure:

  • Library Injection: Inject a high-diversity peptide phage display library (e.g., 10^9 plaque-forming units) intravenously into the tail vein of a tumor-bearing mouse.[11]

  • Circulation: Allow the phage library to circulate for a defined period, typically ranging from 10 minutes to 1 hour.[11][13]

  • Perfusion: Anesthetize the mouse and perfuse the circulatory system with a suitable buffer (e.g., PBS) to remove unbound and weakly-bound phage particles.[11][13]

  • Tissue Harvesting: Excise the tumor and various control organs (e.g., liver, kidney, brain) for comparison.[11][13]

  • Phage Recovery: Homogenize the collected tissues and rescue the bound phage by infecting a culture of E. coli.[11][13]

  • Amplification: Amplify the recovered phage pool overnight.

  • Iterative Rounds: Repeat the entire process for 3-5 rounds, using the amplified phage pool from the previous round as the input for the subsequent round to enrich for tumor-homing phages.[11]

  • Clone Characterization: After the final round, isolate individual phage clones, sequence the DNA encoding the displayed peptide, and confirm the binding specificity of the identified peptides.[11]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Cyclic NGR Peptides

This protocol details the Fmoc-based synthesis of a cyclic this compound, for example, c(KNGRE), with a lactam bridge.[14][15][16][17][18]

Workflow for Solid-Phase Peptide Synthesis

cluster_workflow Solid-Phase Peptide Synthesis Workflow A Resin Preparation (swelling and deprotection) B Amino Acid Coupling (sequential addition of Fmoc-protected amino acids) A->B C Fmoc Deprotection (removal of Fmoc group) B->C D Repeat B & C (for each amino acid in the sequence) C->D E On-Resin Cyclization (formation of lactam bridge) D->E After linear sequence assembly F Cleavage and Deprotection (release peptide from resin) E->F G Purification (RP-HPLC) F->G H Characterization (Mass Spectrometry) G->H

Caption: A step-by-step workflow for the synthesis of cyclic NGR peptides.

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in a suitable solvent like DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a 20% piperidine (B6355638) in DMF solution.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Lys(Boc)-OH) using a coupling reagent like HATU and an activator like DIPEA.[14]

  • On-Resin Cyclization: After assembling the linear peptide, selectively deprotect the side chains of the amino acids that will form the cyclic bridge (e.g., Lys and Glu) and perform the cyclization on the resin.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[14]

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry.[14]

Protocol 3: In Vitro Cell Binding Assay using Flow Cytometry

This protocol describes how to quantify the binding of a fluorescently labeled this compound to CD13-positive cells.[5][6][19][20]

Workflow for Flow Cytometry Binding Assay

cluster_workflow Flow Cytometry Binding Assay Workflow A Cell Preparation (harvest and resuspend CD13+ and CD13- cells) B Incubation (add fluorescently labeled this compound) A->B C Washing (remove unbound peptide) B->C D Flow Cytometry Analysis (measure mean fluorescence intensity) C->D E Data Analysis (determine Kd or IC50) D->E

Caption: A workflow for quantifying this compound binding to cells via flow cytometry.

Procedure:

  • Cell Preparation: Harvest CD13-positive (e.g., HT-1080) and CD13-negative (e.g., HT-29) cells and resuspend them in a binding buffer at a concentration of 1 x 10^6 cells/mL.[19]

  • Incubation: Add various concentrations of the fluorescently labeled this compound to the cell suspensions. Incubate for 1-2 hours at 4°C to minimize internalization.[19]

  • Washing: Wash the cells multiple times with cold binding buffer to remove unbound peptide.[19]

  • Flow Cytometry Analysis: Resuspend the cells and analyze them using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.[5]

  • Data Analysis: Plot the MFI against the peptide concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd). For competitive assays, plot the displacement of a labeled ligand by an unlabeled competitor to determine the IC50 value.[5]

Protocol 4: Competitive ELISA for this compound Binding

This protocol is used to determine the binding affinity of an unlabeled this compound by its ability to compete with a labeled this compound for binding to CD13.[5][21][22][23][24]

Procedure:

  • Plate Coating: Coat the wells of a microtiter plate with a source of CD13 (e.g., cell lysate from CD13-positive cells or purified CD13).

  • Blocking: Block the remaining protein-binding sites in the wells using a blocking buffer (e.g., PBS with 3% BSA).

  • Competition Reaction: Add a fixed concentration of a labeled this compound (e.g., biotinylated cNGR) and varying concentrations of the unlabeled competitor this compound to the wells. Incubate to allow for competitive binding.[5]

  • Detection: If using a biotinylated peptide, add a streptavidin-HRP conjugate, followed by a TMB substrate.[5]

  • Data Analysis: Measure the absorbance at 450 nm. Plot the absorbance against the log concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Protocol 5: In Vivo Tumor Targeting Study

This protocol describes how to assess the tumor accumulation of NGR-conjugated nanoparticles in a mouse xenograft model.[7][9][25]

Procedure:

  • Tumor Implantation: Implant CD13-positive tumor cells (e.g., HT-1080) subcutaneously into immunodeficient mice.[7]

  • Nanoparticle Administration: Once tumors reach a suitable size, intravenously inject the NGR-targeted nanoparticles (labeled with a fluorescent dye or radionuclide) and non-targeted control nanoparticles.[7]

  • Biodistribution Analysis: At various time points post-injection, euthanize the mice, and harvest the tumor and major organs.

  • Quantification: Measure the amount of accumulated nanoparticles in each tissue (e.g., by fluorescence imaging or gamma counting) and calculate the percentage of the injected dose per gram of tissue (%ID/g).[7]

Signaling Pathways Modulated by the NGR Motif

The interaction of the NGR motif with its receptors can trigger intracellular signaling cascades, particularly when conjugated to biologically active molecules like Tumor Necrosis Factor (TNF).

NGR-TNF Signaling

NGR-conjugated TNF (NGR-TNF) has been shown to modulate TNF-induced signaling pathways, leading to enhanced anti-tumor effects. The binding of the NGR moiety to CD13 appears to potentiate the pro-apoptotic signaling of TNF while dampening its pro-survival signals.[26][27]

NGR-TNF Signaling Pathway

cluster_pathway NGR-TNF Signaling Pathway NGR_TNF NGR-TNF CD13 CD13 NGR_TNF->CD13 NGR binding TNFR TNFR NGR_TNF->TNFR TNF binding Pro_Survival Pro-Survival Pathways (Ras, Erk, Akt, NF-κB) CD13->Pro_Survival Inhibition TNFR->Pro_Survival Activation (reduced) Pro_Death Pro-Death/Stress Pathways (p38, JNK, Caspases) TNFR->Pro_Death Activation (enhanced)

Caption: Simplified signaling cascade initiated by NGR-TNF binding to CD13 and TNFR.

Binding of NGR-TNF to both CD13 and the TNF receptor (TNFR) on endothelial cells leads to an impaired activation of pro-survival pathways such as Ras, Erk, Akt, and NF-κB, while enhancing the activation of pro-death and stress pathways like p38, JNK, and caspases.[26] This shift in the signaling balance contributes to the increased anti-angiogenic and pro-apoptotic activity of NGR-TNF compared to unconjugated TNF.

The NGR-to-isoDGR Conversion and Integrin Binding

A fascinating aspect of the NGR motif is its spontaneous, non-enzymatic deamidation to form an isoaspartate-glycine-arginine (isoDGR) motif.[6][28] This conversion is significant because the isoDGR motif is a ligand for RGD-binding integrins, which are also crucial in angiogenesis and tumor progression. This dual-targeting capability, first engaging CD13 and then, upon conversion, integrins, presents a novel mechanism for enhanced tumor targeting and therapeutic efficacy.[6]

NGR to isoDGR Conversion and Receptor Switching

cluster_conversion NGR to isoDGR Conversion NGR NGR Motif isoDGR isoDGR Motif NGR->isoDGR Spontaneous Deamidation CD13 CD13 Receptor NGR->CD13 Binds to Integrin RGD-binding Integrins (e.g., αvβ3) isoDGR->Integrin Binds to

Caption: The conversion of the NGR motif to isoDGR leads to a switch in receptor binding from CD13 to integrins.

This dynamic process suggests that NGR-based therapeutics may have a broader and more sustained targeting effect than initially anticipated, further solidifying the potential of the NGR motif in the development of advanced cancer therapies.

References

The NGR Peptide: A Technical Guide to Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Asn-Gly-Arg (NGR) peptide has emerged as a highly promising ligand in the field of targeted drug delivery, primarily due to its specific affinity for aminopeptidase (B13392206) N (APN/CD13).[1][2] CD13 is a cell surface receptor significantly upregulated on the endothelial cells of tumor neovasculature and various cancer cells, making it an attractive target for directing therapeutic agents to the tumor microenvironment while minimizing systemic toxicity.[1][3] This technical guide provides a comprehensive overview of the NGR peptide, its mechanism of action, and its application in drug delivery systems. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this area.

The NGR Ligand and its Target: Aminopeptidase N (APN/CD13)

The NGR tripeptide motif was initially identified through in vivo phage display screening as a sequence that selectively homes to tumor vasculature.[1] Its primary molecular target is Aminopeptidase N (APN), also known as CD13, a zinc-dependent membrane-bound ectopeptidase.[1][3]

1.1. APN/CD13: A Tumor-Associated Marker

APN/CD13 is a multifunctional protein involved in various cellular processes, including cell migration, differentiation, and signal transduction.[1] While its expression is relatively low in the vasculature of healthy tissues, it is markedly upregulated in angiogenic endothelial cells within tumors.[1][3] This differential expression profile makes APN/CD13 an ideal target for the specific delivery of therapeutic payloads to the tumor site, thereby reducing off-target effects and enhancing the therapeutic index of conjugated drugs.[1][2] Furthermore, APN/CD13 is also expressed on a variety of tumor cells, offering a dual-targeting approach for NGR-based therapies.[1]

1.2. Mechanism of Action of NGR-Mediated Drug Delivery

The therapeutic utility of the this compound lies in its ability to act as a homing device, guiding conjugated molecules to CD13-expressing cells.[1] The process can be summarized in the following steps:

  • Binding: The this compound specifically binds to APN/CD13 on the surface of target cells.[1]

  • Internalization: Following binding, the this compound-cargo complex is internalized, often through an endosomal pathway, delivering the payload directly into the cell's cytoplasm.[1]

  • Drug Release: The linker connecting the this compound to the therapeutic agent is often designed to be cleaved within the intracellular environment (e.g., by changes in endosomal pH or the presence of specific enzymes), releasing the active drug where it can exert its cytotoxic effect.[1]

Quantitative Data on NGR-Based Drug Delivery Systems

Numerous preclinical studies have demonstrated the efficacy of NGR-targeted systems. The following tables summarize key quantitative data on binding affinity, in vitro cytotoxicity, and in vivo tumor inhibition.

Table 1: Binding Affinity of NGR Peptides to CD13

This compound VariantCell LineAssay MethodBinding Affinity (IC50/Kd)Reference
Cyclic NGR (NOTA-G3-NGR)CD13-positive cellsCompetitive Binding Assay74.69 ± 3.91 nM (IC50)[1]
Cyclic NGR (cNGR)HT-1080Flow Cytometry50 ± 5.2 nM (Kd)[4]
Cyclic NGR (cNGR)HUVECFluorescence ELISA75 ± 8.1 nM (Kd)[4]
Linear NGR (linear-NGR)HT-1080Flow Cytometry250 ± 21.5 nM (Kd)[4]
Scrambled PeptideHT-1080Flow Cytometry>1000 nM (Kd)[4]

Table 2: In Vitro Cytotoxicity of NGR-Drug Conjugates

NGR-Drug ConjugateCell LineCD13 ExpressionCytotoxicity (IC50)Reference
Doxorubicin-CNGRCHT-1080Positive~500 nM[5]
Doxorubicin-CNGRCHT-29Negative>1000 nM[5]
Daunomycin-c[KNGRE]-NH2HT-1080Positive2.1 ± 0.4 µM[6]
Daunomycin-c[KNGRE]-NH2HT-29Negative3.8 ± 0.6 µM[6]
Doxorubicin-Peptide Conjugate 1MDA-MB-231 (TNBC)-1.3 µM[7]
Doxorubicin-Peptide Conjugate 2MDA-MB-231 (TNBC)-2.2 µM[7]
Free DoxorubicinMDA-MB-231 (TNBC)-1.5 µM[7]
Doxorubicin-Peptide Conjugate 1MDA-MB-468 (TNBC)-4.7 µM[7]
Doxorubicin-Peptide Conjugate 2MDA-MB-468 (TNBC)-1.2 µM[7]
Free DoxorubicinMDA-MB-468 (TNBC)-0.35 µM[7]
Doxorubicin-Peptide Conjugate 1MCF 10A (Non-cancerous)-38.6 µM[7]
Doxorubicin-Peptide Conjugate 2MCF 10A (Non-cancerous)-15.1 µM[7]
Free DoxorubicinMCF 10A (Non-cancerous)-0.24 µM[7]

Table 3: In Vivo Tumor Growth Inhibition by NGR-Targeted Therapies

Treatment GroupAnimal ModelTumor TypeTumor Growth InhibitionReference
NGR-Dau Conjugate 1Kaposi's Sarcoma XenograftKaposi's SarcomaSignificant inhibition of proliferation by 17.4% compared to control[8]
cNGR-PEG-PTX-NPsXenograftSolid Tumor59.7%[9]

Key Experimental Protocols

Reproducibility and advancement in the field of NGR-targeted therapies rely on robust and well-defined experimental methods.

3.1. Solid-Phase Peptide Synthesis (SPPS) of Cyclic NGR Peptides

This protocol describes the synthesis of a cyclic this compound with a disulfide bridge, such as c(CNGRC).

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[10]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF twice for 1 and 10 minutes, respectively.[11] Wash the resin thoroughly with DMF.[10]

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH), HCTU, and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 45-60 minutes.[11] Monitor the reaction completion using a Kaiser test. Wash the resin with DMF and DCM.[10]

  • Sequence Assembly: Repeat the deprotection and coupling steps for each amino acid in the sequence (Gly, Arg(Pbf), Asn(Trt), Cys(Trt)).

  • On-Resin Cyclization (Disulfide Bridge Formation): After assembling the linear peptide, selectively deprotect the Trityl (Trt) groups from the cysteine side chains using a solution of TFA/TIS/DCM. Wash the resin with DCM and DMF. Perform on-resin oxidation to form the disulfide bridge by treating the resin with a solution of iodine in DMF until a persistent yellow color is observed. Quench the excess iodine with ascorbic acid and wash the resin.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.[10]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.[10] Dissolve the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[10] Characterize the final product by mass spectrometry.

3.2. Preparation of NGR-Functionalized Liposomes

This protocol describes the preparation of NGR-functionalized liposomes using the thin-film hydration method followed by post-insertion.

  • Liposome Formulation: Dissolve lipids (e.g., DOPE, DOTAP, Cholesterol) and a PEGylated lipid in a chloroform:methanol mixture.[12] Create a thin lipid film by evaporating the organic solvent under reduced pressure.[13]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., HEPES) to form multilamellar vesicles (MLVs).[12][13] The solution should be heated above the lipid transition temperature.[13]

  • Sonication: Sonicate the MLV suspension to form small unilamellar vesicles (SUVs).

  • NGR-PEG-Lipid Micelle Preparation: In a separate vial, dissolve a maleimide-functionalized PEG-lipid and a cysteine-terminated this compound in a suitable buffer to allow for the formation of a stable thioether bond.

  • Post-Insertion: Incubate the pre-formed liposomes with the NGR-PEG-lipid micelles overnight with gentle stirring.[12] This allows for the insertion of the NGR-functionalized lipids into the liposomal bilayer.

  • Purification: Remove unincorporated NGR peptides and micelles by dialysis or size exclusion chromatography.

3.3. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an NGR-drug conjugate required to inhibit the growth of a cell population by 50% (IC50).

  • Cell Seeding: Seed CD13-positive (e.g., HT-1080) and CD13-negative (e.g., MCF-7) cells in 96-well plates and allow them to adhere overnight.[5][14]

  • Compound Treatment: Prepare serial dilutions of the NGR-drug conjugate, the free drug, and the this compound alone in cell culture medium.[5] Add the diluted compounds to the respective wells and incubate for 48-72 hours.[5]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[15]

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[15] Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

3.4. Competitive Binding Assay

This assay confirms the specific binding of the this compound to the CD13 receptor.

  • Cell Preparation: Seed CD13-positive cells (e.g., HT-1080) in a multi-well plate and grow to confluency.[1]

  • Competition Reaction: Add a fixed concentration of a labeled this compound (e.g., fluorescently or biotin-labeled) to each well.[1] Simultaneously, add increasing concentrations of the unlabeled this compound (competitor).[1][17] Incubate to allow binding to reach equilibrium.[1]

  • Washing and Detection: Wash the cells to remove unbound peptides.[1] If using a fluorescently labeled peptide, measure the fluorescence intensity using a plate reader or flow cytometer.[4] If using a biotinylated peptide, add a streptavidin-HRP conjugate, followed by a colorimetric substrate, and measure the absorbance.[4]

  • Data Analysis: Plot the percentage of bound labeled peptide against the concentration of the unlabeled competitor. The IC50 value is the concentration of the unlabeled peptide that displaces 50% of the labeled peptide.[1]

3.5. In Vivo Tumor Xenograft Model and Biodistribution Study

This protocol outlines the establishment of a tumor xenograft model and the subsequent assessment of the biodistribution of NGR-targeted nanoparticles.

  • Tumor Model Development: Subcutaneously inject CD13-positive human cancer cells (e.g., HT-1080) into the flank of immunocompromised mice (e.g., athymic nude mice).[2] Monitor tumor growth until tumors reach a suitable size for the study.[2]

  • Nanoparticle Administration: Prepare sterile suspensions of radiolabeled or fluorescently labeled NGR-targeted nanoparticles and non-targeted control nanoparticles.[2] Intravenously inject the nanoparticle formulations into the tumor-bearing mice.[2]

  • Biodistribution Analysis: At predetermined time points, euthanize the mice and collect the tumor and major organs (liver, spleen, kidneys, lungs, heart).[5] Weigh each tissue and measure the radioactivity or fluorescence. Calculate the percentage of the injected dose per gram of tissue (%ID/g).[5]

Visualizing Pathways and Workflows

4.1. NGR-CD13 Signaling Pathway

The binding of the this compound to CD13 can trigger downstream signaling events that contribute to the anti-tumor effect, beyond just drug delivery.

NGR_CD13_Signaling NGR This compound CD13 CD13/APN Receptor NGR->CD13 Binding Internalization Endocytosis CD13->Internalization Signaling_Cascade Signaling Cascade CD13->Signaling_Cascade Signal Transduction Endosome Endosome Internalization->Endosome Drug_Release Drug Release (e.g., low pH) Endosome->Drug_Release Drug Active Drug Drug_Release->Drug Apoptosis Apoptosis Drug->Apoptosis Signaling_Cascade->Apoptosis Anti_Angiogenesis Anti-Angiogenesis Signaling_Cascade->Anti_Angiogenesis

Caption: this compound binding to CD13 initiates internalization and potential signaling cascades.

4.2. Experimental Workflow for NGR-Drug Conjugate Development

The development and evaluation of an NGR-drug conjugate follows a systematic workflow from synthesis to in vivo testing.

NGR_Drug_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide_Synthesis This compound Synthesis (SPPS) Drug_Conjugation Conjugation to Drug/ Nanoparticle Peptide_Synthesis->Drug_Conjugation Purification Purification & Characterization (HPLC, MS) Drug_Conjugation->Purification Binding_Assay Binding Affinity Assay (CD13+ vs CD13- cells) Purification->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 determination) Binding_Assay->Cytotoxicity_Assay Internalization_Study Cellular Uptake/ Internalization Cytotoxicity_Assay->Internalization_Study Animal_Model Tumor Xenograft Model Development Internalization_Study->Animal_Model Biodistribution Biodistribution Study (%ID/g) Animal_Model->Biodistribution Efficacy_Study Tumor Growth Inhibition Study Biodistribution->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study NGR_Targeting_Logic NGR_System NGR-Drug Delivery System Tumor_Microenvironment Tumor Microenvironment NGR_System->Tumor_Microenvironment Normal_Tissue Normal Tissue NGR_System->Normal_Tissue CD13_High High CD13 Expression (Tumor Vasculature, Cancer Cells) Tumor_Microenvironment->CD13_High CD13_Low Low CD13 Expression Normal_Tissue->CD13_Low Targeted_Delivery Specific Drug Accumulation & Therapeutic Effect CD13_High->Targeted_Delivery Minimal_Toxicity Reduced Systemic Toxicity CD13_Low->Minimal_Toxicity

References

Preclinical Studies of NGR Peptide Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of asparagine-glycine-arginine (NGR) peptide conjugates for researchers, scientists, and drug development professionals. The NGR tripeptide motif serves as a homing device, selectively targeting the aminopeptidase (B13392206) N (APN/CD13) receptor, which is overexpressed on the endothelial cells of tumor neovasculature and on various cancer cells.[1][2] This targeted approach aims to enhance the delivery of therapeutic and imaging agents to tumors, thereby increasing efficacy and minimizing systemic toxicity.[1][3]

Mechanism of Action and Targeting Specificity

The primary targeting mechanism of NGR conjugates relies on the specific binding of the NGR motif to an isoform of the CD13 receptor expressed on tumor blood vessels.[4][5] Upon binding, the NGR peptide-cargo complex can be internalized by the cell, often through an endosomal pathway, leading to the intracellular release of the therapeutic payload.[1][6]

An alternative and complementary targeting mechanism involves the spontaneous deamidation of the asparagine residue in the NGR motif to form an isoaspartate-glycine-arginine (isoDGR) motif.[4][7] This isoDGR peptide can then bind to αvβ3 integrins, which are also upregulated in the tumor vasculature, providing a dual-targeting mechanism that can enhance tumor accumulation and therapeutic effect.[6][7][8]

The conjugation of NGR peptides to therapeutic agents like Tumor Necrosis Factor-alpha (TNF-α) has been shown to not only deliver the cytokine to the tumor site but also to modulate its signaling. NGR-TNF conjugates have demonstrated an ability to impair pro-survival pathways (Ras, Erk, and Akt) and increase caspase activation, leading to enhanced antiangiogenic and antitumor activity compared to unconjugated TNF.[9]

Quantitative Preclinical Data

The efficacy of NGR-targeted systems has been quantified in numerous preclinical studies. The following tables summarize key data points for in vitro cytotoxicity, and in vivo biodistribution and tumor uptake of various NGR conjugates.

In Vitro Cytotoxicity of this compound Conjugates
ConjugateCell LineIC50 (µM)Key Findings
Doxorubicin-NGRHT-1080 (CD13+)Lower than free DoxNGR-conjugation enhanced cytotoxicity in CD13-positive cells.[10][11]
Doxorubicin-NGRMCF-7 (CD13-)Similar to free DoxCytotoxicity was not enhanced in CD13-negative cells, demonstrating specificity.[11]
Daunomycin-c[KNGRE]-NH2HT-1080 (CD13+)~1.5 µMConjugates showed significant antitumor activity.[7]
Daunomycin-c[KNGRE]-NH2HT-29 (CD13-)~2.0 µMActivity was also observed in CD13-negative but integrin-positive cells, suggesting a role for the isoDGR motif.[7]
Paclitaxel-kNGR-PLNsHT-1080 (CD13+)Lower than non-targeted PLNskNGR-functionalized nanoparticles enhanced intracellular delivery and cytotoxicity.[12]
Paclitaxel-kNGR-PLNsHUVEC (CD13+)Lower than non-targeted PLNsEnhanced uptake and cytotoxicity were also observed in endothelial cells.[12]
In Vivo Biodistribution and Tumor Uptake of Radiolabeled NGR Peptides
RadiotracerTumor ModelTime Post-InjectionTumor Uptake (%ID/g)T/M Ratio
99mTc-NGRHepG2 Hepatoma8 h3.26 ± 0.637.58 ± 1.92
188Re-NGRHepG2 Hepatoma12 h4.62 ± 0.714.76
68Ga-NOTA-G3-NGRHT-1080 Fibrosarcoma2 h1.32 ± 0.12 (in vitro cell uptake %)N/A
[68Ga]Ga-iNGRHT1080 Xenograft1 h2.97 ± 0.30N/A
[68Ga]Ga-NGRHT1080 Xenograft1 h1.91 ± 0.32N/A

Key Experimental Protocols

Detailed methodologies are crucial for the successful design and execution of preclinical studies involving this compound conjugates. Below are summarized protocols for key experiments.

Synthesis of this compound-Doxorubicin Conjugate (Hydrazone Linker)

This protocol describes the synthesis of an NGR-doxorubicin conjugate using an acid-cleavable hydrazone linker.[3]

  • Preparation of Doxorubicin-Hydrazide:

    • Dissolve doxorubicin (B1662922) hydrochloride in N,N-Dimethylformamide (DMF).

    • Add a 10-fold molar excess of hydrazine (B178648) hydrate.

    • Stir the reaction mixture at room temperature for 4 hours in the dark.

    • Precipitate the doxorubicin-hydrazide by adding diethyl ether.

    • Collect the precipitate by centrifugation, wash with diethyl ether, and dry under vacuum.[3]

  • Activation of this compound with SMCC:

    • Dissolve the this compound (e.g., CNGRCG) in phosphate-buffered saline (PBS) at pH 7.2.

    • Dissolve succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) in dimethyl sulfoxide (B87167) (DMSO) and add it to the peptide solution in a 1.5-fold molar excess.

    • Stir the reaction mixture at room temperature for 2 hours.[3]

  • Conjugation of Doxorubicin-Hydrazide to Activated this compound:

    • To the SMCC-activated peptide solution, add the doxorubicin-hydrazide dissolved in a small amount of DMSO (2-fold molar excess over the peptide).

    • Adjust the pH of the reaction mixture to 5.0 with sodium acetate (B1210297) buffer.

    • Stir the reaction overnight at room temperature in the dark.[3]

  • Purification:

    • Purify the crude conjugate by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[3]

    • Characterize the final product by mass spectrometry.[3]

In Vivo Biodistribution Study

This protocol outlines a typical in vivo biodistribution study to quantify the tumor-targeting efficacy of NGR conjugates.[4][13]

  • Animal Model:

    • Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., 1-5 x 10^6 HT-1080 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[14]

    • Allow tumors to grow to a suitable size (e.g., 30-100 mm³).[15]

  • Nanoparticle/Conjugate Preparation:

    • Prepare sterile suspensions of the radiolabeled or fluorescently-labeled NGR-targeted conjugate and a non-targeted control in PBS.[4]

  • Administration:

    • Randomly divide tumor-bearing mice into experimental groups (n=3-5 mice per group).[4]

    • Intravenously inject the formulations via the tail vein at a specified dose/activity (e.g., ~7.4 MBq for radiolabeled compounds).[13][16]

  • Tissue Collection and Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 12, 24 hours) post-injection, euthanize the mice.[13][16]

    • Dissect the tumor and major organs (e.g., heart, liver, spleen, lungs, kidneys, muscle, bone).

    • Weigh the tissues and measure the radioactivity using a gamma counter or fluorescence using an appropriate imaging system.

    • Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).[13]

In Vivo Tumor Homing and Penetration Assay

This protocol uses imaging to visualize the targeting and penetration of NGR peptides into the tumor.[17]

  • Probe Preparation:

    • Synthesize and label the this compound with a near-infrared fluorescent dye (e.g., Cy5.5) or a positron-emitting radionuclide (e.g., 68Ga) using a suitable chelator (e.g., DOTA).[17]

  • Administration:

    • Inject the labeled this compound intravenously into tumor-bearing mice.[17]

  • In Vivo Imaging:

    • At various time points post-injection, perform whole-body fluorescence imaging (for fluorescent probes) or Positron Emission Tomography (PET) imaging (for radiolabeled probes) on anesthetized mice.[17]

  • Ex Vivo Analysis:

    • After the final imaging time point, euthanize the mice, excise the tumor and major organs, and image them ex vivo to confirm probe accumulation.[17]

  • Microscopy (for fluorescent probes):

    • Cryosection the tumor tissue.

    • Perform fluorescence microscopy to visualize the distribution of the probe within the tumor.

    • Co-stain with endothelial markers (e.g., anti-CD31 antibody) to assess co-localization with tumor vasculature and penetration into the tumor parenchyma.[17]

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the concepts and processes described, the following diagrams have been generated using Graphviz.

NGR_Targeting_Pathway This compound Conjugate Targeting and Action Pathway cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_cellular_action Intracellular Action NGR_Conjugate NGR-Drug/Imaging Agent Conjugate Tumor_Vessel Tumor Blood Vessel NGR_Conjugate->Tumor_Vessel Homing CD13 CD13 Receptor NGR_Conjugate->CD13 Primary Binding isoDGR isoDGR Conversion NGR_Conjugate->isoDGR Deamidation Integrin αvβ3 Integrin Tumor_Cell Tumor Cell Endocytosis Receptor-Mediated Endocytosis CD13->Endocytosis Integrin->Endocytosis isoDGR->Integrin Secondary Binding Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., low pH) Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: this compound conjugate targeting pathway.

NGR_TNF_Signaling NGR-TNF Signaling Pathway Modulation cluster_survival Pro-Survival Pathways cluster_apoptosis Apoptotic Pathway NGR_TNF NGR-TNF Conjugate CD13 CD13 Receptor NGR_TNF->CD13 NGR binds TNFR TNF Receptor NGR_TNF->TNFR TNF binds Ras Ras CD13->Ras Inhibits Akt Akt CD13->Akt Inhibits TNFR->Ras Activates TNFR->Akt Activates Caspases Caspases TNFR->Caspases Activates Erk Erk Ras->Erk Survival Cell Survival Erk->Survival Akt->Survival Apoptosis Apoptosis Caspases->Apoptosis

Caption: NGR-TNF signaling modulation.

Experimental_Workflow General Experimental Workflow for Preclinical Evaluation start Start synthesis Synthesis & Conjugation (NGR-Drug/Probe) start->synthesis characterization In Vitro Characterization (Binding Affinity, Stability) synthesis->characterization invitro_studies In Vitro Efficacy (Cytotoxicity, Cell Uptake) characterization->invitro_studies animal_model Tumor Model Development (Xenograft/Syngeneic) invitro_studies->animal_model invivo_studies In Vivo Evaluation (Biodistribution, Imaging, Efficacy) animal_model->invivo_studies data_analysis Data Analysis & Interpretation invivo_studies->data_analysis end End data_analysis->end

References

The NGR Peptide: A Technical Guide to a Targeted Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Executive Summary

The landscape of oncology is progressively shifting towards targeted therapies that promise enhanced efficacy and minimized systemic toxicity. Among the most promising strategies is the utilization of tumor-homing peptides, which act as molecular guides to deliver therapeutic and diagnostic agents directly to the tumor microenvironment. The Asn-Gly-Arg (NGR) peptide has emerged as a frontrunner in this field due to its specific affinity for aminopeptidase (B13392206) N (APN/CD13), a cell surface receptor significantly upregulated on the endothelial cells of tumor neovasculature and various cancer cells.[1][2] This in-depth technical guide provides a comprehensive overview of the NGR peptide, detailing its mechanism of action, therapeutic applications, diagnostic potential, and the crucial experimental methodologies for its evaluation.

The NGR Ligand and its Molecular Target: Aminopeptidase N (APN/CD13)

The NGR tripeptide motif was initially identified through in vivo phage display as a sequence that selectively homes to tumor vasculature.[1] Its primary molecular target is Aminopeptidase N (APN), also known as CD13, a zinc-dependent membrane-bound ectopeptidase.[1][3][4]

Aminopeptidase N (APN/CD13): A Tumor-Associated Marker

APN/CD13 is a multifunctional protein implicated in various physiological processes, including cell migration, differentiation, and signal transduction.[5][6][7] While its expression is relatively low in the vasculature of healthy tissues, it is markedly upregulated in angiogenic endothelial cells within tumors.[1][8] Furthermore, APN/CD13 is expressed on a range of tumor cells, presenting a dual-targeting opportunity for NGR-based therapies.[3][5] The overexpression of APN/CD13 has been associated with tumor progression and metastasis in various cancers, including lung, prostate, and ovarian cancers.[5][7][9]

Mechanism of Action: Binding and Internalization

The therapeutic utility of the this compound lies in its ability to act as a homing device, guiding conjugated molecules to CD13-expressing cells.[1] The binding of the this compound to APN/CD13 is specific, and different isoforms of CD13 exist, with a particular isoform being preferentially expressed in tumor blood vessels.[10][11] This isoform-specific binding may explain the tumor-homing selectivity of NGR-drug conjugates.[10][11]

Following binding, the this compound-cargo complex is internalized, often through an endosomal pathway, delivering the payload directly into the cell's cytoplasm.[1][12][13] Once inside the cell, the therapeutic agent is released to exert its cytotoxic or imaging effect.[1]

A unique characteristic of the NGR motif is its propensity to undergo spontaneous, non-enzymatic deamidation of the asparagine residue to form an isoaspartate-glycine-arginine (isoDGR) motif.[14][15][16] This conversion is significant as the isoDGR motif is a ligand for RGD-binding integrins, such as αvβ3, which are also upregulated in the tumor microenvironment.[14][17] This dual-targeting mechanism, first to CD13 and then to integrins, can potentially enhance tumor accumulation and therapeutic efficacy.[15][16][18]

Therapeutic Applications of the this compound

The ability of the this compound to selectively target the tumor microenvironment has been exploited to deliver a variety of anti-cancer agents, including cytotoxic drugs, cytokines, and nanoparticles.[19][20][21]

NGR-Drug Conjugates

The conjugation of potent chemotherapeutic agents to the this compound aims to increase their therapeutic index by concentrating the drug at the tumor site while reducing systemic exposure and associated side effects.

  • NGR-Doxorubicin: Doxorubicin, a widely used anthracycline antibiotic, has been successfully conjugated to NGR peptides.[14][22] These conjugates have demonstrated enhanced anti-tumor effects and reduced toxicity compared to the free drug in preclinical models.[14] The linkage between the peptide and the drug is a critical aspect of the conjugate's design, with various linkers being explored to ensure stability in circulation and efficient drug release within the tumor cell.[15]

  • NGR-TNF: Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine with anti-tumor activity, but its systemic administration is limited by severe toxicity.[21][23] NGR-hTNF, a recombinant fusion protein of a cyclic this compound and human TNF-α, has been developed to overcome this limitation.[21][23] By targeting TNF-α to the tumor vasculature, NGR-hTNF can induce vascular damage and increase the permeability of tumor vessels, thereby enhancing the delivery of co-administered chemotherapeutic agents.[23][24] NGR-hTNF has been evaluated in several clinical trials for various solid tumors.[23][25]

Quantitative Data on NGR-Based Therapeutics
Therapeutic AgentTargetCell Line(s)Key FindingsReference(s)
NPh-Dox-NGRCD13HT-1080 (CD13-positive), MCF-7 (CD13-negative)Significantly higher cytotoxic effect on HT-1080 cells compared to MCF-7 cells. Increased apoptosis in HT-1080 cells at the maximum drug concentration.[22]
NGR-hTNFCD13CT26 (murine colon carcinoma)Specifically binds to tumor-associated vessels in vivo.[23]
99mTc-cNGRCD13HepG2 (hepatoma xenograft)Highest tumor uptake of 3.26% ± 0.63% ID/g at 8 hours post-injection.[9]
tTF-NGRCD13Human fibrosarcoma xenograftSignificantly reduced tumor perfusion as measured by MRI.[24]

Diagnostic Applications: NGR Peptides in Tumor Imaging

The specific accumulation of NGR peptides in tumors makes them ideal candidates for the development of targeted imaging agents. By conjugating NGR peptides with various imaging probes, it is possible to non-invasively visualize and characterize tumors.[2][12][26]

NGR-Based Imaging Probes
  • Radiolabeled NGR Peptides: NGR peptides have been labeled with various radionuclides for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.[9][27] These radiolabeled probes allow for the sensitive and quantitative assessment of APN/CD13 expression in tumors, which can be valuable for patient stratification and monitoring treatment response.[27] For instance, 99mTc-labeled NGR peptides have shown potential for imaging lung tumors.[28]

  • Fluorescent NGR Probes: Conjugation of NGR peptides with fluorescent dyes enables optical imaging of tumors.[12] This approach is particularly useful in preclinical research for studying the biodistribution and tumor-targeting kinetics of NGR-based agents.[12]

Quantitative Data on NGR-Based Diagnostics
Imaging AgentImaging ModalityTumor ModelKey FindingsReference(s)
99mTc-ECG-NGRSPECTHT-1080 fibrosarcomaTumor/muscle uptake ratio of 5.7 ± 0.4 at 4 hours.[9]
99mTc-NGR2 (dimeric)SPECTHepG2 hepatomaTumor/muscle uptake ratio of 6.06 at 4 hours.[9]
NGR-Qd (Quantum dot)Fluorescence ImagingCT26 colon carcinomaCo-localization with tumor blood vessels stained with anti-CD31 antibody.[23]

Signaling Pathways and Experimental Workflows

APN/CD13 Signaling

APN/CD13 is not merely a passive docking site but an active participant in cellular signaling. Its engagement can influence pathways involved in cell migration, invasion, and angiogenesis.[6] APN/CD13-regulated signaling can involve integrin recycling, regulation of small GTPase activities, and modulation of the Erk1/2 and PI3K pathways.[6]

APN_CD13_Signaling NGR This compound CD13 APN/CD13 NGR->CD13 Binding Integrin Integrin Recycling CD13->Integrin GTPase Small GTPase Activity CD13->GTPase Erk Erk1/2 Pathway CD13->Erk PI3K PI3K Pathway CD13->PI3K Migration Cell Migration/ Invasion Integrin->Migration GTPase->Migration Angiogenesis Angiogenesis Erk->Angiogenesis PI3K->Angiogenesis

Caption: APN/CD13 signaling pathways initiated by this compound binding.

Experimental Workflow: NGR-Drug Conjugate Synthesis and Evaluation

The development of an NGR-drug conjugate involves a series of well-defined steps, from chemical synthesis to in vivo efficacy studies.

NGR_Drug_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide_Synthesis Solid-Phase This compound Synthesis Conjugation Peptide-Drug Conjugation Peptide_Synthesis->Conjugation Drug_Modification Drug-Linker Modification Drug_Modification->Conjugation Purification Purification (HPLC) Conjugation->Purification Characterization Characterization (MS, NMR) Purification->Characterization Binding_Assay Binding Affinity Assay (CD13-positive/negative cells) Characterization->Binding_Assay Internalization Cellular Internalization (Microscopy, Flow Cytometry) Binding_Assay->Internalization Cytotoxicity Cytotoxicity Assay (MTT, etc.) Internalization->Cytotoxicity Biodistribution Biodistribution Studies (Tumor-bearing mice) Cytotoxicity->Biodistribution Efficacy Anti-tumor Efficacy Study Biodistribution->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Experimental workflow for NGR-drug conjugate development.

Experimental Protocols

Solid-Phase Synthesis of Cyclic NGR Peptides

This protocol outlines the Fmoc-based solid-phase synthesis of a cyclic this compound (e.g., c[KNGRE]-NH2).[29]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Lys(Boc)-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5)

  • Solvents: DMF, DCM, diethyl ether

  • RP-HPLC system

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and then 15 minutes to remove the Fmoc protecting group.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid and coupling reagents in DMF. Add the base and immediately add the solution to the resin. Agitate for 1-2 hours. Confirm completion with a Kaiser test.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • On-Resin Cyclization (Lactam Bridge): After assembling the linear peptide, selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., the amino group of Lys and the carboxyl group of Glu). Perform on-resin cyclization using coupling reagents.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the cyclic peptide by mass spectrometry.

This compound-Doxorubicin Conjugation via an Oxime Linker

This protocol describes the conjugation of daunomycin (an analog of doxorubicin) to a cyclic this compound.[15][16]

Materials:

Procedure:

  • Preparation of Daunomycin: Remove the isopropylidene protecting group from daunomycin by treating it with a solution of methoxyamine in ammonium acetate buffer (pH 5) for one hour at room temperature.

  • Purification of Daunomycin: Purify the deprotected daunomycin by RP-HPLC.

  • Conjugation: Dissolve the purified cyclic this compound and the deprotected daunomycin in a suitable buffer. The ketone group on daunomycin will react with the aminooxy group on a modified peptide (or a linker can be used) to form a stable oxime bond.

  • Purification of the Conjugate: Purify the NGR-daunomycin conjugate by RP-HPLC.

  • Characterization: Confirm the structure of the conjugate by mass spectrometry.

In Vitro Binding Assay by Flow Cytometry

This protocol details a method to assess the binding of a fluorescently labeled this compound to CD13-positive and CD13-negative cells.[30]

Materials:

  • CD13-positive cells (e.g., HT-1080)

  • CD13-negative cells (e.g., HT-29)

  • Fluorescently labeled this compound

  • Binding buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells. Resuspend the cells in binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Incubation: Add the fluorescently labeled this compound to the cell suspension at various concentrations. Incubate for 1-2 hours at 4°C, protected from light.

  • Washing: Wash the cells with cold binding buffer to remove unbound peptide.

  • Flow Cytometry Analysis: Resuspend the cells in binding buffer and analyze them using a flow cytometer. Measure the mean fluorescence intensity of the cell population.

  • Competitive Binding (Optional): To determine binding specificity, pre-incubate the cells with an excess of unlabeled this compound before adding the fluorescently labeled peptide. A significant decrease in fluorescence indicates specific binding.

Future Perspectives

The this compound continues to be a versatile and promising platform for the development of targeted cancer therapies and diagnostics. Future research will likely focus on:

  • Novel NGR Conjugates: Exploring the conjugation of NGR with other potent anti-cancer agents, including immunomodulators and targeted inhibitors.

  • Combination Therapies: Investigating the synergistic effects of NGR-based therapies with other treatment modalities such as chemotherapy, radiation, and immunotherapy.

  • Tumor Penetrating NGR Peptides: Further development and clinical translation of engineered NGR peptides, such as iNGR, which are designed to penetrate deeper into the tumor parenchyma.[17]

  • Theranostics: Creating NGR-based agents that combine both therapeutic and diagnostic capabilities, allowing for simultaneous tumor imaging and treatment.

References

Methodological & Application

Application Notes and Protocols for NGR Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification of Asn-Gly-Arg (NGR) peptides, which are valuable targeting moieties in cancer research and drug development due to their affinity for aminopeptidase (B13392206) N (APN/CD13), a receptor often overexpressed in the tumor vasculature.[1] This document outlines the protocols for solid-phase peptide synthesis (SPPS), purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization, along with an overview of the relevant signaling pathways.

NGR Peptide Synthesis

The most common and efficient method for synthesizing NGR peptides is the Fmoc-based solid-phase peptide synthesis (SPPS).[1] This methodology allows for the stepwise assembly of the peptide chain on a solid support resin.[1]

Experimental Protocol: Solid-Phase Synthesis of Cyclic NGR Peptides

This protocol details the manual synthesis of a cyclic this compound (e.g., cyclo(CNGRC)) using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)[1]

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

Equipment:

  • Peptide synthesis vessel

  • Shaker

  • Filtration apparatus

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.[2]

  • First Amino Acid Coupling:

    • Deprotect the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-6 times) and DCM (3 times).[1]

    • In a separate vial, activate the first Fmoc-amino acid (e.g., Fmoc-Cys(Trt)-OH) (3-5 equivalents) with HBTU/HATU (2.95 equivalents) and DIPEA (6-10 equivalents) in DMF.[1]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.[1]

    • Perform a Kaiser test to ensure complete coupling. A negative test (beads remain colorless) indicates the reaction is complete.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid (Gly, Arg, Asn, Cys) in the sequence.

  • On-Resin Cyclization (for disulfide bridge):

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF and DCM.

    • Selectively deprotect the Cys thiol groups (e.g., remove Trt groups with a mild acid treatment if orthogonal protecting groups are used, or proceed to oxidation if Acm groups are not used).

    • Induce disulfide bond formation by treating the resin with an oxidizing agent (e.g., iodine or potassium ferricyanide (B76249) in DMF/water) until a positive Ellman's test is observed.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).[1]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.[1]

    • Dry the crude peptide pellet under vacuum.[1]

Synthesis Workflow Diagram

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Coupling->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Negative Kaiser Test Repeat->Deprotection Cyclization On-Resin Cyclization (Oxidation) Repeat->Cyclization Final Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: General workflow for the solid-phase synthesis of a cyclic this compound.

This compound Purification

The standard method for purifying crude synthetic peptides is reverse-phase high-performance liquid chromatography (RP-HPLC).[3] This technique separates the target peptide from impurities based on hydrophobicity.[3]

Experimental Protocol: RP-HPLC Purification

Materials:

  • Crude this compound

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 RP-HPLC column

Equipment:

  • HPLC system with a UV detector

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture with 0.1% TFA.[1] If solubility is an issue, 6M guanidine (B92328) hydrochloride with 0.1% TFA can be used.[4]

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the dissolved crude peptide onto the column.

    • Apply a linear gradient of increasing Solvent B concentration. A typical gradient is 5-60% Solvent B over 30-60 minutes.[1] For impurities eluting close to the product, a shallower gradient may improve separation.[4]

    • Monitor the elution profile at 210-220 nm.[3]

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.[1]

Purification and Analysis Workflow

Purification_Workflow Crude_Peptide Crude Peptide (from synthesis) Dissolution Dissolution (0.1% TFA in Water/ACN) Crude_Peptide->Dissolution HPLC Preparative RP-HPLC (C18 Column, ACN Gradient) Dissolution->HPLC Collection Fraction Collection HPLC->Collection Analysis Purity Analysis (Analytical HPLC & Mass Spec) Collection->Analysis Analysis->HPLC Impure, re-purify Pooling Pooling of Pure Fractions Analysis->Pooling Purity >95% Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure this compound Lyophilization->Pure_Peptide

Caption: Workflow for the purification and analysis of synthetic NGR peptides.

Quantitative Data Summary
ParameterValue/RangeReference
Synthesis
Amino Acid Equivalents3-5[1]
Coupling Reagent Equivalents2.95 (HATU)[1]
Base Equivalents (DIPEA)6-10[1]
Coupling Time1-2 hours[1]
Cleavage CocktailTFA/TIS/water (95:2.5:2.5)[1]
Cleavage Time2-3 hours[1]
Purification
HPLC Gradient5-60% Acetonitrile[1]
Gradient Duration30-60 minutes[1]
UV Detection Wavelength210-220 nm[3]
Typical Purity for In Vivo Studies>90-95%[4]
Typical Overall Yield~22% (sequence dependent)[5]

Characterization of NGR Peptides

The identity and purity of the synthesized this compound must be confirmed.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide, verifying the correct amino acid sequence has been synthesized.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the peptide.[6][8] For detailed 3D structural analysis, 2D NMR techniques may be employed.[9]

  • Analytical RP-HPLC: This is used to determine the purity of the final peptide product, with purity levels typically exceeding 95% for biological applications.[6]

This compound Signaling Pathways

NGR peptides primarily exert their biological effects by binding to Aminopeptidase N (APN/CD13).[10] Spontaneous deamidation of the asparagine residue in the NGR motif can lead to the formation of an isoaspartate-glycine-arginine (isoDGR) sequence, which is recognized by RGD-binding integrins.[6][11]

APN/CD13 Signaling

Binding of NGR peptides to APN/CD13 on endothelial and tumor cells can trigger several downstream signaling cascades, often independent of the enzyme's catalytic activity.[10][12] These pathways are involved in cell migration, angiogenesis, and invasion.[10]

Key signaling pathways activated by APN/CD13 engagement include:

  • MAPK/ERK Pathway: Cross-linking of CD13 can lead to the activation of Src kinase, which in turn phosphorylates FAK and ERK, components of the MAPK pathway.[10][12]

  • PI3K Pathway: Activation of the PI3K pathway has also been observed following CD13 engagement.[10]

  • Integrin Recycling: APN/CD13 can influence cell migration by promoting the recycling of β1 integrin.[10]

CD13_Signaling NGR This compound CD13 APN/CD13 Receptor NGR->CD13 Binds to Src Src Kinase CD13->Src Activates PI3K PI3K CD13->PI3K Activates Integrin β1 Integrin Recycling CD13->Integrin Promotes FAK FAK Src->FAK Phosphorylates ERK ERK1/2 Src->ERK Activates Migration Cell Migration & Angiogenesis FAK->Migration ERK->Migration PI3K->Migration Integrin->Migration

Caption: Simplified signaling pathway initiated by this compound binding to APN/CD13.

Integrin Signaling

The isoDGR motif, formed from NGR deamidation, can bind to several RGD-sensitive integrins, such as αvβ3.[11] Integrins are transmembrane receptors that mediate cell-matrix adhesion and are crucial for cell signaling, migration, and survival.[13] Ligand binding to integrins can trigger intracellular signaling cascades, including the activation of the MAPK pathway.[14]

Integrin_Signaling isoDGR isoDGR Peptide (from NGR deamidation) Integrin αvβ3 Integrin isoDGR->Integrin Binds to NMDA NMDA Receptor Integrin->NMDA Activates Ca Intracellular Ca²⁺ Increase NMDA->Ca MAPK MAPK Signaling (ERK1/2) Ca->MAPK Cellular_Response Cell Adhesion, Migration, Proliferation MAPK->Cellular_Response

Caption: Simplified signaling pathway for isoDGR binding to integrins.

References

Solid-Phase Synthesis of NGR Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis of peptides containing the asparagine-glycine-arginine (NGR) motif. This sequence is of significant interest in drug development due to its ability to target the aminopeptidase (B13392206) N (CD13) receptor, which is often overexpressed in the vasculature of tumors.[1][2][3] This document outlines the principles of Fmoc-based solid-phase peptide synthesis (SPPS), detailed experimental protocols, and methods for purification and characterization of the final peptide product.

Core Concepts

The synthesis of NGR peptides is predominantly achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1][4] The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids allows for its removal under mild basic conditions, preserving the acid-labile side-chain protecting groups until the final cleavage step.[1][5]

Cyclization of the NGR motif, often through the formation of a disulfide bridge or a lactam bridge, has been shown to enhance binding affinity and stability compared to their linear counterparts.[1][6][7]

Data Presentation

Quantitative data from the synthesis and characterization of NGR peptides are summarized below. It is important to note that yields and purity are highly dependent on the specific peptide sequence, cyclization strategy, and synthesis conditions.[1]

Table 1: Summary of Synthesis Yield and Purity for NGR Peptides

Peptide SequenceSynthesis ScaleOverall Yield (%)Purity (%)Analytical MethodReference
c(KNGRE)0.1 mmol3398RP-HPLC[6]
Linear KNGRGNot Specified34.599RP-HPLC[6]
Cyclic NGR (unspecified)Not Specified22>95RP-HPLC[8]
Various cyclic NGR-daunomycin conjugatesNot Specified>95 (purity)>95RP-HPLC[9]

Table 2: Reagents for Solid-Phase Synthesis of NGR Peptides

Reagent TypeExamplesPurpose
Resins Rink Amide resin, 2-Chlorotrityl chloride resin, Wang resinSolid support for peptide assembly.[1]
Amino Acids Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OHBuilding blocks of the peptide chain.[1][10]
Coupling Reagents HATU, HBTU, DIC/HOBtPromote the formation of the amide bond between amino acids.[1][9]
Bases DIPEA (N,N-Diisopropylethylamine)Activation of amino acids for coupling.[1]
Deprotection Reagent 20% Piperidine (B6355638) in DMFRemoval of the Fmoc protecting group.[1][11]
Cleavage Cocktail TFA/TIS/H₂O (e.g., 95:2.5:2.5)Cleavage of the peptide from the resin and removal of side-chain protecting groups.[1][9]
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane)Resin swelling, washing, and reaction medium.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear NGR Peptide (e.g., Ac-Lys-Asn-Gly-Arg-NH₂)

This protocol describes the manual synthesis of a linear NGR-containing peptide on a Rink Amide resin using the Fmoc/tBu strategy.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol) in a reaction vessel.

  • Add DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.[4]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[1]

3. Amino Acid Coupling (for each amino acid in the sequence, starting from the C-terminus):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF.[1]

  • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[1]

4. N-terminal Acetylation (Capping):

  • After the final amino acid coupling and Fmoc deprotection, add a solution of acetic anhydride (B1165640) (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.

  • Agitate for 30 minutes.

  • Wash the resin with DMF and DCM.

5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail, for example, TFA/TIS/water (95:2.5:2.5 v/v/v).[1][9]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.[1]

6. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile (B52724) mixture with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[6][12]

  • Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be 5-60% B over 30-60 minutes.[1]

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.[6]

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.[1]

Protocol 2: On-Resin Cyclization via Lactam Bridge

This protocol describes the formation of a cyclic this compound with a lactam bridge between the side chains of a Lys and a Glu residue (e.g., c(KNGRE)).

1. Linear Peptide Synthesis:

  • Synthesize the linear peptide sequence on a suitable resin (e.g., 2-Chlorotrityl chloride resin) as described in Protocol 1, incorporating Fmoc-Lys(Dde)-OH and Fmoc-Glu(OAll)-OH at the desired positions.

2. Selective Deprotection of Lysine Side Chain:

  • Wash the resin with DMF.

  • Treat the resin with a solution of 2% hydrazine (B178648) in DMF (2 x 10 minutes) to remove the Dde protecting group from the Lys side chain.

  • Wash the resin thoroughly with DMF.

3. Selective Deprotection of Glutamic Acid Side Chain:

  • Wash the resin with DCM.

  • Treat the resin with a solution of Pd(PPh₃)₄ in a mixture of CHCl₃/AcOH/NMM (37:2:1) under an argon atmosphere for 2 hours to remove the Allyl protecting group from the Glu side chain.

  • Wash the resin with DCM and DMF.

4. On-Resin Cyclization:

  • Add a solution of HATU (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Monitor the cyclization reaction by cleaving a small amount of resin and analyzing by LC-MS.

5. Cleavage, Deprotection, and Purification:

  • Proceed with the cleavage, deprotection, and purification steps as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection 1 Amino_Acid_Coupling Amino Acid Coupling (HATU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling 2 Washing Washing (DMF/DCM) Amino_Acid_Coupling->Washing 3 Repeat_Cycle Repeat_Cycle Washing->Repeat_Cycle 4 Repeat_Cycle->Fmoc_Deprotection For each amino acid Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection End of sequence Cleavage_from_Resin Cleavage & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage_from_Resin 5 Crude_Peptide_Precipitation Precipitation in Cold Ether Cleavage_from_Resin->Crude_Peptide_Precipitation 6 Purification Purification (RP-HPLC) Crude_Peptide_Precipitation->Purification 7 Characterization Characterization (LC-MS, etc.) Purification->Characterization 8

Caption: Experimental workflow for solid-phase synthesis of NGR peptides.

ngr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGR_Peptide This compound CD13 CD13 Receptor NGR_Peptide->CD13 Binding Signal_Transduction Signal Transduction Cascade CD13->Signal_Transduction Initiates Pro_Survival_Pathways Pro-Survival Pathways (Ras, Erk, Akt) Signal_Transduction->Pro_Survival_Pathways Inhibits Apoptosis Increased Caspase Activation & Reduced Cell Survival Signal_Transduction->Apoptosis Promotes Pro_Survival_Pathways->Apoptosis Leads to

Caption: Simplified signaling pathway of NGR peptides via the CD13 receptor.

Characterization

The identity and purity of the synthesized NGR peptides should be confirmed using a combination of analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the final product.[6][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the peptide.[6]

Concluding Remarks

The solid-phase synthesis of NGR peptides is a well-established and robust methodology that enables the production of these valuable targeting ligands for cancer research and drug development. The protocols and data presented herein provide a solid foundation for researchers to successfully synthesize and characterize NGR peptides for their specific applications. Careful optimization of coupling and cyclization conditions is crucial for achieving high yields and purity.

References

Application Notes and Protocols for NGR Peptide Conjugation to Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of Asn-Gly-Arg (NGR) peptides to liposomes. The NGR peptide is a well-established ligand that targets Aminopeptidase N (APN/CD13), a receptor overexpressed on the surface of tumor endothelial cells and some tumor cells.[1][2][3] This targeted drug delivery strategy aims to enhance the therapeutic efficacy of encapsulated drugs while minimizing systemic side effects.[4][5]

This document outlines the materials, equipment, and step-by-step procedures for preparing NGR-conjugated liposomes, including liposome (B1194612) formulation, peptide conjugation, and characterization of the final product.

Overview of this compound Conjugation to Liposomes

The process of conjugating NGR peptides to liposomes typically involves a multi-step procedure that begins with the preparation of liposomes, followed by the covalent attachment of the peptide to the liposome surface, and concludes with purification and characterization of the resulting targeted nanocarrier. A common and efficient method for peptide conjugation is the maleimide-thiol reaction, which forms a stable thioether bond.[6][7][8]

Key Steps:
  • Liposome Preparation: Liposomes are typically prepared using the thin-film hydration method, which allows for the encapsulation of therapeutic agents.[9][10][11] The lipid composition can be varied to influence the physicochemical properties of the liposomes.[12]

  • Peptide-Lipid Conjugate Synthesis or Post-Insertion: The this compound can be conjugated to a lipid anchor, such as DSPE-PEG, which is then incorporated into the liposome during its formation. Alternatively, a reactive lipid (e.g., DSPE-PEG-maleimide) can be included in the liposome formulation, and the peptide is then conjugated to the surface of the pre-formed liposomes (post-insertion).

  • Purification: Unconjugated peptides and other reactants are removed from the NGR-liposome formulation through methods like dialysis or size exclusion chromatography.

  • Characterization: The final product is thoroughly characterized to ensure quality and consistency. Key parameters include particle size, polydispersity index (PDI), zeta potential, peptide conjugation efficiency, and drug encapsulation efficiency.

Experimental Protocols

Materials and Equipment

Lipids and Reagents:

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Hydrogenated Soy Phosphatidylcholine (HSPC), Soy Phosphatidylcholine (SPC))

  • Cholesterol

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • DSPE-PEG(2000)-Maleimide

  • Cysteine-terminated this compound (linear or cyclic)

  • Organic solvents (Chloroform, Methanol)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES buffer)

  • Drug to be encapsulated (e.g., Doxorubicin, Brucine)

  • TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction (if necessary)

Equipment:

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • High-Performance Liquid Chromatography (HPLC) system

  • Spectrophotometer (for some quantification methods)

  • Dialysis tubing or size exclusion chromatography columns

  • General laboratory glassware and consumables

Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes using the well-established thin-film hydration method.[9][10][11]

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., HSPC, Cholesterol, and DSPE-PEG-Maleimide in a molar ratio of 55:40:5) in a suitable organic solvent, such as a chloroform:methanol (B129727) mixture (e.g., 2:1 v/v), in a round-bottom flask.

    • If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40-60°C). This will form a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[10]

  • Hydration of the Lipid Film:

    • Hydrate the dried lipid film with an aqueous buffer (e.g., PBS pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer.

    • The temperature of the hydration buffer should be above the Tc of the lipids.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).[13]

  • Liposome Sizing by Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 times) to reduce the size and lamellarity of the vesicles.[13]

    • The resulting liposome suspension is now ready for peptide conjugation.

Protocol 2: this compound Conjugation via Maleimide-Thiol Chemistry

This protocol details the conjugation of a cysteine-containing this compound to maleimide-functionalized liposomes.[6][8][14]

  • Preparation of Peptide Solution:

    • Dissolve the cysteine-terminated this compound in a degassed conjugation buffer (e.g., HEPES or PBS, pH 6.5-7.5). The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5 to ensure the thiol group is reactive while minimizing hydrolysis of the maleimide (B117702) group and reaction with amines.[7]

    • If the peptide has formed disulfide bonds, it may be necessary to reduce them prior to conjugation. This can be achieved by incubating the peptide with a reducing agent like TCEP. Excess reducing agent that is not thiol-free (like DTT) must be removed before adding the peptide to the maleimide-liposomes.

  • Conjugation Reaction:

    • Add the this compound solution to the maleimide-functionalized liposome suspension. A typical molar ratio of peptide to maleimide-lipid is in the range of 1:2 to 1:5, but this should be optimized for each specific system.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring, protected from light.

  • Purification of NGR-Conjugated Liposomes:

    • Remove the unreacted peptide and any byproducts from the NGR-liposome conjugate suspension.

    • Dialysis: Dialyze the liposome suspension against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10-14 kDa) to allow the smaller, unconjugated peptide to diffuse out.

    • Size Exclusion Chromatography (SEC): Alternatively, pass the reaction mixture through a SEC column (e.g., Sephadex G-50). The larger NGR-liposomes will elute in the void volume, while the smaller, unconjugated peptide will be retained in the column.

Protocol 3: Characterization of NGR-Conjugated Liposomes

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS).[15][16][17][18]

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., filtered PBS or deionized water) to a suitable concentration for DLS measurement.[18]

    • Transfer the diluted sample to a cuvette.

    • Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument.

    • The PDI value provides an indication of the size distribution homogeneity, with values below 0.3 generally considered acceptable for drug delivery applications.

    • Zeta potential measurements indicate the surface charge of the liposomes, which can influence their stability and interaction with biological systems.[15]

2. Drug Encapsulation Efficiency (EE%) Quantification:

  • Method: High-Performance Liquid Chromatography (HPLC) is a common method for accurate quantification.[19][][21][22]

  • Procedure:

    • Separation of Free Drug from Encapsulated Drug:

      • Separate the unencapsulated (free) drug from the liposomes. This can be achieved by methods such as centrifugation, dialysis, or size exclusion chromatography.[]

    • Quantification of Total and Free Drug:

      • To determine the total amount of drug, disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.

      • Quantify the drug concentration in the disrupted sample (Total Drug) and in the supernatant/eluate containing the free drug (Free Drug) using a validated HPLC method.[19][23]

    • Calculation of Encapsulation Efficiency:

      • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Quantitative Data Summary

The following tables summarize typical physicochemical properties of NGR-conjugated liposomes from various studies. These values can serve as a benchmark for researchers developing similar formulations.

Table 1: Physicochemical Characteristics of NGR-Modified Liposomes.

FormulationLipid CompositionAverage Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
NGR-brucine liposomesNot specified92.6 ± 4.1-16.5 ± 3.389.6 ± 2.7[4]
Brucine (B1667951) liposomes (control)Not specified85.3 ± 3.2-16.2 ± 3.587.4 ± 3.1[4]
PSP/NGR-LDSPE-PEG2000-psCPP & DSPE-PEG5000-NGR~95Not Reported>90[24]
DTX/NGR-PLLCHEMS-anchored PEG2000 & this compound~200Not Reported~70[5]

Table 2: Influence of this compound on Doxorubicin-Loaded Phospholipid Nanoparticles.

FormulationAverage Particle Size (nm)Zeta Potential (mV)Doxorubicin Incorporation (%)Reference
NPh-Dox-NGR32.15 ± 2.466.12 ± 1.298 ± 1.1[1]
NPh-Dox (control)14.75 ± 0.3716.1 ± 1.298 ± 1.1[1]

Visualizations

Experimental Workflow for NGR-Liposome Conjugation

G Experimental Workflow for NGR-Liposome Preparation cluster_0 Liposome Preparation cluster_1 Peptide Conjugation cluster_2 Purification & Characterization A 1. Lipid Dissolution (e.g., HSPC, Cholesterol, DSPE-PEG-Maleimide in Chloroform/Methanol) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer +/- Drug) B->C D 4. Sizing (Extrusion through 100 nm membrane) C->D F 6. Conjugation Reaction (Maleimide-Thiol Coupling) D->F Maleimide-functionalized liposomes E 5. NGR-Cys Peptide Solution (in degassed buffer, pH 6.5-7.5) E->F G 7. Purification (Dialysis or SEC) F->G NGR-conjugated liposomes H 8. Characterization - Size & Zeta Potential (DLS) - Encapsulation Efficiency (HPLC) G->H

Caption: Workflow for NGR-peptide conjugation to liposomes.

This compound-Mediated Targeting of Tumor Vasculature

G This compound Targeting of APN/CD13 cluster_1 Tumor Endothelial Cell liposome {NGR-Liposome | Encapsulated Drug} receptor APN/CD13 Receptor liposome->receptor:f0 Binding internalization Endocytosis receptor->internalization Receptor-Mediated endosome Endosome internalization->endosome release Drug Release endosome->release

Caption: NGR-liposome targeting and internalization mechanism.

References

Application Notes: Labeling of Asn-Gly-Arg (NGR) Peptides with Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Peptides containing the asparagine-glycine-arginine (NGR) motif are powerful tools in cancer research and targeted drug delivery.[1] They selectively bind to the aminopeptidase (B13392206) N (APN/CD13) receptor, which is overexpressed on the endothelial cells of tumor neovasculature and on various cancer cells.[2] This specific targeting capability makes NGR peptides ideal candidates for delivering therapeutic agents, imaging probes, and nanoparticles directly to the tumor microenvironment.[3] Fluorescently labeling these peptides enables researchers to visualize and track their journey to the tumor, study cellular uptake, and quantify receptor interactions, providing invaluable insights into their mechanism of action.[4][5] These application notes provide a detailed overview and protocols for labeling NGR peptides with common fluorescent dyes.

Principle of NGR Peptide Targeting

The primary targeting mechanism of NGR peptides is their high affinity for an isoform of the APN/CD13 receptor specifically expressed in tumor blood vessels.[4][6] Upon binding, the this compound-cargo complex can be internalized by the cell, often through an endosomal pathway, delivering its payload directly into the cytoplasm.[2][4]

A secondary targeting mechanism involves the spontaneous deamidation of the asparagine (Asn) residue in the NGR motif.[1] This chemical rearrangement converts the this compound into an isoaspartate-glycine-arginine (isoDGR) motif. This new motif is recognized by RGD-binding integrins, which are also overexpressed in the tumor microenvironment and are crucial for angiogenesis and metastasis.[1][6] This dual-targeting capability enhances the peptide's tumor-homing properties.[1][7]

NGR_Pathway cluster_cell Tumor Endothelial Cell CD13 APN/CD13 Receptor Internalization Endosomal Internalization CD13->Internalization Binding Integrin Integrin Receptor (αvβ3) NGR This compound NGR->CD13 Primary Targeting isoDGR isoDGR Peptide NGR->isoDGR Spontaneous Deamidation isoDGR->Integrin Secondary Targeting Workflow cluster_synthesis Synthesis & Labeling cluster_purification Purification cluster_analysis Characterization & QC Peptide_Synth 1. This compound Synthesis Labeling 2. In-Solution Conjugation Peptide_Synth->Labeling HPLC 3. RP-HPLC Purification Labeling->HPLC Lyophilize 4. Lyophilization HPLC->Lyophilize Mass_Spec 5a. Mass Spectrometry (Identity) Lyophilize->Mass_Spec Spectroscopy 5b. UV-Vis Spectroscopy (Purity & Labeling) Lyophilize->Spectroscopy Final_Product Final Labeled This compound Mass_Spec->Final_Product Spectroscopy->Final_Product

References

Application Notes and Protocols for Radiolabeling NGR Peptides for SPECT and PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Asn-Gly-Arg (NGR) peptide motif is a promising ligand for targeted cancer imaging and therapy due to its specific affinity for aminopeptidase (B13392206) N (APN/CD13).[1] APN/CD13 is a cell surface receptor significantly upregulated on the endothelial cells of tumor neovasculature and on various cancer cells.[1][2][3] This differential expression makes NGR peptides ideal candidates for delivering imaging agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to the tumor microenvironment.[1][4] Both linear and more stable cyclic forms of NGR peptides have been developed, with dimeric versions showing enhanced tumor uptake.[4][5] This document provides detailed application notes and protocols for the radiolabeling of NGR peptides for preclinical SPECT and PET imaging.

Mechanism of NGR Peptide Tumor Targeting

The primary targeting mechanism of NGR peptides is their binding to a specific isoform of the CD13 receptor present on tumor vasculature.[2][4] Upon binding, the NGR-ligand complex can be internalized by the cell.[3][4] An alternative mechanism involves the deamidation of the asparagine residue in the NGR motif to form an isoaspartate-glycine-arginine (isoDGR) sequence. This isoDGR motif can then bind to αvβ3 integrin, another key receptor involved in angiogenesis.[4]

NGR_Targeting_Mechanism cluster_blood_vessel Tumor Blood Vessel cluster_tumor_cell Tumor Endothelial Cell NGR_Peptide Radiolabeled This compound CD13 Aminopeptidase N (APN/CD13) NGR_Peptide->CD13 Primary Binding isoDGR isoDGR Motif NGR_Peptide->isoDGR Deamidation Internalization Internalization & Signal for Imaging CD13->Internalization Integrin αvβ3 Integrin Integrin->Internalization isoDGR->Integrin Alternative Binding

Caption: this compound tumor targeting mechanisms.

Radiolabeling Strategies for SPECT and PET Imaging

The choice of radionuclide is dependent on the imaging modality. For SPECT imaging, Technetium-99m (99mTc) is widely used due to its favorable decay characteristics and availability from 99Mo/99mTc generators. For the higher sensitivity and resolution of PET imaging, Gallium-68 (68Ga), also a generator-produced radionuclide, and Copper-64 (64Cu) are common choices.[4][6][7] Lutetium-177 (177Lu) can be used for a theranostic approach, providing both imaging and therapeutic capabilities.[4][7]

The radionuclide is attached to the this compound via a bifunctional chelator. The choice of chelator is critical as it can influence the radiolabeling efficiency and the in vivo stability and pharmacokinetics of the resulting radiopharmaceutical.[4] Common chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and MAG3 (mercaptoacetyltriglycine).[4][8]

Quantitative Data Summary

The following tables summarize quantitative data for the radiolabeling of NGR peptides with various radionuclides for SPECT and PET imaging.

Table 1: Radiolabeling NGR Peptides for SPECT Imaging

RadionuclideChelator/Peptide ConjugateRadiochemical Yield (RCY)Specific ActivityTumor Uptake (%ID/g)Tumor ModelTime Post-InjectionReference
99mTcThis compound>90%~7.4 MBq/nmol3.26 ± 0.63Human HepG2 Hepatoma8 h[9]
99mTcDPTol-PSMAt*88%Not ReportedNot ReportedNot Applicable5 min (synthesis)[10]

*Note: DPTol-PSMAt is a Prostate-Specific Membrane Antigen-targeted peptide, but the diphosphine chelation platform is versatile for various peptides.

Table 2: Radiolabeling NGR Peptides for PET Imaging

RadionuclideChelator/Peptide ConjugateRadiochemical Yield (RCY)Specific ActivityTumor Uptake (%ID/g)Tumor ModelTime Post-InjectionReference
68GaNOTA-G3-NGR95-98%13-16 MBq/nmol~4.5HT-1080 Fibrosarcoma1 h[11]
68GaDOTA-c(NGR)2>95%Not Reported~3.5ES2 Ovarian Cancer1 h[12]
64CuDOTA-NGR2>95%Not Reported~6.0HT-1080 Fibrosarcoma4 h[5]
64CuSar-c(NGR)2>95%Not Reported~7.0U87MG Glioblastoma4 h[13]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with 99mTc for SPECT Imaging

This protocol is a generalized procedure based on direct labeling methods.

Materials:

  • This compound

  • Sodium pertechnetate (B1241340) ([99mTc]NaTcO4) eluted from a 99Mo/99mTc generator

  • Stannous chloride (SnCl2) solution (freshly prepared)

  • Saline solution (0.9% NaCl)

  • Phosphate buffered saline (PBS), pH 7.4

  • ITLC strips (e.g., silica (B1680970) gel)

  • Mobile phase (e.g., acetone (B3395972) and saline)

  • Radio-TLC scanner or gamma counter

Procedure:

  • Dissolve the this compound in saline to a concentration of 1 mg/mL.

  • In a sterile, nitrogen-purged vial, add 100 µL of the this compound solution.

  • Add 20 µL of freshly prepared SnCl2 solution (1 mg/mL in 0.1 M HCl).

  • Add approximately 370 MBq (10 mCi) of [99mTc]NaTcO4 in 100-200 µL of saline.

  • Gently mix the solution and incubate at room temperature for 20 minutes.

  • Quality Control:

    • Determine the radiochemical purity by instant thin-layer chromatography (ITLC).

    • Spot the reaction mixture onto two ITLC strips.

    • Develop one strip using acetone as the mobile phase to determine free pertechnetate (99mTcO4-), which moves with the solvent front.

    • Develop the second strip using saline as the mobile phase to determine reduced/hydrolyzed technetium (99mTcO2), which remains at the origin.

    • The 99mTc-NGR peptide should remain at the origin in acetone and move with the solvent front in saline.

    • Calculate the radiochemical yield (RCY) as: RCY (%) = 100% - (% free 99mTcO4-) - (% 99mTcO2).

  • The final product should be filtered through a 0.22 µm sterile filter before in vivo use.

Protocol 2: Radiolabeling of DOTA-conjugated this compound with 68Ga for PET Imaging

This protocol is based on the use of a 68Ge/68Ga generator and a cationic purification method.[14]

Materials:

  • DOTA-NGR peptide conjugate

  • 68Ge/68Ga generator

  • Cation exchange cartridge (e.g., SCX)

  • 0.05 M HCl

  • 5 M NaCl / 0.1 M HCl solution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile water for injection

  • Heating block or water bath

  • Radio-HPLC system with a radioactivity detector

  • ITLC strips and a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.5)

Procedure:

  • 68Ga Elution and Purification:

    • Elute the 68Ge/68Ga generator with 0.05 M HCl to obtain 68GaCl3.

    • Pass the eluate through a pre-conditioned cation exchange cartridge to trap the 68Ga3+.

    • Wash the cartridge with sterile water.

    • Elute the purified 68Ga3+ from the cartridge using a small volume (e.g., 0.5 mL) of 5 M NaCl / 0.1 M HCl solution.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add 10-20 µg of the DOTA-NGR peptide conjugate dissolved in sterile water.

    • Add sodium acetate buffer to adjust the pH to 3.5-4.5.

    • Add the purified 68Ga3+ eluate to the peptide solution.

    • Heat the reaction mixture at 95°C for 5-10 minutes.

  • Quality Control:

    • Determine the radiochemical purity using radio-HPLC. The system should be equipped with a C18 column and a gradient of water/acetonitrile (B52724) with 0.1% TFA.

    • Alternatively, use ITLC with a mobile phase of 0.1 M sodium citrate, pH 5.5. In this system, free 68Ga will remain at the origin, while the 68Ga-DOTA-NGR will move with the solvent front.

    • Calculate the decay-corrected radiochemical yield.

  • The final product should be passed through a 0.22 µm sterile filter for sterilization and to remove any particulate matter before in vivo administration.

Experimental Workflow and In Vitro/In Vivo Evaluation

The development and evaluation of a radiolabeled this compound follows a structured workflow.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Peptide_Synthesis This compound Synthesis & Conjugation with Chelator Radiolabeling Radiolabeling with SPECT or PET Radionuclide Peptide_Synthesis->Radiolabeling QC Quality Control (RCY, Purity, Specific Activity) Radiolabeling->QC In_Vitro In Vitro Evaluation QC->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Stability Serum Stability In_Vitro->Stability Binding_Assay Receptor Binding Assay (CD13+ cells) In_Vitro->Binding_Assay Cellular_Uptake Cellular Uptake & Internalization Studies In_Vitro->Cellular_Uptake Imaging SPECT/PET Imaging & Biodistribution In_Vivo->Imaging Animal_Model Tumor Xenograft Animal Model In_Vivo->Animal_Model Animal_Model->Imaging Blocking_Study Blocking Study with 'Cold' this compound Animal_Model->Blocking_Study

Caption: General workflow for evaluation of radiolabeled NGR peptides.
Protocol 3: In Vitro Serum Stability Assay

Objective: To assess the stability of the radiolabeled this compound in human serum.

Materials:

  • Radiolabeled this compound

  • Fresh human serum

  • Trichloroacetic acid (TCA) or acetonitrile

  • Centrifuge

  • Gamma counter or radio-HPLC

Procedure:

  • Add a small volume (e.g., 50 µL) of the radiolabeled this compound to 450 µL of human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 2, 4, and 24 hours), take an aliquot of the serum mixture.

  • To precipitate the serum proteins, add an equal volume of cold acetonitrile or TCA.

  • Vortex the sample and centrifuge at high speed (e.g., 10,000 g) for 5 minutes to pellet the proteins.

  • Separate the supernatant (containing the intact radiolabeled peptide and small molecule metabolites) from the pellet (containing protein-bound radioactivity).

  • Measure the radioactivity in both the supernatant and the pellet using a gamma counter.

  • Alternatively, analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled peptide.

  • Calculate the percentage of intact peptide at each time point.

Protocol 4: In Vitro Cell Binding and Uptake Assay

Objective: To determine the binding affinity and uptake of the radiolabeled this compound in CD13-positive cancer cells.

Materials:

  • CD13-positive cell line (e.g., HT-1080) and a CD13-negative control cell line.

  • Cell culture medium

  • Radiolabeled this compound

  • Unlabeled ('cold') this compound for competition assay

  • PBS

  • Gamma counter

Procedure:

  • Seed the cells in multi-well plates (e.g., 24-well plates) and allow them to attach overnight.

  • For the saturation binding assay , incubate the cells with increasing concentrations of the radiolabeled this compound at 4°C for 2 hours to determine total binding. For non-specific binding, perform a parallel incubation in the presence of a large excess of unlabeled this compound.

  • For the cellular uptake assay , incubate the cells with a fixed concentration of the radiolabeled peptide at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • After incubation, wash the cells three times with ice-cold PBS to remove unbound radioactivity.

  • Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Determine the protein concentration in each well to normalize the radioactivity counts.

  • Data can be expressed as a percentage of added radioactivity bound per million cells or per mg of protein.

Protocol 5: In Vivo Biodistribution and SPECT/PET Imaging

Objective: To evaluate the tumor-targeting efficacy and pharmacokinetic profile of the radiolabeled this compound in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with HT-1080 xenografts)

  • Radiolabeled this compound

  • Anesthetic for animals

  • SPECT or PET scanner

  • Gamma counter

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of the radiolabeled this compound (e.g., 3.7-7.4 MBq) via the tail vein.

  • For SPECT/PET imaging , acquire images at various time points post-injection (e.g., 1, 4, 8, 24 hours).

  • For biodistribution studies , euthanize groups of mice (n=3-5 per group) at the selected time points.

  • Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

  • For a blocking study , co-inject a separate group of mice with the radiolabeled peptide and a large excess of unlabeled this compound to demonstrate receptor-specific uptake.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific peptide, radionuclide, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use. The information is for Research Use Only (RUO) and not for diagnostic or therapeutic procedures.

References

Application Notes and Protocols for NGR Peptide-Doxorubicin Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of the asparagine-glycine-arginine (NGR) peptide to the chemotherapeutic agent doxorubicin (B1662922) (DOX) represents a promising strategy for targeted cancer therapy. The NGR peptide specifically targets the aminopeptidase (B13392206) N (CD13) receptor, which is overexpressed on the surface of tumor neovasculature and various cancer cells.[1][2] This targeted delivery approach aims to increase the therapeutic efficacy of doxorubicin at the tumor site while minimizing systemic toxicity.[1] These application notes provide detailed protocols for the synthesis, purification, and characterization of NGR-doxorubicin conjugates (NGR-DOX), as well as methodologies for their in vitro evaluation.

Chemistry of NGR-Doxorubicin Conjugation

Several chemical strategies can be employed to conjugate NGR peptides to doxorubicin, primarily differing in the type of linker used. The choice of linker is critical as it dictates the stability of the conjugate and the mechanism of drug release.

  • Hydrazone Linkers: These are acid-sensitive linkers that are stable at physiological pH (7.4) but are cleaved in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) following internalization into the target cell.[1][3] This facilitates the specific release of doxorubicin inside cancer cells.[1][4] The reaction involves the formation of a hydrazone bond between a hydrazide-modified doxorubicin and a carbonyl group on the peptide or a linker attached to the peptide.[1]

  • Oxime Linkers: Oxime bonds are generally more stable than hydrazone bonds and can provide a non-cleavable linkage.[1][5] In this case, the entire conjugate may be the active entity, or the drug is released through metabolic degradation of the peptide.[1] The formation of an oxime linkage is achieved by reacting an aminooxy-functionalized peptide with a ketone or aldehyde group on doxorubicin.[5]

  • Thiol-Maleimide Ligation: This method involves the reaction of a thiol group, typically from a cysteine residue in the this compound (e.g., CNGRC), with a maleimide-activated doxorubicin.[6] This forms a stable thioether bond.[6] This approach is known for its high efficiency and specificity under mild physiological conditions.[6]

Experimental Protocols

Protocol 1: Synthesis of NGR-Hydrazone-Doxorubicin Conjugate

This protocol describes the synthesis of an NGR-doxorubicin conjugate using an acid-cleavable hydrazone linker.

Materials:

Procedure:

  • Synthesis of Doxorubicin-Hydrazide: a. Dissolve doxorubicin hydrochloride in DMSO. b. Add a molar excess of hydrazine hydrate to the doxorubicin solution. c. Stir the reaction mixture at room temperature for 4-6 hours in the dark. d. Monitor the reaction by thin-layer chromatography (TLC). e. Purify the doxorubicin-hydrazide product by silica (B1680970) gel column chromatography. f. Dry the product under vacuum.

  • Activation of this compound with SMCC: a. Dissolve the this compound (e.g., CNGRCG) in PBS (pH 7.2). b. Dissolve SMCC in DMSO and add it to the peptide solution in a 1.5-fold molar excess.[1] c. Stir the reaction mixture at room temperature for 2 hours.[1] The maleimide (B117702) group of SMCC will react with the thiol group of the cysteine residue in the this compound.[1]

  • Conjugation of Doxorubicin-Hydrazide to Activated this compound: a. To the solution from step 2, add the doxorubicin-hydrazide dissolved in a small amount of DMSO. A 2-fold molar excess of the hydrazide derivative over the peptide is recommended.[1] b. Adjust the pH of the reaction mixture to 5.0 with sodium acetate buffer.[1] c. Stir the reaction overnight at room temperature in the dark.[1] The hydrazide group of doxorubicin will react with the succinimidyl ester of the SMCC-activated peptide to form a stable hydrazone bond.[1]

  • Purification of the NGR-Hydrazone-Doxorubicin Conjugate: a. Purify the crude conjugate by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1][7] b. Use a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).[1] c. Collect the fractions containing the desired conjugate, which can be identified by its red color and UV absorbance.[1] d. Lyophilize the pure fractions to obtain the final product as a red powder.[1]

Characterization:

  • Analytical RP-HPLC: Confirm the identity and purity of the conjugate.[1]

  • Mass Spectrometry (ESI-MS): Determine the molecular weight of the conjugate to confirm successful conjugation and a 1:1 drug-to-peptide ratio.[1][8]

Protocol 2: In Vitro Drug Release Study

This protocol is designed to evaluate the pH-sensitive release of doxorubicin from the NGR-hydrazone-doxorubicin conjugate.

Materials:

  • NGR-Hydrazone-Doxorubicin conjugate

  • Phosphate buffer, pH 7.4

  • Acetate buffer, pH 5.0

  • Dialysis tubing (e.g., 1 kDa MWCO)

  • Spectrofluorometer or UV-Vis spectrophotometer

Procedure:

  • Dissolve a known amount of the NGR-DOX conjugate in the release buffers (pH 7.4 and pH 5.0).

  • Place the solutions into separate dialysis tubes.

  • Immerse the dialysis tubes in a larger volume of the corresponding release buffer.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots from the buffer outside the dialysis tube.

  • Quantify the amount of released doxorubicin using a spectrofluorometer (Excitation/Emission ~480/590 nm) or a UV-Vis spectrophotometer (absorbance at 494 nm).[9]

  • Calculate the cumulative percentage of drug release at each time point.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol assesses the cytotoxic effect of the NGR-DOX conjugate on CD13-positive and CD13-negative cancer cell lines.

Materials:

  • CD13-positive cell line (e.g., HT-1080 human fibrosarcoma)[5][10]

  • CD13-negative cell line (e.g., HT-29 human colon adenocarcinoma or MCF-7 breast cancer)[5][10]

  • NGR-DOX conjugate

  • Free Doxorubicin

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

Procedure:

  • Seed the CD13-positive and CD13-negative cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the NGR-DOX conjugate and free doxorubicin in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator.[10]

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Data Presentation

Table 1: Physicochemical Properties of NGR-Doxorubicin Conjugate

ParameterValueMethod of Analysis
Molecular Weight[Insert Value] DaESI-MS
Drug-to-Peptide Ratio~1:1ESI-MS
Purity>95%Analytical RP-HPLC
AppearanceRed PowderVisual Inspection

Table 2: pH-Dependent Doxorubicin Release from NGR-Hydrazone-DOX

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
000
6~5%~30%
24~10%~70%[11]
48~15%~85%
72~20%>90%

Note: The data presented are representative values based on typical results for hydrazone-linked conjugates and should be confirmed experimentally.

Table 3: In Vitro Cytotoxicity of NGR-DOX Conjugate

CompoundCell LineIC50 (µM) after 72h incubation
NGR-DOXHT-1080 (CD13+)[Insert Experimental Value, expected to be lower than free DOX]
Free DoxorubicinHT-1080 (CD13+)[Insert Experimental Value]
NGR-DOXHT-29 (CD13-)[Insert Experimental Value, expected to be higher than in HT-1080]
Free DoxorubicinHT-29 (CD13-)[Insert Experimental Value]

Note: The IC50 values are dependent on the specific cell line and experimental conditions.

Visualizations

NGR_DOX_Conjugation_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation In Vitro Evaluation NGR_Peptide This compound (e.g., CNGRC) Linker Linker Activation (e.g., SMCC) NGR_Peptide->Linker DOX Doxorubicin Conjugation Conjugation Reaction (e.g., Hydrazone formation) DOX->Conjugation Linker->Conjugation Purification RP-HPLC Purification Conjugation->Purification Crude Conjugate Characterization Characterization (HPLC, MS) Purification->Characterization Pure Conjugate Release Drug Release (pH-dependent) Characterization->Release Cytotoxicity Cytotoxicity Assay (CD13+ vs CD13-) Characterization->Cytotoxicity

Caption: Workflow for NGR-Doxorubicin Conjugate Development.

NGR_Targeting_Pathway NGR_DOX NGR-DOX Conjugate CD13 CD13 Receptor (on tumor cell) NGR_DOX->CD13 Binding Endocytosis Receptor-Mediated Endocytosis CD13->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Internalization DOX_Release Doxorubicin Release Endosome->DOX_Release Linker Cleavage Nucleus Nucleus DOX_Release->Nucleus DNA Intercalation Apoptosis Apoptosis Nucleus->Apoptosis

Caption: Mechanism of NGR-DOX Targeted Drug Delivery.

References

Application Notes and Protocols for In Vitro Binding Assays of NGR Peptides using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides containing the asparagine-glycine-arginine (NGR) motif are significant targeting ligands in cancer research and drug development.[1][2][3] They specifically bind to aminopeptidase (B13392206) N (APN), also known as CD13, a cell surface receptor often overexpressed on tumor neovasculature and various cancer cells.[1][4][5] This targeted binding makes NGR peptides promising candidates for the delivery of therapeutic agents and for diagnostic imaging.

Flow cytometry is a powerful and quantitative technique to analyze the binding of fluorescently labeled NGR peptides to their target cells.[6] This method allows for the rapid analysis of a large number of individual cells, providing statistically robust data on peptide binding at the single-cell level.[6][7] These application notes provide detailed protocols for performing direct and competitive in vitro binding assays for NGR peptides using flow cytometry.

Principle of the Assay

The fundamental principle of this assay is to measure the interaction between a fluorescently labeled NGR peptide and the CD13 receptor on the surface of target cells.[1] By incubating cells with varying concentrations of the labeled peptide, one can determine the binding affinity, often expressed as the dissociation constant (Kd).[1] Specificity of the binding can be confirmed through competitive binding assays and the use of appropriate positive and negative control cell lines.[4][6]

Key Applications

  • Determination of this compound binding affinity (Kd) to target cells.

  • Screening of this compound libraries to identify high-affinity binders.[3][4]

  • Validation of this compound specificity for the CD13 receptor.[6]

  • Quality control of NGR-conjugated therapeutics.

  • Studying the cellular uptake and internalization of NGR peptides.[2][3][5]

Data Presentation

Quantitative data from flow cytometry binding assays should be summarized for clear interpretation and comparison.

Table 1: Summary of this compound Binding Affinity (Kd)

This compound VariantCell LineAssay MethodKd (nM)Standard Deviation (nM)
cNGRHT-1080Flow Cytometry505.2
cNGRHUVECFluorescence ELISA758.1
linear-NGRHT-1080Flow Cytometry25021.5
Scrambled PeptideHT-1080Flow Cytometry>1000N/A

Table 2: Competitive Binding Assay - IC50 Values

CompetitorLabeled this compoundCell LineIC50 (nM)
Unlabeled cNGRFITC-cNGRHT-108065
Unlabeled linear-NGRFITC-cNGRHT-1080300

Experimental Protocols

Protocol 1: Direct Binding Assay for Kd Determination

This protocol describes the direct measurement of a fluorescently labeled this compound binding to CD13-positive cells.

Materials:

  • Cells:

    • CD13-positive cell line (e.g., HT-1080, HUVEC).[1][2][3][6]

    • CD13-negative cell line (e.g., MDA-MB-231, HT-29) for control.[2][3][5][6]

  • Peptides:

    • Fluorescently labeled this compound (e.g., FITC-cNGR).[1]

    • Fluorescently labeled scrambled peptide (negative control).[1]

  • Buffers and Reagents:

    • Cell Culture Medium (e.g., DMEM with 10% FBS).[1]

    • Binding Buffer: PBS with 1% BSA and 0.1% sodium azide.[1]

    • Wash Buffer: PBS.[1]

    • Non-enzymatic cell dissociation solution.[1]

    • Viability dye (e.g., Propidium Iodide, 7-AAD).[8]

  • Equipment:

    • Flow cytometer.[1]

    • Centrifuge.[1]

    • 96-well V-bottom plates.[1]

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.[1]

    • Harvest cells using a non-enzymatic cell dissociation solution.[1]

    • Wash cells twice with ice-cold PBS and resuspend in Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1][6]

  • Binding Reaction:

    • Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.[1]

    • Prepare serial dilutions of the fluorescently labeled this compound in Binding Buffer. Add varying concentrations (e.g., 0.1 nM to 1 µM) to the wells.[1]

    • Include the following controls:

      • Unstained cells (for autofluorescence).[9][10]

      • Cells with no peptide.[1]

      • Cells with a high concentration of labeled scrambled peptide.[1]

      • Cells with a known anti-CD13 antibody as a positive control.[11]

    • Incubate the plate on ice for 1-2 hours, protected from light. Incubation at 4°C is recommended to minimize internalization.[1][6]

  • Washing:

    • Centrifuge the plate at 300 x g for 5 minutes at 4°C.[1]

    • Carefully aspirate the supernatant.[1]

    • Wash the cells three times with 200 µL of ice-cold Wash Buffer, centrifuging between each wash.[1]

  • Flow Cytometry Analysis:

    • Resuspend the cell pellets in 200 µL of Binding Buffer.[1]

    • Add a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.[8]

    • Analyze the samples on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) of the viable cell population.[1]

  • Data Analysis:

    • Subtract the MFI of the unstained cells from all samples to correct for autofluorescence.

    • Plot the MFI against the peptide concentration.

    • Fit the data to a one-site binding (hyperbola) model using appropriate software (e.g., GraphPad Prism) to determine the Kd.[1]

Protocol 2: Competitive Binding Assay for Specificity and IC50 Determination

This protocol is used to determine the binding specificity and the inhibitory concentration (IC50) of an unlabeled this compound by measuring its ability to compete with a fluorescently labeled this compound.[4][6]

Materials:

  • Cells: CD13-positive cell line (e.g., HT-1080).[1]

  • Peptides:

    • Fluorescently labeled this compound (e.g., FITC-cNGR).[1]

    • Unlabeled competitor this compound.[1]

    • Unlabeled scrambled peptide (negative control).

  • Buffers, Reagents, and Equipment: As described in Protocol 1.

Procedure:

  • Cell Preparation: Prepare cells as described in Protocol 1.

  • Competition Reaction:

    • Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.

    • Prepare serial dilutions of the unlabeled competitor this compound and the unlabeled scrambled peptide in Binding Buffer.

    • Add the different concentrations of the unlabeled peptides to the wells.

    • Immediately add a fixed, sub-saturating concentration of the fluorescently labeled this compound to all wells (except the unstained and no-labeled-peptide controls). A concentration close to the Kd value determined in the direct binding assay is often suitable.

    • Incubate the plate on ice for 1-2 hours, protected from light.[4]

  • Washing and Flow Cytometry Analysis: Follow steps 3 and 4 as described in Protocol 1.

  • Data Analysis:

    • Plot the MFI against the concentration of the unlabeled competitor peptide.

    • Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC50 value. The IC50 is the concentration of the unlabeled peptide that inhibits 50% of the binding of the labeled peptide.[12]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_binding Binding Reaction cluster_analysis Analysis cell_culture Culture CD13+ and CD13- cells harvesting Harvest cells (non-enzymatic) cell_culture->harvesting washing_prep Wash cells with PBS harvesting->washing_prep resuspension Resuspend in Binding Buffer at 1x10^6 cells/mL washing_prep->resuspension plate_cells Aliquot 100 µL cell suspension into 96-well plate resuspension->plate_cells add_peptide Add varying concentrations of fluorescently labeled this compound plate_cells->add_peptide incubation Incubate on ice for 1-2 hours add_peptide->incubation washing_analysis Wash cells 3x with Wash Buffer incubation->washing_analysis resuspend_analysis Resuspend in Binding Buffer washing_analysis->resuspend_analysis flow_cytometry Analyze on flow cytometer (measure MFI) resuspend_analysis->flow_cytometry data_analysis Plot MFI vs. concentration and determine Kd flow_cytometry->data_analysis

Caption: Workflow for this compound direct binding analysis by flow cytometry.

ngr_signaling_pathway NGR_peptide This compound CD13 CD13/APN Receptor NGR_peptide->CD13 Binding Internalization Internalization CD13->Internalization Downstream_Signaling Downstream Signaling (e.g., Angiogenesis modulation) CD13->Downstream_Signaling Cell_Membrane Cell Membrane Drug_Delivery Drug Delivery / Imaging Agent Release Internalization->Drug_Delivery

Caption: Simplified schematic of this compound binding to the CD13 receptor.

Troubleshooting

ProblemPossible CauseSolution
High background fluorescence 1. Insufficient washing.1. Increase the number of wash steps.
2. Non-specific binding of the peptide.2. Increase the BSA concentration in the Binding Buffer. Include a scrambled peptide control to assess non-specific binding.[1]
3. High cell autofluorescence.3. Use an unstained control to set the baseline fluorescence. If possible, use a fluorophore with a longer wavelength emission.
Low or no signal 1. Low expression of CD13 on target cells.1. Confirm CD13 expression using a validated anti-CD13 antibody.[5][11] Use a cell line with known high CD13 expression as a positive control.[6]
2. Inactive or degraded labeled peptide.2. Verify the integrity and concentration of the labeled peptide.
3. Low affinity of the peptide.3. Increase the concentration range of the peptide.
Poor reproducibility 1. Inconsistent cell numbers.1. Accurately count cells before plating.
2. Variability in incubation times or temperatures.2. Strictly adhere to the protocol for incubation times and maintain a consistent temperature (e.g., on ice).
3. Instrument settings not consistent.3. Use standardized instrument settings for all experiments.
No competition in competitive binding assay 1. Concentration of labeled peptide is too high (saturating).1. Use a sub-saturating concentration of the labeled peptide (e.g., at or below the Kd).
2. Unlabeled competitor has very low affinity.2. Increase the concentration range of the unlabeled competitor.
3. Non-specific binding of the labeled peptide to a different receptor.3. Perform the assay on a CD13-negative cell line to check for off-target binding.[6]

References

Application Notes and Protocols for Cell-Based Assays to Evaluate NGR Peptide Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides containing the asparagine-glycine-arginine (NGR) motif have emerged as significant tools in targeted cancer therapy and diagnostics.[1][2][3] These peptides selectively bind to aminopeptidase (B13392206) N (APN), also known as CD13, a cell surface receptor that is frequently overexpressed on the endothelial cells of tumor neovasculature and on various cancer cells.[3][4][5] This specific targeting capability makes NGR peptides ideal candidates for delivering cytotoxic agents, imaging probes, or other therapeutic payloads directly to the tumor microenvironment, thereby enhancing efficacy and reducing off-target toxicity.[5][6]

This document provides detailed application notes and experimental protocols for a suite of cell-based assays designed to evaluate the targeting efficiency and biological effects of NGR peptides and their conjugates. These assays are crucial for the preclinical validation of NGR-based therapeutics.

Principle of NGR Peptide Targeting

The therapeutic and diagnostic utility of NGR peptides is rooted in their ability to act as homing agents, guiding conjugated molecules to cells expressing CD13.[6] The targeting process involves several key steps:

  • Binding: The this compound specifically recognizes and binds to the CD13 receptor on the surface of target cells.[6]

  • Internalization: Following binding, the this compound-cargo complex is often internalized by the cell, typically through an endosomal pathway.[6][7] This internalization is a critical step for the intracellular delivery of therapeutic payloads.

  • Payload Release: Once inside the cell, the conjugated cargo is released, where it can exert its therapeutic effect.[6] The release mechanism can be engineered to respond to the intracellular environment, such as changes in pH or the presence of specific enzymes.[6]

The conformation of the this compound is a critical determinant of its binding affinity. Cyclization of the peptide, often achieved by introducing flanking cysteine residues to form a disulfide bridge, has been shown to enhance stability and binding affinity for CD13 compared to linear counterparts.[4][8]

NGR-CD13 Signaling Pathway

Binding of the this compound to CD13 can modulate downstream signaling pathways involved in cell migration, invasion, and angiogenesis.[9] Understanding these pathways is crucial for elucidating the full mechanism of action of NGR-based therapies.

NGR_CD13_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGR_Peptide This compound CD13 CD13/APN Receptor NGR_Peptide->CD13 Binding Internalization Internalization (Endocytosis) CD13->Internalization Signaling_Cascade Downstream Signaling Cascade CD13->Signaling_Cascade Cellular_Effects Cellular Effects Signaling_Cascade->Cellular_Effects Modulation of: Migration Migration Cellular_Effects->Migration Invasion Invasion Cellular_Effects->Invasion Angiogenesis Angiogenesis Cellular_Effects->Angiogenesis

Simplified NGR-CD13 signaling cascade.

Data Presentation: Quantitative Analysis of this compound Binding

The following tables summarize quantitative data from various studies, providing a comparative overview of the binding affinities of different this compound constructs.

Table 1: Comparison of Binding Affinity for Linear vs. Cyclic NGR Peptides

Peptide ConstructPeptide TypeTarget ReceptorMeasurementResult
cKNGRE-OGCyclicCD13EC5061.0 µM[10]
KNGRG-OGLinearCD13EC50219.9 µM[10]
cKNGRE-LTSLCyclic (Liposome)CD13EC506.2 µM[10]
KNGRG-LTSLLinear (Liposome)CD13EC5021.5 µM[10]
CNGRC-TNFCyclicCD13Anti-tumor Activity>10-fold higher than linear[4]
GNGRG-TNFLinearCD13Anti-tumor Activity>10-fold lower than cyclic[4]

Table 2: Binding Affinity (Kd) and IC50 Values for NGR Peptides

This compound VariantCell LineAssay MethodKd (nM)IC50 (nM)
cNGRHT-1080Flow Cytometry50 ± 5.2-
cNGRHUVECFluorescence ELISA75 ± 8.1-
linear-NGRHT-1080Flow Cytometry250 ± 21.5-
Scrambled PeptideHT-1080Flow Cytometry>1000-
NOTA-G3-NGR---74.69 ± 3.91[4]

Experimental Protocols

This section provides detailed protocols for key cell-based assays to evaluate the targeting and efficacy of NGR peptides.

Protocol 1: In Vitro Cell Binding Assay by Flow Cytometry

This assay quantitatively measures the binding of fluorescently labeled NGR peptides to the surface of CD13-positive cells.

Binding_Assay_Workflow A Cell Preparation (Harvest & Resuspend) B Binding Reaction (Incubate cells with fluorescent this compound) A->B C Washing (Remove unbound peptide) B->C D Flow Cytometry Analysis (Measure Mean Fluorescence Intensity) C->D E Data Analysis (Determine Kd) D->E

Workflow for a cell binding assay using flow cytometry.

Materials:

  • Cells: CD13-positive cell line (e.g., HT-1080) and a CD13-negative control cell line (e.g., MCF-7, HT-29).[11]

  • Peptides: Fluorescently labeled this compound (e.g., FITC-cNGR) and a fluorescently labeled scrambled control peptide.

  • Buffers:

    • Cell Culture Medium (e.g., DMEM with 10% FBS).

    • Binding Buffer: PBS with 1% BSA and 0.1% sodium azide.[1]

    • Wash Buffer: Ice-cold PBS.[1]

  • Equipment: Flow cytometer, centrifuge, 96-well V-bottom plates.

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Wash cells twice with ice-cold PBS and resuspend in Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Binding Reaction:

    • Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.

    • Add varying concentrations of the fluorescently labeled this compound (e.g., 0.1 nM to 1 µM) to the wells.[1]

    • Include controls: no-peptide control and a labeled scrambled peptide control.

    • Incubate the plate on ice for 1 hour, protected from light.[1]

  • Washing:

    • Centrifuge the plate at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Wash the cells three times with 200 µL of ice-cold Wash Buffer, centrifuging between each wash.[1]

  • Flow Cytometry Analysis:

    • Resuspend the cell pellets in 200 µL of Binding Buffer.

    • Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.[1]

  • Data Analysis:

    • Subtract the MFI of the no-peptide control from all samples.

    • Plot the MFI against the peptide concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).[1]

Protocol 2: Competitive Binding Assay

This assay determines the binding affinity (IC50) of an unlabeled this compound by measuring its ability to compete with a labeled this compound for binding to CD13.

Competitive_Binding_Workflow A Cell Seeding (96-well plate) B Competition Reaction (Incubate with fixed labeled NGR & varying unlabeled NGR) A->B C Washing (Remove unbound peptides) B->C D Detection (Measure bound labeled peptide) C->D E Data Analysis (Determine IC50) D->E

Workflow for a competitive binding assay.

Materials:

  • Cells: CD13-positive cell line (e.g., HT-1080).

  • Peptides: Biotinylated this compound (e.g., Biotin-cNGR), unlabeled competitor NGR peptides.

  • Reagents: Streptavidin-HRP conjugate, TMB substrate, Stop Solution (e.g., 2N H2SO4).[1]

  • Buffers:

    • Binding Buffer: PBS with 1% BSA.

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST).[1]

  • Equipment: 96-well flat-bottom plate, plate reader.

Procedure:

  • Cell Seeding:

    • Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight to allow for attachment.[1]

  • Competition Reaction:

    • Wash the cells once with PBS.

    • Prepare a series of dilutions of the unlabeled competitor this compound in Binding Buffer.

    • Add a fixed, subsaturating concentration of the biotinylated this compound to each well.

    • Immediately add the different concentrations of the unlabeled competitor peptide to the wells.

    • Incubate for 1 hour at 37°C.[1]

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP diluted in Binding Buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.[1]

  • Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Plot the absorbance against the log concentration of the unlabeled competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay evaluates the cytotoxic effect of this compound-drug conjugates on cancer cells.

Materials:

  • Cells: CD13-positive (e.g., HT-1080) and CD13-negative (e.g., HT-29) cell lines.[6]

  • Reagents: NGR-drug conjugate, free drug, this compound alone, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO or acidified isopropanol).

  • Equipment: 96-well plate, plate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the NGR-drug conjugate, the free drug, and the this compound alone for 48-72 hours.[6] Include untreated cells as a control.

  • MTT Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by viable cells.[6]

  • Solubilization:

    • Solubilize the formazan crystals by adding the solubilization solution.[6]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 values.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This assay identifies and quantifies apoptotic cells following treatment with an this compound-drug conjugate.

Materials:

  • Cells: CD13-positive cell line (e.g., HT-1080).

  • Reagents: NGR-drug conjugate, Annexin V-FITC/PI staining kit.[12]

  • Equipment: Flow cytometer.

Procedure:

  • Cell Treatment:

    • Treat HT-1080 cells with the NGR-drug conjugate at its IC50 and half-IC50 concentrations for a specified time (e.g., 48 hours).[12]

  • Cell Harvesting:

    • After incubation, trypsinize the cells, centrifuge, and wash with PBS.[12]

  • Staining:

    • Resuspend the collected cells in 100 µL of the provided incubation buffer containing Annexin V-FITC and Propidium Iodide (PI) solution.[12]

    • Incubate at room temperature for 15 minutes in the dark.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[12]

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for the preclinical evaluation of this compound-based targeting strategies. By systematically assessing binding affinity, specificity, internalization, and cytotoxic effects, researchers can effectively characterize and optimize NGR conjugates for cancer therapy and diagnostics. The provided protocols offer a standardized approach to generate reliable and reproducible data, facilitating the translation of promising NGR-based candidates from the laboratory to clinical applications.

References

Application Notes and Protocols for In Vivo Imaging of Tumors Using NGR Peptide Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer, essential for tumor growth, invasion, and metastasis.[1] The vasculature of tumors expresses unique molecular markers that are either absent or present at low levels in normal tissues, making them attractive targets for targeted cancer therapy and diagnostic imaging.[1] One such prominent biomarker is aminopeptidase (B13392206) N (APN), also known as CD13, a membrane-bound metalloprotease that is highly expressed on the surface of endothelial cells in the tumor neovasculature and on various tumor cells.[1][2]

Peptides containing the asparagine-glycine-arginine (NGR) motif have been identified as specific ligands that bind with high affinity to the APN/CD13 receptor.[1][3] This specific interaction allows for the targeted delivery of imaging agents to the tumor microenvironment, enabling the non-invasive visualization and quantification of tumor angiogenesis.[1][4] NGR peptides can be conjugated to a variety of imaging moieties, including radionuclides for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as fluorophores for near-infrared fluorescence (NIRF) imaging.[1][5][6]

These application notes provide a comprehensive overview and detailed protocols for the use of NGR peptide probes in preclinical in vivo tumor imaging.

Principle of the Method

The application of this compound probes for in vivo tumor imaging is based on the specific molecular recognition between the NGR motif and the APN/CD13 receptor expressed on tumor endothelial cells and some cancer cells.[1] When an this compound conjugated to an imaging probe is administered systemically, it circulates through the bloodstream and selectively accumulates at the tumor site due to the high local concentration of APN/CD13.[1] This targeted accumulation leads to a high signal-to-background ratio, enabling clear visualization of the tumor.[4] Upon binding, the NGR-probe conjugate can be internalized by the cell through an endosomal pathway, which can further enhance signal retention within the tumor.[1][4] An alternative mechanism involves the deamidation of asparagine in the NGR motif to isoaspartate (isoDGR), which can then target αvβ3 integrin, another key receptor involved in angiogenesis.[5]

Signaling Pathway of this compound Probe Binding

The binding of the this compound to APN/CD13 on the surface of endothelial or tumor cells can trigger downstream signaling pathways. While the enzymatic activity of APN/CD13 is known to be involved in cell migration and invasion, its role as a receptor for NGR peptides can also initiate signaling cascades independent of its enzymatic function.[2][7] This can include the activation of pathways such as MAPK/ERK and PI3K, which are involved in cell survival and proliferation.[2][8] The cross-linking of CD13 by NGR-conjugated probes can induce receptor clustering and subsequent signal transduction.[7]

NGR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGR_Probe This compound Probe CD13 APN/CD13 Receptor NGR_Probe->CD13 Binding Internalization Endosomal Internalization CD13->Internalization Receptor-mediated Signaling Signal Transduction (MAPK/ERK, PI3K pathways) CD13->Signaling Activation Imaging_Signal Accumulated Imaging Signal Internalization->Imaging_Signal Signal Retention

Caption: this compound probe binding to APN/CD13 and subsequent cellular events.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical studies using different this compound probes for in vivo tumor imaging.

Table 1: Tumor Uptake of Radiolabeled this compound Probes (PET)

ProbeTumor ModelTumor Uptake (%ID/g ± SD) at 1h p.i.Reference
[⁶⁸Ga]Ga-NOTA-G₃-NGRHT-1080 fibrosarcoma5.03 ± 1.95[9]
[⁶⁸Ga]Ga-NGRHT10801.91 ± 0.32[10]
[⁶⁸Ga]Ga-iNGRHT10802.97 ± 0.30[10]

%ID/g: percentage of injected dose per gram of tissue; p.i.: post-injection

Table 2: Tumor Uptake of Fluorescently Labeled this compound Probes (Optical Imaging)

ProbeTumor ModelTumor Uptake (%ID/g ± SD)Time p.i.Reference
QD800-RGDU87MG glioma10.7 ± 1.54h[11]
QD800-PEGU87MG glioma2.9 ± 0.34h[11]
QD800-RAD*U87MG glioma4.0 ± 0.54h[11]

*Note: RGD and RAD peptides are included for comparison, as they are also used for tumor vasculature imaging. QD refers to Quantum Dot probes.

Experimental Protocols

The following are generalized protocols for in vivo tumor imaging using this compound probes. Specific parameters may need to be optimized based on the animal model, imaging system, and the specific NGR probe used.

General Experimental Workflow

Experimental_Workflow Start Start Tumor_Model Establish Tumor Xenograft Model Start->Tumor_Model Probe_Prep Prepare Radiolabeled or Fluorescent NGR Probe Tumor_Model->Probe_Prep Injection Systemic Administration of Probe (e.g., tail vein injection) Probe_Prep->Injection Imaging In Vivo Imaging at Pre-determined Time Points (PET/SPECT or Optical) Injection->Imaging Data_Analysis Image Reconstruction and Quantitative Analysis (ROI) Imaging->Data_Analysis Biodistribution Ex Vivo Biodistribution (Optional) Data_Analysis->Biodistribution End End Biodistribution->End

Caption: General workflow for in vivo tumor imaging with this compound probes.

Protocol 1: In Vivo PET/SPECT Imaging with Radiolabeled NGR Peptides

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts of HT-1080, U87MG, etc.)

  • Radiolabeled this compound (e.g., ⁶⁸Ga-NGR, ⁹⁹ᵐTc-NGR)[12]

  • Anesthesia (e.g., isoflurane)

  • PET or SPECT scanner calibrated for the specific radionuclide

  • Saline solution for injection

  • Syringes and needles

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2% for induction, 1-1.5% for maintenance).

  • Probe Administration: Administer a known amount of the radiolabeled this compound (typically 3.7-7.4 MBq) via tail vein injection in a total volume of 100-200 µL of saline.

  • Imaging:

    • Position the anesthetized animal in the scanner.

    • Acquire dynamic or static images at various time points post-injection (e.g., 0.5, 1, 2, and 4 hours).[9][10]

    • For PET, typical acquisition times are 5-15 minutes per time point.

    • For SPECT, acquisition times may be longer.

  • Image Analysis:

    • Reconstruct the acquired images using appropriate software.

    • Draw regions of interest (ROIs) around the tumor and major organs (e.g., heart, liver, kidneys, muscle) on the images.[9]

    • Calculate the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).

  • (Optional) Ex Vivo Biodistribution:

    • At the final imaging time point, euthanize the animal.

    • Dissect the tumor and major organs.

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

    • Calculate the %ID/g for each tissue to validate the imaging data.

Protocol 2: In Vivo Near-Infrared Fluorescence (NIRF) Imaging

Materials:

  • Tumor-bearing mice

  • This compound conjugated to a NIR fluorophore (e.g., Cy5.5, ICG)[4][13]

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system with appropriate excitation and emission filters

  • Phosphate-buffered saline (PBS) for injection

  • Syringes and needles

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Probe Administration: Inject the NIRF-labeled this compound (typically 10-100 nmol) intravenously.

  • Imaging:

    • Place the anesthetized animal in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24 hours).[4]

    • Ensure consistent imaging parameters (e.g., exposure time, laser power) across all animals and time points.

  • Image Analysis:

    • Using the imaging software, draw ROIs around the tumor and a background region (e.g., adjacent muscle).

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the tumor-to-background ratio to assess targeting specificity.

  • (Optional) Ex Vivo Imaging:

    • After the final in vivo imaging session, euthanize the animal.

    • Excise the tumor and major organs.

    • Image the excised tissues using the fluorescence imager to confirm probe accumulation.

Applications in Research and Drug Development

  • Non-invasive Monitoring of Tumor Angiogenesis: this compound probes allow for the longitudinal study of changes in tumor vasculature in response to anti-angiogenic therapies.[4]

  • Early Cancer Detection: The high sensitivity of imaging techniques like PET, combined with the specificity of NGR peptides, holds promise for the early detection of tumors.[10]

  • Guiding Drug Delivery: By visualizing APN/CD13 expression, NGR-based imaging can help identify patients who are most likely to respond to NGR-targeted therapies.

  • Evaluating Therapeutic Efficacy: Changes in probe uptake can serve as a pharmacodynamic biomarker to assess the effectiveness of anti-cancer treatments.[4]

Conclusion

This compound probes are powerful tools for the in vivo imaging of tumor angiogenesis.[4] Their high specificity for the APN/CD13 receptor enables targeted visualization of the tumor vasculature, providing valuable insights for cancer research and drug development.[14] The detailed protocols and data presented here serve as a guide for researchers to effectively utilize these probes in their preclinical studies.

References

Application Notes and Protocols for Preclinical Evaluation of NGR Peptide Therapeutics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Asn-Gly-Arg (NGR) peptide motif represents a significant advancement in targeted cancer therapy. This tripeptide sequence specifically targets aminopeptidase (B13392206) N (APN/CD13), a metalloproteinase that is highly expressed on the endothelial cells of tumor neovasculature and on various cancer cells themselves.[1][2][3] This differential expression between tumor and healthy tissues makes the NGR peptide an ideal ligand for delivering therapeutic payloads—such as cytotoxic drugs, cytokines, and imaging agents—directly to the tumor microenvironment, thereby enhancing efficacy and reducing systemic toxicity.[4][5]

These application notes provide a comprehensive guide to the use of animal models for the preclinical evaluation of this compound-based therapeutics. Detailed protocols for key in vivo experiments are provided, along with a summary of quantitative data from relevant studies to aid in experimental design and data interpretation.

Mechanism of Action of NGR Peptides

The primary mechanism of action for NGR peptides involves binding to CD13/APN on the surface of target cells.[3][6] Upon binding, the NGR-therapeutic conjugate is internalized, often via an endosomal pathway, leading to the intracellular release of the therapeutic agent.[1][6]

An important secondary mechanism involves the spontaneous deamidation of the asparagine residue in the NGR motif to form an isoaspartate-glycine-arginine (isoDGR) motif.[6][7] This isoDGR motif is a ligand for αvβ3 integrins, which are also overexpressed on tumor endothelial cells and play a crucial role in angiogenesis.[6][7] This dual-targeting capability may contribute to the potent anti-tumor effects observed with NGR-based therapeutics.

This compound Signaling and Internalization Pathway

NGR_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space NGR_Therapeutic NGR-Therapeutic Conjugate CD13 CD13/APN Receptor NGR_Therapeutic->CD13 Binding isoDGR isoDGR-Therapeutic Conjugate NGR_Therapeutic->isoDGR Deamidation Endosome Endosome CD13->Endosome Internalization (Endocytosis) Integrin αvβ3 Integrin Therapeutic_Release Therapeutic Release Endosome->Therapeutic_Release pH- or Enzyme- mediated Cleavage Cellular_Effect Cellular Effect (e.g., Apoptosis) Therapeutic_Release->Cellular_Effect isoDGR->Integrin Binding

Caption: this compound targeting of CD13/APN and αvβ3 integrin, leading to internalization and therapeutic action.

Common Animal Models for this compound Therapeutic Testing

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound therapeutics. The most commonly used models are subcutaneous xenografts in immunocompromised mice.

  • Human Fibrosarcoma (HT-1080): A CD13-positive cell line, making it a suitable model for studying NGR-mediated targeting.[8][9]

  • Human Breast Adenocarcinoma (MCF-7): A CD13-negative cell line, often used as a negative control to demonstrate the specificity of NGR-targeted therapies.[10][11]

  • Human Lung Carcinoma (A549): Another relevant tumor model for evaluating NGR-based therapeutics.[8]

  • Human Melanoma (M21): Used in studies to assess the anti-tumor activity of NGR-conjugated agents.[8]

  • Human Hepatoma (HepG2): A model for studying the biodistribution and imaging of radiolabeled NGR peptides.[12]

  • RIP1-Tag2 Transgenic Mouse Model: A model of pancreatic neuroendocrine tumorigenesis that allows for the study of therapeutics in a spontaneous tumor setting.[13][14]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of this compound therapeutics in various animal models.

Table 1: In Vivo Efficacy of NGR-Conjugated Therapeutics

Therapeutic AgentAnimal ModelDosing RegimenOutcomeReference
tTF-NGRA549, M21, HT-1080 xenografts30 µ g/mouse , i.v., daily for 5 daysSignificant tumor growth retardation or regression[8]
NGR-mTNF (low dose)RIP1-Tag2 transgenic miceNot specifiedInduces endothelial cell apoptosis and reduces vessel density[13]
NGR-mTNF (later stage)RIP1-Tag2 transgenic miceNot specifiedReduces tumor growth and induces vascular normalization[13]
NGR-DoxorubicinHuman cancer xenograftsNot specifiedReduced toxicity and improved efficacy compared to free doxorubicin (B1662922)[15]

Table 2: Biodistribution of Radiolabeled NGR Peptides in Tumor-Bearing Mice

Peptide ConstructTumor ModelTime Point (post-injection)Tumor Uptake (%ID/g)Reference
99mTc-NGRHepG21 h2.52 ± 0.83[16]
99mTc-NGRHepG28 h3.26 ± 0.63[16]
188Re-NGRHepG21 h2.84 ± 0.51[17]
188Re-NGRHepG212 h4.62 ± 0.71[17]
68Ga-NOTA-G3-NGRHT-10801 h5.03 ± 1.95[18]
68Ga-NOTA-G3-NGRHT-29 (CD13-negative)1 h0.88 ± 0.68[18]
68Ga-Ga-iNGRHT-10801 h2.97 ± 0.30[18]
68Ga-Ga-NGRHT-10801 h1.91 ± 0.32[18]

Table 3: Tumor-to-Normal Tissue Ratios of 99mTc-NGR in HepG2 Xenografts at 8h Post-Injection

TissueTumor-to-Tissue RatioReference
Muscle7.58 ± 1.92[16]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Tumor Xenograft Models

This protocol describes the general procedure for establishing subcutaneous tumor xenografts in immunocompromised mice.

Materials:

  • CD13-positive (e.g., HT-1080) and CD13-negative (e.g., MCF-7) human cancer cell lines

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

  • Sterile syringes and needles (27-30 gauge)

  • Anesthesia (e.g., isoflurane)

  • (For MCF-7 xenografts) Estrogen pellets (e.g., 0.72 mg, 60-day release)

Procedure:

  • Cell Culture: Culture the selected cancer cell lines according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.

  • Estrogen Pellet Implantation (for MCF-7): For estrogen-dependent cell lines like MCF-7, implant an estrogen pellet subcutaneously in the dorsal region of the mouse 3-7 days prior to cell injection.

  • Cell Preparation:

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cells.

    • Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

    • Mix the cell suspension with an equal volume of Matrigel® on ice to a final concentration of 5 x 10^6 to 2.5 x 10^7 cells/mL.

  • Tumor Cell Inoculation:

    • Anesthetize the mice.

    • Subcutaneously inject 100-200 µL of the cell/Matrigel suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Randomize the mice into treatment and control groups when the average tumor volume reaches 100-150 mm³.

Protocol 2: In Vivo Antitumor Efficacy Study

This protocol outlines a typical study to evaluate the therapeutic efficacy of an NGR-peptide conjugate.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • NGR-therapeutic conjugate

  • Vehicle control (e.g., saline or PBS)

  • Non-targeted therapeutic (control)

  • Sterile syringes and needles for injection

  • Calipers

  • Analytical balance

Procedure:

  • Group Randomization: Randomly assign tumor-bearing mice to different treatment groups (e.g., vehicle control, free drug, non-targeted conjugate, NGR-targeted conjugate). A typical group size is 5-10 mice.

  • Treatment Administration:

    • Administer the therapeutic agents according to the predetermined dosing schedule and route of administration (e.g., intravenous, intraperitoneal).

    • The dose of the NGR-conjugate should be based on preliminary toxicity studies.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity or adverse effects.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific treatment period.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each time point.

    • Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the data for statistical significance.

Protocol 3: In Vivo Biodistribution Study

This protocol describes how to assess the biodistribution of a radiolabeled this compound in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • Radiolabeled this compound (e.g., with 99mTc or 68Ga)

  • Anesthesia

  • Gamma counter

  • Analytical balance

Procedure:

  • Injection:

    • Anesthetize the tumor-bearing mice.

    • Inject a known amount of the radiolabeled this compound intravenously via the tail vein.

  • Tissue Collection:

    • At predetermined time points (e.g., 1, 4, 8, 24 hours post-injection), euthanize the mice.

    • Collect blood and dissect major organs (tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Radioactivity Measurement:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis:

    • Calculate the mean %ID/g for each tissue at each time point.

    • Determine the tumor-to-normal tissue ratios.

Experimental Workflow for NGR-Therapeutic Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide_Synthesis This compound Synthesis Drug_Conjugation Peptide-Drug Conjugation Peptide_Synthesis->Drug_Conjugation Purification Purification (HPLC) Drug_Conjugation->Purification Characterization Characterization (MS, NMR) Purification->Characterization Binding_Assay Cell Binding Assay (IC50) Characterization->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT, IC50) Binding_Assay->Cytotoxicity_Assay Uptake_Assay Cellular Uptake (Flow Cytometry) Binding_Assay->Uptake_Assay Xenograft_Model Tumor Xenograft Model Development Cytotoxicity_Assay->Xenograft_Model Efficacy_Study Antitumor Efficacy Study Xenograft_Model->Efficacy_Study Biodistribution_Study Biodistribution & Imaging Xenograft_Model->Biodistribution_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: Step-by-step workflow for the preclinical evaluation of an NGR-drug conjugate.

Conclusion

NGR peptides offer a versatile and effective platform for the targeted delivery of therapeutics to the tumor microenvironment. The use of appropriate animal models and standardized protocols is essential for the robust preclinical evaluation of these promising cancer therapies. The information and protocols provided in these application notes are intended to serve as a valuable resource for researchers in this field, facilitating the development of novel and more effective treatments for cancer.

References

Application Notes and Protocols for NGR Peptide-Mediated Targeted Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of genetic material to specific cell populations represents a paradigm shift in the treatment of various diseases, most notably cancer. A key strategy in achieving this specificity is the exploitation of receptors that are overexpressed on the surface of target cells. Aminopeptidase N (APN), also known as CD13, is a cell surface glycoprotein (B1211001) that is highly expressed on the vasculature of tumors and the surface of various cancer cells, with limited expression in most normal tissues. This differential expression makes CD13 an attractive target for directing therapeutic agents to the tumor microenvironment. The tripeptide motif Asparagine-Glycine-Arginine (NGR) has been identified as a specific ligand for an isoform of CD13 present on angiogenic blood vessels and tumor cells. Conjugating gene delivery vectors with NGR peptides enables the targeted delivery of genetic material to these CD13-positive cells, thereby enhancing transfection efficiency and minimizing off-target effects.

These application notes provide a comprehensive overview of the principles and methodologies for utilizing NGR peptides in targeted gene delivery to CD13-positive cells. Detailed protocols for the preparation of NGR-conjugated gene vectors, their in vitro validation, and in vivo evaluation are provided to guide researchers in this field.

Principle of NGR-Mediated Gene Delivery

The foundational principle of NGR-mediated gene delivery is the specific molecular recognition between the NGR peptide and the CD13 receptor. Gene vectors, such as plasmid DNA complexed with cationic polymers (e.g., polyethylenimine - PEI) or encapsulated in liposomes, are decorated with NGR peptides. Upon introduction into a biological system, these NGR-functionalized vectors circulate and preferentially bind to cells expressing the CD13 receptor. This binding facilitates the internalization of the gene vector, often via receptor-mediated endocytosis, leading to the release of the genetic payload into the cytoplasm and subsequent expression of the therapeutic gene.

Interestingly, the NGR motif can undergo deamidation to form isoaspartate-glycine-arginine (isoDGR), which is a ligand for αvβ3 integrin, another protein often overexpressed in the tumor neovasculature. This dual-targeting capability may further enhance the tumor-specific delivery of the genetic cargo.

Quantitative Data Summary

The efficacy of NGR-targeted gene delivery systems has been quantified in numerous preclinical studies. The following tables summarize key data points for binding affinity, in vitro cytotoxicity, and in vivo tumor inhibition.

Table 1: Binding Affinity of NGR-Conjugated Vectors
Vector/LigandCell Line (CD13 Status)Assay TypeIC50/EC50 ValueReference
NOTA-G3-NGRHT-1080 (Positive)Competitive Cell-Based Binding74.69 ± 3.91 nM
cKNGRE-OGHT-1080 (Positive)Flow Cytometry61.0 µM
KNGRG-OG (Linear)HT-1080 (Positive)Flow Cytometry219.9 µM
cKNGRE-LTSLHT-1080 (Positive)Flow Cytometry6.2 µM
KNGRG-LTSL (Linear)HT-1080 (Positive)Flow Cytometry21.5 µM

LTSL: Lysolipid-containing Temperature Sensitive Liposome

Table 2: In Vitro Transfection Efficiency and Cytotoxicity
VectorCell Lines (CD13 Status)Transgene/DrugOutcomeReference
NGR-PEG-PLL/DNACD13-PositiveNot Specified12-fold higher transfection efficiency compared to non-targeted PEG-PLL
NGR-Doxorubicin Phospholipid NanoparticlesHT-1080 (Positive) vs. MCF-7 (Negative)DoxorubicinSignificantly higher cytotoxic effect in HT-1080 cells
LPD-PEG-NGR/siRNAHT-1080 (Positive)siRNAEffective siRNA delivery and target gene silencing

Signaling Pathway Modulation

Beyond its role as a targeting ligand, the binding of the this compound to CD13 can modulate intracellular signaling pathways. For instance, in the context of NGR-TNF (a fusion protein of NGR and Tumor Necrosis Factor-α), the engagement of CD13 by the NGR moiety has been shown to impair pro-survival signaling pathways like Ras, Erk, and Akt that are typically activated by TNF. This modulation enhances the anti-tumor and anti-angiogenic activity of the therapeutic agent.

NGR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGR_Vector NGR-Gene Vector CD13 CD13 Receptor NGR_Vector->CD13 Binding Endosome Endosome CD13->Endosome Internalization (Receptor-Mediated Endocytosis) Signaling_Modulation Modulation of Pro-Survival Pathways (e.g., Ras, Erk, Akt) CD13->Signaling_Modulation Inhibition Gene_Release Gene Release Endosome->Gene_Release

NGR-mediated targeting and signaling modulation.

Experimental Protocols

Here we provide detailed methodologies for key experiments involving this compound-targeted gene delivery vectors.

Protocol 1: Synthesis of NGR-PEI/DNA Polyplexes

This protocol describes the synthesis of a targeted gene delivery vector by conjugating a cyclic this compound (e.g., CNGRC) to the cationic polymer polyethylenimine (PEI) and subsequent complexation with plasmid DNA.

Materials:

  • Branched PEI (25 kDa)

  • Cyclic this compound with a C-terminal cysteine (e.g., CNGRC)

  • N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • HEPES buffer (20 mM, pH 8.0)

  • NaCl

  • Dithiothreitol (DTT)

  • Dialysis tubing (5 kDa MWCO)

  • Plasmid DNA (e.g., pCMV-Luciferase)

  • Nuclease-free water

Procedure:

  • Thiol-functionalization of PEI:

    • Dissolve PEI in HEPES buffer containing 0.35 M NaCl.

    • Add SPDP cross-linking reagent to the PEI solution and stir for 2 hours at room temperature under argon.

    • Remove unreacted SPDP by dialysis against nuclease-free water.

    • Lyophilize the purified PEI-DTP conjugate.

  • Conjugation of this compound to PEI-DTP:

    • Dissolve the CNGRC peptide in HEPES buffer.

    • Add the peptide solution to the activated PEI-DTP from the previous step. The amount of peptide should be calculated to achieve approximately 10% coupling of the primary amines on PEI.

    • Incubate the reaction mixture under argon. The progress of the reaction can be monitored by measuring the release of 2-thiopyridone spectrophotometrically.

    • Purify the NGR-PEI

Application Notes and Protocols: Construction of NGR Peptide-Based Drug Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of drug carriers incorporating the asparagine-glycine-arginine (NGR) peptide motif. The NGR tripeptide has been identified as a potent targeting ligand for aminopeptidase (B13392206) N (APN/CD13), a receptor often overexpressed on the surface of tumor cells and angiogenic blood vessels.[1][2][3] This targeted approach aims to enhance the therapeutic efficacy of anticancer agents while minimizing systemic toxicity.[4]

Principle of NGR-Mediated Drug Targeting

The therapeutic utility of the NGR peptide lies in its ability to act as a homing device, guiding conjugated therapeutic payloads to CD13-expressing cells.[1] The targeting mechanism involves the specific binding of the NGR motif to an isoform of the CD13 receptor that is abundant in the tumor microenvironment but less so in healthy tissues.[5][6] Upon binding, the this compound-drug conjugate or nanoparticle is internalized by the target cell, often via an endosomal pathway.[1][7] The subsequent release of the therapeutic agent within the cell leads to a localized cytotoxic effect. Some NGR peptides also contain a C-end Rule (CendR) motif, which, after binding and potential cleavage, can interact with neuropilin-1 (NRP-1) to further enhance tumor penetration.[8]

Signaling Pathway for NGR-CD13 Mediated Drug Internalization

NGR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGR_Carrier NGR-Drug Carrier (Liposome, Nanoparticle, etc.) CD13 CD13/APN Receptor NGR_Carrier->CD13 Binding Endosome Endosome CD13->Endosome Internalization (Endocytosis) Drug_Release Drug Release (e.g., low pH) Endosome->Drug_Release Maturation Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect Action

Caption: NGR-CD13 mediated drug internalization pathway.

Construction of NGR-Based Drug Carriers

NGR peptides can be incorporated into various drug delivery systems, including liposomes, polymeric nanoparticles, and direct drug conjugates.[4][9][10] The choice of carrier depends on the physicochemical properties of the drug and the desired pharmacokinetic profile.

Synthesis of this compound-Drug Conjugates

Direct conjugation of a drug to the this compound is a straightforward approach. The synthesis typically involves solid-phase peptide synthesis of the NGR motif, followed by conjugation of the drug molecule.

NGR_Drug_Conjugation_Workflow Start Start SPPS Solid-Phase Peptide Synthesis of this compound Start->SPPS Conjugation Conjugation of Drug to Peptide on-resin SPPS->Conjugation Drug_Activation Activation of Drug Molecule (e.g., with HATU/DIEA) Drug_Activation->Conjugation Cleavage Cleavage from Resin (e.g., with TFA) Conjugation->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Characterization Characterization (Mass Spectrometry, HPLC) Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis of this compound-drug conjugates.

Formulation of NGR-Targeted Nanoparticles

NGR peptides can be attached to the surface of pre-formed nanoparticles, such as liposomes or polymeric nanoparticles, to facilitate targeted delivery.

NGR_Liposome_Workflow Start Start Lipid_Film Lipid Film Hydration (with drug solution) Start->Lipid_Film Liposome_Formation Liposome Formation (e.g., sonication, extrusion) Lipid_Film->Liposome_Formation Post_Insertion Post-Insertion of NGR-PEG-DSPE into Liposomes Liposome_Formation->Post_Insertion NGR_PEG_DSPE Synthesis of NGR-PEG-DSPE NGR_PEG_DSPE->Post_Insertion Purification Purification (e.g., dialysis, size exclusion chromatography) Post_Insertion->Purification Characterization Characterization (Size, Zeta Potential, Drug Loading) Purification->Characterization End End Characterization->End

Caption: General workflow for formulating NGR-targeted liposomes.

Characterization and Evaluation Data

The successful construction of NGR-based drug carriers requires thorough characterization of their physicochemical properties and in vitro/in vivo performance.

Table 1: Physicochemical Properties of NGR-Based Drug Carriers
Carrier TypeDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
NGR-modified LiposomesBrucine (B1667951)~120Not significantly different from non-targeted liposomesNot specified[11][12]
NGR-modified LiposomesDoxorubicin (B1662922)Not specifiedNot specifiedNot specified[7]
LPD-PEG-NGR Nanoparticlesc-myc siRNA & Doxorubicin197 ± 130.5 ± 0.6Not specified[13]
Phospholipid NanoparticlesDoxorubicinNot specifiedNot specifiedNot specified[2][14]
Table 2: In Vitro Drug Release from NGR-Based Carriers

| Carrier Type | Drug | pH | Release Profile | Reference | | :--- | :--- | :--- | :--- |[2] | | Phospholipid Nanoparticles | Doxorubicin | 5.0 | ~56% release after 72h |[2] | | Phospholipid Nanoparticles | Doxorubicin | 7.4 | ~44% release after 72h |[2] | | NGR-modified Liposomes | Brucine | Not specified | Initial fast release in first 4h, then sustained release. Similar to non-targeted liposomes. |[12] |

Table 3: In Vitro Cytotoxicity of NGR-Based Drug Carriers
CarrierCell LineIC50 / EffectReference
NPh-Dox-NGRHT-1080 (CD13+)100% cell death at 25 µM after 24h[2]
Free DoxorubicinHT-1080 (CD13+)~70% cell growth inhibition at 25 µM after 24h[2]
NPh-Dox-NGRMCF-7 (CD13-)Significantly less cytotoxic than on HT-1080[2][14]
Cyclic NGR-Daunomycin ConjugatesHT-1080 (CD13+)Effective[15]
Cyclic NGR-Daunomycin ConjugatesHT-29 (CD13-)Less effective than on HT-1080[15]

Detailed Experimental Protocols

Protocol 1: Synthesis of an NGR-Doxorubicin Conjugate via a Hydrazone Linker

This protocol describes the synthesis of an NGR-doxorubicin conjugate using an acid-cleavable hydrazone linker, adapted from Benchchem application notes.[16]

Materials:

Procedure:

  • Preparation of Doxorubicin-Hydrazide: a. Dissolve doxorubicin hydrochloride in DMF. b. Add a molar excess of hydrazine hydrate and stir the reaction mixture at room temperature for several hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, precipitate the product by adding a non-polar solvent. e. Collect the precipitate by filtration and wash with a suitable solvent. f. Dry the doxorubicin-hydrazide product under vacuum.[16]

  • Activation of this compound with SMCC: a. Dissolve the this compound (e.g., CNGRCG) in PBS (pH 7.2). b. Dissolve SMCC in DMSO and add it to the peptide solution in a 1.5-fold molar excess. c. Stir the reaction mixture at room temperature for 2 hours. The maleimide (B117702) group of SMCC will react with the thiol group of the cysteine residue in the this compound.[16]

  • Conjugation of Doxorubicin-Hydrazide to Activated this compound: a. To the solution from step 2, add the doxorubicin-hydrazide dissolved in a small amount of DMSO. A 2-fold molar excess of the hydrazide derivative over the peptide is recommended. b. Adjust the pH of the reaction mixture to 5.0 with sodium acetate buffer. c. Stir the reaction overnight at room temperature in the dark. The hydrazide group of doxorubicin will react with the succinimidyl ester of the SMCC-activated peptide to form a stable hydrazone bond.[16]

  • Purification of the NGR-Hydrazone-Doxorubicin Conjugate: a. Purify the crude conjugate by preparative reverse-phase HPLC. b. Use a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). c. Collect the fractions containing the desired conjugate (identifiable by its red color and UV absorbance). d. Lyophilize the pure fractions to obtain the final product as a red powder.[16]

  • Characterization of the Conjugate: a. Confirm the identity and purity of the conjugate using analytical RP-HPLC. b. Determine the molecular weight of the conjugate by ESI-MS to confirm the successful conjugation and a 1:1 drug-to-peptide ratio.[16]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxicity of NGR-based drug carriers on cancer cell lines.

Materials:

  • CD13-positive cell line (e.g., HT-1080) and CD13-negative cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • NGR-drug carrier, free drug, and empty carrier (control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the CD13-positive and CD13-negative cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well). b. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of the NGR-drug carrier, free drug, and empty carrier in complete cell culture medium. b. Remove the old medium from the wells and add 100 µL of the different treatment solutions to the respective wells. Include untreated cells as a control. c. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plates for another 4 hours at 37°C. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Shake the plates for 10 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at a wavelength of 490 nm using a microplate reader. b. Calculate the cell viability as a percentage of the untreated control. c. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Conclusion

The this compound represents a versatile and effective targeting moiety for the development of advanced drug delivery systems in oncology. By specifically targeting the CD13 receptor on tumor cells and neovasculature, NGR-based carriers can enhance the therapeutic index of conventional chemotherapeutics. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of these promising targeted therapies. Further optimization of linker chemistry, carrier composition, and drug combinations will continue to advance the clinical potential of this technology.

References

Application Notes and Protocols for NGR Peptide-Targeted Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides containing the asparagine-glycine-arginine (NGR) motif are powerful tools for targeted molecular imaging and drug delivery.[1][2][3] These peptides specifically bind to aminopeptidase (B13392206) N (APN/CD13), a cell surface receptor that is highly overexpressed on the endothelial cells of tumor neovasculature and on various cancer cells.[1][2][3] This targeted approach allows for the selective accumulation of imaging probes, such as gadolinium-based magnetic resonance imaging (MRI) contrast agents, at the tumor site, leading to enhanced image contrast and improved diagnostic capabilities.[4] This document provides detailed application notes and protocols for the use of NGR peptides in MRI.

Principle of the Method

The application of NGR peptides in MRI is based on the specific molecular recognition between the NGR motif and the CD13 receptor.[1] When an NGR peptide is conjugated to a gadolinium (Gd³⁺) chelate, a potent MRI contrast agent, the resulting complex is systemically administered. This targeted contrast agent circulates through the bloodstream and preferentially binds to CD13-expressing cells in the tumor microenvironment. The accumulation of the gadolinium-containing agent at the tumor site significantly shortens the longitudinal (T1) relaxation time of water protons in the vicinity. On T1-weighted MR images, this results in a brighter signal, thereby enhancing the visibility of the tumor and its associated vasculature.[5][6]

Signaling Pathway

Upon binding to CD13, NGR peptides can trigger intracellular signaling cascades. While the complete signaling pathway is still under investigation, evidence suggests the involvement of Src family kinases and the subsequent activation of downstream effectors. This interaction can also lead to the internalization of the NGR-CD13 complex.[7][8] A secondary targeting mechanism has also been proposed, where the asparagine residue in the NGR motif can deamidate to form an isoaspartate-glycine-arginine (isoDGR) motif, which in turn targets αvβ3 integrins, another important receptor in angiogenesis.

NGR_Peptide_Signaling_Pathway This compound Signaling and Targeting Pathway NGR_Peptide This compound CD13 CD13 Receptor (Aminopeptidase N) NGR_Peptide->CD13 Binding Deamidation Deamidation NGR_Peptide->Deamidation Src_Activation Src Family Kinase Activation CD13->Src_Activation Internalization Internalization CD13->Internalization Cell_Membrane Tumor Endothelial Cell Membrane Downstream_Signaling Downstream Signaling Events Src_Activation->Downstream_Signaling isoDGR isoDGR Peptide Deamidation->isoDGR avb3_Integrin αvβ3 Integrin isoDGR->avb3_Integrin Binding Synthesis_Workflow Synthesis and Purification Workflow SPPS Solid-Phase Peptide Synthesis of cthis compound Conjugation Conjugation to DTPA anhydride SPPS->Conjugation Cleavage Cleavage from Resin and Deprotection Conjugation->Cleavage Chelation Gadolinium Chelation (GdCl3) Cleavage->Chelation Purification HPLC Purification Chelation->Purification Characterization Mass Spectrometry Characterization Purification->Characterization InVivo_MRI_Workflow In Vivo MRI Experimental Workflow Tumor_Model Establish Tumor Xenograft Model in Mice Animal_Prep Anesthetize and Position Animal in MRI Scanner Tumor_Model->Animal_Prep Pre_Contrast Acquire Pre-contrast T1-weighted Images Animal_Prep->Pre_Contrast Injection Administer NGR-Gd Contrast Agent (i.v.) Pre_Contrast->Injection Post_Contrast Acquire Dynamic Post-contrast T1-weighted Images Injection->Post_Contrast Data_Analysis ROI Analysis and Signal Enhancement Quantification Post_Contrast->Data_Analysis Comparison Compare with Control Group Data_Analysis->Comparison

References

Visualizing NGR Peptide Uptake in Tumors Using Two-Photon Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to tumors is a cornerstone of modern cancer therapy. Peptides containing the asparagine-glycine-arginine (NGR) motif have emerged as a promising tool for targeting the tumor vasculature.[1][2] These peptides specifically bind to aminopeptidase (B13392206) N (APN/CD13), a receptor that is overexpressed on the endothelial cells of angiogenic blood vessels and on various tumor cells.[1][2] Visualizing the uptake of NGR peptides in the tumor microenvironment is crucial for evaluating their targeting efficiency and for the development of NGR-based drug delivery systems. Two-photon microscopy (TPM) offers a powerful imaging modality for this purpose, providing deep tissue penetration, high resolution, and reduced phototoxicity compared to conventional fluorescence microscopy.[3][4]

This document provides detailed application notes and experimental protocols for visualizing and quantifying the uptake of fluorescently labeled NGR peptides in tumors using two-photon microscopy.

Principle of the Method

This method relies on the specific binding of a fluorescently labeled NGR peptide to its receptor, CD13, on tumor-associated endothelial cells and tumor cells. The this compound is conjugated to a near-infrared (NIR) fluorescent dye, such as Cyanine 5.5 (Cy5.5), which is suitable for two-photon excitation.[5] Following systemic administration in a tumor-bearing animal model, the fluorescent this compound accumulates at the tumor site. Two-photon microscopy is then used to excite the fluorophore and visualize its distribution within the tumor vasculature and parenchyma in real-time and at subcellular resolution.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from two-photon microscopy imaging of this compound uptake. The fluorescence intensity measurements provide a quantitative assessment of peptide accumulation in the tumor versus control tissues.

Parameter Tumor (NGR-Cy5.5) Contralateral Tissue (NGR-Cy5.5) Tumor (Control Peptide-Cy5.5) Reference
Mean Fluorescence Intensity (Arbitrary Units) 850 ± 120150 ± 30200 ± 45[1][5]
Tumor-to-Background Ratio 5.7 ± 0.8-1.3 ± 0.3[5]
Percentage of Labeled Vessels 75% ± 10%5% ± 2%10% ± 3%[2]

Experimental Protocols

Protocol 1: Preparation of Fluorescently Labeled this compound (NGR-Cy5.5)

This protocol describes the conjugation of a cyclic this compound to the near-infrared fluorescent dye Cy5.5 NHS ester.

Materials:

  • Cyclic this compound (e.g., c[KNGRE]-NH2)

  • Cy5.5 NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sephadex G-25 column

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the cyclic this compound in anhydrous DMF.

  • Add DIPEA to the peptide solution to act as a base.

  • Dissolve Cy5.5 NHS ester in anhydrous DMF.

  • Add the Cy5.5 solution to the peptide solution in a 1:1.2 molar ratio (peptide:dye).

  • Incubate the reaction mixture for 4 hours at room temperature in the dark with gentle stirring.

  • Monitor the reaction progress using analytical HPLC.

  • Purify the NGR-Cy5.5 conjugate using a Sephadex G-25 column equilibrated with PBS.

  • Collect the colored fractions corresponding to the labeled peptide.

  • Confirm the purity and identity of the conjugate by analytical HPLC and mass spectrometry.

  • Lyophilize the purified NGR-Cy5.5 and store it at -20°C, protected from light.

Protocol 2: Animal Model and Tumor Xenograft Implantation

This protocol describes the establishment of a tumor xenograft model in mice. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • CD13-positive tumor cells (e.g., HT-1080 human fibrosarcoma)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Matrigel

  • Sterile PBS

Procedure:

  • Culture HT-1080 cells in DMEM supplemented with 10% FBS.

  • Harvest the cells by trypsinization and wash them with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Allow the tumors to grow to a size of approximately 100-200 mm³ before imaging experiments.

Protocol 3: In Vivo Two-Photon Microscopy Imaging

This protocol outlines the procedure for intravital imaging of NGR-Cy5.5 uptake in tumor-bearing mice.

Materials:

  • Tumor-bearing mouse

  • NGR-Cy5.5 conjugate

  • Anesthetic (e.g., isoflurane)

  • Dextran conjugated to a contrasting fluorescent dye (e.g., FITC-dextran) for vessel visualization

  • Two-photon microscope equipped with a femtosecond laser (e.g., Ti:Sapphire)

  • Water-immersion objective (e.g., 20x or 25x)

  • Heated stage

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane.

  • Place the mouse on a heated stage to maintain body temperature.

  • Surgically expose the tumor by making a small skin flap.

  • Administer FITC-dextran intravenously via the tail vein to visualize the tumor vasculature.

  • Acquire baseline two-photon images of the tumor vasculature before injecting the this compound.

  • Administer NGR-Cy5.5 (e.g., 10 nmol) intravenously via the tail vein.

  • Acquire time-lapse two-photon image stacks of the tumor region at different time points (e.g., 0, 15, 30, 60, and 120 minutes) post-injection.

  • Microscope Settings (Example):

    • Excitation wavelength for Cy5.5: ~800-850 nm

    • Excitation wavelength for FITC: ~800 nm

    • Emission filter for Cy5.5: 650-750 nm

    • Emission filter for FITC: 500-550 nm

    • Image acquisition parameters: 512x512 pixels, 1-2 µm/pixel, 2 µm z-steps.

Protocol 4: Image Analysis and Quantification

This protocol describes the quantification of NGR-Cy5.5 uptake from the acquired two-photon microscopy images.

Software:

  • ImageJ/Fiji or similar image analysis software

Procedure:

  • Image Pre-processing:

    • Correct for any motion artifacts in the time-lapse image stacks.

    • Apply a median filter to reduce noise.

  • Region of Interest (ROI) Selection:

    • Define ROIs for the tumor tissue, individual blood vessels (identified by FITC-dextran), and adjacent non-tumor (contralateral) tissue.

  • Fluorescence Intensity Measurement:

    • Measure the mean fluorescence intensity of the Cy5.5 signal within the defined ROIs for each time point.

  • Data Analysis:

    • Calculate the tumor-to-background ratio by dividing the mean fluorescence intensity in the tumor ROI by the mean fluorescence intensity in the contralateral tissue ROI.

    • Quantify the percentage of blood vessels showing NGR-Cy5.5 accumulation by setting a threshold for positive staining.

    • Plot the change in fluorescence intensity over time to analyze the uptake kinetics.

Visualizations

G cluster_0 This compound Targeting Pathway NGR Fluorescent this compound CD13 CD13/APN Receptor (on Tumor Endothelial Cells) NGR->CD13 Specific Targeting Binding Binding CD13->Binding Internalization Internalization (Endocytosis) Binding->Internalization Vesicle Endocytic Vesicle Internalization->Vesicle Signal Fluorescence Signal (Detected by TPM) Vesicle->Signal

This compound targeting and uptake signaling pathway.

G cluster_1 Experimental Workflow A Prepare NGR-Cy5.5 Conjugate B Establish Tumor Xenograft Model C Animal Preparation & Anesthesia B->C D Administer FITC-Dextran (Vessel Contrast) C->D E Baseline Two-Photon Imaging D->E F Administer NGR-Cy5.5 E->F G Time-Lapse Two-Photon Imaging F->G H Image Analysis & Quantification G->H I Data Interpretation H->I

Workflow for two-photon microscopy of this compound uptake.

References

Troubleshooting & Optimization

Technical Support Center: Improving NGR Peptide Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Asn-Gly-Arg (NGR) peptides in serum. The following sections offer frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of NGR peptide degradation in serum?

NGR peptides are susceptible to two main degradation pathways in serum:

  • Enzymatic Degradation: Like most peptides, NGR peptides can be cleaved by proteases and peptidases present in serum. The specific cleavage sites depend on the amino acids flanking the NGR motif. Terminal modifications (N-acetylation, C-amidation) and cyclization can offer protection against exopeptidases.[1][2]

  • Chemical Instability (Deamidation): The NGR motif itself is prone to a spontaneous, non-enzymatic chemical reaction called deamidation. The asparagine (Asn) residue can rearrange into a succinimide (B58015) intermediate, which then hydrolyzes to form either an aspartic acid (Asp) or an isoaspartic acid (isoAsp) residue.[3][4] This conversion of NGR to isoDGR is significant because it can switch the peptide's binding target from aminopeptidase (B13392206) N (APN/CD13) to RGD-binding integrins, which are also involved in angiogenesis.[3][4][5]

cluster_0 Receptor Targeting NGR This compound (Targets CD13/APN) Succinimide Succinimide Intermediate NGR->Succinimide Spontaneous Deamidation CD13 CD13 / APN NGR->CD13 Binds isoDGR isoDGR Derivative (Targets Integrins) Succinimide->isoDGR Hydrolysis DGR DGR Derivative Succinimide->DGR Hydrolysis Integrin αvβ3 Integrin isoDGR->Integrin Binds

Caption: this compound deamidation pathway and subsequent receptor switching.

Q2: My this compound shows rapid degradation in a serum assay. What are the likely causes?

Rapid degradation is often due to a combination of factors:

  • High Protease Activity: The specific lot of serum used can have high levels of active proteases.[6]

  • Susceptible Sequence: Linear peptides and those with unprotected N- and C-termini are particularly vulnerable to exopeptidases.[7][8]

  • Assay Conditions: Incubation at physiological temperature (37°C) accelerates both enzymatic and chemical degradation.[6]

  • Peptide Structure: The residues flanking the NGR motif can influence its susceptibility to cleavage and deamidation.[4][9]

Q3: What are the most effective strategies to improve the serum stability of NGR peptides?

A multi-pronged approach combining chemical modification and formulation strategies is typically the most effective.

Strategy CategoryMethodDescription
Chemical Modification CyclizationCreates a rigid structure that is more resistant to proteases. The most common form is a disulfide bridge (e.g., cNGRc).[1][7]
Terminal ModificationN-terminal acetylation and C-terminal amidation block degradation by exopeptidases.[1][2]
PEGylationAttaching polyethylene (B3416737) glycol (PEG) chains provides steric hindrance, protecting the peptide from enzymes and increasing its hydrodynamic size.[10][11][12]
D-Amino Acid SubstitutionReplacing natural L-amino acids with their D-enantiomers makes peptide bonds unrecognizable to most proteases.[10][13][14]
Formulation Strategy EncapsulationIncorporating the peptide into delivery systems like liposomes or nanoparticles protects it from the serum environment.[15][16]
LyophilizationFreeze-drying the peptide with stabilizers (e.g., sugars, polyols) creates a stable solid form for storage.[11]
pH & Buffer OptimizationMaintaining an optimal pH in the formulation can slow down chemical degradation pathways like deamidation.[1][17]

Q4: How do I experimentally measure the serum stability of my this compound?

A standard in vitro serum stability assay is used. The general workflow involves incubating the peptide in serum at 37°C, taking samples at various time points, stopping the degradation, processing the samples to remove proteins, and quantifying the remaining intact peptide using analytical techniques like RP-HPLC or LC-MS.[6][18]

cluster_workflow Serum Stability Assay Workflow Start 1. Incubation Peptide + Serum @ 37°C Sampling 2. Time-Point Sampling (e.g., 0, 15, 30, 60, 120 min) Start->Sampling Quench 3. Quenching (Add acid/organic solvent) Sampling->Quench Precipitate 4. Protein Precipitation & Centrifugation Quench->Precipitate Analyze 5. Supernatant Analysis (RP-HPLC or LC-MS) Precipitate->Analyze Calculate 6. Data Analysis (Calculate % intact peptide & t½) Analyze->Calculate

Caption: Experimental workflow for an in vitro this compound serum stability assay.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Caption: Troubleshooting flowchart for this compound stability experiments.

Quantitative Data Summary

The stability of NGR peptides can vary significantly based on their structure and the experimental conditions.

Peptide ConstructDescriptionMatrixHalf-life (t½)Reference
NGR-2C Cyclic peptideSerum (37°C)~5 hours[4]
99mTc-NGR Radiolabeled linear peptideMouse Serum (37°C)>12 hours (>92% intact)[19]
Conjugate 2 Cyclic (disulfide), Dau attached at C-termDMEM + 10% FBS (37°C)Stable, slow deamidation[3]
Conjugate 5 Cyclic (amide), Dau attached at side chainDMEM + 10% FBS (37°C)Highly Stable (No decomposition observed)[3]
Conjugate 1, 3, 4 Cyclic (thioether) conjugatesDMEM + 10% FBS (37°C)Faster decomposition vs. disulfide/amide[3]

Note: Direct comparison is challenging due to different matrices and analytical methods. Data illustrates the impact of structural modifications.

Experimental Protocols

Protocol: In Vitro Serum Stability Assay via RP-HPLC

This protocol provides a framework for assessing the stability of an this compound in serum.

1. Materials and Reagents:

  • This compound stock solution (e.g., 1 mg/mL in water or appropriate buffer).

  • Human or animal serum (pooled, stored in aliquots at -80°C).

  • Quenching/Precipitation Solution: Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA). Note: Strong acids alone can cause peptide loss; organic solvents are often better.[20][21]

  • RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Low-binding microcentrifuge tubes.

  • Incubator or water bath set to 37°C.

2. Procedure:

  • Pre-warm Serum: Thaw an aliquot of serum at room temperature and pre-warm it to 37°C for 15 minutes.

  • Initiate Reaction: In a microcentrifuge tube, add the this compound stock solution to the pre-warmed serum to achieve the final desired concentration (e.g., 100 µg/mL). Mix gently by pipetting. This is your t=0 starting point.

  • Time-Point Sampling:

    • Immediately after mixing, withdraw an aliquot (e.g., 50 µL) for the t=0 sample.

    • Transfer this aliquot into a new tube containing a defined volume of ice-cold Quenching Solution (e.g., 150 µL, a 1:3 ratio). Vortex immediately to stop enzymatic activity and precipitate proteins.

  • Incubation: Place the main reaction tube in the 37°C incubator.

  • Collect Samples: Repeat the sampling and quenching step (Step 3) at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes).

  • Protein Removal:

    • Incubate all quenched samples on ice for 20 minutes to ensure complete protein precipitation.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Preparation for HPLC:

    • Carefully collect the supernatant, avoiding the protein pellet.

    • Transfer the supernatant to an HPLC vial for analysis.[6]

3. RP-HPLC Analysis:

  • Method: Develop a gradient elution method to separate the intact peptide from degradation products and serum components. A typical gradient might be 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone).

  • Quantification: For each time point, integrate the peak area corresponding to the intact this compound. The t=0 sample serves as the 100% reference.

4. Data Analysis:

  • Calculate Percentage Remaining: For each time point (t), calculate the percentage of intact peptide remaining using the formula: % Remaining = (Peak Area at t / Peak Area at t=0) * 100

  • Determine Half-Life (t½): Plot the percentage of remaining peptide against time. Use a one-phase decay non-linear regression model to calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.[6]

References

Optimizing NGR Peptide Solubility for In Vivo Use: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in solubilizing NGR peptides for in vivo applications. Adhering to proper solubilization protocols is critical for ensuring the efficacy, safety, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My lyophilized NGR peptide won't dissolve in aqueous buffers like PBS. What should I do?

A1: This is a common issue, particularly with hydrophobic or uncharged this compound variants. The asparagine-glycine-arginine (NGR) motif itself has charged residues, but the overall solubility is dictated by the entire amino acid sequence.[1][2]

Troubleshooting Steps:

  • Assess Peptide Characteristics: Determine if your this compound is acidic, basic, or neutral by calculating the net charge of the amino acid sequence.

    • Basic peptides (net positive charge) are more soluble in acidic solutions. Try dissolving the peptide in a small amount of 10-25% acetic acid before diluting with your aqueous buffer.

    • Acidic peptides (net negative charge) are more soluble in basic solutions. Use a small amount of 0.1M ammonium (B1175870) bicarbonate to initially dissolve the peptide.

  • Use an Organic Co-Solvent: For neutral or highly hydrophobic peptides, initial dissolution in a small volume of an organic solvent is recommended.[1][3]

    • Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in small amounts for in vivo studies.[3][4]

    • Procedure: First, dissolve the peptide completely in a minimal amount of 100% DMSO (e.g., 30-50 µL). Then, slowly add this stock solution dropwise to your aqueous buffer (e.g., PBS) while gently vortexing to reach the final desired concentration.[3] Note: The final DMSO concentration should typically be kept below 1% for cell-based assays and as low as possible for in vivo studies to avoid toxicity.[3]

  • Sonication: Brief sonication can help break up aggregates and facilitate dissolution.[2] Use a bath sonicator and sonicate in short bursts on ice to prevent heating and potential degradation of the peptide.

Q2: My this compound solution is cloudy or has visible precipitates after adding the aqueous buffer. What does this mean and how can I fix it?

A2: Cloudiness or precipitation indicates that the peptide has reached its solubility limit in that specific solvent system and is likely aggregating.[3]

Troubleshooting Steps:

  • Re-dissolve and Adjust Concentration: If precipitation occurs, the peptide needs to be re-lyophilized and the solubilization process repeated with a higher concentration of the organic solvent or a lower final peptide concentration.[1]

  • Optimize pH: The pH of the final solution can significantly impact solubility. Ensure the pH is not near the peptide's isoelectric point (pI), where it will be least soluble. Adjusting the pH away from the pI can increase net charge and improve solubility.

  • Incorporate Solubilizing Excipients: Consider the use of pharmaceutical excipients designed to enhance the solubility of peptides. These can include agents like polyethylene (B3416737) glycol (PEG) or cyclodextrins, though their use requires careful validation for in vivo studies.[5][6][7][8]

Q3: How does the structure of the this compound (linear vs. cyclic) affect its solubility?

A3: Cyclic NGR peptides, such as those flanked by cysteine residues forming a disulfide bridge (e.g., CNGRC), generally exhibit greater stability and higher binding affinity compared to their linear counterparts.[9][10][11] While cyclization can improve stability, it may not dramatically alter the intrinsic solubility, which is still primarily governed by the amino acid composition. However, the increased stability of cyclic peptides can help prevent degradation that might lead to insoluble byproducts.[12] Studies have shown that cyclic NGR peptides offer a more favorable conformation for receptor binding.[10][13]

Q4: My this compound appears to lose efficacy over time when stored in solution. What could be the cause?

A4: NGR peptides are susceptible to chemical degradation, primarily through the deamidation of the asparagine (Asn) residue.[14][15][16] This process involves the formation of a succinimide (B58015) intermediate, which then hydrolyzes to form a mixture of aspartate (DGR) and isoaspartate (isoDGR).[15][17] This modification alters the peptide's structure and its binding affinity for the CD13 receptor, potentially leading to reduced efficacy or off-target effects by binding to integrins.[9][14][17]

Mitigation Strategies:

  • pH Control: The rate of deamidation is pH-dependent. Storing the peptide solution at a slightly acidic pH (around 5-6) can help to minimize this degradation pathway.

  • Storage: Reconstituted peptides should be aliquoted and stored at -20°C or -80°C to minimize degradation.[18] Avoid repeated freeze-thaw cycles.[19]

  • Fresh Preparation: For optimal results in in vivo experiments, it is best to prepare the this compound solution fresh before each use.[20]

Quantitative Data on this compound Solubility

While specific solubility data can be highly dependent on the exact peptide sequence and purity, the following table provides representative solubility information for a commonly used cyclic this compound (cNGRC) to guide your experimental design.

Solvent SystemcNGRC Solubility (mg/mL)Remarks
Sterile Water~0.5 - 1.0May require sonication and pH adjustment.
Phosphate-Buffered Saline (PBS), pH 7.4~0.5 - 1.0Solubility can be limited; aggregation may occur at higher concentrations.
10% Acetic Acid in Water> 2.0Useful for creating a concentrated stock solution of this basic peptide.
5% DMSO in PBS, pH 7.4~1.0 - 2.0A common formulation for achieving higher concentrations for in vivo use.
100% DMSO> 10.0Used for creating highly concentrated stock solutions for serial dilution.

Note: This data is illustrative. It is crucial to perform a solubility test with a small amount of your specific this compound before preparing a large batch.[1]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol provides a step-by-step guide for the initial reconstitution of a lyophilized this compound.

Materials:

  • Lyophilized this compound vial

  • Sterile, pyrogen-free solvent (e.g., sterile water, 10% acetic acid, or 100% DMSO)

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Equilibrate: Allow the lyophilized peptide vial to come to room temperature before opening to prevent condensation.[21]

  • Initial Solvent Addition: Carefully add the appropriate volume of the chosen initial solvent (see FAQs and solubility table) to the vial to create a concentrated stock solution.[21]

  • Gentle Mixing: Gently swirl or vortex the vial to dissolve the peptide.[19][21] Avoid vigorous shaking, which can cause aggregation.[20]

  • Sonication (if necessary): If the peptide does not fully dissolve, place the vial in a sonicator bath for 5-10 minute intervals on ice.[2]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before proceeding.[20]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.[19][22]

Protocol 2: Preparation of this compound Formulation for In Vivo Injection

This protocol details the preparation of a final this compound solution suitable for intravenous administration in animal models.

Materials:

  • Reconstituted this compound stock solution (from Protocol 1)

  • Sterile, pyrogen-free vehicle (e.g., PBS or 0.9% saline)

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the concentrated this compound stock solution on ice.

  • Dilution: In a sterile microcentrifuge tube, perform a serial dilution of the stock solution with the cold, sterile vehicle to achieve the final desired concentration for injection (e.g., 1-2 mg/mL).[18] If using a DMSO stock, ensure the final DMSO concentration is minimized (ideally ≤ 1%).

  • Gentle Mixing: Mix the solution thoroughly by gentle pipetting or brief, low-speed vortexing.

  • Final Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. The solution must be completely clear.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or directly for injection. This step is crucial to remove any potential aggregates or microbial contamination.

  • Administration: Administer the freshly prepared solution to the animal model as per your experimental protocol.[23][24] It is recommended to use the solution immediately after preparation.

Visualizing Key Concepts and Workflows

NGR_Targeting_Pathway cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment NGR-Drug_Conjugate NGR-Drug Conjugate Tumor_Vasculature Tumor Vasculature (Endothelial Cells) NGR-Drug_Conjugate->Tumor_Vasculature Homing CD13_Receptor CD13 Receptor Tumor_Vasculature->CD13_Receptor Binding Internalization Internalization (Endocytosis) CD13_Receptor->Internalization Drug_Release Drug Release Internalization->Drug_Release Tumor_Cell Tumor Cell Drug_Release->Tumor_Cell Therapeutic Effect

Solubility_Troubleshooting_Workflow start Lyophilized this compound dissolve_aqueous Attempt Dissolution in Aqueous Buffer (e.g., PBS) start->dissolve_aqueous is_soluble Is it soluble? dissolve_aqueous->is_soluble use_solution Use Solution is_soluble->use_solution Yes assess_charge Assess Peptide Charge (Acidic/Basic/Neutral) is_soluble->assess_charge No dissolve_acid_base Use Dilute Acid (Basic Peptide) or Base (Acidic Peptide) assess_charge->dissolve_acid_base Charged dissolve_organic Dissolve in Minimal Organic Solvent (e.g., DMSO) assess_charge->dissolve_organic Neutral/ Hydrophobic dilute_aqueous Slowly Dilute with Aqueous Buffer dissolve_acid_base->dilute_aqueous dissolve_organic->dilute_aqueous is_soluble2 Is it soluble? dilute_aqueous->is_soluble2 is_soluble2->use_solution Yes relyophilize Re-lyophilize & Re-evaluate (Lower Concentration / Excipients) is_soluble2->relyophilize No

References

How to prevent NGR peptide aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with NGR peptides. The following information is designed to help prevent aggregation and ensure the stability and efficacy of NGR peptides in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: My NGR peptide won't dissolve. What should I do?

A1: The solubility of NGR peptides is influenced by their overall charge and hydrophobicity. NGR peptides are generally basic due to the arginine residue. Start by attempting to dissolve a small amount of the peptide in sterile, distilled water. If it remains insoluble, try a dilute acidic solution, such as 10% acetic acid. For highly hydrophobic this compound derivatives, initial dissolution in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) followed by slow, dropwise addition to your aqueous buffer while vortexing is recommended.[1][2] For peptides containing cysteine, use DMF instead of DMSO to prevent oxidation.[3]

Q2: My this compound solution is cloudy or has visible precipitates. What is happening?

A2: Cloudiness or precipitation indicates that the peptide is aggregating or has exceeded its solubility limit under the current conditions. Aggregation can be triggered by factors such as pH being close to the peptide's isoelectric point (pI), high peptide concentration, temperature fluctuations, and ionic strength of the buffer.[4] Sonication can help to break up small aggregates and improve dissolution.[5] If precipitation occurs when adding a peptide stock in organic solvent to an aqueous buffer, it is crucial to add it very slowly while vigorously stirring the buffer to avoid localized high concentrations.[2]

Q3: How can I prevent my this compound from degrading in solution?

A3: A primary degradation pathway for NGR peptides is the deamidation of the asparagine (Asn) residue, particularly at neutral to basic pH, which forms an isoaspartate (isoDGR) derivative.[6][7] This can alter its binding specificity from CD13 to integrins. To minimize deamidation, it is recommended to prepare and store this compound solutions in a slightly acidic buffer (pH < 7). For long-term storage, lyophilized peptides stored at -20°C or -80°C are more stable than solutions.[1][8] Once in solution, it is best to make aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Q4: Should I use a linear or cyclic this compound for my experiments?

A4: Cyclic NGR peptides, such as c(CNGRC) or c(KNGRE), are generally recommended over their linear counterparts. Cyclization provides conformational constraint, which can lead to significantly higher binding affinity for the CD13 receptor and increased stability against enzymatic degradation.[9][10] For example, the cyclic peptide cKNGRE has been shown to have a 3.6-fold greater affinity for CD13-positive cells than its linear version.[11]

Q5: Are there any additives that can help stabilize my this compound solution?

A5: Yes, several types of excipients can be used. For cysteine-containing cyclic NGR peptides (like c(CNGRC)), adding a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can prevent the formation of intermolecular disulfide bonds that lead to aggregation. Non-ionic surfactants, such as Polysorbate 20 or 80, at low concentrations (e.g., 0.01%) can help prevent surface-induced aggregation. A mixture of arginine and glutamate (B1630785) in the buffer can also enhance the solubility of some peptides.

Troubleshooting Guide

This guide provides a systematic approach to addressing common issues with this compound aggregation.

Problem Potential Cause Recommended Solution
Peptide will not dissolve in aqueous buffer. The peptide is hydrophobic or the buffer pH is close to its isoelectric point (pI).1. Calculate the peptide's net charge. Since NGR peptides are typically basic, try dissolving in a dilute acidic solution (e.g., 10% acetic acid).2. For hydrophobic variants, dissolve in a minimal volume of DMSO or DMF first, then slowly add to the stirring aqueous buffer.[1][2]3. Use sonication to aid dissolution.[5]
Peptide precipitates after dissolving. The peptide concentration is too high, or the buffer conditions are not optimal for solubility.1. Reduce the final concentration of the peptide.2. If using an organic solvent stock, ensure it is added to the aqueous buffer very slowly with vigorous stirring.[2]3. Adjust the pH of the buffer to be further from the peptide's pI.4. Add solubilizing excipients like a low concentration of a non-ionic surfactant or an arginine/glutamate mixture.
Loss of peptide activity over time. Chemical degradation, primarily deamidation of the asparagine residue in the NGR motif.1. Prepare fresh solutions before each experiment.2. Store stock solutions in a slightly acidic buffer (pH 5-6) to slow down deamidation.3. For long-term storage, keep the peptide lyophilized at -20°C or below.[8]4. Consider using a more stable cyclic this compound or a sequence-modified version (e.g., with N-methylated glycine).
Inconsistent experimental results. Peptide aggregation or degradation leading to variable effective concentrations.1. Centrifuge the peptide solution before use to pellet any undissolved aggregates.[5]2. Always use a consistent, optimized solubilization protocol.3. Check the purity and integrity of your peptide stock using analytical techniques like HPLC if degradation is suspected.

Quantitative Data Summary

The stability of NGR peptides is highly dependent on their structure and the solution environment. The following table summarizes key quantitative data from the literature.

Peptide Parameter Condition Value/Result Reference
cKNGRE (cyclic) vs. KNGRG (linear)Binding Affinity (EC50)In vitro binding to CD13+ cellscKNGRE showed 3.6-fold greater affinity than KNGRG.[11]
NGR-peptide drug conjugatesDeamidation RateDMEM with 10% FBS at 37°CThioether bond-containing cyclic NGR peptides deamidated faster than disulfide or amide bond-containing conjugates.[6]
NGR-2C-TNF1–11 (cyclic)Half-lifePBS (pH 7.3) at 37°C6–8 hours[7]
NGR-2C-TNF1–11 (cyclic)Half-lifeHEPES buffer (pH 7.4) at 37°C~2 days[7]
NGR-2G-TNF1–11 (linear)Half-lifePBS (pH 7.3) at 37°C3–4 hours[7]

Experimental Protocols

Protocol for Solubilizing Lyophilized NGR Peptides

This protocol provides a general workflow for dissolving and handling lyophilized NGR peptides for in vitro experiments.

  • Preparation:

    • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10 minutes to prevent condensation.

    • Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Initial Solubility Test:

    • It is highly recommended to test the solubility with a small amount of the peptide first.

    • Calculate the net charge of your specific this compound at neutral pH. Aspartic acid (D) and glutamic acid (E) are -1, while lysine (B10760008) (K) and arginine (R) are +1. The N-terminus is +1 and the C-terminus is -1. NGR peptides are typically basic (net positive charge).

  • Dissolution Procedure:

    • For Basic/Hydrophilic NGR Peptides: a. Add a small volume of sterile distilled water to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL).[2] b. Vortex or sonicate gently until the peptide is dissolved. c. If the peptide does not dissolve, add a small amount of 10% acetic acid dropwise while vortexing until the solution clears. d. Dilute the stock solution to the final desired concentration with your experimental buffer.

    • For Hydrophobic NGR Peptides: a. Add a minimal volume of sterile DMSO or DMF to the lyophilized peptide to create a concentrated stock solution. Vortex until fully dissolved. b. While vigorously stirring your aqueous experimental buffer, add the peptide-organic solvent stock solution drop-by-drop. c. Do not exceed a final organic solvent concentration that is incompatible with your assay (typically <1% DMSO for cell-based assays).

  • Storage:

    • Prepare single-use aliquots of the peptide stock solution to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. For peptides containing cysteine, it is advisable to store under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

Visualizations

Troubleshooting_Workflow start Start: Lyophilized This compound test_solubility Perform small-scale solubility test in water start->test_solubility is_soluble_water Is it soluble? test_solubility->is_soluble_water use_solution Use solution is_soluble_water->use_solution Yes calc_charge Calculate net charge of the peptide is_soluble_water->calc_charge No is_basic Is it basic (net charge > 0)? calc_charge->is_basic use_acid Use dilute acetic acid (10%) or 0.1% TFA is_basic->use_acid Yes use_organic Use minimal DMSO or DMF, then slowly add to aqueous buffer is_basic->use_organic No/Neutral/ Hydrophobic is_soluble_acid Is it soluble? use_acid->is_soluble_acid is_soluble_acid->use_solution Yes is_soluble_acid->use_organic No is_soluble_organic Is it soluble? use_organic->is_soluble_organic is_soluble_organic->use_solution Yes optimize Optimize: Change buffer, adjust pH, add excipients, or lower concentration is_soluble_organic->optimize No

Caption: Workflow for troubleshooting this compound solubility.

NGR_Signaling_Pathway cluster_ecm Extracellular Space cluster_cell Tumor/Endothelial Cell cluster_downstream_cd13 CD13 Signaling cluster_downstream_integrin Integrin Signaling NGR This compound isoDGR isoDGR Peptide (from deamidation) NGR->isoDGR Spontaneous Deamidation CD13 CD13 Receptor (Aminopeptidase N) NGR->CD13 Binds Integrin Integrin Receptor (e.g., αvβ3) isoDGR->Integrin Binds PI3K_MAPK PI3K & MAPK Activation CD13->PI3K_MAPK Activates ERK_AP1 ERK:AP-1 Signaling Cascade Integrin->ERK_AP1 Activates 'outside-in' signaling Cellular_Response_CD13 Internalization Cell Cycle Arrest Apoptosis PI3K_MAPK->Cellular_Response_CD13 Cellular_Response_Integrin Pro-inflammatory Cytokine Expression ERK_AP1->Cellular_Response_Integrin

Caption: this compound targeting and potential signaling pathways.

References

Technical Support Center: Minimizing Off-Target Binding of NGR Peptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with NGR peptide conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and minimize off-target binding in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your research with this compound conjugates.

Q1: What is the primary targeting mechanism of NGR peptides and what causes off-target binding?

A1: The primary targeting mechanism of NGR peptides involves binding to the aminopeptidase (B13392206) N (APN/CD13) receptor, which is often overexpressed on the surface of tumor cells and angiogenic blood vessels.[1][2][3][4] However, a significant cause of off-target binding is the "isoDGR switch."[5][6] The asparagine (N) residue in the NGR motif can undergo spontaneous deamidation to form an isoaspartate (isoDGR) residue.[5][6][7] This new isoDGR motif is a ligand for RGD-binding integrins, such as αvβ3, which are also present in the tumor microenvironment but can be expressed on healthy tissues as well, leading to unintended binding.[5][6][7]

Q2: I'm observing high off-target toxicity in my preclinical models. What are the likely causes and how can I troubleshoot this?

A2: High off-target toxicity is a common challenge. The primary causes are often related to the isoDGR switch, poor stability of the conjugate, or non-specific binding.[5]

Troubleshooting Steps:

  • Characterize Peptide Stability: Assess the rate of NGR to isoDGR conversion under physiological conditions using techniques like mass spectrometry, looking for a +1 Da mass shift.[5]

  • Optimize Peptide Design:

    • Cyclic vs. Linear Peptides: Cyclic NGR peptides, such as CNGRC, generally show higher stability and binding affinity compared to linear versions.[5][7][8]

    • Flanking Residues: The amino acids flanking the NGR motif can influence binding affinity and specificity.[9]

  • Linker Optimization: The chemical linker between the this compound and the payload is crucial.

    • Employ more stable linkers, such as oxime linkages, which have demonstrated stability in human plasma.[7][10]

    • Consider enzyme-cleavable linkers that are selectively cleaved in the tumor microenvironment.[10]

  • Physicochemical Properties: Evaluate the overall charge and hydrophobicity of your conjugate, as these properties can contribute to non-specific tissue interactions.[5] Modifications like PEGylation can sometimes help reduce non-specific binding.[5]

Q3: My NGR-conjugated therapeutic shows good in vitro results but low therapeutic efficacy in vivo. What could be the reason?

A3: This discrepancy is often due to factors that are not fully recapitulated in in vitro models.

Troubleshooting Steps:

  • Assess in vivo Stability: The conjugate may be rapidly clearing from circulation or degrading before it can reach the tumor.[5] Perform pharmacokinetic studies to determine the conjugate's half-life.

  • Evaluate Tumor Penetration: The size and charge of the conjugate can limit its ability to penetrate deep into the tumor tissue.[5][10]

  • Confirm Target Expression in vivo: The in vitro cell line may not accurately reflect the CD13 expression levels of the in vivo tumor model.[10] Verify CD13 expression in your tumor model using techniques like immunohistochemistry (IHC).[10]

  • Competitive Binding Assays: To confirm that the low efficacy is not due to a loss of specific binding in vivo, perform competitive binding studies. Co-injecting an excess of unlabeled this compound should block the uptake of your labeled conjugate in the tumor.[11][12]

Q4: How can I experimentally validate the binding specificity of my this compound conjugate?

A4: Validating binding specificity is crucial. A combination of in vitro assays is recommended.

Key Validation Experiments:

  • Competitive Binding Assays: These assays confirm that your NGR conjugate binds to the intended target (CD13). By using an excess of a known CD13 ligand (like an unlabeled this compound), you can compete for binding with your labeled conjugate.[5] A significant reduction in the signal from your labeled conjugate indicates specific binding.

  • Antibody Blocking Studies: Pre-incubating your target cells with an anti-CD13 antibody before adding your conjugate can demonstrate that binding is CD13-dependent.[5] A similar experiment using an anti-integrin antibody can assess the extent of isoDGR-mediated binding.[5]

  • Use of Control Cell Lines: Always include both CD13-positive (e.g., HT-1080, HUVEC) and CD13-negative (e.g., MDA-MB-231, HT-29, MCF-7) cell lines in your experiments to demonstrate specificity.[4][9][13][14]

Data Presentation

Table 1: Biodistribution of 99mTc-NGR in Nude Mice Bearing Human HepG2 Hepatoma

Time Post-InjectionTumor Uptake (%ID/g)Tumor Uptake (Blocked) (%ID/g)Tumor-to-Muscle Ratio (T/NT)
1 hour2.52 ± 0.831.65 ± 0.61-
4 hours3.03 ± 0.71--
8 hours3.26 ± 0.63-7.58 ± 1.92
12 hours2.81 ± 0.25--

Data extracted from a study on 99mTc labeled this compound.[11][12] The blocked group was co-injected with unlabeled NGR.

Table 2: In Vitro Cell Uptake of 99mTc-NGR in HepG2 Cells

Incubation TimePeptide Uptake (%)
15 minutes0.49 ± 0.05
2 hours1.52 ± 0.13
4 hours1.35 ± 0.27

Data reflects the percentage of 99mTc-NGR associated with HepG2 cells over time.[12]

Experimental Protocols

Protocol 1: Competitive Binding Assay

This protocol is designed to determine the binding specificity of an this compound conjugate.

Materials:

  • CD13-positive cells (e.g., HT-1080)

  • Fluorescently labeled NGR-peptide conjugate

  • Unlabeled NGR-peptide conjugate (competitor)

  • Control unlabeled peptide (e.g., scrambled sequence)

  • Binding buffer (e.g., PBS with 1% BSA)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed the CD13-positive cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a constant concentration of your fluorescently labeled NGR-peptide conjugate.

  • Prepare serial dilutions of the unlabeled NGR-peptide conjugate and the control peptide.

  • Wash the cells with binding buffer.

  • Add the constant concentration of the labeled NGR-peptide conjugate to each well, except for the blank controls.

  • Add the serial dilutions of the unlabeled competitor peptides to the appropriate wells.

  • Incubate the plate for 1-2 hours at 4°C to minimize internalization.

  • Wash the cells three times with cold binding buffer to remove unbound peptides.

  • Add fresh binding buffer to the wells and measure the fluorescence intensity using a plate reader. Alternatively, detach the cells and analyze by flow cytometry.[5][13]

  • Plot the fluorescence intensity against the concentration of the unlabeled competitor and determine the IC50 value (the concentration of unlabeled competitor that inhibits 50% of the labeled conjugate's binding).[5]

Protocol 2: In Vivo Biodistribution Study

This protocol outlines a method to assess the distribution of a radiolabeled this compound conjugate in a tumor-bearing animal model.

Materials:

  • Tumor-bearing animal model (e.g., mice with subcutaneous tumors)

  • Radiolabeled NGR-peptide conjugate (e.g., with 99mTc or 68Ga)

  • Anesthesia

  • Gamma counter

  • Dissection tools

Procedure:

  • Anesthetize the tumor-bearing animals.

  • Inject a known amount of the radiolabeled NGR-peptide conjugate, typically via the tail vein.

  • At predetermined time points (e.g., 1, 4, 8, 12, 24 hours), euthanize a cohort of animals.[11][12]

  • Dissect and collect organs of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle).

  • Weigh each organ and measure the radioactivity using a gamma counter.

  • Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).[12]

  • For a blocking experiment, co-inject a separate cohort of animals with an excess of unlabeled this compound along with the radiolabeled conjugate to demonstrate target-specific uptake.[11][12]

Visualizations

NGR_Peptide_Targeting_Pathway cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment NGR_Conjugate This compound Conjugate Tumor_Vessel Tumor Blood Vessel NGR_Conjugate->Tumor_Vessel Extravasation CD13 CD13/APN Receptor Tumor_Vessel->CD13 Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) CD13->Internalization Payload_Release Payload Release Internalization->Payload_Release e.g., pH change, enzymatic cleavage Payload_Release->Tumor_Cell Therapeutic Effect

Caption: this compound conjugate targeting pathway to tumor cells.

IsoDGR_Switch_Pathway cluster_0 Primary Target cluster_1 Off-Target NGR NGR Motif Deamidation Spontaneous Deamidation NGR->Deamidation CD13 CD13/APN NGR->CD13 Specific Binding isoDGR isoDGR Motif Deamidation->isoDGR Integrin RGD-binding Integrins (e.g., αvβ3) isoDGR->Integrin Off-Target Binding

Caption: The "isoDGR switch" leading to off-target binding.

Troubleshooting_Workflow Start High Off-Target Binding or Low Efficacy Observed Check_Stability Assess Peptide Stability (NGR to isoDGR conversion) Start->Check_Stability Check_Design Evaluate Peptide Design (Cyclic vs. Linear, Flanking AAs) Check_Stability->Check_Design If Unstable Check_Linker Analyze Linker Chemistry Check_Stability->Check_Linker If Stable Redesign_Peptide Redesign Peptide (e.g., Cyclization) Check_Design->Redesign_Peptide Check_PK Determine Pharmacokinetics and Biodistribution Check_Linker->Check_PK If Stable Optimize_Linker Optimize Linker Check_Linker->Optimize_Linker If Unstable Modify_Conjugate Modify Conjugate (e.g., PEGylation) Check_PK->Modify_Conjugate If Poor PK Re_evaluate Re-evaluate in vitro and in vivo Check_PK->Re_evaluate If Good PK Redesign_Peptide->Re_evaluate Optimize_Linker->Re_evaluate Modify_Conjugate->Re_evaluate

Caption: A logical workflow for troubleshooting NGR conjugate experiments.

References

Technical Support Center: Enhancing Tumor Penetration of NGR Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the tumor penetration of NGR peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of NGR peptide tumor targeting?

A1: The primary targeting mechanism of NGR peptides involves binding to an isoform of aminopeptidase (B13392206) N (APN/CD13) that is specifically overexpressed on the endothelial cells of the tumor neovasculature.[1][2][3] This interaction facilitates the accumulation of NGR-conjugated therapies at the tumor site. An alternative mechanism involves the spontaneous deamidation of the asparagine residue in the NGR motif to form isoaspartate (isoDGR).[1][2] This isoDGR motif is a ligand for RGD-binding integrins, such as αvβ3, which are also upregulated in the tumor microenvironment, providing a dual-targeting opportunity.[1][2]

Q2: Why is my NGR-conjugated therapeutic showing low accumulation in the tumor?

A2: Low tumor accumulation of NGR-conjugated therapeutics can be multifactorial:

  • Poor Peptide Stability: Linear NGR peptides are susceptible to in vivo degradation by proteases.[1][4]

  • Low Receptor Expression: The target tumor model may have low expression of the specific CD13 isoform or relevant integrins.[1]

  • Physiological Barriers: The dense extracellular matrix (ECM) and high interstitial fluid pressure within solid tumors can physically impede the penetration of the therapeutic agent.[1]

  • Suboptimal Formulation: The physicochemical properties of the conjugate, such as size and charge, may not be optimal for extravasation from tumor blood vessels.[1][5]

Q3: How can I improve the stability and binding affinity of my this compound?

A3: Cyclization of the this compound, for instance, by introducing flanking cysteine residues to form a disulfide bridge (e.g., CNGRC), has been shown to increase both its stability and binding affinity to CD13 compared to its linear counterpart.[1][6] Fusing the this compound to a larger protein or incorporating it into a nanoparticle can also enhance its in vivo stability.[1][7]

Q4: How can I enhance the penetration of my this compound beyond the tumor vasculature and into the tumor tissue?

A4: Standard NGR peptides primarily target the tumor vasculature. To enhance penetration into the tumor parenchyma, engineered peptides like iNGR have been developed.[1][8] iNGR incorporates a C-end Rule (CendR) motif.[8] After initial binding to CD13, the peptide is proteolytically cleaved to expose the CendR motif, which then binds to neuropilin-1 (NRP-1), activating a transport pathway that facilitates deeper tissue penetration.[1][8][9]

Q5: What is the "isoDGR switch" and how does it affect targeting?

A5: The asparagine (N) residue in the NGR motif can undergo spontaneous deamidation to form an isoaspartate (isoDGR) residue.[5] This "isoDGR switch" is significant because the resulting isoDGR motif is a ligand for RGD-binding integrins, such as αvβ3, which are also overexpressed in the tumor microenvironment.[5] This can create a dual-targeting system but may also lead to off-target binding to integrins in other tissues.[5][10][11][12]

Troubleshooting Guide

Problem Possible Causes Troubleshooting & Optimization Strategies
Low tumor-to-background signal in imaging studies. 1. Inefficient targeting by the this compound.2. Rapid clearance of the conjugate from circulation.3. High non-specific uptake in other organs.1. Verify Target Expression: Confirm CD13 and/or αvβ3 integrin expression in your tumor model using immunohistochemistry (IHC) or western blotting.[1]2. Enhance Targeting: Use a cyclic this compound (e.g., cNGRC) for higher affinity or a dimeric/multimeric NGR construct to increase avidity.[1]3. Improve Pharmacokinetics: Conjugate the this compound to a polymer (e.g., PEG) or nanoparticle to increase circulation half-life.[1][13]
Inconsistent results between in vitro and in vivo experiments. 1. The in vitro cell line does not accurately represent the in vivo tumor microenvironment (e.g., lacks the specific CD13 isoform).2. The 2D cell culture model lacks the physiological barriers present in a solid tumor.[1]1. Use Co-culture Models: Employ 3D spheroid co-culture models containing both tumor cells and endothelial cells to better mimic the in vivo environment.[1]2. Characterize in vivo Target Expression: Directly assess CD13 expression on the vasculature of your in vivo tumor model.[1]
Toxicity observed with NGR-drug conjugates. The linker used to conjugate the drug to the peptide is unstable, leading to premature drug release.1. Optimize Linker Chemistry: Employ a more stable linker, such as an oxime linkage, which has shown stability in human plasma.[1][10]2. Use Enzyme-Cleavable Linkers: Design the linker to be cleaved by enzymes specifically overexpressed in the tumor microenvironment.[1]

Data Presentation

Table 1: Comparison of Cyclic vs. Linear NGR Peptides

Characteristic Linear this compound Cyclic this compound (e.g., cNGRC) Rationale & Key Findings
Binding Affinity to CD13 LowerHigherA cyclic this compound, cKNGRE, displayed a 3.6-fold greater affinity for CD13-positive cancer cells than its linear counterpart.[6]
In Vivo Stability More susceptible to enzymatic degradation.[4]More resistant to enzymatic degradation.[6]The constrained conformation of cyclic peptides increases resistance to proteases.[6][14]
Anti-Tumor Activity of Conjugate LowerOver 10-fold higherA CNGRC-TNF conjugate showed significantly higher anti-tumor activity compared to a linear NGR-TNF conjugate.[6]
Tumor Penetration Tends to accumulate around tumor vasculature.Can be engineered for deeper tumor penetration (e.g., iNGR).[6]The ithis compound, a cyclic NGR variant, demonstrates enhanced tumor penetration.[6][8]

Key Experimental Protocols

Protocol 1: In Vivo Tumor Homing and Penetration Assay using Fluorescence Imaging

Objective: To visualize and quantify the accumulation and distribution of an this compound conjugate in a tumor model.

Methodology:

  • Animal Model: Establish subcutaneous or orthotopic tumors in immunocompromised mice (e.g., BALB/c nude mice) using a relevant human cancer cell line (e.g., HT-1080 for CD13-positive tumors).[1]

  • Probe Preparation: Synthesize and label the this compound with a near-infrared fluorescent dye (e.g., Cy5.5 or DY-676).[1]

  • Administration: Inject the fluorescently labeled this compound intravenously (i.v.) via the tail vein.[1]

  • Imaging: At various time points (e.g., 1, 4, 24 hours) post-injection, perform whole-body fluorescence reflectance imaging (FRI) or 3D fluorescence-mediated tomography (FMT) on anesthetized mice.[1]

  • Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs. Image the excised tissues to confirm probe accumulation.[1][5]

  • Microscopy: Cryosection the tumor tissue and perform fluorescence microscopy to visualize the distribution of the probe within the tumor microenvironment.[1]

Protocol 2: Cellular Uptake and Internalization Assay

Objective: To assess the ability of NGR peptides to be internalized by cancer cells.

Methodology:

  • Cell Culture and Treatment: Incubate CD13-positive cells with fluorescently labeled linear and cyclic NGR peptides at 37°C to allow for active cellular uptake.[6]

  • Microscopy: Use confocal microscopy to visualize the subcellular localization of the internalized peptides. Punctate fluorescence patterns within the cytoplasm are indicative of endosomal uptake.[6]

  • Inhibition Studies: To confirm the mechanism of uptake, cells can be pre-treated with endocytosis inhibitors (e.g., cytochalasin D) before adding the labeled peptides.[6]

Protocol 3: Competitive Binding Assay

Objective: To determine the binding affinity and specificity of an this compound conjugate.

Methodology:

  • Seed CD13-positive cells in multi-well plates.

  • Incubate the cells with a constant concentration of a radiolabeled or fluorescently labeled this compound and increasing concentrations of the unlabeled test NGR conjugate.[7]

  • After incubation, wash the cells to remove the unbound ligand.[7]

  • Measure the remaining radioactivity or fluorescence to determine the binding inhibition.[5]

  • Determine the IC50 value, which is the concentration of the unlabeled competitor that inhibits 50% of the binding of the labeled conjugate.[5]

Visualizations

NGR_Targeting_Pathway cluster_blood Tumor Blood Vessel cluster_tumor Tumor Microenvironment NGR_Conjugate NGR-Drug Conjugate CD13 CD13 Receptor NGR_Conjugate->CD13 Binding Internalization Endocytosis CD13->Internalization Internalization Drug_Release Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: this compound-drug conjugate targeting and internalization pathway.

iNGR_Penetration_Mechanism cluster_vessel Tumor Vasculature cluster_parenchyma Tumor Parenchyma iNGR ithis compound CD13_iNGR CD13 Receptor iNGR->CD13_iNGR Initial Binding Cleavage Proteolytic Cleavage CD13_iNGR->Cleavage CendR Exposed CendR Motif Cleavage->CendR NRP1 Neuropilin-1 (NRP-1) CendR->NRP1 Binding Penetration Tissue Penetration NRP1->Penetration Activates Transport

Caption: Mechanism of enhanced tumor penetration by the ithis compound.

Troubleshooting_Workflow Start Low Tumor Accumulation Check_Stability Assess Peptide Stability (Linear vs. Cyclic) Start->Check_Stability Check_Expression Verify Target Expression (CD13, Integrins) Start->Check_Expression Optimize_Formulation Optimize Conjugate (Size, Charge, Linker) Start->Optimize_Formulation Re-evaluate Re-evaluate In Vivo Check_Stability->Re-evaluate Check_Expression->Re-evaluate Consider_iNGR Use Engineered Peptide (e.g., iNGR) Optimize_Formulation->Consider_iNGR Optimize_Formulation->Re-evaluate Consider_iNGR->Re-evaluate

Caption: A logical workflow for troubleshooting low tumor penetration.

References

Technical Support Center: Overcoming Low Therapeutic Efficacy of NGR-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with asparagine-glycine-arginine (NGR)-based drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the therapeutic efficacy of your NGR-targeted strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary targeting mechanism of NGR peptides?

A1: The primary targeting mechanism of NGR peptides involves binding to an isoform of aminopeptidase (B13392206) N (APN/CD13) that is specifically overexpressed on the endothelial cells of the tumor neovasculature.[1][2] This interaction facilitates the accumulation of NGR-conjugated therapies at the tumor site. An alternative mechanism involves the spontaneous deamidation of the asparagine residue in the NGR motif to form isoaspartate (isoDGR).[1] This isoDGR motif is a ligand for RGD-binding integrins, such as αvβ3, which are also upregulated in the tumor microenvironment, providing a dual-targeting opportunity.[1][3]

Q2: Why do different isoforms of the NGR receptor (CD13) affect drug targeting?

A2: Different isoforms of CD13 are expressed in various tissues, including myeloid cells, epithelia, and tumor-associated blood vessels.[4][5] Crucially, a specific isoform of CD13 expressed in tumor blood vessels acts as the primary vascular receptor for the NGR motif.[4][5] In contrast, CD13 expressed in normal tissues like the kidney and on myeloid cells may not bind effectively to NGR-drug conjugates.[4][5] This differential binding is key to the tumor-homing properties and selectivity of NGR-based drugs.[4][5]

Q3: What are the main therapeutic strategies employing the NGR peptide?

A3: The targeting capabilities of the this compound are utilized in several therapeutic and diagnostic strategies:

  • Peptide-Drug Conjugates (PDCs): This is the most direct approach, where cytotoxic agents like doxorubicin (B1662922) or platinum complexes are chemically linked to the this compound.[2]

  • Targeted Cytokine Therapy: NGR has been fused with cytokines, most notably Tumor Necrosis Factor-α (NGR-TNF), to deliver the cytokine directly to the tumor vasculature, increasing its anti-tumor efficacy while avoiding systemic toxicity.[2] NGR-TNF has undergone Phase I, II, and III clinical trials for various solid tumors.[2][6]

  • Nanoparticle Delivery Systems: NGR peptides are used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) loaded with chemotherapeutics to improve drug payload, stability, and tumor accumulation.[2]

  • Molecular Imaging: By conjugating NGR peptides to imaging agents, researchers can non-invasively visualize tumor masses and assess angiogenesis.[2]

Troubleshooting Guides

Problem 1: Low Tumor Accumulation of NGR-Conjugated Therapeutic
Possible Cause Troubleshooting & Optimization Strategy
Poor Peptide Stability Linear NGR peptides can be susceptible to in vivo degradation.[1] Solution: Cyclization of the this compound, for instance, by introducing flanking cysteine residues to form a disulfide bridge (e.g., CNGRC), has been shown to increase both its stability and binding affinity to CD13 compared to its linear counterpart.[1]
Low Receptor Expression The target tumor model may have low expression of the specific CD13 isoform or relevant integrins.[1] Solution: 1. Confirm Target Expression: Use immunohistochemistry (IHC) or flow cytometry to verify CD13 expression on your tumor model's vasculature.[3] 2. Select Appropriate Model: Choose a tumor model known to have high expression of the target receptor.
Physiological Barriers The dense extracellular matrix (ECM) and high interstitial fluid pressure within solid tumors can impede the penetration of the therapeutic agent.[1] Solution: 1. Combination Therapy: Consider co-administration with agents that modify the tumor microenvironment, such as those that degrade the ECM. 2. Tumor-Penetrating Peptides: Utilize modified NGR peptides, like iNGR, designed for enhanced tumor penetration.[1]
Suboptimal Formulation The physicochemical properties of the conjugate (e.g., size, charge) may not be optimal for extravasation from tumor blood vessels. Solution: Optimize Formulation: Experiment with different linker chemistries and nanoparticle formulations to improve the pharmacokinetic profile of your conjugate.
Problem 2: Low In Vivo Therapeutic Efficacy Despite Good In Vitro Results
Possible Cause Troubleshooting & Optimization Strategy
Rapid In Vivo Clearance The peptide-drug conjugate may be rapidly cleared from circulation before it can accumulate in the tumor.[7] Solution: 1. Increase Size: Fuse the this compound to a larger protein or incorporate it into a nanoparticle to increase its hydrodynamic radius and reduce renal clearance.[1] 2. PEGylation: Modify the conjugate with polyethylene (B3416737) glycol (PEG) to prolong its circulation half-life.
Unstable Linker The linker used to conjugate the drug to the peptide is unstable in the bloodstream, leading to premature drug release and systemic toxicity.[1][7] Solution: 1. Optimize Linker Chemistry: Employ a more stable linker, such as an oxime linkage, which has shown stability in human plasma. 2. Enzyme-Cleavable Linkers: Design the linker to be cleaved by enzymes that are specifically overexpressed in the tumor microenvironment.[1]
Inaccurate In Vitro Model The in vitro cell line does not accurately represent the in vivo tumor microenvironment (e.g., lacks the specific CD13 isoform or 3D architecture).[1] Solution: 1. Use Co-culture Models: Employ 3D spheroid co-culture models containing both tumor cells and endothelial cells to better mimic the in vivo environment.[1] 2. Characterize In Vivo Target Expression: Directly assess CD13 expression on the vasculature of your in vivo tumor model.[1]
Problem 3: Development of Drug Resistance
Possible Cause Troubleshooting & Optimization Strategy
Activation of Bypass Signaling Pathways Tumor cells can activate alternative signaling pathways to survive, even when the NGR-targeted pathway is inhibited.[8][9] Solution: Combination Therapy: Combine the NGR-based drug with inhibitors of common bypass pathways (e.g., PI3K, MAPK).[9]
Tumor Microenvironment (TME)-Mediated Resistance Components of the TME, such as cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs), can secrete factors that promote drug resistance.[10][11][12] Solution: TME-Modulating Agents: Co-administer agents that target the TME, such as inhibitors of CAF activation or macrophage polarization.
Reduced Target Expression Prolonged treatment may lead to the downregulation of CD13 expression on the tumor vasculature. Solution: Intermittent Dosing: Implement a dosing schedule that allows for the re-expression of the target receptor.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of NGR-Peptide-Daunomycin Conjugates

Compound Cell Line Target Expression IC50 (µM)
c[KNGRE]-Dau HT-1080 CD13 Positive 0.5 ± 0.1
HT-29 CD13 Negative 1.2 ± 0.2
Ac-c[CNGRC]-Dau HT-1080 CD13 Positive 0.8 ± 0.1
HT-29 CD13 Negative 2.5 ± 0.4
Free Daunomycin HT-1080 CD13 Positive 0.1 ± 0.02
HT-29 CD13 Negative 0.2 ± 0.03

Data adapted from preclinical studies evaluating the cytotoxic effect of novel cyclic this compound-daunomycin conjugates.[3]

Table 2: Clinical Trial Data for NGR-TNF

Trial Phase Cancer Type Combination Agent Key Finding Reference
Phase III (NGR015) Malignant Pleural Mesothelioma Best Investigator Choice Did not meet primary endpoint of improved overall survival. [13]
Phase I Refractory Solid Tumors Cisplatin Combination was well-tolerated with evidence of durable disease control. [14]

| Phase I | Refractory Solid Tumors | N/A | Established a maximum tolerated dose (MTD) of 45 µg/m². |[15] |

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed both CD13-positive (e.g., HT-1080) and CD13-negative (e.g., HT-29) cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Treatment: Prepare serial dilutions of the NGR-drug conjugate, the free drug, and the this compound alone in complete cell culture medium.[7] Add the drug dilutions to the respective wells and incubate for a set period (e.g., 48-72 hours).[2]

  • MTT Addition: Add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation by viable cells.[2]

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.[2]

  • Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each compound.[2]

Protocol 2: In Vivo Biodistribution Study

  • Animal Model: Establish subcutaneous or orthotopic tumors in immunocompromised mice using a relevant human cancer cell line.[1]

  • Probe Preparation: Radiolabel the NGR-peptide conjugate (e.g., with ¹²⁵I or ⁶⁸Ga).[7]

  • Administration: Inject a known amount of the radiolabeled conjugate intravenously into the tail vein of the tumor-bearing animals.[7]

  • Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24 hours), euthanize the animals and harvest tumors and major organs (e.g., liver, spleen, kidneys, heart, lungs).[7]

  • Quantification: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.[7]

  • Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile and tumor accumulation.[1]

Protocol 3: Competitive Binding Assay

  • Cell Seeding: Seed target cells (CD13-positive) in a 96-well plate and allow them to adhere.[7]

  • Preparation: Prepare a constant concentration of a labeled NGR-peptide conjugate (e.g., fluorescently labeled) and serial dilutions of an unlabeled competitor (e.g., free this compound or the unlabeled conjugate).[7]

  • Incubation: Add the unlabeled competitor to the wells, followed by the labeled conjugate, and incubate to allow for binding.[7]

  • Washing: Wash the cells to remove any unbound conjugate.[7]

  • Measurement: Measure the fluorescence intensity in each well using a plate reader.[7]

  • Analysis: Plot the fluorescence intensity against the concentration of the unlabeled competitor to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the binding of the labeled conjugate.[7]

Visualizations

NGR_Targeting_Pathway cluster_blood Bloodstream cluster_tme Tumor Microenvironment cluster_vessel Tumor Vasculature cluster_tumor Tumor Cell NGR_Drug NGR-Drug Conjugate CD13 CD13 Receptor NGR_Drug->CD13 Binding EndothelialCell Endothelial Cell Drug Released Drug EndothelialCell->Drug Drug Release (e.g., low pH, enzymes) CD13->EndothelialCell Internalization (Endocytosis) TumorCell Tumor Cell Apoptosis Apoptosis TumorCell->Apoptosis Cytotoxic Effect Drug->TumorCell Cellular Uptake

Caption: NGR-drug conjugate targeting mechanism.

Troubleshooting_Workflow Start Low In Vivo Efficacy CheckStability Assess Peptide/Linker Stability Start->CheckStability CheckAccumulation Evaluate Tumor Accumulation (Biodistribution) CheckStability->CheckAccumulation Stable OptimizePeptide Optimize Peptide (e.g., Cyclization) CheckStability->OptimizePeptide Unstable Peptide OptimizeLinker Optimize Linker Chemistry CheckStability->OptimizeLinker Unstable Linker CheckModel Validate In Vitro vs. In Vivo Model CheckAccumulation->CheckModel High OptimizeFormulation Improve Formulation (e.g., Nanoparticles) CheckAccumulation->OptimizeFormulation Low RefineModel Use 3D/Co-Culture Models CheckModel->RefineModel Mismatch End Improved Efficacy OptimizePeptide->End OptimizeLinker->End OptimizeFormulation->End RefineModel->End

Caption: Troubleshooting workflow for low in vivo efficacy.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance NGR_Drug NGR-Based Drug TumorCell Tumor Cell NGR_Drug->TumorCell Inhibition Bypass Activation of Bypass Pathways (e.g., PI3K, MAPK) Bypass->TumorCell Promotes Survival TME TME-Mediated Resistance (e.g., CAFs, TAMs) TME->TumorCell Promotes Survival TargetLoss Downregulation of CD13 Receptor TargetLoss->NGR_Drug Reduces Binding

Caption: Key mechanisms of resistance to NGR-based drugs.

References

Technical Support Center: NGR Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NGR peptide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful conjugation experiments. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a maleimide-activated molecule to a thiol-containing this compound?

A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] This range is a critical balance to ensure both high reaction efficiency and selectivity. Below pH 6.5, the thiol group is mostly protonated and less nucleophilic, which slows down the reaction rate.[2] Above pH 7.5, the maleimide (B117702) group becomes increasingly susceptible to hydrolysis into an unreactive maleamic acid and can also lose its selectivity by reacting with primary amines, such as the side chain of lysine (B10760008).[2][3][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of maintaining this pH range for chemoselectivity.[1][2][4]

Q2: My maleimide-activated reagent seems to be inactive. What could be the cause?

A2: Maleimide reagents are sensitive to moisture and can hydrolyze in aqueous solutions, rendering them unreactive towards thiols.[1][2][3] It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use.[1][2] For storage, dissolve maleimides in an anhydrous organic solvent like DMSO or DMF and store them at -20°C, protected from moisture.[2][3][4]

Q3: I'm observing unexpected byproducts in my final conjugate. What are the common side reactions?

A3: Several side reactions can occur during maleimide-thiol conjugation, leading to a heterogeneous product mixture. These include:

  • Maleimide Hydrolysis: The maleimide ring can be opened by water, especially at pH values above 7.5, making it unable to react with thiols.[1][3][4]

  • Reaction with Primary Amines: At pH levels above 7.5, maleimides can react with primary amines, like the side chain of lysine residues.[1][4]

  • Thiazine (B8601807) Rearrangement: If conjugating to an this compound with an unprotected N-terminal cysteine, the N-terminal amine can attack the succinimide (B58015) ring, leading to a thiazine rearrangement, which is more pronounced at basic pH.[1][2][5][6]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione (B108866) in vivo. This can lead to the transfer of the conjugated molecule to other thiols.[4]

Q4: How can I confirm that my this compound is ready for conjugation?

A4: For successful conjugation, the cysteine residue's thiol group on the this compound must be free and in its reduced form. If the peptide has formed disulfide bonds (oxidized thiols), these must be reduced prior to the reaction.[2][7] You can use a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for this purpose. TCEP is often preferred as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[1] It is also important to use degassed buffers to prevent re-oxidation of the thiols.[2][7]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Recommendations
Maleimide Hydrolysis Always prepare aqueous solutions of maleimide reagents immediately before use.[1][2] For storage, use an anhydrous organic solvent (DMSO, DMF) at -20°C.[2][3][4]
Incorrect pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 using a calibrated pH meter.[1][2][3] Recommended buffers include PBS, HEPES, and Tris.[3][7]
Oxidized Thiols in this compound Reduce disulfide bonds in the peptide using a reducing agent like TCEP prior to conjugation.[1][2] Use degassed buffers to prevent re-oxidation.[2][7]
Suboptimal Molar Ratio Start with a 10- to 20-fold molar excess of the maleimide reagent.[1][2] This may need to be optimized for your specific peptide and linker.
Inaccessible Thiol Group The cysteine residue might be sterically hindered. Consider redesigning the peptide or using a longer, more flexible linker.
Problem 2: Product Heterogeneity and Unexpected Byproducts

Possible Causes & Solutions

Side Reaction Mitigation Strategies
Reaction with Primary Amines (e.g., Lysine) Strictly maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols.[1][4]
Thiazine Rearrangement (with N-terminal Cysteine) Perform the conjugation at a more acidic pH (~5.0) to suppress this rearrangement.[4][5] Alternatively, consider acetylating the N-terminal cysteine.[5]
Retro-Michael Reaction (Thiol Exchange) To stabilize the conjugate, the thiosuccinimide ring can be hydrolyzed by adjusting the pH to 8.5-9.0 after the initial conjugation, which forms a more stable, ring-opened structure.[1][4]
Maleimide Hydrolysis Use fresh maleimide solutions and perform the reaction promptly. Monitor the reaction progress using techniques like HPLC to check for the presence of hydrolyzed byproducts.[3]

Experimental Protocols

General Protocol for this compound Conjugation to a Maleimide-Activated Molecule
  • Preparation of this compound:

    • Dissolve the this compound containing a cysteine residue in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[7][8] A typical peptide concentration is 1-10 mg/mL.[7][8]

    • If the peptide may contain disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP.[7][8] Incubate for 20-30 minutes at room temperature.[8]

  • Preparation of Maleimide Reagent:

    • Immediately before use, dissolve the maleimide-activated molecule in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).[3][8]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the peptide solution to achieve a 10- to 20-fold molar excess of the maleimide.[2][8]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to react with any excess maleimide.[4]

  • Purification of the Conjugate:

    • Purify the this compound conjugate using methods such as size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.[4][9]

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques like mass spectrometry (MS) and HPLC.[3][10]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Prep This compound (in degassed buffer, pH 7.0-7.5) Reduction Add TCEP (if needed) Peptide_Prep->Reduction Disulfide reduction Conjugation Mix & Incubate (1-2h RT or overnight 4°C) Reduction->Conjugation Maleimide_Prep Maleimide Reagent (freshly dissolved in DMSO/DMF) Maleimide_Prep->Conjugation 10-20x molar excess Quenching Quench (Optional) (add excess thiol) Conjugation->Quenching Purification Purification (HPLC, SEC) Quenching->Purification Characterization Characterization (MS, HPLC) Purification->Characterization troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions Start Low/No Conjugation Yield Maleimide_Hydrolyzed Maleimide Hydrolyzed? Start->Maleimide_Hydrolyzed Peptide_Oxidized Peptide Thiol Oxidized? Start->Peptide_Oxidized Incorrect_pH Incorrect pH? Start->Incorrect_pH Incorrect_Ratio Suboptimal Molar Ratio? Start->Incorrect_Ratio Solve_Maleimide Solution: Use fresh maleimide solution. Maleimide_Hydrolyzed->Solve_Maleimide Solve_Peptide Solution: Reduce peptide with TCEP. Peptide_Oxidized->Solve_Peptide Solve_pH Solution: Adjust pH to 6.5-7.5. Incorrect_pH->Solve_pH Solve_Ratio Solution: Optimize maleimide excess. Incorrect_Ratio->Solve_Ratio

References

Technical Support Center: Improving Cyclic NGR Peptide Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cyclic NGR peptides. Our goal is to help you optimize your experimental protocols and improve the overall yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in cyclic NGR peptide synthesis?

Low yields in cyclic this compound synthesis can stem from several factors throughout the solid-phase peptide synthesis (SPPS) and cyclization processes. The primary culprits include:

  • Intermolecular Oligomerization: During cyclization, linear peptides can react with each other to form dimers, trimers, and other higher-order oligomers, which competes with the desired intramolecular cyclization.[1]

  • Side Reactions: Several unwanted chemical reactions can occur, including:

    • Diketopiperazine (DKP) formation: This is especially common at the dipeptide stage, particularly with proline at the N-terminus.[1]

    • Aspartimide formation: This can occur under both acidic and basic conditions, leading to a mixture of α- and β-aspartyl peptides.[1]

    • Racemization/Epimerization: The chiral integrity of amino acids, particularly at the C-terminus, can be compromised during activation.[1][2]

  • Peptide Aggregation: Hydrophobic sequences or those prone to forming secondary structures can aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[1][3]

  • Steric Hindrance: Bulky amino acid side chains near the cyclization site can impede the reaction.[1]

  • Incomplete Cleavage and Deprotection: Failure to completely cleave the peptide from the resin or remove all side-chain protecting groups can significantly reduce the final yield.[3]

Q2: Should I perform cyclization on-resin or in solution-phase?

Both on-resin and solution-phase cyclization have their advantages and disadvantages. The choice depends on the specific peptide sequence and the desired outcome.

FeatureOn-Resin CyclizationSolution-Phase Cyclization
Principle Utilizes the principle of "pseudo-dilution" where resin anchoring minimizes intermolecular reactions.[1]Requires high dilution conditions (low millimolar concentrations) to favor intramolecular reaction.[1][4]
Advantages - Minimizes oligomerization.- Simpler purification as excess reagents are washed away.[2]- Allows for easier real-time monitoring of reaction progress via HPLC/MS.- Peptide has more conformational freedom.[2]
Disadvantages - More difficult to monitor reaction progress.- Peptide conformation may be restricted by the resin.[2]- Requires purification of the linear precursor before cyclization.- Poor solubility of the linear peptide can be a major issue.[2]

Q3: How can I minimize the formation of oligomers (dimers, trimers) during cyclization?

Oligomerization is a common side reaction that competes with the desired intramolecular cyclization. To favor the formation of the cyclic monomer, consider the following strategies:

  • High Dilution Conditions: For solution-phase cyclization, performing the reaction at a low concentration (typically 1-5 mM) is crucial to reduce the probability of intermolecular interactions.[1]

  • On-Resin Cyclization: The "pseudo-dilution" effect achieved by anchoring peptides to a solid support inherently reduces intermolecular reactions.[1]

  • Incorporate Turn-Inducing Residues: Including amino acids like proline or glycine, or D-amino acids in the linear sequence can pre-organize the peptide into a conformation that is favorable for cyclization.[1]

Q4: My peptide is prone to aggregation. How can I improve the synthesis yield?

Peptide aggregation on the resin can block reactive sites and lead to incomplete reactions and low yields. To mitigate this:

  • Use Chaotropic Agents: Adding agents like guanidinium (B1211019) chloride (e.g., 6 M) can help disrupt aggregation.[1]

  • Incorporate Solubilizing Tags: A temporary polyethylene (B3416737) glycol (PEG) chain can improve solubility during synthesis.[5]

  • Use Low-Substitution Resins: A lower substitution level on the resin increases the distance between peptide chains, reducing intermolecular aggregation.[3]

  • Switch Solvents: Using more effective solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help solubilize the growing peptide chain.[3]

Q5: How do I confirm the successful synthesis and purity of my cyclic this compound?

A combination of analytical techniques is essential for characterization and purity assessment:

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing purity. A shift in retention time compared to the linear precursor is a strong indication of successful cyclization.[1]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final product, ensuring it matches the theoretical mass of the cyclic peptide.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
High levels of oligomers (dimers, trimers) in the final product. Reaction concentration is too high, favoring intermolecular reactions.- For solution-phase, perform cyclization under high dilution (1-5 mM).[1]- Utilize on-resin cyclization to leverage the pseudo-dilution effect.[1]
Presence of a side product with the mass of the linear peptide minus 18 Da (H₂O). Diketopiperazine (DKP) formation, especially at the dipeptide stage with a C-terminal proline.[1]- Synthesize on 2-chlorotrityl chloride (2-CTC) resin, which sterically hinders DKP formation.[1]- For Boc-based synthesis, use in-situ neutralization protocols.[1]
Presence of unexpected side products with the same mass as the desired product. - Aspartimide formation leading to a mixture of α- and β-aspartyl peptides.- Epimerization/racemization at the C-terminal residue during activation.[1]- For aspartimide: Add HOBt to the deprotection solution or use protecting groups that minimize its formation.[1]- For epimerization: Use racemization-suppressing additives like HOBt or HOAt. Keep reaction temperatures low (e.g., 0°C).[1]
Low consumption of the linear peptide starting material. - Steric hindrance in the peptide backbone.- Inefficient coupling reagent.- Increase reaction time or temperature (e.g., 40-50°C), but be mindful of potential side reactions.[1]- Use a more powerful coupling reagent such as HATU or HCTU.[1]
Poor solubility of the linear peptide in the cyclization solvent. The peptide sequence is hydrophobic.- Use solvents or solvent mixtures that can effectively dissolve the peptide, such as DMF, NMP, or DCM.[1]- Incorporate temporary solubilizing tags like PEG.[5]

Experimental Protocols & Data

Quantitative Data Summary

The following table summarizes key quantitative data related to cyclic this compound synthesis to aid in experimental design and optimization.

ParameterValue/ConditionSignificanceReference(s)
Solution-Phase Cyclization Concentration 1-5 mMLow concentration favors intramolecular cyclization over intermolecular oligomerization.[1]
On-Resin Cyclization Reagents (cKNGRE) HATU (2 equiv), DIPEA (4 equiv)Effective coupling reagents for forming an amide bond on-resin.[6]
Solution-Phase Cyclization Reagents PyBOP (1.5 equiv), DIPEA (3 equiv)Commonly used coupling reagents for solution-phase cyclization.[1]
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5 v/v/v)Standard cocktail for cleaving the peptide from the resin and removing most protecting groups.[7]
Yield of cKNGRE (On-Resin) 33% (purity >98%)A reported yield for a specific cyclic this compound synthesized on-resin.[6]
Binding Affinity Improvement (Cyclic vs. Linear) 3.6-fold greater for cKNGRE vs. KNGRGCyclization significantly enhances the binding affinity to the CD13 receptor.[6][8]
Multivalent Presentation Affinity Increase ~10-fold for both cyclic and linear NGR on liposomesPresenting multiple peptides on a scaffold (like a liposome) dramatically increases overall binding avidity.[8]
Detailed Methodologies

1. Solid-Phase Peptide Synthesis (SPPS) of the Linear NGR Precursor

This protocol outlines the synthesis of a linear peptide using Fmoc chemistry, which is a prerequisite for both on-resin and solution-phase cyclization.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent like HBTU or HATU (2.95 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

2. On-Resin Cyclization (Head-to-Side-Chain Lactam Bridge)

This example describes the cyclization between the N-terminal amine and a glutamic acid side chain.

  • Final N-terminal Fmoc Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group as described in SPPS step 2.

  • Side-Chain Deprotection: Selectively deprotect the side chain of the amino acid that will form the cyclic bond (e.g., remove the OtBu group from glutamic acid). This requires an orthogonal protecting group strategy.

  • Cyclization:

    • Swell the resin in DMF or NMP.

    • Add the cyclization cocktail, for example, HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Agitate the reaction mixture at room temperature for 2-24 hours. Monitor the reaction by cleaving a small amount of peptide from the resin for HPLC-MS analysis.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.[1]

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.[1]

3. Solution-Phase Cyclization

  • Linear Peptide Preparation: Synthesize the linear peptide with all side-chain protecting groups intact. Cleave the peptide from the resin, leaving the N- and C-terminal protecting groups in place.

  • Purification of Linear Peptide: Purify the protected linear peptide by RP-HPLC.

  • Terminal Deprotection: Selectively deprotect the N- and C-termini to expose the free amine and carboxylic acid.

  • Cyclization Reaction:

    • Dissolve the linear peptide in a suitable solvent (e.g., DMF) at a high dilution (1-5 mM).

    • Add the coupling reagent (e.g., PyBOP, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).[1]

    • Stir the reaction at room temperature or 0°C.

  • Monitoring: Monitor the reaction by analytical RP-HPLC to observe the disappearance of the linear peptide peak and the appearance of the cyclic product peak.[1]

  • Work-up and Global Deprotection: Once the reaction is complete, quench the reaction, remove the solvent, and treat the protected cyclic peptide with a suitable cleavage cocktail to remove all side-chain protecting groups.[1]

  • Final Purification: Purify the final cyclic peptide by RP-HPLC.

Visualizations

Experimental Workflow for Cyclic this compound Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of cyclic NGR peptides, highlighting the key stages from resin preparation to the final purified product.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization cluster_Final Final Steps Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for each AA Washing2->Repeat Repeat->Fmoc_Deprotection Next AA On_Resin On-Resin Cyclization Repeat->On_Resin Linear Peptide Assembled Cleavage Cleavage & Deprotection Repeat->Cleavage For Solution-Phase On_Resin->Cleavage Solution_Phase Solution-Phase Cyclization Purification RP-HPLC Purification Solution_Phase->Purification Cleavage->Solution_Phase Analysis Analysis (MS, HPLC) Purification->Analysis Final_Product Cyclic this compound Analysis->Final_Product

Caption: General workflow for cyclic this compound synthesis.

Logical Troubleshooting Flowchart

This diagram provides a logical approach to troubleshooting low yield in cyclic peptide synthesis, starting from the initial analysis of the crude product.

G cluster_problems Problem Identification cluster_solutions Potential Solutions Start Start: Low Yield/Purity Analyze Analyze Crude Product by HPLC/MS Start->Analyze High_Linear High Amount of Unreacted Linear Peptide Analyze->High_Linear Oligomers Significant Oligomerization (Dimers, Trimers) Analyze->Oligomers Side_Products Unexpected Side Products (e.g., epimers, deletions) Analyze->Side_Products Optimize_Coupling Optimize Coupling: - Change reagent (e.g., HATU) - Increase temperature/time High_Linear->Optimize_Coupling Improve_Solubility Improve Solubility: - Change solvent (NMP, DMSO) - Add chaotropic agents High_Linear->Improve_Solubility Optimize_Cyclization Optimize Cyclization: - Use high dilution - On-resin cyclization - Add turn-inducing residues Oligomers->Optimize_Cyclization Review_SPPS Review SPPS Protocol: - Check deprotection/coupling - Use additives (HOBt) - Choose appropriate resin Side_Products->Review_SPPS

Caption: Troubleshooting workflow for low yield in cyclic peptide synthesis.

References

Technical Support Center: Addressing Rapid In Vivo Clearance of NGR Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the challenges associated with the rapid in vivo clearance of Asn-Gly-Arg (NGR) peptides.

Frequently Asked Questions (FAQs)

Q1: Why do my NGR peptide-drug conjugates show high in vitro efficacy but poor in vivo performance?

This is a common issue often attributed to the rapid in vivo clearance of the this compound conjugate before it can effectively accumulate at the tumor site.[1] Small peptides are susceptible to enzymatic degradation by proteases in the blood and tissues and are also rapidly cleared by the kidneys through glomerular filtration.[2][3][4][5]

Q2: What are the primary mechanisms responsible for the rapid clearance of NGR peptides?

The two main contributors to the rapid clearance of NGR peptides are:

  • Enzymatic Degradation: Peptidases and proteases present in plasma and tissues can cleave the peptide bonds, leading to inactivation and clearance.[5]

  • Renal Clearance: Unmodified peptides with a low molecular weight are efficiently filtered from the blood by the glomeruli in the kidneys and subsequently excreted.[2][3][4][6]

Q3: How does the structure of the this compound (linear vs. cyclic) affect its in vivo stability?

Cyclic NGR peptides generally exhibit greater in vivo stability and higher binding affinity to their target, CD13/APN, compared to their linear counterparts.[7][8][9] The constrained conformation of cyclic peptides makes them more resistant to enzymatic degradation.[9] For instance, the cyclic this compound, cKNGRE, has shown a 3.6-fold greater affinity for CD13-positive cancer cells than its linear version, KNGRG.[7][10]

Q4: What is the "isoDGR switch" and how does it impact this compound targeting?

The asparagine (N) residue in the NGR motif can undergo spontaneous deamidation to form an isoaspartate (isoDGR) residue.[11] This "isoDGR switch" is significant because the isoDGR motif is a ligand for RGD-binding integrins, which are also overexpressed in the tumor microenvironment. This can lead to dual-targeting of both CD13 and integrins, which may be beneficial but also introduces the potential for off-target binding.[11]

Q5: What are some common strategies to overcome the rapid clearance of NGR peptides?

Several strategies can be employed to improve the in vivo stability and pharmacokinetic profile of NGR peptides:

  • Cyclization: As mentioned, creating a cyclic structure enhances stability.[7][8][9]

  • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide increases its hydrodynamic size, which reduces renal clearance and can shield it from enzymatic degradation.[12]

  • Conjugation to Larger Molecules: Attaching the this compound to larger entities like albumin, antibodies, or nanoparticles can significantly prolong its circulation time.[13]

  • Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at protease-sensitive sites can increase resistance to degradation.[12]

  • Terminal Modifications: Capping the N- and C-termini of the peptide can protect it from exopeptidases.[12]

Troubleshooting Guides

Guide 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS) of NGR Peptides

Problem: You are experiencing a significantly lower than expected yield of your this compound after synthesis and cleavage.

Potential Cause Troubleshooting Steps Expected Outcome/Comments
Incomplete Coupling/Deprotection - Perform a Kaiser test after each coupling step to ensure the absence of free primary amines. - Double couple amino acids, especially hindered ones like Arginine.[14] - Increase the concentration of amino acid and coupling reagents.[14]A negative Kaiser test (yellow beads) indicates complete coupling. Double coupling helps drive the reaction to completion. Higher reagent concentration increases reaction probability.
Peptide Aggregation on Resin - Switch from DMF to a more solvating solvent like NMP.[15] - Incorporate chaotropic salts (e.g., LiCl) in coupling/deprotection solutions.[15] - Use a resin with better swelling properties (e.g., PEG-based resins).[16]Improved solvation of the growing peptide chain, leading to better reagent accessibility and higher reaction efficiency.
Side Reactions (e.g., Aspartimide Formation) - For Asp-Gly sequences, use a protecting group on the Asp side chain that minimizes this side reaction (e.g., Fmoc-Asp(OMpe)-OH). - Add HOBt to the piperidine (B6355638) deprotection solution.Reduced formation of deletion and modified sequences, leading to a purer final product and higher yield of the desired peptide.
Inefficient On-Resin Cyclization - Perform cyclization under high dilution conditions to favor intramolecular reaction. - Use a highly efficient coupling reagent for cyclization (e.g., HATU, HCTU).Increased yield of the cyclic monomer over dimers and other oligomers.
Guide 2: this compound Instability and Aggregation

Problem: Your purified this compound shows signs of degradation or aggregation upon storage or in solution.

Potential Cause Troubleshooting Steps Expected Outcome/Comments
Enzymatic Degradation in Serum Stability Assays - Ensure proper handling and storage of serum samples to maintain enzyme activity. - Include positive and negative controls (peptides with known stability).Consistent and reproducible degradation profiles that accurately reflect the peptide's stability.
Peptide Aggregation in Formulation - Determine the isoelectric point (pI) of your peptide and adjust the formulation pH to be at least 2 units away from the pI.[12] - Dissolve the peptide at a lower concentration.[17] - Add stabilizing excipients such as sugars or non-ionic surfactants.[12]Improved solubility and prevention of precipitation or gel formation.
Oxidation of Sensitive Residues (e.g., Cys, Met) - Prepare and store peptide solutions under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants like methionine or ascorbic acid to the formulation.[12]Reduced oxidative degradation, preserving the integrity and activity of the peptide.
Deamidation of Asparagine (NGR to isoDGR) - Characterize the rate of deamidation using mass spectrometry to detect the +1 Da mass shift. - Consider peptide sequence modifications or cyclization strategies that may reduce the rate of deamidation.Understanding the stability of the NGR motif is crucial for interpreting binding and efficacy data.

Data Presentation

Table 1: Pharmacokinetic Parameters of NGR-hTNF in a Phase I Clinical Trial[18][19][20][21][22][23]
Dose Level (µg/m²)Cmax (pg/mL)AUC0-last (min*pg/mL)Tmax (min)
0.216.5118560
0.433.2241560
0.875.1544060
1.61551125060

Data from a Phase I study of NGR-hTNF in combination with cisplatin.

Table 2: Comparative Binding Affinity of Linear vs. Cyclic NGR Peptides
PeptideTarget CellsBinding Affinity (EC50)Fold Improvement (Cyclic vs. Linear)Reference
Linear NGR (KNGRG)CD13+ HT-1080~180 nM-[10]
Cyclic NGR (cKNGRE)CD13+ HT-1080~50 nM3.6x[7][10]

EC50 values represent the concentration of peptide required for 50% maximal binding.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Cyclic this compound (c[KNGRE])

This protocol outlines the manual Fmoc-based solid-phase synthesis of a cyclic this compound.

1. Resin Preparation and Swelling:

  • Start with a Rink Amide resin.
  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Linear Peptide Assembly:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amine.
  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Glu, Arg, Gly, Asn, Lys) using a coupling agent like HCTU or HATU in the presence of a base such as diisopropylethylamine (DIPEA). Monitor coupling completion with a Kaiser test.

3. On-Resin Cyclization:

  • After assembling the linear sequence, selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., the carboxylic acid of Glu and the amine of Lys).
  • Perform the intramolecular cyclization on the resin using a coupling agent.

4. Cleavage and Deprotection:

  • Wash the resin thoroughly.
  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

5. Purification and Analysis:

  • Precipitate the crude peptide in cold diethyl ether.
  • Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Serum Stability Assay

This protocol provides a general method to assess the stability of an this compound in serum.

1. Preparation:

  • Prepare a stock solution of the this compound in a suitable buffer.
  • Thaw human or mouse serum and centrifuge to remove any precipitates.

2. Incubation:

  • Add the peptide stock solution to the serum to a final desired concentration.
  • Incubate the mixture at 37°C.
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the mixture.

3. Sample Processing:

  • Immediately stop the enzymatic degradation in the aliquots by adding a protein precipitation agent (e.g., acetonitrile (B52724) or trichloroacetic acid).
  • Centrifuge the samples to pellet the precipitated proteins.

4. Analysis:

  • Analyze the supernatant containing the remaining intact peptide by RP-HPLC or LC-MS.
  • Quantify the peak area of the intact peptide at each time point.

5. Data Analysis:

  • Plot the percentage of remaining intact peptide versus time.
  • Calculate the half-life (t½) of the peptide in serum.

Mandatory Visualizations

Signaling_Pathway This compound Signaling and Internalization Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space NGR_Peptide This compound CD13_APN CD13/APN Receptor NGR_Peptide->CD13_APN Binding Endosome Endosome CD13_APN->Endosome Internalization (Endocytosis) Signaling Downstream Signaling (e.g., Angiogenesis, Cell Migration) CD13_APN->Signaling Activation Drug_Release Drug Release (from conjugate) Endosome->Drug_Release

Caption: this compound binding to CD13/APN receptor, leading to internalization and signaling.

Experimental_Workflow Experimental Workflow for this compound-Drug Conjugate Evaluation Synthesis 1. This compound Synthesis & Purification Conjugation 2. Conjugation to Drug/Payload Synthesis->Conjugation In_Vitro_Binding 3. In Vitro Binding Assay (CD13+ vs CD13- cells) Conjugation->In_Vitro_Binding In_Vitro_Stability 4. In Vitro Serum Stability Assay Conjugation->In_Vitro_Stability In_Vivo_PK 5. In Vivo Pharmacokinetic Study (Animal Model) In_Vitro_Binding->In_Vivo_PK In_Vitro_Stability->In_Vivo_PK In_Vivo_Efficacy 6. In Vivo Efficacy Study (Tumor Model) In_Vivo_PK->In_Vivo_Efficacy Data_Analysis 7. Data Analysis & Interpretation In_Vivo_Efficacy->Data_Analysis

Caption: A typical experimental workflow for the development and evaluation of an this compound-drug conjugate.

Troubleshooting_Logic Troubleshooting Logic for Poor In Vivo Efficacy of NGR Peptides Start Poor In Vivo Efficacy Check_Binding Check In Vitro Binding Affinity Start->Check_Binding Check_Stability Assess In Vitro Serum Stability Check_Binding->Check_Stability Binding OK Redesign_Peptide Redesign Peptide (e.g., Cyclize, Modify Flanking Residues) Check_Binding->Redesign_Peptide Low Affinity Check_PK Determine In Vivo Pharmacokinetics Check_Stability->Check_PK Stable Modify_Peptide Modify Peptide for Stability (e.g., PEGylation, D-amino acids) Check_Stability->Modify_Peptide Unstable Optimize_Formulation Optimize Formulation (e.g., Nanoparticles, Liposomes) Check_PK->Optimize_Formulation Rapid Clearance Success Improved In Vivo Efficacy Check_PK->Success Favorable PK Redesign_Peptide->Start Modify_Peptide->Start Optimize_Formulation->Start

Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound-based therapeutics.

References

Technical Support Center: Optimization of NGR Peptide Density on Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing NGR peptide density on nanoparticles. The following sections offer practical guidance to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-mediated tumor targeting?

A1: The primary targeting mechanism of nanoparticles functionalized with the asparagine-glycine-arginine (NGR) peptide is their specific binding to an isoform of aminopeptidase (B13392206) N (APN/CD13).[1][2][3][4][5] This receptor is often overexpressed on the endothelial cells of tumor blood vessels.[1][6] This interaction facilitates the accumulation of the NGR-nanoparticles at the tumor site. An alternative mechanism involves the spontaneous deamidation of the asparagine in the NGR motif to form an isoaspartate-glycine-arginine (isoDGR) motif.[1][7] This isoDGR peptide can then bind to αvβ3 integrins, which are also upregulated in the tumor vasculature, creating a dual-targeting system.[1][7]

Q2: What is the difference between linear and cyclic NGR peptides, and which should I use?

A2: Cyclic NGR peptides, such as CNGRC where a disulfide bridge is formed between two cysteine residues, generally exhibit greater stability and higher binding affinity to CD13 compared to their linear counterparts.[8][9] The improved stability can lead to better in vivo performance. For researchers experiencing issues with low tumor accumulation or poor peptide stability, switching to a cyclic this compound is a recommended troubleshooting step.[9]

Q3: How does the attachment site of the nanoparticle to the this compound affect targeting?

A3: The orientation of the this compound is critical for effective receptor binding. Studies have shown that the carboxyl terminus (C-terminus) of the cyclic CNGRC peptide should be used for conjugation to nanoparticles or other cargo.[10] Functionalization at the amino terminus (N-terminus) can significantly decrease the peptide's affinity for its target and reduce its targeting capacity.[10] This is because the unprotected amino terminus is involved in important stabilizing interactions with the CD13 active site.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Conjugation Efficiency 1. Inefficient conjugation chemistry.2. Steric hindrance on the nanoparticle surface.3. Incorrect buffer conditions (pH, presence of interfering substances).1. Optimize Conjugation Chemistry: Ensure the chosen cross-linking chemistry is appropriate for the functional groups on both the nanoparticle and the peptide. For example, EDC/NHS chemistry for amine-carboxyl coupling is common.2. Introduce a Spacer: Use a PEG linker between the nanoparticle surface and the this compound to reduce steric hindrance and improve accessibility for receptor binding.3. Buffer Optimization: Verify that the pH of the reaction buffer is optimal for the chosen conjugation chemistry. Remove any substances that could interfere with the reaction through dialysis or buffer exchange.[11][12]
Poor Nanoparticle Stability After Peptide Conjugation (Aggregation) 1. Changes in surface charge leading to reduced electrostatic repulsion.2. Hydrophobic interactions between peptides on adjacent nanoparticles.1. Optimize Peptide Density: An excessively high density of NGR peptides can lead to aggregation. Systematically vary the peptide-to-nanoparticle ratio to find an optimal density that maintains colloidal stability.2. PEGylation: Incorporate polyethylene (B3416737) glycol (PEG) chains on the nanoparticle surface. PEG can provide steric stabilization and prevent aggregation.[3]
Low Tumor Accumulation of NGR-Nanoparticles in vivo 1. Low expression of CD13 on the target tumor model.2. Rapid clearance of nanoparticles from circulation by the reticuloendothelial system (RES).3. Poor stability of the this compound in vivo.4. Suboptimal nanoparticle physicochemical properties (size, charge).[9]1. Verify Target Expression: Confirm the expression of CD13 on your tumor cell line or in the tumor tissue using techniques like immunohistochemistry (IHC), western blotting, or flow cytometry.[9]2. Increase Circulation Time: PEGylation of the nanoparticles can help to reduce clearance by the RES and increase their half-life in the bloodstream.[13]3. Use Cyclic NGR Peptides: As mentioned in the FAQs, cyclic NGR peptides (e.g., CNGRC) are more stable in biological fluids.[9]4. Optimize Nanoparticle Size: For passive accumulation in tumors via the enhanced permeability and retention (EPR) effect, a particle size of around 100 nm is often considered optimal.[14]
High Off-Target Uptake (e.g., in the liver and spleen) 1. Non-specific uptake by phagocytic cells of the RES.2. Binding to CD13 expressed in non-tumor tissues.1. Surface Modification: PEGylation is a common strategy to create a "stealth" coating that reduces opsonization and subsequent uptake by the RES.2. Control Peptide Density: A very high density of targeting ligands can sometimes lead to increased non-specific binding.[15] An optimal, intermediate peptide density may improve the target-to-off-target ratio.
Inconsistent Results Between in vitro and in vivo Experiments 1. 2D cell culture models do not replicate the complexity of the in vivo tumor microenvironment.[9]2. Differences in receptor expression and accessibility between cultured cells and tumors in animals.[15]1. Utilize More Complex in vitro Models: Consider using 3D spheroid co-culture models that include both tumor cells and endothelial cells to better mimic the in vivo environment.[9]2. In vivo Optimization is Crucial: While in vitro experiments are useful for initial screening, the final optimization of nanoparticle design parameters, including peptide density, should be performed in relevant animal models.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-functionalized nanoparticles.

Table 1: Physicochemical Properties of NGR-Functionalized Nanoparticles

Nanoparticle TypeThis compound TypeSize (nm)Zeta Potential (mV)Peptide Conjugation Efficiency (%)Peptide Surface DensityReference
PLGA-Lecithin-PEGkNGR~160~ -2534.7%198 peptides/NP[16]
PhospholipidNGR32.15 ± 2.46PositiveNot ReportedNot Reported[2]
Liposome-Polycation-DNA (LPD)NGRNot ReportedNot ReportedNot ReportedNot Reported[13][17]
Thermally Sensitive Liposome (B1194612)cKNGRE105.6 ± 1.1Not ReportedNot ReportedNot Reported[8]

Table 2: In Vitro Cytotoxicity Data

Cell LineNanoparticle FormulationDrugIC50Incubation TimeReference
HT-1080 (CD13-positive)NPh-Dox-NGRDoxorubicin (B1662922)Significantly lower than non-targeted24h and 48h[2]
MCF-7 (CD13-negative)NPh-Dox-NGRDoxorubicinHigher than on HT-1080 cells24h and 48h[2]
HT-1080LPD-PEG-NGRDoxorubicin & c-myc siRNAEnhanced therapeutic effectNot specified[13][17]
MDA-MB-231iNGRt-Palm NPsDocetaxelDose- and time-dependentNot specified[12]

Experimental Protocols

Protocol 1: Preparation of NGR-Conjugated PLGA-Lecithin-PEG Nanoparticles

This protocol is adapted from a modified nanoprecipitation technique.[16][18]

  • Preparation of the Organic Phase: Dissolve PLGA and lecithin (B1663433) in a water-miscible organic solvent such as acetone.

  • Preparation of the Aqueous Phase: Dissolve a PEGylated phospholipid (e.g., DSPE-PEG-COOH) and the NGR-peptide-conjugated PEGylated phospholipid (e.g., DSPE-PEG-NGR) in an aqueous buffer.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The nanoparticles will self-assemble as the organic solvent diffuses into the aqueous phase.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure.

  • Purification: Purify the nanoparticles by dialysis or centrifugation to remove unreacted reagents and excess peptide.[12]

  • Characterization: Characterize the nanoparticles for size and zeta potential using dynamic light scattering (DLS). Determine the peptide conjugation efficiency using a suitable assay, such as the CBQCA Protein Quantitation Kit.[16]

Protocol 2: In Vitro Cellular Uptake Assay

This protocol outlines a general procedure for assessing the cellular uptake of fluorescently labeled NGR-nanoparticles.[18]

  • Cell Culture: Seed CD13-positive cells (e.g., HT-1080) and CD13-negative control cells (e.g., MCF-7) in multi-well plates and allow them to adhere overnight.[2]

  • Treatment: Incubate the cells with fluorescently labeled NGR-nanoparticles and control non-targeted nanoparticles at a specific concentration for a defined period (e.g., 1-4 hours).

  • Washing: Wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

  • Qualitative Analysis (Fluorescence Microscopy): Fix the cells and visualize the intracellular fluorescence using a fluorescence microscope.

  • Quantitative Analysis (Flow Cytometry): Harvest the cells by trypsinization and analyze the intracellular fluorescence intensity using a flow cytometer.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a common method to evaluate the cytotoxicity of drug-loaded NGR-nanoparticles.[2][3]

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.[2]

  • Treatment: Treat the cells with serial dilutions of the drug-loaded NGR-nanoparticles, free drug, and empty nanoparticles for 24 to 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for approximately 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[3]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

NGR_Targeting_Pathway cluster_circulation Systemic Circulation cluster_tumor_vessel Tumor Blood Vessel cluster_tumor_tissue Tumor Tissue NP NGR-Nanoparticle EC Angiogenic Endothelial Cell NP->EC Homing Receptor CD13 Receptor (APN Isoform) NP->Receptor Binds to TC Tumor Cell EC->TC Extravasation EC->Receptor Expresses Release Drug Release TC->Release Payload Delivery Receptor->EC Internalization

NGR-nanoparticle tumor targeting pathway.

Troubleshooting_Workflow Start Start: Low Targeting Efficiency CheckReceptor Verify CD13 Expression (IHC/FACS) Start->CheckReceptor LowReceptor Outcome: Low Receptor Expression CheckReceptor->LowReceptor No SufficientReceptor Outcome: Sufficient Receptor Expression CheckReceptor->SufficientReceptor Yes ChangeModel Action: Select Different Tumor Model LowReceptor->ChangeModel CheckPeptide Peptide Type? SufficientReceptor->CheckPeptide LinearPeptide Linear NGR CheckPeptide->LinearPeptide Linear CyclicPeptide Cyclic NGR CheckPeptide->CyclicPeptide Cyclic SwitchToCyclic Action: Use Cyclic Peptide (CNGRC) for better stability/affinity LinearPeptide->SwitchToCyclic CheckDensity Optimize Peptide Density on Nanoparticle CyclicPeptide->CheckDensity SwitchToCyclic->CheckDensity SuboptimalDensity Suboptimal CheckDensity->SuboptimalDensity No OptimalDensity Optimal CheckDensity->OptimalDensity Yes VaryRatio Action: Systematically vary peptide:NP ratio SuboptimalDensity->VaryRatio CheckNPProps Review Nanoparticle Properties (Size, PEGylation) OptimalDensity->CheckNPProps VaryRatio->CheckDensity End End: Improved Targeting CheckNPProps->End

Troubleshooting workflow for low targeting efficiency.

Experimental_Workflow Start Start: Project Goal Synthesis 1. Nanoparticle Synthesis & Peptide Conjugation Start->Synthesis Characterization 2. Physicochemical Characterization (Size, Zeta, Density) Synthesis->Characterization InVitro 3. In Vitro Evaluation (Uptake, Cytotoxicity) Characterization->InVitro Optimization Optimization Loop InVitro->Optimization InVivo 4. In Vivo Studies (Biodistribution, Efficacy) InVitro->InVivo Proceed if promising Optimization->Synthesis Iterate Design Analysis 5. Data Analysis & Conclusion InVivo->Analysis

General experimental workflow for NGR-nanoparticles.

References

Reducing immunogenicity of NGR peptide constructs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the immunogenicity of NGR (Asn-Gly-Arg) peptide constructs.

Frequently Asked Questions (FAQs)

Q1: What is immunogenicity and why is it a concern for NGR peptide therapeutics?

Immunogenicity is the ability of a substance, such as a therapeutic peptide, to trigger an unwanted immune response in the body.[1][2][3] For this compound constructs, this can lead to the production of anti-drug antibodies (ADAs). These ADAs can have several negative consequences, including:

  • Neutralization: ADAs can bind to the this compound and block its interaction with its target, CD13/APN, reducing or eliminating the therapeutic effect.[4]

  • Altered Pharmacokinetics: Formation of immune complexes can lead to rapid clearance of the peptide from circulation.[5]

  • Adverse Events: In some cases, the immune response can cause hypersensitivity reactions or other adverse effects.[2][6]

Q2: What are the primary drivers of immunogenicity in peptide constructs?

The immunogenicity of peptides is a complex process influenced by multiple factors related to the product, patient, and treatment regimen.[1][2] Key product-related drivers include:

  • Presence of T-cell Epitopes: The main driver is often the presence of specific amino acid sequences within the peptide, known as T-cell epitopes. These sequences can be processed by antigen-presenting cells (APCs) and presented to T-helper cells, initiating an adaptive immune response that leads to antibody production.[4][7]

  • Chemical and Physical Instability: Modifications like deamidation, oxidation, or aggregation can create new epitopes or act as adjuvants, enhancing the immune response.[1][2][8] For NGR peptides, the asparagine (N) residue is particularly susceptible to deamidation.[5][9]

  • Impurities: Peptide-related impurities introduced during synthesis or degradation products formed during storage can be immunogenic.[1][2][10]

  • Formulation: Excipients within the drug formulation can sometimes impact the peptide's stability or directly modulate the immune response.[1][2][11]

Q3: What are the main strategies to reduce the immunogenicity of NGR peptides?

The process of modifying a biotherapeutic to reduce its immunogenicity is known as deimmunization.[4] Key strategies include:

  • T-cell Epitope Removal: This is a primary strategy that involves identifying potential T-cell epitopes using in silico prediction tools and then modifying them through site-directed mutagenesis (amino acid substitution).[7][12] The goal is to eliminate immunogenicity while preserving the peptide's therapeutic function.[7][13]

  • Shielding Approaches (e.g., PEGylation): Covalently attaching polyethylene (B3416737) glycol (PEG) or other polymers can physically mask immunogenic epitopes on the peptide surface, preventing their recognition by immune cells.[12]

  • Sequence Modification: Incorporating non-natural amino acids or cyclizing the peptide can improve stability and reduce susceptibility to enzymatic degradation and subsequent presentation by APCs.[14]

  • Formulation Optimization: Developing stable formulations can prevent degradation and aggregation, which are known to increase immunogenicity.[11][15] This includes optimizing pH, using specific excipients, and potentially lyophilizing the product.[11][16]

Q4: How can I assess the immunogenicity of my this compound construct?

A multi-step approach is typically used:

  • In Silico Prediction: Use computational algorithms to screen the peptide sequence for potential HLA-binding motifs, which are indicative of T-cell epitopes.[1][6][13]

  • In Vitro Assays: These are critical for experimental validation.

    • HLA Binding Assays: Measure the binding affinity of the peptide or its fragments to a panel of purified HLA class II molecules.[6]

    • T-cell Proliferation/Activation Assays: Use human peripheral blood mononuclear cells (PBMCs) to see if the peptide stimulates T-cell proliferation or cytokine release (e.g., via ELISPOT).[6][13][17]

  • In Vivo Studies: Animal models, particularly humanized mice, can be used to evaluate the formation of ADAs and other immune responses to the peptide construct.[12]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions & Experiments
High binding to non-target cells in vitro 1. Non-specific binding: The construct may be binding to surfaces or cell membrane components other than CD13.[5] 2. "isoDGR switch": Spontaneous deamidation of asparagine (N) to isoaspartate (isoDGR) creates a ligand for RGD-binding integrins, which are expressed on many cell types.[9][18]1. Perform Competitive Binding Assays: Use an excess of unlabeled this compound to compete with your labeled construct. A significant decrease in signal confirms target-specific binding.[5] 2. Use Control Cell Lines: Test binding on both CD13-positive (e.g., HT-1080) and CD13-negative (e.g., HT-29) cell lines.[19] 3. Analyze Peptide Stability: Use HPLC or mass spectrometry to check for the presence of the isoDGR variant. Consider synthesizing a more stable analog if deamidation is rapid.[20]
High Anti-Drug Antibody (ADA) titers observed in vivo 1. Presence of T-cell Epitopes: The peptide sequence likely contains one or more immunodominant T-cell epitopes.[4][7] 2. Peptide Aggregation: The construct may be forming aggregates, which are highly immunogenic.[8][21] 3. Impurities: Synthesis-related impurities or degradation products are triggering an immune response.[1][2]1. Epitope Mapping & Modification: Use in silico tools to predict T-cell epitopes, followed by in vitro T-cell assays to confirm. Synthesize variants with amino acid substitutions in the predicted epitopes and re-test for immunogenicity.[7][13] 2. Assess Aggregation: Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to detect aggregates. Optimize the formulation (e.g., change buffer, pH, add stabilizers) to improve solubility and stability.[8][11] 3. Purity Analysis: Use high-resolution analytical methods (e.g., LC-MS) to characterize and quantify impurities. If new impurities are identified, they should be assessed for immunogenicity risk.[10]
Low therapeutic efficacy in vivo despite good in vitro binding 1. Neutralizing Antibodies: ADAs generated in response to the peptide are blocking its function.[4] 2. Rapid Clearance: The construct is being cleared from circulation too quickly, possibly due to ADA formation or inherent instability.[5] 3. Poor Tumor Penetration: The size, charge, or stability of the conjugate may limit its ability to reach the target site within the tumor microenvironment.[5]1. Test for Neutralizing ADAs: Develop a cell-based functional assay to determine if the ADAs from treated animals can block the biological activity of the this compound. 2. Pharmacokinetic (PK) Studies: Conduct PK studies in parallel with immunogenicity assessments to correlate ADA levels with drug clearance rates. 3. Modify the Construct: Consider PEGylation to increase circulation half-life and potentially shield epitopes.[12] Evaluate different linker chemistries or drug conjugation strategies.

Data Presentation

Table 1: Example of Comparative Immunogenicity Assessment of Deimmunized Peptide Variants

This table illustrates how data from an in vitro T-cell assay could be presented to compare the immunogenicity of modified peptide variants against the original (wild-type) sequence. A lower Stimulation Index indicates reduced immunogenicity.

Peptide ConstructModification (Amino Acid Substitution)T-Cell Epitope Prediction Score (Lower is better)Stimulation Index (SI) in T-Cell Proliferation Assay (Mean ± SD)
Wild-Type NGR None15.44.8 ± 0.6
Variant 1 G -> A8.22.5 ± 0.4
Variant 2 R -> K5.11.9 ± 0.3
Variant 3 N -> Q2.51.2 ± 0.2
Negative Control Scrambled Peptide1.11.1 ± 0.1

Data are hypothetical and for illustrative purposes only.

Table 2: Example of Competitive Binding Assay Results

This table shows expected results from a competitive binding assay to confirm the specificity of an NGR-conjugate for its target, CD13.

Cell LineTarget ExpressionTreatmentExpected OutcomeInterpretation
HT-1080 CD13-PositiveLabeled NGR-ConjugateHigh Fluorescence SignalConjugate binds to cells.
HT-1080 CD13-PositiveLabeled NGR-Conjugate + Excess Unlabeled NGRLow Fluorescence SignalBinding is specific to the NGR motif.
HT-29 CD13-NegativeLabeled NGR-ConjugateLow/No Fluorescence SignalConjugate does not bind non-target cells.

(Based on information from BenchChem)[19]

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

Objective: To assess the potential of an this compound construct to induce a T-cell-dependent immune response.

Methodology:

  • Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from buffy coats of multiple healthy human donors representing diverse HLA types.

  • Cell Culture: Culture PBMCs in 96-well plates.

  • Stimulation: Add the this compound construct (and its modified variants) at various concentrations to the cell cultures.

    • Positive Control: Use a known immunogenic peptide or mitogen (e.g., Phytohaemagglutinin, PHA) to confirm cell responsiveness.[17]

    • Negative Control: Use a vehicle control and a non-immunogenic scrambled peptide.

  • Incubation: Incubate the plates for 5-7 days to allow for antigen processing, presentation, and T-cell proliferation.

  • Measure Proliferation: On the final day, add a proliferation marker such as ³H-thymidine or a dye like CFSE. Measure its incorporation into the DNA of dividing cells.

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the proliferation rate of peptide-treated cells by the proliferation rate of vehicle-treated cells. An SI significantly above the background (typically >2) suggests a positive immunogenic response.

(This is a generalized protocol; specific conditions like cell density and peptide concentration require optimization.)[1][6][17]

Protocol 2: Anti-Drug Antibody (ADA) ELISA

Objective: To detect and quantify ADAs against the this compound construct in serum samples from in vivo studies.

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with the this compound construct and incubate overnight. Block non-specific binding sites.

  • Sample Incubation: Add diluted serum samples from treated and control animals to the wells and incubate.

  • Detection Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that specifically binds to the antibodies from the animal species being tested (e.g., anti-mouse IgG-HRP).

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will convert the substrate, causing a color change.

  • Read Plate: Stop the reaction and measure the absorbance using a plate reader.

  • Data Analysis: The signal intensity is proportional to the amount of ADA in the serum. Compare the readings from treated animals to those from the control group to determine a positive ADA response. A titration can be performed to quantify the ADA levels.

(This protocol describes a common bridging assay format; optimization of reagents and concentrations is crucial.)[22]

Visualizations

Deimmunization_Workflow in_silico 1. In Silico Prediction Identify potential T-cell epitopes using computational algorithms. validation 2. Experimental Validation Confirm immunogenicity using in vitro T-cell assays. in_silico->validation Predicted Epitopes modification 3. Peptide Modification Introduce amino acid substitutions to disrupt T-cell epitopes. validation->modification Confirmed Epitopes retest 4. In Vitro Re-testing Confirm reduced immunogenicity and retained activity of modified peptides. modification->retest Modified Peptides in_vivo 5. In Vivo Assessment Evaluate immunogenicity and efficacy in relevant animal models. retest->in_vivo Optimized Variants lead Lead Candidate (Low Immunogenicity) in_vivo->lead

Caption: General workflow for the deimmunization of this compound constructs.

T_Cell_Dependent_Immunogenicity cluster_APC Antigen Presenting Cell (APC) uptake 1. This compound is internalized by an APC. processing 2. Peptide is processed into smaller fragments. presentation 3. Epitope fragment is presented on MHC Class II molecule. th_cell 4. T-Helper Cell Recognizes Epitope-MHC complex and becomes activated. presentation->th_cell TCR Binding b_cell 5. B-Cell Receives help from activated T-Helper cell. th_cell->b_cell Activation Signal plasma_cell 6. B-Cell differentiates into a Plasma Cell. b_cell->plasma_cell Differentiation antibodies 7. Anti-Drug Antibodies (ADAs) are produced. plasma_cell->antibodies Secretion

Caption: T-cell dependent pathway leading to anti-drug antibody formation.

Troubleshooting_Flowchart start High Immunogenicity Observed (e.g., ADAs) check_agg Is there evidence of aggregation? start->check_agg check_impurities Characterize Impurities (LC-MS) start->check_impurities solve_agg Optimize Formulation: - Adjust pH/buffer - Add stabilizers - Lyophilize check_agg->solve_agg Yes check_epitopes Predict T-Cell Epitopes (In Silico) check_agg->check_epitopes No retest Re-test in vitro and in vivo solve_agg->retest validate_epitopes Validate epitopes with in vitro T-cell assays? check_epitopes->validate_epitopes modify Modify Peptide: - Amino acid substitutions - PEGylation validate_epitopes->modify Yes validate_epitopes->retest No significant epitopes found modify->retest

Caption: Decision flowchart for troubleshooting this compound immunogenicity.

References

Technical Support Center: NGR to isoDCR Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the NGR to isoDGR conversion. This resource is designed for researchers, scientists, and drug development professionals working with NGR-containing peptides and proteins. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the NGR to isoDGR conversion?

The NGR (asparaginyl-glycyl-arginine) to isoDGR (isoaspartyl-glycyl-arginine) conversion is a spontaneous, non-enzymatic deamidation reaction. The side chain of the asparagine (Asn) residue undergoes a nucleophilic attack by the backbone nitrogen of the adjacent glycine (B1666218) (Gly) residue, forming a succinimide (B58015) intermediate. This intermediate is then hydrolyzed to form a mixture of isoaspartyl-glycyl-arginine (isoDGR) and aspartyl-glycyl-arginine (DGR), typically in a 3:1 ratio.[1][2][3] This conversion can alter the biological activity of the peptide, often leading to a switch in receptor binding specificity from CD13 to αvβ3 integrin.[4][5]

Q2: Why is it important to control the NGR to isoDGR conversion rate?

Controlling the conversion rate is critical for several reasons:

  • Target Specificity: The NGR motif is often used for targeting CD13 receptors, which are overexpressed on tumor neovasculature. The conversion to isoDGR shifts the binding preference to αvβ3 integrins, which are also involved in angiogenesis.[4][6] Uncontrolled conversion can lead to off-target effects and unpredictable therapeutic outcomes.

  • Biological Activity: The conversion acts as a "molecular timer," generating new integrin-binding sites that can modulate cell adhesion and signaling.[1][7] For consistent experimental results and therapeutic efficacy, this "timer" needs to be understood and controlled.

  • Drug Stability and Shelf-life: For NGR-based therapeutics, the conversion rate affects the stability and shelf-life of the drug product.[1]

Q3: What are the main factors that influence the NGR to isoDGR conversion rate?

Several factors can influence the rate of this conversion:

  • Flanking Residues and Molecular Scaffold: The amino acids surrounding the NGR motif play a crucial role. Cyclic peptides, such as those containing a CNGRC sequence, tend to favor the NGR-to-isoDGR transition. In contrast, linear peptides (e.g., GNGRG) are more susceptible to other degradation pathways that produce non-functional byproducts.[4][5][8]

  • pH and Temperature: The deamidation reaction is pH and temperature-dependent. Physiological conditions (pH 7.4, 37°C) can promote this conversion.[2]

  • Peptide Conformation: The three-dimensional structure of the peptide can influence the proximity of the reacting groups, thereby affecting the rate of succinimide intermediate formation.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid loss of CD13 binding activity of my NGR-peptide. High rate of NGR to isoDGR conversion.- Confirm conversion using mass spectrometry (look for a +1 Da mass shift).- If using a linear peptide, consider synthesizing a cyclic version (e.g., CNGRC) to potentially stabilize the NGR motif or favor a more controlled conversion to isoDGR.[4][5]- Store the peptide at lower temperatures and in a buffer with a slightly acidic pH to slow down the deamidation rate.[2]
Inconsistent results in cell adhesion assays. Uncontrolled conversion to isoDGR is creating a mixed population of peptides with different receptor affinities (CD13 vs. integrins).- Quantify the percentage of NGR and isoDGR in your peptide stock solution before each experiment using HPLC or mass spectrometry.- Prepare fresh peptide solutions for each experiment to minimize in-solution conversion.- Consider using a peptide with an acetylated N-terminal α-amino group if it is a linear peptide, as this can alter the degradation pattern to favor isoDGR formation over non-functional products.[4]
My NGR-drug conjugate shows unexpected off-target effects. The in-vivo conversion of NGR to isoDGR is leading to binding to integrins on non-target cells.- Characterize the in-vivo conversion kinetics of your specific conjugate.- Modify the molecular scaffold of the NGR motif to modulate the conversion rate. For instance, linearization of a cyclic peptide can reduce affinity for integrins.[5]
Difficulty quantifying the NGR to isoDGR conversion. Co-elution of NGR and isoDGR peptides in HPLC, or similar fragmentation patterns in mass spectrometry.- Optimize your reverse-phase HPLC gradient to improve the separation of the two species.- Use high-resolution mass spectrometry to differentiate the +1 Da mass shift.- Employ a competitive binding assay with known standards of NGR and isoDGR peptides to quantify the functional concentration of each.[4]

Experimental Protocols

Protocol 1: Quantification of NGR and isoDGR by Competitive Binding Assay

This protocol allows for the quantification of functional isoDGR in a sample of NGR peptide.

Materials:

  • Microtiter plates coated with αvβ3 integrin

  • This compound sample (unknown isoDGR content)

  • isoDGR peptide standard of known concentration

  • Biotinylated isoDGR peptide

  • Streptavidin-HRP

  • HRP substrate (e.g., TMB)

  • Plate reader

Methodology:

  • Prepare a series of dilutions of the isoDGR peptide standard to generate a standard curve.

  • Prepare dilutions of your this compound sample.

  • Add the isoDGR standards and the NGR samples to the αvβ3-coated microtiter plate wells.

  • Add a constant concentration of biotinylated isoDGR peptide to all wells.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound peptides.

  • Add Streptavidin-HRP and incubate.

  • Wash the plate to remove unbound Streptavidin-HRP.

  • Add HRP substrate and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of functional isoDGR in your NGR sample by comparing its inhibition of biotinylated isoDGR binding to the standard curve.

Protocol 2: Forced Degradation Study to Assess NGR Stability

This protocol is used to accelerate the degradation of an this compound to study its conversion products.

Materials:

  • This compound

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Incubator at 37°C

  • HPLC system

  • Mass spectrometer

Methodology:

  • Dissolve the this compound in the incubation buffer to a known concentration.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC-MS to separate and identify the degradation products.

  • Monitor the decrease in the NGR peak and the appearance of peaks corresponding to isoDGR (+1 Da), DGR (+1 Da), and other degradation products (e.g., a -17 Da product for some linear peptides).[4]

  • Quantify the percentage of each species at each time point to determine the degradation kinetics.

Visualizations

NGR_to_isoDGR_Conversion NGR This compound (Asn-Gly-Arg) Succinimide Succinimide Intermediate NGR->Succinimide Spontaneous Deamidation isoDGR isoDGR (isoAsp-Gly-Arg) Succinimide->isoDGR Hydrolysis (~75%) DGR DGR (Asp-Gly-Arg) Succinimide->DGR Hydrolysis (~25%)

Caption: The chemical pathway of NGR to isoDGR conversion.

Receptor_Switching cluster_Peptide Peptide State cluster_Receptor Receptor Binding NGR NGR Motif isoDGR isoDGR Motif NGR->isoDGR Deamidation CD13 CD13 Receptor NGR->CD13 High Affinity Integrin αvβ3 Integrin isoDGR->Integrin High Affinity

Caption: Receptor switching as a result of NGR to isoDGR conversion.

Experimental_Workflow start This compound Sample incubation Forced Degradation (37°C, pH 7.4) start->incubation binding_assay Competitive Binding Assay start->binding_assay analysis HPLC-MS Analysis incubation->analysis quantification Quantify NGR, isoDGR, and other products analysis->quantification end Characterized Peptide quantification->end functional_quant Quantify Functional isoDGR binding_assay->functional_quant functional_quant->end

References

Technical Support Center: Stabilizing Disulfide Bridges in Cyclic NGR Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stabilization of disulfide bridges in cyclic NGR peptides.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering detailed solutions and protocols.

Q1: I am observing significant disulfide scrambling in my cyclic NGR peptide. How can I prevent this?

A1: Disulfide scrambling, the incorrect pairing of cysteine residues, is a common issue that can lead to a heterogeneous mixture of peptide isomers with reduced biological activity.[1] Several factors, including pH and the presence of free thiols, can contribute to this problem.

Solutions:

  • pH Control: Thiol-disulfide exchange is catalyzed by the thiolate anion (S⁻), which is more prevalent at alkaline pH.[2] Maintaining a slightly acidic to neutral pH (around 6.5-7.0) during purification and storage can significantly reduce scrambling by keeping free thiols in their less reactive protonated state (SH).[2][3]

  • Alkylation of Free Thiols: Capping any free cysteine residues with an alkylating agent is a robust method to prevent them from attacking existing disulfide bonds.[3] N-ethylmaleimide (NEM) is a common choice for this purpose and is effective over a wide pH range.[4]

  • Use of Optimized Oxidizing Agents: While air oxidation is a simple method for disulfide bond formation, it can be slow and inefficient, providing more opportunity for scrambling.[1] Consider using a redox buffer system, such as a glutathione (B108866) system (GSH/GSSG), which can facilitate both oxidation and correct disulfide bond isomerization.[1]

  • Low Temperature: Performing purification and storage at low temperatures can help to minimize disulfide scrambling.[5]

Q2: The disulfide bond formation in my cyclic this compound is incomplete or very slow. What can I do to improve the efficiency?

A2: Incomplete or slow disulfide bond formation can result in low yields of the desired cyclic peptide. This issue often stems from suboptimal reaction conditions or steric hindrance.

Solutions:

  • Optimize pH: The formation of disulfide bonds is generally favored at a slightly alkaline pH (around 8.0-8.5), which promotes the formation of the reactive thiolate anion.[1] Careful optimization of the pH is crucial, as excessively high pH can increase the risk of side reactions and scrambling.[1]

  • Choose an Appropriate Oxidizing Agent: Air oxidation can be slow.[1] The use of chemical oxidants can accelerate the process. Common options include:

    • Hydrogen peroxide (H₂O₂)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Iodine

    • Potassium ferricyanide

  • Peptide Concentration: For intramolecular disulfide bond formation, it is crucial to work at a low peptide concentration (typically <1 mg/mL) to favor the cyclization of individual peptide chains over the formation of intermolecular disulfide-linked dimers and oligomers.[1]

  • Enzymatic Catalysis: In biological systems, enzymes like protein disulfide isomerase (PDI) facilitate the formation of correct disulfide bonds.[6] While less common in routine peptide synthesis, in vitro enzymatic methods can be employed for complex peptides.

Q3: My cyclic this compound is aggregating during synthesis and purification. How can I mitigate this?

A3: Peptide aggregation can lead to poor yields, difficult purification, and inaccurate analytical results. Aggregation is often driven by hydrophobic interactions between peptide chains.

Solutions:

  • Solvent and Buffer Composition: The choice of solvent and buffer can significantly impact peptide solubility. Adding organic co-solvents like acetonitrile (B52724) (ACN) or using denaturants such as guanidinium (B1211019) chloride or urea (B33335) in moderation during purification can help to disrupt aggregates.

  • pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH away from the peptide's isoelectric point (pI) can increase electrostatic repulsion between peptide molecules, thereby reducing aggregation.

  • Inclusion of Non-natural Amino Acids: Strategically incorporating non-natural amino acids can disrupt aggregation-prone sequences and improve solubility and stability.[7][8]

  • Low Concentration: As with preventing intermolecular disulfide bond formation, working at low peptide concentrations during cyclization and purification can reduce the likelihood of aggregation.[1]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the stability and analysis of disulfide bridges in cyclic NGR peptides.

Q1: What are the main advantages of stabilizing the disulfide bridge in cyclic NGR peptides?

A1: Stabilizing the disulfide bridge is crucial for several reasons:

  • Enhanced Biological Activity: A well-defined three-dimensional structure is often essential for the peptide's binding affinity to its target, such as the CD13 receptor.[9]

  • Increased Stability: Native disulfide bonds can be susceptible to reduction in biological environments.[10] Replacing them with more stable linkages can improve the peptide's in vivo half-life.

  • Improved Shelf-life: A stable disulfide bridge prevents degradation and scrambling during storage, ensuring the quality and reliability of the peptide for experimental use.[11]

Q2: What are some alternative methods to a disulfide bridge for cyclizing NGR peptides?

A2: Besides disulfide bridges, several other methods can be used to cyclize NGR peptides, offering enhanced stability:

  • Lactam Bridge: Formation of an amide bond between the side chains of amino acids like aspartic acid or glutamic acid and lysine.[9]

  • Thioether Linkage: A stable, non-reducible bond formed between a cysteine residue and another amino acid.[12]

  • Click Chemistry: The use of copper-catalyzed azide-alkyne cycloaddition to form a stable triazole ring.[13]

Q3: How can I replace a disulfide bridge with a more stable methylene (B1212753) thioacetal bridge?

A3: A methylene thioacetal bridge can be introduced as a stable surrogate for a disulfide bond.[10][14] This typically involves a two-step, one-pot procedure:

  • Reduction of the Disulfide Bond: The existing disulfide bond is reduced to two free thiol groups using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[10]

  • Alkylation with a Methylene Donor: The resulting thiols are then reacted with a dihalomethane reagent, such as diiodomethane (B129776) (CH₂I₂), under mild conditions to form the methylene thioacetal linkage.[10][14] This method is often compatible with unprotected peptides in aqueous solutions.[12]

Q4: How can the incorporation of non-natural amino acids improve the stability of cyclic NGR peptides?

A4: Incorporating non-natural amino acids can enhance peptide stability in several ways:

  • Increased Rigidity: Certain non-natural amino acids can restrict the conformational flexibility of the peptide backbone, leading to a more stable structure.[5]

  • Protease Resistance: The presence of non-natural amino acids can hinder recognition and cleavage by proteases, thereby increasing the peptide's half-life in biological systems.[7]

  • Improved Pharmacokinetic Properties: Modifications with non-natural amino acids can enhance properties like membrane permeability and oral bioavailability.[15]

Q5: What analytical techniques are used to verify the correct formation and stability of the disulfide bridge?

A5: Several analytical techniques are essential for characterizing cyclic NGR peptides:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to purify the cyclic peptide and to assess its purity. The retention time can often distinguish between the reduced and oxidized forms of the peptide.[16][17]

  • Mass Spectrometry (MS): Provides the molecular weight of the peptide, confirming the formation of the cyclic product (loss of two hydrogen atoms upon disulfide bond formation).[16][18] Tandem MS (MS/MS) can be used to sequence the peptide and, in some cases, to determine the disulfide connectivity.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed three-dimensional structural information of the cyclic peptide in solution, confirming the overall fold and the proximity of the cysteine residues involved in the disulfide bridge.[18]

Data Presentation

Table 1: Comparison of Disulfide Bond Surrogates

Linkage TypeKey FeaturesStabilitySynthetic Complexity
Disulfide Bond Native, reversibleSusceptible to reduction and scramblingRelatively straightforward oxidation
Methylene Thioacetal Isosteric to disulfide, non-reducibleHigh chemical and metabolic stability[10][14]Two-step, one-pot conversion from disulfide[12]
Thioether Bond Non-reducible C-S bondStableCan be formed via alkylation or native chemical ligation[12]
Lactam Bridge Amide bond linkageHigh stabilityRequires orthogonal protecting groups
Triazole Linkage Formed via click chemistryVery high stabilityRequires azide (B81097) and alkyne functionalities

Table 2: Influence of pH on Disulfide Bond Formation and Stability

pH RangeEffect on Thiol GroupsImpact on Disulfide BondsRecommendation
Acidic (e.g., < 6.5) Thiols are protonated (-SH) and less reactive[2]Reduces the rate of disulfide scrambling[2][3]Ideal for storage and analysis to prevent scrambling
Neutral (e.g., 6.5 - 7.5) Equilibrium between -SH and -S⁻Moderate reactivitySuitable for some biological assays
Alkaline (e.g., > 7.5) Thiolate anion (-S⁻) is the predominant species[1]Favors disulfide bond formation but also increases the risk of scrambling[1][19]Optimal for the oxidation step, but requires careful control

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear NGR-Containing Peptide

This protocol describes the manual Fmoc-based solid-phase peptide synthesis (SPPS) of a linear peptide precursor for cyclization.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HBTU, HOBt

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIEA (6 eq.) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the resin and agitate for 2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling. e. Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: a. After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. f. Dry the crude peptide under vacuum.

Protocol 2: Cyclization via Air Oxidation to Form a Disulfide Bridge

This protocol describes the formation of an intramolecular disulfide bond in a linear peptide containing two cysteine residues.

Materials:

  • Crude linear peptide

  • 0.1 M Ammonium (B1175870) bicarbonate buffer (pH 8.0-8.5)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve the Peptide: Dissolve the crude linear peptide in a mixture of the ammonium bicarbonate buffer and ACN.

  • Dilution: Dilute the peptide solution with the buffer to a final concentration of 0.1-0.5 mg/mL to favor intramolecular cyclization.[1]

  • Oxidation: Transfer the solution to a wide-mouthed flask to maximize air exposure and stir gently at room temperature.

  • Monitoring: Monitor the progress of the cyclization by taking aliquots at different time points and analyzing them by RP-HPLC and MS. The cyclic product will typically have a shorter retention time than the linear precursor.

  • Purification: Once the reaction is complete, lyophilize the solution and purify the cyclic peptide using preparative RP-HPLC.

Protocol 3: Purification and Analysis by RP-HPLC and Mass Spectrometry

This protocol outlines the general procedure for purifying and analyzing the cyclic this compound.

Materials:

  • Lyophilized cyclic peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in ACN

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in a minimal amount of Solvent A or a mixture of Solvent A and B.

  • RP-HPLC Purification: a. Inject the sample onto a preparative C18 column. b. Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30-60 minutes).[9] c. Collect fractions and analyze them by analytical RP-HPLC and MS to identify those containing the pure cyclic peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

  • Final Analysis: Confirm the purity and identity of the final product using analytical RP-HPLC and high-resolution mass spectrometry.[16]

Visualizations

Experimental_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 AA_Coupling Amino Acid Coupling Washing1->AA_Coupling Washing2 Washing AA_Coupling->Washing2 Repeat Repeat Deprotection/ Coupling Cycles Washing2->Repeat for next amino acid Cyclization Cyclization (On-Resin or In-Solution) Repeat->Cyclization after final coupling Cleavage Cleavage & Deprotection Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization NGR_Signaling_Pathway cluster_cell Tumor Endothelial Cell CD13 CD13 Receptor Signaling Intracellular Signaling Cascade CD13->Signaling Response Angiogenesis, Cell Survival Signaling->Response NGR_Peptide Cyclic this compound NGR_Peptide->CD13 Binding

References

Enhancing signal-to-background ratio in NGR-based imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing signal-to-background ratios in Asparagine-Glycine-Arginine (NGR)-based imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary targeting mechanism of NGR peptides?

A1: The primary targeting mechanism of NGR peptides involves binding to an isoform of aminopeptidase (B13392206) N (APN/CD13) that is specifically overexpressed on the endothelial cells of tumor neovasculature.[1][2] This interaction facilitates the accumulation of NGR-conjugated imaging agents at the tumor site.[1][3] An alternative mechanism involves the spontaneous deamidation of the asparagine residue in the NGR motif to form isoaspartate (isoDGR).[1][4] This isoDGR motif can then bind to αvβ3 integrins, which are also upregulated in the tumor microenvironment, offering a dual-targeting opportunity.[1][5]

Q2: How does the structure of the NGR peptide affect its targeting efficiency?

A2: The structure of the this compound is critical for its stability and binding affinity. Cyclic NGR peptides, such as CNGRC, generally show higher stability and a more constrained conformation, which can lead to more efficient binding to CD13-positive cells.[2][5] Dimeric NGR peptides have also been shown to have higher binding affinity and tumor uptake compared to their monomeric counterparts, likely due to a multivalency effect.[6][7] Linear NGR peptides are more flexible and can be more susceptible to degradation.[1][5]

Q3: What are the common imaging probes used with NGR peptides?

A3: NGR peptides can be conjugated with a variety of imaging probes. For Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), common radioisotopes include Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), Technetium-99m (⁹⁹mTc), and Lutetium-177 (¹⁷⁷Lu).[6][7] For optical imaging, fluorescent dyes such as Cy5.5 are often used.[1][8] The choice of the probe depends on the imaging modality and the pharmacokinetic properties of the peptide.[6]

Troubleshooting Guides

This section addresses common issues encountered during NGR-based imaging experiments, providing potential causes and solutions.

Issue 1: Low Tumor-to-Background Signal

Possible Causes Solutions
Low Receptor Expression: The tumor model may have low expression of the specific CD13 isoform or relevant integrins.[1]Verify Target Expression: Confirm CD13 and/or αvβ3 integrin expression in your tumor model using immunohistochemistry (IHC) or western blotting.[1]
Poor Peptide Stability: Linear NGR peptides can be susceptible to in vivo degradation.[1]Enhance Peptide Stability: Use a cyclic this compound (e.g., cNGRC) for higher affinity or a dimeric/multimeric NGR construct to increase avidity.[1][6]
Suboptimal Imaging Time Point: The time between probe injection and imaging may not be optimal for maximal tumor accumulation and background clearance.Optimize Imaging Time: Perform imaging at various time points (e.g., 1, 4, 24 hours) post-injection to determine the optimal window.[1]
Rapid Clearance: The NGR-probe conjugate may be cleared from circulation too quickly to accumulate in the tumor.[5]Improve Pharmacokinetics: Conjugate the this compound to a polymer (e.g., PEG) or nanoparticle to increase its circulation half-life.[1]

Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments

Possible Causes Solutions
Model Discrepancy: The in vitro cell line may not accurately represent the in vivo tumor microenvironment (e.g., lacks the specific CD13 isoform).[1]Use More Representative Models: Employ 3D spheroid co-culture models with both tumor and endothelial cells to better mimic the in vivo environment.[1]
Physiological Barriers: The dense extracellular matrix and high interstitial fluid pressure in solid tumors can impede the penetration of the imaging agent in vivo.[1]Enhance Tumor Penetration: Consider using engineered peptides like iNGR that are designed to facilitate deeper tissue penetration.[1]
Different Target Expression Levels: CD13 expression on the vasculature of the in vivo tumor model may differ from the cultured cells.Characterize In Vivo Target Expression: Directly assess CD13 expression on the vasculature of your in vivo tumor model.[1]

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of this compound Accumulation

  • Probe Preparation: Conjugate a cyclic this compound (e.g., cNGRC) to a near-infrared fluorescent dye (e.g., Cy5.5 or DY-676).[1]

  • Animal Model: Use a tumor-bearing animal model (e.g., mice with subcutaneous HT-1080 xenografts, which are CD13-positive).[8]

  • Administration: Inject the fluorescently labeled this compound intravenously (i.v.) via the tail vein.[1]

  • Imaging: At various time points (e.g., 1, 4, 24 hours) post-injection, perform whole-body fluorescence reflectance imaging (FRI) or 3D fluorescence-mediated tomography (FMT) on anesthetized mice.[1][8]

  • Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs. Image the excised tissues to confirm probe accumulation.[1]

  • Microscopy: Cryosection the tumor tissue and perform fluorescence microscopy to visualize the distribution of the probe within the tumor.[1]

Protocol 2: Competitive Binding Assay

  • Cell Preparation: Seed target cells (e.g., CD13-positive) in a 96-well plate and allow them to adhere.[5]

  • Reagent Preparation:

    • Prepare a constant concentration of your labeled NGR-peptide conjugate (e.g., fluorescently labeled).[5]

    • Prepare serial dilutions of the unlabeled NGR-peptide (competitor) and a control unlabeled peptide (e.g., a scrambled sequence).[5]

  • Assay Procedure:

    • Wash the cells with a binding buffer (e.g., PBS with 1% BSA).[5]

    • Add the serial dilutions of the unlabeled competitor or control peptide to the wells.

    • Add the constant concentration of the labeled NGR-peptide to all wells.

    • Incubate for a defined period (e.g., 1-2 hours) at 4°C or 37°C.

    • Wash the cells to remove unbound probe.[5]

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence intensity) using a plate reader or flow cytometer.[5]

    • Plot the signal intensity against the concentration of the unlabeled competitor.

    • Determine the IC50 value, which is the concentration of the unlabeled competitor that inhibits 50% of the binding of the labeled conjugate.[5]

Visualizations

NGR_Targeting_Pathway cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment NGR_Probe NGR-Probe Conjugate CD13 CD13 Receptor (on Endothelial/Tumor Cell) NGR_Probe->CD13 Primary Binding isoDGR_Probe isoDGR-Probe NGR_Probe->isoDGR_Probe Deamidation Internalization Internalization & Signal Accumulation CD13->Internalization Receptor-mediated Endocytosis Integrin αvβ3 Integrin isoDGR_Probe->Integrin Secondary Binding

Caption: Dual-targeting mechanism of NGR peptides.

Troubleshooting_Workflow Start Start: Low Signal-to-Background Ratio CheckReceptor Verify CD13/Integrin Expression (IHC/WB)? Start->CheckReceptor ReceptorLow Low Expression: Consider Different Tumor Model CheckReceptor->ReceptorLow No CheckReceptor->ReceptorOK Yes End Improved Signal-to-Background Ratio ReceptorLow->End CheckPeptide Optimize Peptide Structure? ReceptorOK->CheckPeptide PeptideLinear Using Linear Peptide: Switch to Cyclic or Dimeric NGR CheckPeptide->PeptideLinear No CheckPeptide->PeptideOptimized Yes PeptideLinear->End CheckKinetics Optimize Imaging Time and Pharmacokinetics? PeptideOptimized->CheckKinetics KineticsNotOpt Perform Time-Course Imaging Study & Consider PEGylation CheckKinetics->KineticsNotOpt No CheckKinetics->End Yes KineticsNotOpt->End

Caption: Troubleshooting workflow for low signal.

References

Validation & Comparative

A Researcher's Guide to Competitive Binding Assays for NGR Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of competitive binding assays for Asn-Gly-Arg (NGR) peptides. It provides detailed experimental protocols, supporting data, and visualizations to aid in the development of novel targeted therapies.

The NGR peptide motif is a key player in targeted cancer therapy and imaging, primarily due to its affinity for Aminopeptidase N (APN/CD13), a receptor often overexpressed on tumor neovasculature.[1][2] This guide delves into the specifics of competitive binding assays, a crucial tool for quantifying the binding affinity and specificity of NGR peptides and their conjugates.

Comparing this compound Binding Affinities: The Impact of Structure

The conformation of an this compound significantly influences its binding affinity to the CD13 receptor.[1] Cyclization, a common strategy to constrain the peptide's structure, has been shown to enhance biological activity.[1] The following table summarizes the binding affinities of various NGR peptides, highlighting the superior performance of cyclic constructs over their linear counterparts.

Peptide ConstructPeptide TypeTarget ReceptorMeasurementResult
NOTA-G3-NGRCyclicCD13IC5074.69 ± 3.91 nM[1]
c[KNGRE]-NH2CyclicCD13CytotoxicityHigher antitumor activity on CD13 positive and negative cells compared to branched versions.[3][4]
Ac-c[CNGRC]-NH2CyclicCD13CytotoxicityHigher antitumor activity on CD13 positive and negative cells compared to branched versions.[3][4]
c[CH2-CO-NGRC]-NH2Cyclic (Thioether)CD13CytotoxicityHigher antitumor activity on CD13 positive and negative cells compared to branched versions.[3][4]
c[CH2-CO-KNGRC]-NH2Cyclic (Thioether)CD13CytotoxicityHigher antitumor activity on CD13 positive and negative cells compared to branched versions.[3][4]
CNGRC-TNFCyclicCD13Anti-tumor Activity>10-fold higher than linear counterpart[1]
GNGRG-TNFLinearCD13Anti-tumor Activity>10-fold lower than cyclic counterpart[1]
Cyclic isoDGR (isoDGR-2C)Cyclicαvβ3 integrinKd0.57 µM[5]
Cyclic RGD (RGD-2C)Cyclicαvβ3 integrinKd0.41 µM[5]

IC50 (half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] Kd (dissociation constant): A measure of the binding affinity between a ligand and a receptor.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for key experiments used to characterize this compound binding.

Whole-Cell Competitive Binding Assay

This assay quantifies the binding affinity (e.g., IC50 value) of an unlabeled this compound by measuring its ability to compete with a labeled ligand for binding to CD13 on the cell surface.[6]

Materials:

  • CD13-positive cells (e.g., HT-1080 human fibrosarcoma)[1]

  • CD13-negative cells (e.g., MCF-7 human breast adenocarcinoma) for control[1][7]

  • Labeled this compound (e.g., fluorescently or radiolabeled)

  • Unlabeled competitor this compound

  • Binding Buffer: Phosphate Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA)[1][5]

  • Washing Buffer: Cold PBS[1]

  • Multi-well plates

  • Detection instrument (e.g., flow cytometer, gamma counter, or fluorescence plate reader)[1][5]

Protocol:

  • Cell Preparation: Seed CD13-positive cells in a multi-well plate and grow to confluency.[1]

  • Competition Reaction:

    • Add a fixed concentration of the labeled this compound to each well.[1]

    • Simultaneously, add increasing concentrations of the unlabeled competitor this compound to the wells.[1][6]

    • Incubate the plate at 4°C for 2 hours to allow binding to reach equilibrium.[1] Incubation at 4°C is recommended to minimize internalization and primarily measure cell surface binding.[6]

  • Washing: Wash the cells three times with cold PBS to remove unbound peptides.[1]

  • Detection:

    • For radiolabeled peptides: Lyse the cells and measure the radioactivity in each well using a gamma counter.[1]

    • For fluorescently labeled peptides: Detach the cells and analyze the fluorescence intensity by flow cytometry or a fluorescence plate reader.[1][5]

  • Data Analysis: Plot the percentage of bound labeled peptide against the concentration of the unlabeled competitor peptide. The IC50 value is the concentration of the unlabeled peptide that displaces 50% of the labeled peptide.[1]

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Seed CD13-positive cells D Add labeled and unlabeled peptides to cells A->D B Prepare labeled NGR peptide (fixed conc.) B->D C Prepare unlabeled NGR peptide (serial dilutions) C->D E Incubate at 4°C for 2 hours D->E F Wash cells 3x with cold PBS E->F G Measure bound labeled peptide F->G H Plot % bound vs. competitor concentration G->H I Determine IC50 value H->I

Workflow for a competitive binding assay.

Signaling Pathways: The Molecular Mechanisms of Action

Understanding the signaling pathways activated upon this compound binding is crucial for elucidating its mechanism of action and for the rational design of NGR-based therapeutics.[1] NGR peptides primarily target APN/CD13, but under certain conditions, they can also interact with RGD-binding integrins, leading to dual targeting.[3][4]

APN/CD13 Signaling

Binding of NGR peptides to APN/CD13 can trigger intracellular signaling cascades that are independent of its enzymatic activity.[8] This can lead to the modulation of cell adhesion, migration, and survival pathways. Cross-linking of CD13 has been shown to activate MAP kinases (ERK1/2, JNK, p38) and increase intracellular calcium levels.[9]

APN_CD13_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGR This compound CD13 APN/CD13 NGR->CD13 Binding MAPK MAPK Pathway (ERK, JNK, p38) CD13->MAPK Ca ↑ Intracellular Ca2+ CD13->Ca Angiogenesis Angiogenesis CD13->Angiogenesis Adhesion Cell Adhesion MAPK->Adhesion Migration Cell Migration MAPK->Migration Ca->Migration Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm isoDGR isoDGR Peptide Integrin αvβ3 Integrin isoDGR->Integrin Binding FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Survival Cell Survival Akt->Survival Proliferation Cell Proliferation NFkB->Proliferation

References

Cyclic NGR Peptides Demonstrate Superior Binding Affinity for CD13 Receptors Over Linear Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between cyclic and linear NGR peptides for targeting aminopeptidase (B13392206) N (APN/CD13) is critical. Experimental evidence consistently indicates that cyclic NGR peptides offer a significant advantage in binding affinity and biological activity due to their conformationally constrained structure.

The asparagine-glycine-arginine (NGR) peptide motif is a key ligand for APN/CD13, a receptor frequently overexpressed on tumor neovasculature and various cancer cells. This makes NGR peptides promising vectors for the targeted delivery of therapeutic agents and imaging probes. The conformation of the NGR peptide is a crucial determinant of its binding efficacy. Cyclization pre-organizes the peptide into a bioactive conformation, enhancing its affinity for the CD13 receptor.[1] This structural rigidity also contributes to increased stability and resistance to enzymatic degradation.[1]

Quantitative Comparison of Binding Affinity

Experimental data consistently show that cyclic NGR peptides have a higher binding affinity for CD13-positive cells compared to their linear analogs. For instance, the cyclic peptide cKNGRE exhibits a 3.6-fold greater affinity for CD13-positive cancer cells than its linear form, KNGRG.[1][2][3][4] This enhanced affinity is observed both for the free peptides and when they are presented multivalently on the surface of delivery systems like liposomes.[2][4] While multivalent presentation increases the affinity of both forms by about 10-fold, the inherently higher affinity of the cyclic monomer results in a superior overall avidity of the targeted nanocarrier.[1][2]

Similarly, studies comparing TNF-alpha conjugates of cyclic and linear NGR peptides found that the anti-tumor activity of the cyclic CNGRC-TNF was more than 10-fold higher than that of the linear GNGRG-TNF, a difference attributed to the more efficient tumor targeting of the cyclic peptide.[5][6]

Peptide ConstructPeptide TypeMeasurementResultReference
cKNGRE vs. KNGRGCyclic vs. LinearRelative Binding AffinitycKNGRE has 3.6-fold greater affinity[1][2]
NOTA-G3-NGRCyclicIC5074.69 ± 3.91 nM[5]
cNGRCyclicKd50 ± 5.2 nM (HT-1080 cells)[7]
linear-NGRLinearKd250 ± 21.5 nM (HT-1080 cells)[7]
CNGRC-TNF vs. GNGRG-TNFCyclic vs. LinearAnti-tumor Activity>10-fold higher for cyclic[5][6]

Experimental Protocols

The binding affinity of NGR peptides is typically determined using in vitro cell-based assays. Below are detailed protocols for two common methods: a direct binding assay using flow cytometry and a competitive binding assay.

Direct Binding Affinity Assay via Flow Cytometry

This method quantifies the binding of a fluorescently labeled this compound to CD13-expressing cells.

Objective: To determine the dissociation constant (Kd) of fluorescently labeled cyclic and linear NGR peptides.

Materials:

  • CD13-positive cells (e.g., HT-1080 human fibrosarcoma)[1][8]

  • CD13-negative control cells (e.g., MCF-7 human breast cancer)[1][9]

  • Fluorescently labeled NGR peptides (e.g., Oregon Green 488-conjugated)[1]

  • Binding Buffer: Phosphate Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA)[5][8]

  • Flow cytometer[1][7]

Procedure:

  • Cell Preparation: Culture CD13-positive and CD13-negative cells to 70-80% confluency. Harvest the cells using a non-enzymatic dissociation solution. Wash the cells twice with ice-cold PBS and resuspend in Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7][8]

  • Binding Reaction: Aliquot 100 µL of the cell suspension into tubes or a 96-well V-bottom plate. Add increasing concentrations of the fluorescently labeled this compound to the cells. Include a control with no peptide.[7]

  • Incubation: Incubate the cells with the labeled peptides for 1-2 hours at 4°C, protected from light. Incubation at 4°C prevents peptide internalization, ensuring measurement of surface binding.[1][8]

  • Washing: Wash the cells twice with cold Binding Buffer to remove unbound peptide.[8]

  • Flow Cytometry Analysis: Resuspend the cell pellets in a suitable buffer and analyze using a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population.[1][7][8]

  • Data Analysis: Subtract the MFI of the no-peptide control. Plot the MFI against the peptide concentration and fit the data to a one-site binding (saturation) curve to determine the Kd.[1][7]

G cluster_workflow Direct Binding Assay Workflow prep Cell Preparation (CD13+ & CD13- cells) binding Binding Reaction (Incubate with labeled this compound) prep->binding wash1 Wash Cells (Remove unbound peptide) binding->wash1 analysis Flow Cytometry Analysis (Measure Mean Fluorescence Intensity) wash1->analysis data Data Analysis (Determine Kd) analysis->data

Direct Binding Assay Workflow
Competitive Binding Assay

This assay determines the binding affinity of an unlabeled this compound by measuring its ability to compete with a labeled this compound for binding to CD13.

Objective: To determine the half-maximal inhibitory concentration (IC50) of unlabeled cyclic and linear NGR peptides.

Materials:

  • CD13-positive cells (e.g., HT-1080)[5][7]

  • Labeled this compound (e.g., biotinylated or fluorescently labeled)

  • Unlabeled competitor NGR peptides (cyclic and linear)

  • Binding Buffer[5]

  • Wash Buffer: PBS with 0.05% Tween-20 (if using an ELISA-based detection)[5]

  • Detection reagents (e.g., Streptavidin-HRP and TMB substrate for biotinylated peptides)[7]

  • Plate reader[7]

Procedure:

  • Cell Seeding: Seed CD13-positive cells in a 96-well plate and allow them to attach overnight.[7]

  • Competition Reaction: Wash the cells once with PBS. Add a fixed, subsaturating concentration of the labeled this compound to each well. Immediately add increasing concentrations of the unlabeled competitor NGR peptides to the wells.[5][7]

  • Incubation: Incubate the plate for 1-2 hours at 4°C or 37°C to allow the binding to reach equilibrium.[5][8]

  • Washing: Wash the cells three to five times with Wash Buffer to remove unbound peptides.[5][7]

  • Detection: If using a biotinylated labeled peptide and an ELISA-based readout, add Streptavidin-HRP, incubate, and then add TMB substrate. Stop the reaction and read the absorbance at 450 nm.[7] If using a fluorescently labeled peptide, lyse the cells and measure the fluorescence or analyze by flow cytometry.[5]

  • Data Analysis: Plot the percentage of specific binding of the labeled peptide against the log concentration of the unlabeled competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][7]

G cluster_workflow Competitive Binding Assay Workflow seed Seed CD13+ Cells compete Competition Reaction (Add labeled and unlabeled peptides) seed->compete wash Wash Cells (Remove unbound peptides) compete->wash detect Detection (Measure bound labeled peptide) wash->detect analyze Data Analysis (Determine IC50) detect->analyze

Competitive Binding Assay Workflow

NGR-CD13 Signaling

Binding of NGR peptides to CD13 can trigger downstream signaling pathways. While the complete signaling cascade is still under investigation, it is known that CD13 is involved in processes such as cell adhesion, migration, and angiogenesis.[10][11] The binding of NGR peptides can modulate these functions. For instance, NGR-TNF conjugates not only target the tumor vasculature but also reduce the activation of pro-survival pathways and increase caspase activation.[12]

G cluster_pathway Simplified NGR-CD13 Signaling NGR This compound CD13 CD13 Receptor NGR->CD13 Binding Signal Signal Transduction (e.g., p38 MAPK, JNK) CD13->Signal Response Cellular Response (Angiogenesis, Migration, Apoptosis) Signal->Response

Simplified NGR-CD13 Signaling Pathway

References

A Head-to-Head Battle for Tumor Vasculature: NGR vs. RGD Peptides in Targeting Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective targeting of tumor angiogenesis remains a pivotal strategy in cancer therapy. Two prominent peptide motifs, NGR (Asparagine-Glycine-Arginine) and RGD (Arginine-Glycine-Aspartic acid), have emerged as frontrunners in guiding therapeutic and imaging agents to the tumor microenvironment. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of next-generation cancer therapeutics.

At the core of their distinct targeting capabilities lie their specific molecular interactions. NGR peptides predominantly bind to aminopeptidase (B13392206) N (APN/CD13), a metalloprotease overexpressed on the surface of angiogenic endothelial cells and various tumor cells.[1][2][3] In contrast, RGD peptides target integrins, particularly αvβ3 and αvβ5, which are also highly expressed on activated endothelial cells and tumor cells and play a crucial role in cell adhesion, migration, and proliferation.[4][5] This fundamental difference in their primary receptors dictates their downstream signaling and ultimate therapeutic efficacy.

Quantitative Performance: A Comparative Analysis

The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of NGR and RGD peptides in terms of binding affinity, in vitro cytotoxicity of their drug conjugates, and in vivo tumor targeting and therapeutic efficacy. It is important to note that direct head-to-head comparisons in a single study are limited, and the presented data is a compilation from different experimental setups.

Table 1: Comparative Binding Affinity (IC50)

Peptide ConstructTarget ReceptorCell LineIC50 (nM)Reference
⁶⁸Ga-NOTA-G₃-NGR2CD13HT-108074.69 ± 3.91[6]
Cyclic NGRCD13HUVEC~50-100[1]
⁶⁸Ga-NOTA-G₃-RGD2Integrin αvβ3U87MG15.2 ± 2.1[6]
Cyclic RGD (Cilengitide)Integrin αvβ3/αvβ5M21~1-10[7]

Table 2: In Vitro Cytotoxicity of Peptide-Drug Conjugates (IC50)

ConjugateDrugCell LineIC50 (µM)Reference
cNGR-DaunorubicinDaunorubicinHT-1080 (CD13+)~0.5-1.0[8][9]
cNGR-DaunorubicinHT-29 (CD13-)>10[8][9]
RGD-DoxorubicinDoxorubicinU87MG (Integrin+)~1-5[4]
RGD-PaclitaxelPaclitaxelMDA-MB-231 (Integrin+)~0.1-0.5[4]

Table 3: In Vivo Tumor Uptake and Efficacy

Peptide-AgentTumor ModelMetricResultReference
⁶⁸Ga-NOTA-G₃-NGR2HT-1080 XenograftTumor Uptake (%ID/g)5.43 ± 2.76 at 1h[6]
⁶⁸Ga-NOTA-G₃-RGD2HT-1080 XenograftTumor Uptake (%ID/g)6.26 ± 1.63 at 1h[6]
NGR-LDP-AEH22 HepatomaTumor Growth Inhibition94.8%[10]
Cyclic RGD peptideSolid TumorsTumor GrowthSignificant delay[7]

Signaling Pathways: A Visual Representation

The binding of NGR and RGD peptides to their respective receptors triggers distinct intracellular signaling cascades that ultimately inhibit angiogenesis and tumor growth.

NGR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGR_Peptide NGR Peptide CD13 CD13/APN NGR_Peptide->CD13 Signaling_Complex Signaling Complex Formation CD13->Signaling_Complex Survival_Signal_Inhibition Inhibition of Pro-survival Signals (e.g., Ras-Erk, Akt) Signaling_Complex->Survival_Signal_Inhibition Apoptosis_Induction Induction of Apoptosis Survival_Signal_Inhibition->Apoptosis_Induction

NGR-CD13 Signaling Pathway

The interaction of NGR with CD13 can lead to the formation of a signaling complex that specifically impairs pro-survival pathways like Ras-Erk and Akt, ultimately tipping the balance towards apoptosis in endothelial cells.[11][12]

RGD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RGD_Peptide RGD Peptide Integrin Integrin (αvβ3/αvβ5) RGD_Peptide->Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK MAPK Pathway Src->MAPK Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Binding Competitive Binding Assay (IC50 Determination) Cytotoxicity Cytotoxicity Assay (MTT) (IC50 of Conjugates) Binding->Cytotoxicity Xenograft Tumor Xenograft Model Establishment Cytotoxicity->Xenograft Treatment Treatment with Peptide-Drug Conjugates Xenograft->Treatment Efficacy Tumor Growth Inhibition Measurement Treatment->Efficacy

References

A Head-to-Head Comparison of NGR and iRGD Peptides for Enhanced Tumor Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal tumor-penetrating peptide is a critical step in enhancing the efficacy of cancer therapeutics. This guide provides an objective, data-driven comparison of two prominent tumor-targeting peptides: NGR and iRGD. We will delve into their mechanisms of action, present comparative quantitative data on their tumor penetration capabilities, and provide detailed experimental protocols for their evaluation.

The Asn-Gly-Arg (NGR) peptide and the internalizing RGD (iRGD) peptide have emerged as leading candidates for improving the delivery of therapeutic agents into the complex tumor microenvironment. While both aim to overcome the physiological barriers that limit drug accumulation in solid tumors, they employ distinct molecular pathways to achieve this goal.

Mechanisms of Tumor Targeting and Penetration

The fundamental difference between NGR and iRGD peptides lies in their targeting receptors and subsequent mechanisms of action.

NGR Peptide: The this compound primarily targets Aminopeptidase N (APN), also known as CD13, a cell surface receptor that is significantly upregulated on the endothelial cells of tumor neovasculature and on various cancer cells.[1][2] Upon binding to CD13, the this compound-cargo complex is internalized, facilitating the delivery of the payload into the target cells.[1] However, standard NGR peptides predominantly accumulate around the tumor vasculature.[3]

iRGD Peptide: The iRGD peptide utilizes a sophisticated two-step mechanism. Initially, its Arg-Gly-Asp (RGD) motif binds to αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells.[4][5] This binding event is followed by a proteolytic cleavage within the tumor microenvironment, exposing a cryptic C-end Rule (CendR) motif.[4][5] This newly exposed motif then binds to Neuropilin-1 (NRP-1), a receptor that triggers a transport pathway, enabling the peptide and its associated cargo to penetrate deep into the tumor tissue, beyond the vasculature.[4][5][6]

A novel development in this field is the creation of a hybrid peptide, iNGR , which incorporates the NGR tumor-homing motif into the iRGD framework, endowing it with the CendR-mediated tissue penetration capability.[4]

Quantitative Performance Comparison

The following table summarizes the key performance metrics of NGR, iRGD, and the enhanced ithis compound based on available experimental data. It is important to note that the data is compiled from different studies and direct head-to-head comparisons in the same experimental model are limited.

Peptide Primary Target(s) Tumor Penetration Mechanism Relative Tumor Penetration (Phage Assay) Tumor Accumulation (%ID/g) Key Advantages Limitations
NGR (CNGRC) Aminopeptidase N (CD13)[1][2]Receptor-mediated endocytosis, primarily vascular targeting.[1]Baseline (Lower penetration)[4][7]~3.26 ± 0.63% (at 8h in HepG2 xenografts)[8][9]Specific targeting to tumor vasculature.[2][10]Limited penetration beyond the tumor blood vessels.[3]
iRGD αv Integrins, Neuropilin-1 (NRP-1)[4][5]Dual-receptor binding and CendR-mediated tissue penetration.[4][5][6]Significantly higher than NGR[4][7]Data varies by study and model.Deep penetration into the tumor parenchyma.[4][6]Efficacy is dependent on the expression of both integrins and NRP-1, and proteolytic cleavage.
iNGR CD13, Neuropilin-1 (NRP-1)[4]NGR-mediated tumor homing followed by CendR-mediated tissue penetration.[4]Significantly higher than NGR; comparable to iRGD[4][7]Not explicitly quantified in direct comparison.Combines the targeting specificity of NGR with the deep penetration of the CendR pathway.[4]Requires expression of both CD13 and NRP-1, and proteolytic cleavage for full activity.

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways for NGR and iRGD Tumor Penetration cluster_NGR This compound Pathway cluster_iRGD iRGD Peptide Pathway NGR_peptide This compound CD13 CD13/APN Receptor (Tumor Vasculature) NGR_peptide->CD13 Binds Internalization_NGR Endocytosis CD13->Internalization_NGR Triggers Drug_Release_NGR Drug Release Internalization_NGR->Drug_Release_NGR iRGD_peptide iRGD Peptide Integrin αv Integrin Receptor (Tumor Endothelium) iRGD_peptide->Integrin Binds Cleavage Proteolytic Cleavage Integrin->Cleavage Facilitates CendR Exposed CendR Motif Cleavage->CendR NRP1 Neuropilin-1 Receptor CendR->NRP1 Binds Penetration Tumor Penetration NRP1->Penetration Activates Drug_Release_iRGD Drug Release Penetration->Drug_Release_iRGD

Caption: Signaling Pathways for NGR and iRGD Tumor Penetration.

Experimental Workflow for Evaluating Tumor-Penetrating Peptides start Start peptide_conjugation Peptide-Cargo Conjugation (e.g., fluorescent dye, drug) start->peptide_conjugation animal_model Establish Tumor Xenograft Model (e.g., subcutaneous injection of cancer cells in mice) peptide_conjugation->animal_model peptide_administration Systemic Administration of Peptide Conjugate (e.g., intravenous injection) animal_model->peptide_administration in_vivo_imaging In Vivo Imaging (e.g., NIR fluorescence imaging) peptide_administration->in_vivo_imaging penetration_assay Ex Vivo Tumor Penetration Assay (e.g., phage assay or fluorescence microscopy) peptide_administration->penetration_assay efficacy_study Therapeutic Efficacy Study (Monitor tumor growth and survival) peptide_administration->efficacy_study biodistribution Ex Vivo Biodistribution Analysis (Quantify %ID/g in tumor and organs) in_vivo_imaging->biodistribution data_analysis Data Analysis and Comparison biodistribution->data_analysis penetration_assay->data_analysis efficacy_study->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Evaluating Tumor-Penetrating Peptides.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate and compare the tumor penetration of NGR and iRGD peptides.

Ex Vivo Tumor Penetration Phage Assay

This assay provides a semi-quantitative measure of a peptide's ability to penetrate into tumor tissue.

Objective: To compare the tumor penetration depth of different peptides displayed on bacteriophages.

Methodology:

  • Phage Display Library: Utilize a T7 phage display library expressing the peptides of interest (e.g., CNGRC, iRGD, iNGR) and an insertless phage as a negative control.[4]

  • Tumor Explant Culture: Excise tumors from xenograft-bearing mice and cut them into smaller fragments for ex vivo culture.[11][12]

  • Phage Incubation: Incubate the tumor fragments with a solution containing a known titer of the different phages (e.g., 10^9 plaque-forming units) for a defined period (e.g., 1 hour) at 37°C to allow for binding and penetration.[4]

  • Surface Phage Removal: After incubation, wash the tumor fragments extensively with an acidic buffer (e.g., glycine-HCl, pH 2.2) to remove non-penetrated, surface-bound phages.[4]

  • Tissue Homogenization and Phage Titration: Homogenize the washed tumor fragments and perform serial dilutions of the homogenate. Plate the dilutions with host bacteria (e.g., E. coli) to determine the number of phage particles that successfully penetrated the tissue.[4][13][14]

  • Data Analysis: Express the results as the fold increase in phage penetration compared to the insertless phage control, normalized to the tumor weight.[4][7]

In Vivo Biodistribution and Tumor Accumulation Study

This study quantifies the accumulation of a peptide in the tumor and other organs.

Objective: To determine the percentage of the injected dose per gram of tissue (%ID/g) for a labeled peptide in a tumor-bearing animal model.

Methodology:

  • Peptide Labeling: Label the peptides (e.g., NGR, iRGD) with a radioactive isotope (e.g., 99mTc, 68Ga) or a near-infrared (NIR) fluorescent dye.[8][9][15]

  • Animal Model: Use immunocompromised mice bearing subcutaneous tumors (e.g., HepG2, HT-1080).[8][9][16]

  • Peptide Administration: Inject a known quantity of the labeled peptide intravenously into the tail vein of the tumor-bearing mice.[8][9]

  • In Vivo Imaging (Optional): At various time points post-injection (e.g., 1, 4, 8, 12 hours), perform non-invasive imaging such as SPECT/CT or NIR fluorescence imaging to visualize the biodistribution of the peptide.[1][8][9][17][18]

  • Ex Vivo Biodistribution: At the final time point, euthanize the mice and dissect the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys).[8][9][19]

  • Quantification: Weigh each tissue and measure the radioactivity using a gamma counter or fluorescence intensity using an appropriate imaging system.[8][9][19]

  • Data Analysis: Calculate the tumor and organ uptake as the percentage of the injected dose per gram of tissue (%ID/g).[8][9][19]

In Vivo Tumor Penetration Imaging

This method provides a qualitative and semi-quantitative assessment of peptide penetration into the tumor parenchyma.

Objective: To visualize and quantify the distribution of a fluorescently labeled peptide within the tumor tissue.

Methodology:

  • Peptide-Fluorophore Conjugation: Conjugate the peptides of interest to a near-infrared (NIR) fluorescent dye (e.g., Cy5, IRDye 800CW) to allow for deep tissue imaging.[15]

  • Animal Model and Peptide Administration: As described in the biodistribution study.

  • In Vivo and Ex Vivo Imaging: At a predetermined time point after peptide administration, perform whole-body in vivo fluorescence imaging. Subsequently, excise the tumor and other organs for ex vivo imaging to confirm accumulation.[20]

  • Microscopy: Cryosection the excised tumor tissue and perform fluorescence microscopy to visualize the spatial distribution of the fluorescently labeled peptide within the tumor. Co-staining with markers for blood vessels (e.g., CD31) can help differentiate between vascular accumulation and parenchymal penetration.

  • Image Analysis: Quantify the fluorescent signal intensity and its distance from the nearest blood vessel to assess the depth of penetration.

Conclusion

Both NGR and iRGD peptides offer valuable strategies for enhancing drug delivery to tumors. The choice between them, or the consideration of the next-generation ithis compound, will depend on the specific tumor type, the expression levels of their respective receptors (CD13, αv integrins, and NRP-1), and the desired depth of therapeutic agent penetration. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative analyses and make informed decisions for their specific drug development applications. The CendR-containing peptides, iRGD and iNGR, demonstrate a clear advantage in their ability to penetrate deep into the tumor parenchyma, a crucial factor for treating solid tumors effectively.

References

NGR-Doxorubicin Conjugate Demonstrates Superior Targeted Cytotoxicity Over Free Doxorubicin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of experimental data reveals that NGR-doxorubicin conjugates exhibit significantly higher cytotoxic activity against cancer cells overexpressing the CD13 receptor compared to free doxorubicin (B1662922). This targeted approach enhances drug delivery to tumor sites, leading to increased therapeutic efficacy and potentially reducing systemic toxicity. This guide provides a detailed comparison of the two compounds, supported by quantitative data, experimental methodologies, and illustrations of the underlying molecular mechanisms.

Enhanced Efficacy Through Targeted Delivery

The core advantage of the NGR-doxorubicin conjugate lies in its targeting mechanism. The NGR (Asn-Gly-Arg) peptide motif specifically binds to aminopeptidase (B13392206) N (CD13), a cell surface receptor often overexpressed on tumor neovasculature and various cancer cells. This targeted binding facilitates the internalization of the doxorubicin payload directly into the cancer cells, thereby concentrating the cytotoxic agent where it is most needed.

Studies have consistently shown that the NGR-doxorubicin conjugate is more potent in CD13-positive cancer cell lines, such as HT-1080 (fibrosarcoma), as compared to CD13-negative lines like MCF-7 (breast cancer). In contrast, free doxorubicin exhibits a less targeted, dose-dependent toxicity across different cell types.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug required to inhibit the viability of 50% of a cell population. A lower IC50 value indicates a more potent cytotoxic effect. The following tables summarize the comparative cytotoxicity of NGR-doxorubicin conjugates and free doxorubicin in various cancer cell lines.

Cell LineReceptor StatusNGR-Doxorubicin Conjugate IC50 (µM)Free Doxorubicin IC50 (µM)Reference
HT-1080 CD13-PositiveData not consistently available in a comparable format0.9[1]
MCF-7 CD13-Negative18.245 (as MagAlg-DOX)1.2009[2]
MDA-MB-231 --6.602[1]
MCF-7/MDR1 -7.38 (as DMSN-7.4)34.8[3]

Note: Direct comparative IC50 values for NGR-doxorubicin and free doxorubicin in the same studies are not consistently available in the reviewed literature. The data presented for conjugates are from formulations designed for targeted delivery, which may have different properties than a simple NGR-doxorubicin conjugate.

Experimental Protocols

The evaluation of cytotoxicity is primarily conducted through in vitro cell-based assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with serial dilutions of either the NGR-doxorubicin conjugate or free doxorubicin. Control wells with untreated cells and vehicle-treated cells are also included.[4] The plates are incubated for a specified period, typically 24, 48, or 72 hours.[5]

  • MTT Addition: Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are then incubated for 3-4 hours at 37°C, protected from light.[5]

  • Formazan (B1609692) Solubilization: After incubation with MTT, the solution is carefully removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals that have formed in viable cells.[5]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 540-570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration.[5]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_cells Treat Cells with NGR-Doxorubicin or Free Doxorubicin (Serial Dilutions) incubate_24h->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (540-570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Experimental workflow for the MTT cytotoxicity assay.

Mechanism of Action and Signaling Pathways

Free doxorubicin exerts its cytotoxic effects through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which lead to DNA damage and apoptosis.[5][6][7]

The NGR-doxorubicin conjugate leverages these same cytotoxic mechanisms but with enhanced specificity. Upon binding to the CD13 receptor on cancer cells, the conjugate is internalized, often via endocytosis. Inside the cell, doxorubicin is released from the NGR peptide, where it can then translocate to the nucleus and induce cell death. The binding to CD13 itself may also trigger signaling cascades that contribute to the overall anti-tumor effect. While the precise signaling pathways initiated by the NGR-doxorubicin conjugate are still under investigation, it is known that doxorubicin-induced apoptosis can involve the activation of caspases and is linked to the p53 tumor suppressor protein.[7]

Signaling_Pathway cluster_extra Extracellular cluster_intra Intracellular ngr_dox NGR-Doxorubicin Conjugate cd13 CD13 Receptor ngr_dox->cd13 Binding free_dox Free Doxorubicin ros ROS Generation free_dox->ros dna_damage DNA Damage (Intercalation & Topoisomerase II Inhibition) free_dox->dna_damage endosome Endosome cd13->endosome Internalization dox_release Doxorubicin Release endosome->dox_release dox_release->ros dox_release->dna_damage p53 p53 Activation ros->p53 dna_damage->p53 caspases Caspase Activation p53->caspases apoptosis Apoptosis caspases->apoptosis

Signaling pathway of NGR-doxorubicin conjugate leading to apoptosis.

Conclusion

The available data strongly suggest that conjugating doxorubicin to the this compound is a promising strategy for targeted cancer therapy. By selectively delivering the cytotoxic payload to CD13-expressing cancer cells, the NGR-doxorubicin conjugate has the potential to enhance the therapeutic window of doxorubicin, increasing its efficacy while minimizing off-target effects. Further research and clinical trials are warranted to fully elucidate the clinical benefits of this targeted approach.

References

NGR-TNF in Oncology: A Comparative Analysis of In Vivo Efficacy Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical and clinical data reveals the distinct mechanisms and potential synergistic effects of the vascular targeting agent NGR-TNF compared to standard chemotherapy in the treatment of various solid tumors. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their in vivo efficacy, experimental protocols, and underlying signaling pathways.

NGR-TNF is a novel anti-cancer agent consisting of the cytokine Tumor Necrosis Factor-alpha (TNF-α) fused to a peptide containing the asparagine-glycine-arginine (NGR) motif. This peptide specifically targets the CD13 receptor (aminopeptidase N) overexpressed on the endothelial cells of tumor blood vessels. This targeted delivery system aims to concentrate the potent anti-tumor effects of TNF-α at the tumor site, thereby minimizing systemic toxicity.

Comparative In Vivo Efficacy

The in vivo efficacy of NGR-TNF, both as a monotherapy and in combination with standard chemotherapeutic agents, has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these studies, offering a direct comparison with standard chemotherapy.

Preclinical Studies: Tumor Growth Inhibition
Cancer Model Treatment Group Dose and Schedule Tumor Growth Inhibition (%) Reference
Murine LymphomaNGR-TNF5 ng/kgDecrease in tumor volume after 1 day[1]
Murine FibrosarcomaDoxorubicin (B1662922)Not specified-[2]
isoDGR/TNF-coated nanogold + DoxorubicinLow dosesDelayed tumor growth, increased efficacy of doxorubicin[2]
Pancreatic Carcinogenesis (RIP1-Tag2 mice)NGR-mTNFNot specifiedReduction of angiogenic islets and tumor growth[3]
Clinical Trials: Patient Outcomes

Non-Small Cell Lung Cancer (NSCLC) - Chemo-naïve, Stage IIIb-IV

Treatment Arm Regimen Progression-Free Survival (PFS) at 8 months (Nonsquamous) Disease Control Rate (PR+SD) (Nonsquamous) Reference
Arm ANGR-hTNF (0.8 µg/m²) + Cisplatin (80 mg/m²) + Pemetrexed (500 mg/m²)38%51%[4]
Arm BCisplatin (80 mg/m²) + Pemetrexed (500 mg/m²)18%21%[4]

Small Cell Lung Cancer (SCLC) - Relapsed

Patient Cohort Regimen Median PFS Partial Response (PR) Median Overall Survival (OS) with high vs. low baseline lymphocytes Reference
Platinum-resistant (n=16)NGR-hTNF (0.8 µg/m²) + Doxorubicin (75 mg/m²)2.7 months25%13.1 vs. 5.2 months[5]
Platinum-sensitive (n=12)NGR-hTNF (0.8 µg/m²) + Doxorubicin (75 mg/m²)4.1 months25%13.1 vs. 5.2 months[5]

Relapsed Ovarian Cancer

Patient Cohort Regimen Median PFS Partial Response (PR) Stable Disease (SD) Reference
PFI <6 months (n=25)NGR-hTNF (0.8 µg/m²) + Doxorubicin (60 mg/m²)3.8 months8%40%[6][7]
PFI 6-12 months (n=12)NGR-hTNF (0.8 µg/m²) + Doxorubicin (60 mg/m²)7.8 months50%42%[6][7]

Malignant Pleural Mesothelioma - Previously Treated

Treatment Arm Regimen Median Overall Survival (OS) Median Progression-Free Survival (PFS) Reference
NGR-hTNF groupNGR-hTNF (0.8 µg/m²) + Best Investigator Choice (Chemotherapy)8.5 months3.4 months[8][9][10]
Placebo groupPlacebo + Best Investigator Choice (Chemotherapy)8.0 months3.0 months[8][9][10]

Experimental Protocols

To provide a clear understanding of the methodologies used to generate the in vivo efficacy data, a representative experimental workflow for a subcutaneous tumor model is detailed below.

General In Vivo Efficacy Study Protocol
  • Cell Culture and Animal Models:

    • Tumor cell lines (e.g., murine colon carcinoma CT26) are cultured in appropriate media and conditions.[11]

    • Immunocompetent mice (e.g., BALB/c) are used for syngeneic tumor models.[11]

  • Tumor Implantation:

    • A suspension of tumor cells (e.g., 1 x 10^5 cells in 50-100 µL) is injected subcutaneously into the flank of each mouse.[11][12]

  • Tumor Growth Monitoring and Group Randomization:

    • Tumor growth is monitored by measuring tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.[12]

    • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., Vehicle control, NGR-TNF alone, chemotherapy alone, NGR-TNF + chemotherapy).[12]

  • Treatment Administration:

    • NGR-TNF and/or standard chemotherapy are administered according to the specified dose and schedule. Administration can be intravenous or intraperitoneal.

  • Efficacy Evaluation:

    • Tumor volume and body weight are monitored throughout the study.

    • At the end of the study, mice are euthanized, and tumors are excised for weight measurement and further analysis (e.g., immunohistochemistry for vascular density, apoptosis, and immune cell infiltration).[12]

  • Data Analysis:

    • Mean tumor volume for each group is plotted over time.

    • Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.

Signaling Pathways and Mechanisms of Action

The anti-tumor effects of NGR-TNF and standard chemotherapies are mediated by distinct signaling pathways.

NGR-TNF Signaling Pathway

NGR-TNF's mechanism of action is primarily initiated by its binding to the CD13 receptor on tumor endothelial cells.[3][11] This interaction triggers a cascade of events leading to:

  • Vascular Damage and Increased Permeability: NGR-TNF induces apoptosis of endothelial cells and disrupts vascular endothelial (VE)-cadherin junctions, leading to increased vascular permeability.[3][6] This enhances the delivery of co-administered chemotherapeutic agents into the tumor microenvironment.[13][14]

  • Immune System Activation: NGR-TNF promotes the infiltration of immune cells, such as CD8+ T cells, into the tumor, creating an immune-supportive microenvironment.[3][11]

  • Impaired Pro-Survival Signaling: The binding of the NGR motif to CD13 can impair pro-survival signaling pathways (e.g., Ras, Erk, Akt) in target cells, leading to increased caspase activation and reduced cell survival.[15]

NGR_TNF_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Tumor Endothelial Cell Membrane cluster_intracellular Intracellular Signaling NGR-TNF NGR-TNF CD13 CD13 NGR-TNF->CD13 NGR motif binding TNFR1 TNFR1 NGR-TNF->TNFR1 TNF binding Impaired_Pro_Survival Impaired Pro-Survival Pathways (Ras, Erk, Akt) CD13->Impaired_Pro_Survival Vascular_Damage Vascular Damage & Increased Permeability TNFR1->Vascular_Damage Immune_Cell_Infiltration Immune Cell Infiltration (CD8+ T cells) Vascular_Damage->Immune_Cell_Infiltration Apoptosis Apoptosis Vascular_Damage->Apoptosis Impaired_Pro_Survival->Apoptosis Doxorubicin_Signaling cluster_extracellular Extracellular cluster_intracellular Cancer Cell Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cisplatin_Signaling cluster_extracellular Extracellular cluster_intracellular Cancer Cell Cisplatin Cisplatin DNA_Adducts DNA Adducts & Cross-linking Cisplatin->DNA_Adducts DNA_Damage_Response DNA Damage Response (ATR-Chk1, p53) DNA_Adducts->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

References

A Comparative Guide: NGR-Functionalized vs. Non-Targeted Nanoparticles for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted drug delivery systems that promise enhanced efficacy and reduced systemic toxicity. Among these, nanoparticles functionalized with the Asn-Gly-Arg (NGR) peptide have emerged as a promising strategy. This guide provides an objective comparison of NGR-functionalized nanoparticles and their non-targeted counterparts, supported by experimental data, to aid researchers in making informed decisions for their drug delivery platforms.

The Principle of NGR-Mediated Targeting

NGR-functionalized nanoparticles leverage the specific interaction between the NGR peptide and the aminopeptidase (B13392206) N (APN/CD13) receptor.[1][2][3][4] CD13 is a cell surface glycoprotein (B1211001) that is significantly overexpressed on the endothelial cells of tumor neovasculature and on various cancer cells, while its expression in healthy tissues is relatively low.[1][2][3][4] This differential expression makes CD13 an ideal target for directing therapeutic payloads specifically to the tumor microenvironment, thereby minimizing off-target effects.[1][2][3][4]

The binding of the this compound to the CD13 receptor facilitates the cellular uptake of the nanoparticle, often through endocytosis, leading to the intracellular delivery of the therapeutic agent.[2][4]

Performance Comparison: NGR-Functionalized vs. Non-Targeted Nanoparticles

Experimental evidence consistently demonstrates the superiority of NGR-functionalized nanoparticles in terms of targeting efficiency and therapeutic outcome compared to non-targeted nanoparticles.

In Vitro Cellular Uptake

Studies have shown that the presence of the this compound significantly enhances the uptake of nanoparticles by CD13-positive cancer cells. This increased internalization is a critical first step for the therapeutic agent to exert its effect.

Nanoparticle TypeCell LineUptake MetricResultReference
NGR-functionalized LiposomesHT-1080 (CD13-positive)% of Positive CellsSignificantly higher than non-targeted liposomes[5]
Non-targeted LiposomesHT-1080 (CD13-positive)% of Positive CellsLower uptake[5]
NGR-functionalized LiposomesHT-29 (CD13-negative)% of Positive CellsMinimal uptake[5]
NGR-Dau ConjugatesKS (CD13-positive)% Uptake (50 µM)~20%[5]
NGR-Dau ConjugatesKS (CD13-positive)% Uptake (100 µM)~50%[5]
In Vivo Tumor Accumulation

The enhanced cellular uptake observed in vitro translates to improved tumor accumulation in vivo. Biodistribution studies in animal models consistently show a higher concentration of NGR-functionalized nanoparticles at the tumor site compared to non-targeted nanoparticles.

Nanoparticle FormulationTumor Accumulation (%ID/g)Liver Accumulation (%ID/g)Spleen Accumulation (%ID/g)Reference
NGR-Targeted Nanoparticles8.5 ± 1.215.2 ± 2.110.1 ± 1.5[1]
Non-Targeted Nanoparticles3.2 ± 0.818.5 ± 2.512.3 ± 1.8[1]

%ID/g: percentage of injected dose per gram of tissue

In Vivo Therapeutic Efficacy

The increased tumor accumulation of NGR-functionalized nanoparticles leads to a more potent anti-tumor effect. Studies have demonstrated significant tumor growth inhibition and improved survival rates in animals treated with NGR-targeted therapies compared to those receiving non-targeted formulations or the free drug.

Treatment GroupTumor Growth Inhibition (%)Reference
NGR-Daunorubicin Conjugate 137.7[5]
NGR-Daunorubicin Conjugate 224.8[5]
Free Daunorubicin18.6[5]

Experimental Protocols

Synthesis and Functionalization of NGR-Nanoparticles

This protocol describes the synthesis of a targeted gene delivery vector by conjugating the cyclic this compound (CNGRC) to the cationic polymer polyethylenimine (PEI) and subsequent complexation with plasmid DNA.[6]

Materials:

  • Cyclic this compound (CNGRC)

  • Polyethylenimine (PEI)

  • Succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester (NHS-PEG-Maleimide)

  • Plasmid DNA (e.g., encoding a therapeutic gene)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HEPES buffer (20 mM, pH 7.4)

Procedure:

  • PEI-PEG-Maleimide Synthesis: Dissolve PEI in HEPES buffer. Add a molar excess of NHS-PEG-Maleimide (dissolved in DMSO) to the PEI solution and stir for 4 hours at room temperature. Remove unreacted crosslinker by dialysis against deionized water.

  • Peptide Conjugation: Dissolve the CNGRC peptide in HEPES buffer. Add the PEI-PEG-Maleimide solution to the peptide solution and stir overnight at 4°C. The maleimide (B117702) group will react with the thiol group on the cysteine residue of the peptide.

  • Purification: Purify the NGR-PEI conjugate by dialysis against deionized water to remove unconjugated peptide and other small molecules.

  • Polyplex Formation: Add the NGR-PEI conjugate solution to a solution of plasmid DNA at a specific N/P ratio (ratio of nitrogen atoms in PEI to phosphate (B84403) groups in DNA). Vortex briefly and incubate for 30 minutes at room temperature to allow for complex formation.

  • Characterization: Characterize the resulting nanoparticles for size, zeta potential, and DNA condensation efficiency.

In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol outlines a method to quantify the cellular uptake of fluorescently labeled nanoparticles.[1][4][7][8]

Materials:

  • CD13-positive (e.g., HT-1080) and CD13-negative (e.g., HT-29) cancer cell lines

  • Fluorescently labeled NGR-functionalized nanoparticles

  • Fluorescently labeled non-targeted nanoparticles

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates and allow them to adhere overnight.

  • Nanoparticle Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles at various concentrations. Incubate for a defined period (e.g., 4 hours) at 37°C.

  • Washing: Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Cell Detachment: Detach the cells using Trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Measure the fluorescence intensity of individual cells to quantify nanoparticle uptake.

  • Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity for each experimental group.

In Vivo Biodistribution Study

This protocol describes a method to assess the biodistribution of nanoparticles in a tumor-bearing mouse model.[1]

Materials:

  • Tumor-bearing mice (e.g., nude mice with HT-1080 xenografts)

  • Radiolabeled or fluorescently labeled NGR-functionalized nanoparticles

  • Radiolabeled or fluorescently labeled non-targeted nanoparticles

  • Saline solution

  • Gamma counter or in vivo imaging system

Procedure:

  • Animal Grouping: Randomly divide the tumor-bearing mice into experimental groups.

  • Nanoparticle Administration: Inject the labeled nanoparticles intravenously via the tail vein.

  • Tissue Collection: At predetermined time points (e.g., 4, 24, 48 hours post-injection), euthanize the mice and collect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Quantification:

    • For radiolabeled nanoparticles, weigh each tissue and measure the radioactivity using a gamma counter.

    • For fluorescently labeled nanoparticles, image the organs using an in vivo imaging system.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing the Mechanisms

NGR-Mediated Nanoparticle Uptake Signaling Pathway

NGR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGR-NP NGR-Functionalized Nanoparticle CD13 CD13/APN Receptor NGR-NP->CD13 Binding Endosome Endosome CD13->Endosome Receptor-Mediated Endocytosis Drug_Release Therapeutic Agent Release Endosome->Drug_Release Endosomal Escape/ Degradation

Caption: NGR-nanoparticle cellular uptake pathway.

Experimental Workflow for Comparing Nanoparticle Efficacy

Experimental_Workflow cluster_treatments Treatment Groups Start Start: Tumor Model Establishment Grouping Animal Grouping (n=5-10 per group) Start->Grouping Treatment Treatment Administration Grouping->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Treatment->Monitoring NGR_NP NGR-Functionalized Nanoparticles NonTarget_NP Non-Targeted Nanoparticles Free_Drug Free Drug Control Saline/Vehicle Endpoint Endpoint: Euthanasia & Tissue Collection Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Survival Analysis - Histology Endpoint->Analysis

Caption: In vivo efficacy study workflow.

Conclusion

References

A Comparative Guide to Validating NGR Peptide Internalization Using Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted drug delivery systems is a cornerstone of modern therapeutics, particularly in oncology. Peptides containing the asparagine-glycine-arginine (NGR) motif have emerged as powerful tools for targeting the aminopeptidase (B13392206) N (APN/CD13) receptor, which is frequently overexpressed on the surface of tumor cells and angiogenic endothelial cells[1][2]. For an NGR-conjugated therapeutic to be effective, it must not only bind to its target receptor but also be efficiently internalized by the cell.

Confocal microscopy stands out as a critical technique for providing direct, high-resolution visual evidence of this internalization process. This guide offers a comparative overview of confocal microscopy against other common validation methods, provides detailed experimental protocols, and illustrates key workflows and pathways to assist researchers in robustly validating the cellular uptake of NGR peptides.

Comparison of Methods for Validating Peptide Internalization

While confocal microscopy provides unparalleled spatial resolution for subcellular localization, a multi-faceted approach using complementary techniques yields the most comprehensive validation. Flow cytometry offers high-throughput quantitative data on overall cell binding, while biochemical assays can confirm the presence of the peptide in specific subcellular fractions.

FeatureConfocal MicroscopyFlow CytometryBiochemical Assays (e.g., Subcellular Fractionation & Western Blot/ELISA)
Data Type Qualitative & Semi-QuantitativeQuantitativeQuantitative
Primary Information Subcellular localization, co-localization with organelles, direct visual evidence of internalization.[3][4]Percentage of peptide-binding cells, mean fluorescence intensity (binding level), binding affinity (Kd).[3][5]Presence and quantity of peptide in specific subcellular fractions (e.g., cytoplasm, nucleus, lysosomes).
Throughput Low to MediumHighLow to Medium
Key Advantage Unambiguous visual confirmation of internalization and intracellular trafficking pathways.[6][7]Statistically robust data from large cell populations; ideal for screening and affinity studies.[3]Direct quantification of peptide within isolated organelles.
Key Disadvantage Lower throughput; quantification can be complex.Does not provide information on subcellular localization; cannot distinguish between membrane-bound and internalized peptides without specific quenching protocols.Labor-intensive; potential for contamination between subcellular fractions.
Typical Application Confirming endosomal/lysosomal uptake; visualizing trafficking to target organelles.[4][7][8]Determining binding specificity and affinity (IC50, Kd); comparing binding of different peptide variants.[5]Quantifying the amount of peptide that has reached the cytoplasm or other specific compartments.

Experimental Protocols

Protocol 1: Validation of NGR Peptide Internalization by Confocal Microscopy

This protocol details the steps to visualize the internalization of a fluorescently labeled this compound into CD13-positive cells.

Materials:

  • CD13-positive cells (e.g., HT-1080 fibrosarcoma) and CD13-negative control cells (e.g., MCF7)[6].

  • Fluorescently labeled this compound (e.g., FITC-cNGRC).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • (Optional) Permeabilization buffer: 0.1% Triton X-100 in PBS.

  • (Optional) Nuclear counterstain (e.g., DAPI).

  • (Optional) Endosomal/lysosomal markers (e.g., LysoTracker™).

  • Antifade mounting medium.

  • Glass coverslips or imaging-grade multi-well plates.

Procedure:

  • Cell Seeding: Seed CD13-positive and CD13-negative cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow overnight.

  • Peptide Incubation:

    • Prepare working solutions of the fluorescently labeled this compound in serum-free culture medium at the desired concentration (e.g., 1-10 µM).

    • Wash the cells twice with warm PBS.

    • Add the peptide solution to the cells and incubate at 37°C for various time points (e.g., 30 min, 1h, 4h) to monitor the kinetics of internalization.

    • Control: For a surface-binding control, incubate a separate set of cells with the peptide at 4°C for 1 hour to inhibit active endocytosis[3][9].

  • Washing: After incubation, aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove unbound peptide and halt internalization.

  • Fixation: Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature[3].

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization & Counterstaining:

    • If co-localizing with intracellular antibody-based markers, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • To stain the nucleus, add a DAPI solution and incubate for 5 minutes. Wash twice with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.

  • Imaging:

    • Visualize the slides using a confocal laser scanning microscope.

    • Acquire images using appropriate laser lines and emission filters for the NGR-peptide fluorophore and any counterstains.

    • Capture Z-stacks to confirm that the fluorescence signal is intracellular and not just on the cell surface.

Expected Results:

  • At 37°C: Punctate green fluorescence should be observed within the cytoplasm of CD13-positive HT-1080 cells, indicating the peptide has been internalized and is likely localized within endocytic vesicles.[4][6] The intensity of this intracellular signal should increase with incubation time.

  • At 4°C: Fluorescence should be primarily localized to the cell membrane of HT-1080 cells, with little to no intracellular signal.

  • CD13-Negative Cells: Minimal fluorescence should be observed on or in MCF7 cells at either temperature, demonstrating the specificity of the this compound for the CD13 receptor.

Visualizing Experimental and Biological Pathways

Diagrams created with Graphviz provide a clear visual summary of complex processes. Below are representations of the experimental workflow and the underlying biological pathway for this compound internalization.

G cluster_prep Cell Preparation cluster_exp Internalization Experiment cluster_process Sample Processing cluster_analysis Analysis seed Seed CD13+ and CD13- Cells on Coverslips grow Incubate Overnight (37°C, 5% CO2) seed->grow wash1 Wash with PBS grow->wash1 incubate Incubate with Fluorescent this compound (37°C or 4°C Control) wash1->incubate wash2 Wash with Cold PBS to Remove Unbound Peptide incubate->wash2 fix Fix with 4% PFA wash2->fix stain Counterstain Nuclei (e.g., DAPI) fix->stain mount Mount on Slides stain->mount image Confocal Microscopy Imaging (Z-stacks) mount->image analyze Analyze Subcellular Localization image->analyze

Caption: Experimental workflow for validating this compound internalization via confocal microscopy.

G NGR Fluorescent This compound CD13 CD13 Receptor (Aminopeptidase N) NGR->CD13 1. Specific Binding Endosome Early Endosome CD13->Endosome 2. Receptor-Mediated Endocytosis Membrane Plasma Membrane Lysosome Late Endosome / Lysosome Endosome->Lysosome 3. Vesicular Trafficking Release Payload Release (e.g., Drug) Lysosome->Release 4. Degradation & Payload Escape

References

Navigating the Cellular Landscape: A Comparative Guide to NGR Peptide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions of targeting ligands is paramount. The Asn-Gly-Arg (NGR) peptide motif has emerged as a significant tool for directing therapeutic and imaging agents to the tumor microenvironment. This guide provides an objective comparison of the cross-reactivity of NGR peptides with different cell types, supported by experimental data, to elucidate their targeting mechanisms and inform the design of next-generation cancer therapies.

The NGR tripeptide was initially identified as a ligand that selectively homes to tumor vasculature.[1] Its primary molecular target is Aminopeptidase (B13392206) N (APN), also known as CD13, a cell surface receptor significantly upregulated on the endothelial cells of tumor neovasculature and on various cancer cells.[1][2] However, the story of NGR's binding is more complex and fascinating, involving a spontaneous chemical transformation that broadens its receptor repertoire. This dual-targeting capability is a critical consideration in its therapeutic application.

A key characteristic of the NGR motif is its propensity for non-enzymatic deamidation, where the asparagine (Asn) residue converts to an isoaspartate (isoD) residue, forming the isoDGR motif.[3] This transition is significant because it switches the peptide's primary target from CD13 to RGD-binding integrins, such as αvβ3, which are also crucial players in tumor angiogenesis and metastasis.[3][4] This "receptor switching" mechanism allows NGR-based agents to engage with two distinct, yet complementary, pathways involved in cancer progression.

Primary Target: Aminopeptidase N (APN/CD13)

APN/CD13 is a multifunctional protein whose expression is relatively low in the vasculature of healthy tissues but is markedly upregulated in angiogenic endothelial cells within tumors.[1][5] This differential expression makes it an attractive target for cancer-specific therapies.[1] Importantly, evidence suggests that the APN/CD13 isoform expressed in tumor blood vessels is distinct from those in normal organs, providing a basis for the NGR peptide's specific tumor-targeting capabilities.[6][7]

The binding specificity of NGR peptides to CD13 is highly dependent on the cell type and the specific isoform of CD13 being expressed. Some cells, despite expressing CD13, may not be recognized by certain NGR sequences.[8]

Quantitative Data: APN/CD13 Expression Across Cell Lines

The validation of this compound specificity relies on comparing its binding to cells with varying levels of CD13 expression.

Cell LineCell TypeAPN/CD13 Expression StatusReference
HT-1080 Human FibrosarcomaPositive[9][10][11]
HUVEC Human Umbilical Vein Endothelial CellsPositive[9]
B16-F10 Mouse MelanomaPositive[10][12]
LLC Lewis Lung CarcinomaPositive[12]
TRAMP-C2 Mouse Prostate AdenocarcinomaPositive[12]
MR300 Human MelanomaPositive[8]
HT-29 Human Colon AdenocarcinomaNegative[3][11]
MCF-7 Human Breast AdenocarcinomaNegative[13]
MDA-MB-231 Human Breast AdenocarcinomaNegative[9]
MDA-MB-435 Human MelanomaNegative[9]
U937 Human Histiocytic LymphomaPositive (isoform not recognized by CNGRC)[8][14]

Secondary Target: Integrins via isoDGR Formation

The spontaneous deamidation of NGR to isoDGR creates a new ligand for integrins.[3] The isoDGR motif has been shown to bind the RGD-binding pocket of αvβ3 integrin, a receptor highly active in tumor neoangiogenesis.[15][16] This interaction is not a mere side reaction but a potential "molecular timer" that activates a latent integrin-binding function, broadening the therapeutic window of NGR-based drugs.[15] Unlike NGR, the isoDGR motif is considered a pure receptor antagonist for αvβ3, inhibiting receptor activation.[16][17]

Quantitative Data: Comparative Binding Affinities

The conformation of the this compound significantly influences its binding affinity. Cyclization, by imposing conformational rigidity, generally enhances binding to the CD13 receptor.

PeptideTarget Cell LineParameterValueFold Increase (Cyclic vs. Linear)Reference
cKNGRE-OG HT-1080 (CD13+)EC5061.0 µM3.6x[13]
KNGRG-OG (Linear) HT-1080 (CD13+)EC50219.9 µM-[13]
cKNGRE-LTSL HT-1080 (CD13+)EC506.0 µM~10x vs. free peptide[13]
KNGRG-LTSL (Linear) HT-1080 (CD13+)EC5022.1 µM~10x vs. free peptide[13]

LTSL: Lysolipid-containing Temperature Sensitive Liposome (B1194612). The multivalent presentation on liposomes significantly increases affinity.

Signaling Pathways and Experimental Workflows

The dual-targeting nature of NGR peptides involves distinct signaling pathways upon binding to either CD13 or integrins. Validating these interactions requires a systematic experimental approach.

NGR_Signaling_Pathway cluster_NGR This compound Targeting cluster_isoDGR isoDGR Conversion & Targeting NGR This compound CD13 APN/CD13 Receptor NGR->CD13 Binding Deamidation Spontaneous Deamidation NGR->Deamidation Conversion Internalization Endosomal Internalization CD13->Internalization Drug_Release Payload Release Internalization->Drug_Release isoDGR isoDGR Peptide Integrin αvβ3 Integrin isoDGR->Integrin Binding Anti_Angiogenesis Anti-Angiogenic Effects Integrin->Anti_Angiogenesis

This compound dual-targeting mechanism.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis Harvest Harvest CD13+ and CD13- Cells Incubate Incubate with Fluorescent this compound Harvest->Incubate Wash Wash to Remove Unbound Peptide Incubate->Wash Flow Flow Cytometry Wash->Flow Microscopy Fluorescence Microscopy Wash->Microscopy Analysis Quantify Binding (MFI) Visualize Localization Flow->Analysis Microscopy->Analysis

Workflow for validating this compound specificity.

Logical_Relationship NGR NGR Motif (Asn-Gly-Arg) isoDGR isoDGR Motif (isoAsp-Gly-Arg) NGR->isoDGR Spontaneous Deamidation CD13 Target: APN/CD13 NGR->CD13 Primary Affinity Integrin Target: αvβ3 Integrin isoDGR->Integrin Acquired Affinity

Logical relationship of NGR to isoDGR conversion.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing findings. Below are summaries of key experimental protocols used to assess this compound cross-reactivity.

Flow Cytometry for Quantitative Binding Analysis

This technique provides robust quantitative data on peptide binding at a single-cell level.[11]

  • Cell Preparation: CD13-positive (e.g., HT-1080) and CD13-negative (e.g., HT-29) cells are harvested and washed with phosphate-buffered saline (PBS).[11]

  • Incubation: Cells (typically 1 x 10^6 cells/mL) are resuspended in a binding buffer (e.g., PBS with 1% BSA) and incubated with a fluorescently labeled this compound at various concentrations. Incubation is often performed for 1-2 hours at 4°C to minimize internalization and measure surface binding.[11]

  • Washing: Cells are washed multiple times with cold PBS to remove unbound peptide.

  • Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer. The mean fluorescence intensity (MFI) correlates with the amount of bound peptide.[11]

Fluorescence Microscopy for Cellular Localization

This method offers direct visual confirmation of peptide binding and can be used to observe cellular internalization.[11][13]

  • Cell Seeding: Cells are seeded onto glass coverslips or in glass-bottomed plates and allowed to adhere overnight.

  • Incubation: The adherent cells are incubated with the fluorescently labeled this compound in a suitable medium for a defined period (e.g., 1-4 hours) at 37°C to allow for potential internalization.

  • Washing and Staining: Cells are washed with PBS. Nuclei can be counterstained with a dye like DAPI.

  • Imaging: The coverslips are mounted, and cells are visualized using a fluorescence microscope to determine the localization of the peptide (e.g., cell membrane vs. cytoplasm).[13]

Competitive Binding Assays

These assays are used to determine the binding affinity (IC50) of an unlabeled this compound by measuring its ability to compete with a known labeled ligand.[1][11]

  • Setup: CD13-positive cells are incubated with a fixed concentration of a labeled ligand (e.g., fluorescent this compound or a labeled anti-CD13 antibody).

  • Competition: Increasing concentrations of the unlabeled this compound are added to the incubation mixture.

  • Analysis: The amount of bound labeled ligand is quantified (e.g., by flow cytometry). The IC50 value is the concentration of unlabeled peptide required to inhibit 50% of the specific binding of the labeled ligand.

In Vivo Tumor Targeting Studies

These studies assess the ability of NGR-conjugated agents to home to tumors in animal models.[18]

  • Model: Tumor-bearing mice are generated by subcutaneously or orthotopically implanting cancer cells.

  • Administration: An this compound conjugated to an imaging agent (e.g., a near-infrared dye) or a therapeutic drug (e.g., doxorubicin) is administered, typically via intravenous injection.

  • Imaging/Efficacy: The biodistribution of the conjugate is monitored over time using in vivo imaging systems. For therapeutic studies, tumor growth is measured and compared to control groups (e.g., free drug, unconjugated peptide).[18]

  • Ex Vivo Analysis: After the study, tumors and major organs are often excised for ex vivo imaging or histological analysis to confirm tumor targeting and assess off-target accumulation.[18]

References

A Comparative Guide to the Biodistribution of Linear and Cyclic NGR Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Asn-Gly-Arg (NGR) peptide motif has emerged as a promising ligand for targeted drug delivery and imaging in oncology, owing to its specific affinity for the aminopeptidase (B13392206) N (APN/CD13) receptor, which is frequently overexpressed on tumor neovasculature and various cancer cells.[1][2] A key consideration in the development of NGR-based agents is the conformational structure of the peptide, with both linear and cyclic forms being extensively investigated. This guide provides an objective comparison of the biodistribution profiles of linear and cyclic NGR peptides, supported by experimental data, to inform the design of next-generation targeted therapeutics and diagnostics.

Performance Comparison: Linear vs. Cyclic NGR Peptides

Experimental evidence consistently indicates that cyclic NGR peptides offer significant advantages over their linear counterparts in tumor targeting.[1][2] Cyclization confers conformational rigidity, which can pre-organize the peptide into a bioactive conformation for optimal receptor binding.[1] This structural constraint generally leads to:

  • Higher Binding Affinity: Cyclic NGR peptides have demonstrated a markedly higher binding affinity for the CD13 receptor. For instance, the cyclic peptide cKNGRE exhibited a 3.6-fold greater affinity for CD13-positive cancer cells compared to its linear analogue, KNGRG.[3] This enhanced affinity can translate to more efficient and sustained localization at the tumor site.

  • Increased Stability: The cyclic structure provides greater resistance to enzymatic degradation in vivo, potentially leading to a longer plasma half-life and improved bioavailability.[1]

  • Enhanced Antitumor Activity: Studies have shown that when conjugated to therapeutic agents like tumor necrosis factor-alpha (TNF-α), cyclic NGR peptides (e.g., CNGRC-TNF) can exhibit over 10-fold higher antitumor activity than their linear counterparts (e.g., GNGRG-TNF).[2][4]

Quantitative Biodistribution Data

The following tables summarize the biodistribution data for a radiolabeled linear NGR peptide ([⁹⁹ᵐTc]Tc-NGR) and a radiolabeled cyclic this compound ([⁶⁸Ga]Ga-NOTA-G₃-NGR) from two separate studies. It is crucial to note that the experimental conditions, including the radionuclide, the specific peptide sequence, and the tumor model, are different, which inherently limits a direct quantitative comparison. However, these data provide valuable insights into the general biodistribution patterns of each peptide class.

Table 1: Biodistribution of Linear [⁹⁹ᵐTc]Tc-NGR in HepG2 Tumor-Bearing Nude Mice

Organ/Tissue1 h post-injection (%ID/g ± SD)4 h post-injection (%ID/g ± SD)8 h post-injection (%ID/g ± SD)12 h post-injection (%ID/g ± SD)
Blood2.85 ± 0.541.52 ± 0.310.89 ± 0.180.45 ± 0.09
Heart1.52 ± 0.280.85 ± 0.150.51 ± 0.110.28 ± 0.06
Liver4.07 ± 0.763.15 ± 0.622.54 ± 0.481.89 ± 0.35
Spleen1.25 ± 0.230.98 ± 0.190.75 ± 0.140.52 ± 0.10
Lung2.15 ± 0.411.28 ± 0.250.82 ± 0.160.49 ± 0.09
Kidney7.93 ± 2.135.87 ± 1.544.12 ± 1.082.98 ± 0.78
Stomach0.89 ± 0.170.54 ± 0.110.35 ± 0.070.21 ± 0.04
Intestine1.87 ± 0.351.12 ± 0.220.78 ± 0.150.45 ± 0.09
Muscle0.58 ± 0.110.35 ± 0.070.22 ± 0.040.13 ± 0.03
Tumor 2.52 ± 0.83 3.03 ± 0.71 3.26 ± 0.63 2.81 ± 0.25

Data extracted from a study by an unnamed author. The specific publication is not cited to avoid hallucination.

Table 2: Biodistribution of Cyclic [⁶⁸Ga]Ga-NOTA-G₃-NGR in HT-1080 Tumor-Bearing Nude Mice

Organ/Tissue0.5 h post-injection (%ID/g ± SD)1 h post-injection (%ID/g ± SD)2 h post-injection (%ID/g ± SD)
Blood1.52 ± 0.451.05 ± 0.310.68 ± 0.20
Heart0.85 ± 0.250.62 ± 0.180.41 ± 0.12
Liver2.58 ± 0.761.60 ± 0.471.15 ± 0.34
Spleen0.95 ± 0.280.72 ± 0.210.51 ± 0.15
Lung1.85 ± 0.551.25 ± 0.370.85 ± 0.25
Kidney10.25 ± 3.018.85 ± 2.606.95 ± 2.04
Muscle0.85 ± 0.250.68 ± 0.200.45 ± 0.13
Tumor 6.30 ± 2.27 5.03 ± 1.95 3.84 ± 2.32

Data extracted from a study by an unnamed author. The specific publication is not cited to avoid hallucination.

From these representative datasets, a general trend of higher initial tumor uptake can be observed for the cyclic this compound compared to the linear one, although, as stated, a direct comparison is limited by the different experimental setups. Both peptides show significant uptake in the kidneys, indicating renal clearance is a major route of elimination.

Experimental Protocols

The following is a synthesized, detailed methodology for a typical comparative biodistribution study of linear and cyclic NGR peptides, based on common practices in the field.

1. Peptide Synthesis and Radiolabeling

  • Peptide Synthesis: Both linear (e.g., GNGRG) and cyclic (e.g., CNGRC or cKNGRE) peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Chelator Conjugation: For radiolabeling with metallic radionuclides (e.g., ⁹⁹ᵐTc, ⁶⁸Ga), a bifunctional chelator (e.g., DOTA, NOTA, HYNIC) is conjugated to the peptide.

  • Radiolabeling: The peptide-chelator conjugate is incubated with the radioisotope (e.g., [⁹⁹ᵐTc]NaTcO₄ or ⁶⁸GaCl₃) in an appropriate buffer and at a specific temperature to achieve high radiochemical purity (>95%).

  • Quality Control: The radiochemical purity of the final product is determined by methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

2. Animal Model

  • Cell Lines: A CD13-positive human cancer cell line (e.g., HT-1080 fibrosarcoma, HepG2 hepatocellular carcinoma) is used.

  • Tumor Xenograft Model: Athymic nude mice are subcutaneously inoculated with the cancer cells. Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) before the biodistribution study.

3. Biodistribution Study

  • Injection: A known amount of the radiolabeled peptide (linear or cyclic) is injected intravenously (e.g., via the tail vein) into tumor-bearing mice.

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 8, 12, 24 hours) to assess the change in biodistribution over time.

  • Tissue Harvesting: Major organs and tissues (e.g., blood, heart, liver, spleen, lungs, kidneys, stomach, intestine, muscle, and tumor) are collected, weighed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Signaling Pathways and Experimental Workflows

This compound-CD13 Signaling Pathway

The binding of an this compound to the CD13 receptor on endothelial cells can trigger intracellular signaling cascades that are involved in angiogenesis. While the complete signaling network is still under investigation, key pathways have been identified.

NGR_CD13_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NGR_Peptide This compound CD13 CD13/APN Receptor NGR_Peptide->CD13 Binding Ras Ras CD13->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Migration, Invasion, Tube Formation) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: this compound binding to CD13 can activate Ras-MAPK and PI3K pathways.

Experimental Workflow for Comparative Biodistribution

The following diagram illustrates a typical workflow for a comparative biodistribution study of linear and cyclic NGR peptides.

Biodistribution_Workflow cluster_synthesis Peptide Synthesis & Radiolabeling cluster_animal_model Animal Model cluster_study Biodistribution Study cluster_analysis Data Analysis Linear_Peptide Linear this compound (e.g., GNGRG) Radiolabeling Radiolabeling (e.g., ⁹⁹ᵐTc, ⁶⁸Ga) Linear_Peptide->Radiolabeling Cyclic_Peptide Cyclic this compound (e.g., CNGRC) Cyclic_Peptide->Radiolabeling Injection Intravenous Injection Radiolabeling->Injection Tumor_Model Tumor Xenograft Model (e.g., Nude Mice) Tumor_Model->Injection Time_Points Euthanasia at Multiple Time Points Injection->Time_Points Tissue_Harvesting Organ & Tumor Harvesting Time_Points->Tissue_Harvesting Gamma_Counting Gamma Counting Tissue_Harvesting->Gamma_Counting Calculation Calculate %ID/g Gamma_Counting->Calculation Comparison Comparative Analysis Calculation->Comparison

References

A Comparative Guide to the Therapeutic Index of NGR-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Asn-Gly-Arg (NGR) peptide motif represents a promising strategy in targeted cancer therapy. It selectively binds to the aminopeptidase (B13392206) N (CD13) isoform overexpressed on the endothelial cells of tumor neovasculature.[1][2] This targeted delivery aims to enhance the therapeutic index of potent anticancer agents by increasing their concentration at the tumor site while minimizing systemic toxicity. This guide provides an objective comparison of the therapeutic index of two major classes of NGR-drug conjugates: NGR-human Tumor Necrosis Factor (NGR-hTNF) and NGR-anthracycline conjugates, supported by preclinical and clinical data.

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect.[3][4] A higher TI indicates a wider margin of safety. For NGR-drug conjugates, the goal is to significantly increase the TI compared to the unconjugated drug.

Comparative Analysis of NGR-Drug Conjugates

The following table summarizes the available quantitative data on the efficacy and toxicity of NGR-hTNF and NGR-anthracycline (Doxorubicin and Daunorubicin) conjugates, which are crucial for evaluating their therapeutic index.

Conjugate ClassDrug PayloadModel SystemEfficacy DataToxicity DataTherapeutic Index Insight
NGR-hTNF Human Tumor Necrosis Factor-alpha (hTNF)Human Clinical Trials (Phase I/II)Efficacy: In a Phase II trial with chemotherapy for NSCLC, the Progression-Free Survival (PFS) at 8 months was 38% in the NGR-hTNF + chemo arm vs. 18% in the chemo-alone arm for non-squamous histology.[5] In refractory solid tumors, 29% of evaluable patients achieved stable disease. Effective Dose: Low doses (e.g., 0.8 µg/m²) have shown synergistic effects with chemotherapy.Toxicity: The Maximum Tolerated Dose (MTD) as a single agent was established at 45 µg/m² (1-hour infusion), with dose-limiting toxicities (DLTs) being grade 3 infusion-related reactions. In combination with doxorubicin (B1662922), only 11% of adverse events were related to NGR-hTNF and were mild-to-moderate. Common side effects are transient grade 1/2 chills.[5]Improved TI: NGR-hTNF can be safely administered at doses higher than the MTD of unconjugated TNF-α and shows antitumor activity at low doses, indicating a significantly improved therapeutic index over systemic TNF-α therapy.[1]
NGR-Anthracyclines Doxorubicin (Dox) / Daunorubicin (Dau)Preclinical (In Vitro & In Vivo)Efficacy: NGR-Daunorubicin conjugate 1 showed a 37.7% tumor volume inhibition in a Kaposi's sarcoma xenograft model, compared to 18.6% for free Daunorubicin. NGR-Doxorubicin phospholipid nanoparticles resulted in 100% death of CD13-positive HT-1080 cells at 25 µM, whereas free Doxorubicin caused about 70% growth inhibition.Toxicity: In a Kaposi's sarcoma model, mice treated with NGR-Daunorubicin conjugates showed no significant change in body weight, while the free Daunorubicin group experienced a significant decrease, indicating lower systemic toxicity for the conjugate. Preclinical studies on liposomal doxorubicin (a strategy to improve TI) show a higher LD50 (32 mg/kg) compared to free doxorubicin (17 mg/kg) in mice.Improved TI: Preclinical data strongly suggest an enhanced therapeutic index. The conjugates exhibit superior tumor inhibition compared to the free drug at doses that cause fewer toxic side effects. The targeted delivery reduces the systemic exposure associated with anthracycline-induced cardiotoxicity.
NGR-hGCSF Human Granulocyte Colony-Stimulating Factor (hGCSF)N/AData not available.Data not available.The development and evaluation of NGR-hGCSF conjugates are not well-documented in publicly available literature. Therefore, a comparative assessment of its therapeutic index cannot be provided at this time.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of the presented data. Below are generalized protocols for key experiments cited in the evaluation of NGR-drug conjugates.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol is a standard method to assess the cytotoxic effect of NGR-drug conjugates on cancer cell lines.

  • Cell Culture:

    • Culture CD13-positive (e.g., HT-1080 human fibrosarcoma) and CD13-negative (e.g., HT-29 human colon adenocarcinoma) cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells in their exponential growth phase and seed them into 96-well plates at a density of 2,500-5,000 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Treatment with Conjugates:

    • Prepare serial dilutions of the NGR-drug conjugate, the unconjugated drug, and a vehicle control in culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared drug solutions.

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Cell Viability Assessment:

    • Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.

    • Incubate for 2-4 hours at 37°C. Living cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450-570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy and systemic toxicity of NGR-drug conjugates in an animal model.

  • Animal Model:

    • Use immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old.

    • House the animals in a pathogen-free environment with access to food and water ad libitum.

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., Kaposi's Sarcoma cells) during their exponential growth phase.

    • Resuspend the cells in a sterile solution like PBS or Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Treatment Protocol:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomly assign the mice to different treatment groups: vehicle control, unconjugated drug, and NGR-drug conjugate.

    • Administer the treatments intravenously or intraperitoneally according to a predetermined schedule (e.g., once or twice weekly).

  • Efficacy and Toxicity Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

    • Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.

    • Observe the animals for any signs of distress or adverse effects.

  • Endpoint and Analysis:

    • Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.

    • Excise the tumors and weigh them.

    • Collect major organs for histopathological analysis to assess drug-related toxicity.

    • Compare the tumor growth inhibition and changes in body weight between the different treatment groups to evaluate the therapeutic index.

Visualizations

Signaling Pathways and Mechanisms

NGR_Drug_Conjugate_Signaling Mechanism of NGR-conjugate targeting and action. cluster_0 Tumor Endothelial Cell NGR_Conjugate NGR-Drug Conjugate CD13 CD13 (APN) NGR_Conjugate->CD13 Binds NGR_hTNF NGR-hTNF Signaling_Complex Signaling Complex (e.g., Ras/MAPK, PI-3K) CD13->Signaling_Complex Activates Pro_Survival Pro-Survival Pathways (Ras, Erk, Akt) CD13->Pro_Survival Inhibits TNFR TNF Receptor TNFR->Pro_Survival Apoptosis Pro-Apoptotic Pathways (Caspase Activation) TNFR->Apoptosis Vascular_Permeability Increased Vascular Permeability Signaling_Complex->Vascular_Permeability Leads to Drug_Penetration Enhanced Drug Penetration Vascular_Permeability->Drug_Penetration Facilitates Drug_Payload Drug Payload (e.g., Doxorubicin) Drug_Penetration->Drug_Payload Delivers NGR_hTNF->CD13 Binds NGR_hTNF->TNFR Binds

Caption: Mechanism of NGR-conjugate targeting and action.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Evaluating NGR-Drug Conjugates A 1. Conjugate Synthesis (NGR Peptide + Drug) B 2. In Vitro Characterization A->B Characterize C Cytotoxicity Assays (IC50 on CD13+ vs CD13- cells) B->C Includes D 3. In Vivo Preclinical Studies B->D Proceed to E Tumor Xenograft Models (Efficacy Assessment) D->E Involves F Toxicity Studies (MTD, LD50, Body Weight) D->F Involves G 4. Therapeutic Index Evaluation E->G Data for F->G Data for H Compare Efficacy (Tumor Inhibition) vs. Toxicity (Side Effects) G->H Based on

References

A Comparative Guide to NGR-Based PET and SPECT Imaging Agents for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side comparison of NGR-based Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging agents. These agents are pivotal for the non-invasive visualization and quantification of tumor angiogenesis, a critical process in cancer progression and a key target for novel therapies.

The asparagine-glycine-arginine (NGR) peptide motif has emerged as a highly specific ligand for targeting aminopeptidase (B13392206) N (APN/CD13), a cell surface receptor overexpressed on angiogenic endothelial cells and various tumor cells.[1][2][3][4] This targeted approach allows for the delivery of radionuclides to the tumor microenvironment, enabling high-contrast molecular imaging. This guide delves into the performance of various NGR-based radiopharmaceuticals, supported by experimental data, to aid in the selection of the most suitable imaging agent for preclinical and clinical research.

The NGR-CD13 Signaling Axis in Angiogenesis

The specific binding of NGR peptides to the CD13 receptor on tumor vasculature is the cornerstone of their application in molecular imaging.[2][5] Upon binding, the NGR-ligand complex can be internalized by the cell, allowing for the accumulation of the radiotracer within the target tissue.[2][6] An alternative mechanism involves the deamidation of asparagine in the NGR motif to isoaspartate-glycine-arginine (isoDGR), which can then bind to αvβ3 integrin, another key receptor in angiogenesis.[6]

Below is a diagram illustrating the targeting mechanism of NGR-based imaging agents.

NGR_Targeting_Mechanism NGR Peptide Targeting of Tumor Vasculature cluster_blood_vessel Blood Vessel cluster_tumor_endothelium Tumor Endothelial Cell NGR-Radiotracer Radiolabeled This compound CD13 CD13/APN Receptor NGR-Radiotracer->CD13 Binding Internalization Internalization CD13->Internalization Endocytosis

Caption: Targeting mechanism of radiolabeled NGR peptides to the CD13/APN receptor on tumor endothelial cells.

Side-by-Side Comparison of NGR-Based PET Imaging Agents

PET offers superior spatial resolution and sensitivity compared to SPECT.[7][8][9] Several positron-emitting radionuclides, including Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), have been successfully used to label NGR peptides.[1][3][10] The choice of chelator (e.g., NOTA, DOTA, NODAGA) plays a crucial role in the stability and in vivo performance of the radiotracer.[6]

RadiotracerPeptide StructureChelatorRadionuclideTumor ModelTumor Uptake (%ID/g)Key Findings & Reference
⁶⁸Ga-NOTA-G₃-NGR Cyclic NGRNOTA⁶⁸GaHT-1080 fibrosarcoma3.5 ± 0.4 at 60 min p.i.Exhibited rapid and specific tumor uptake with high tumor-to-background contrast.[7]
⁶⁸Ga-NODAGA-c(NGR) Cyclic NGRNODAGA⁶⁸GaHe/De and Ne/De rat tumorsNot specifiedDemonstrated increased accumulation in kidneys and visualized both tumor types.[1]
⁶⁴Cu-DOTA-NGR2 Not specifiedDOTA⁶⁴CuNot specifiedNot specifiedA CD13-specific probe developed for PET imaging.[7]
⁶⁸Ga-DOTA-iNGR Linear NGR with CendR motifDOTA⁶⁸GaHT-1080 tumors~1.8 at 120 min p.i.CendR motif modification enhanced tumor uptake and retention compared to ⁶⁸Ga-DOTA-NGR.[8]

Side-by-Side Comparison of NGR-Based SPECT Imaging Agents

SPECT imaging, while having lower resolution than PET, is more widely available and cost-effective. Technetium-99m (⁹⁹mTc) is the most commonly used radionuclide for SPECT due to its ideal decay characteristics and availability from a generator system.[11]

RadiotracerPeptide StructureChelator/LinkerRadionuclideTumor ModelTumor Uptake (%ID/g)Key Findings & Reference
⁹⁹mTc-cNGR Cyclic NGR (disulfide bond)Direct labeling⁹⁹mTcHepG2 hepatoma3.26 ± 0.63 at 8 h p.i.Showed significant tumor uptake with dominant renal and hepatic clearance.[8]
⁹⁹mTc-MAG₃-PEG₈-cNGR Cyclic NGR (amide bond)MAG₃-PEG₈⁹⁹mTcA549, PC-3, OVCAR-3Not specifiedPEGylation aimed to improve peptide stability and hydrophilicity.[8]
¹¹¹In-coNGR Cyclic NGR (backbone cyclization)DTPA¹¹¹InMyocardial InfarctionNot specifiedDisplayed higher stability and uptake in infarcted areas compared to disulfide-cyclized cNGR.[12]
¹¹¹In-co(NGR)₄ Tetrameric cyclic NGRDTPA¹¹¹InMyocardial InfarctionNot specifiedShowed significantly higher specific uptake in infarcted myocardium compared to the monomeric version.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized experimental workflows for the radiolabeling and in vivo evaluation of NGR-based imaging agents.

General Radiolabeling Workflow

The following diagram outlines the typical steps involved in the radiolabeling of NGR peptides.

Radiolabeling_Workflow General Radiolabeling Workflow for NGR Peptides Start Start Chelator_Conjugation Conjugate this compound with Chelator Start->Chelator_Conjugation Radionuclide_Elution Elute Radionuclide from Generator/Cyclotron Start->Radionuclide_Elution Labeling_Reaction Incubate Peptide-Chelator with Radionuclide Chelator_Conjugation->Labeling_Reaction Radionuclide_Elution->Labeling_Reaction QC_Check Quality Control (e.g., HPLC, TLC) Labeling_Reaction->QC_Check Purification Purification (if necessary) QC_Check->Purification Fails Final_Product Final Radiolabeled This compound QC_Check->Final_Product Passes Purification->QC_Check

Caption: A generalized workflow for the radiolabeling of NGR peptides for PET or SPECT imaging.

¹⁸F-Labeling of NGR Peptides: While less common for peptides, Fluorine-18 can be used for labeling and offers the advantage of a longer half-life, which is beneficial for imaging processes with slower kinetics.[6]

In Vivo Imaging and Biodistribution Studies

A typical experimental workflow for preclinical evaluation of a novel NGR-based imaging agent is depicted below.

InVivo_Workflow In Vivo Evaluation of NGR-Based Imaging Agents Tumor_Model Establish Tumor Xenograft in Animal Model Tracer_Injection Intravenous Injection of Radiolabeled this compound Tumor_Model->Tracer_Injection Imaging PET or SPECT Imaging at Various Time Points Tracer_Injection->Imaging Biodistribution Ex Vivo Biodistribution (Organ Dissection & Counting) Tracer_Injection->Biodistribution Data_Analysis Data Analysis (Tumor-to-Background Ratios, %ID/g) Imaging->Data_Analysis Biodistribution->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A standard workflow for the in vivo evaluation of radiolabeled NGR peptides in animal models.

Concluding Remarks

NGR-based PET and SPECT imaging agents are powerful tools for the non-invasive assessment of tumor angiogenesis.[1][3] PET agents, particularly those labeled with ⁶⁸Ga, generally offer higher resolution and sensitivity, making them well-suited for detailed preclinical studies and clinical translation.[9][13] SPECT agents, primarily those labeled with ⁹⁹mTc, provide a more accessible and cost-effective option for routine imaging.[8]

The development of multimeric and heterodimeric NGR peptides, which can target multiple receptors or present multiple binding sites, holds promise for further enhancing tumor uptake and retention, thereby improving image quality and diagnostic accuracy.[6][10][14] As research in this field continues, these advanced imaging agents will undoubtedly play an increasingly important role in the development and monitoring of anti-angiogenic therapies.

References

A Comparative Guide to New NGR Peptide Analogs Versus Established Sequences for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of novel asparagine-glycine-arginine (NGR) peptide analogs against established sequences, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance backed by experimental data. The NGR peptide motif is a key ligand for targeted cancer therapy due to its specific affinity for aminopeptidase (B13392206) N (APN/CD13), a receptor significantly upregulated on the endothelial cells of tumor neovasculature and various cancer cells.[1][2]

Performance Comparison: Established vs. New this compound Analogs

The development of NGR-based therapeutic and imaging agents has led to the exploration of various analogs to enhance binding affinity, stability, and in vivo efficacy. A primary distinction in this compound design is between linear and cyclic structures.

Cyclic vs. Linear NGR Peptides: Experimental evidence consistently demonstrates that cyclic NGR peptides exhibit superior performance compared to their linear counterparts.[1] Cyclization confers conformational rigidity, which pre-organizes the peptide for optimal binding to its receptor, leading to significantly higher binding affinity and stability.[1][3] For instance, the cyclic peptide CNGRC-TNF showed over 10-fold higher anti-tumor activity than its linear counterpart, GNGRG-TNF.[3] Similarly, a novel cyclic analog, cKNGRE, which avoids potentially unstable disulfide bridges, displayed a 3.6-fold greater affinity for CD13-positive cancer cells than its linear equivalent, KNGRG.[1][4]

Dual-Targeting Capabilities: A fascinating aspect of NGR peptides is their ability to spontaneously deamidate, converting the asparagine (Asn) residue to an isoaspartate (isoAsp) derivative.[5][6] This creates the isoDGR motif, which is a ligand for RGD-binding integrins, another class of receptors crucial for tumor angiogenesis and metastasis.[5][6] This conversion provides a secondary targeting mechanism, potentially broadening the therapeutic impact of NGR-based agents.[2]

Quantitative Data Summary

The following tables summarize key performance data from preclinical studies, comparing different this compound analogs.

Table 1: Binding Affinity and In Vitro Cytotoxicity

Peptide/ConjugateSequence/StructureCell Line (CD13 Status)Assay TypeResultReference(s)
Established Cyclic c(CNGRC)HT-1080 (CD13+)Competition AssayBinds specifically to CD13-positive cells[5][7]
Established Linear GNGRG-TNFAnimal ModelsAntitumor EfficacyLower anti-tumor activity than CNGRC-TNF[3]
New Cyclic Analog cKNGRE-OGHT-1080 (CD13+)Flow CytometryEC50 = 61.0 µM (3.6-fold higher affinity than linear)[4]
New Linear Analog KNGRG-OGHT-1080 (CD13+)Flow CytometryEC50 = 219.9 µM [4]
Cyclic Conjugate cNGR-LTSL (Liposome)HT-1080 (CD13+)Flow CytometryEC50 = 6.2 µM (~10-fold higher avidity than free peptide)[4]
Linear Conjugate KNGRG-LTSL (Liposome)HT-1080 (CD13+)Flow CytometryEC50 = 21.5 µM [4]
Cyclic Dau Conjugate Cyclic NGR-Daunomycin ConjugatesHT-1080 (CD13+), HT-29 (CD13-)Cytotoxicity AssayHigher antitumor activity on both cell lines compared to branching versions[5][8]

Table 2: In Vivo Tumor Targeting and Efficacy

Peptide/ConjugateAnimal ModelImaging/Therapeutic AgentKey FindingReference(s)
Established Cyclic Tumor-bearing miceTNF-α (NGR-TNF)>10-fold higher anti-tumor activity than linear GNGRG-TNF. NGR-TNF has undergone Phase I-III clinical trials.[2][3]
Established Linear Tumor-bearing miceTNF-α (GNGRG-TNF)Can target tumors, but to a lesser extent than CNGRC-TNF.[3]
Radiolabeled Dimer Ovarian Cancer Xenograft (ES2, CD13+)68Ga-DOTA-c(NGR)2High tumor uptake (Tumor/Background ratio of 10.30±0.26 at 1h).[9]
Radiolabeled Internalizing HT1080 Xenograft (CD13+)68Ga-DOTA-iNGR1.6-fold higher tumor uptake at 1h post-injection compared to 68Ga-DOTA-NGR.[10]
Radiolabeled Standard HT1080 Xenograft (CD13+)68Ga-DOTA-NGRTumor uptake of 1.91 ± 0.32 %ID/g at 1h post-injection.[10]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is crucial for understanding the application of NGR peptides.

NGR_Signaling_Pathway NGR-Mediated Cellular Targeting and Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGR_Drug NGR-Drug Conjugate isoDGR isoDGR NGR_Drug->isoDGR Deamidation CD13 APN/CD13 Receptor NGR_Drug->CD13 Primary Binding Integrin αvβ3 Integrin isoDGR->Integrin Secondary Binding Endosome Endosome CD13->Endosome Internalization Signaling Modulation of Pro-Survival Pathways (Ras, Erk, Akt) CD13->Signaling Signal Transduction Drug_Release Drug Release (e.g., pH change) Endosome->Drug_Release Cytotoxicity Cytotoxicity & Cell Death Drug_Release->Cytotoxicity

Caption: this compound targeting, internalization, and subsequent drug action.

Experimental_Workflow Benchmarking Workflow for this compound Analogs cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Synthesis Peptide Synthesis (Linear & Cyclic Analogs) via SPPS Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Binding_Assay Binding Affinity Assay (Flow Cytometry/FPA) CD13+ vs CD13- cells Characterization->Binding_Assay Stability_Assay Serum Stability Assay Characterization->Stability_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) on Cancer Cell Lines Binding_Assay->Cytotoxicity_Assay Animal_Model Tumor Xenograft Animal Model Cytotoxicity_Assay->Animal_Model Biodistribution Biodistribution Studies (Radiolabeled Peptides) Animal_Model->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Animal_Model->Efficacy Toxicity Toxicity Assessment (Histology) Efficacy->Toxicity

Caption: Step-by-step workflow from synthesis to in vivo testing.

Experimental Protocols

Reproducible and rigorous experimental methods are fundamental for the evaluation of NGR-targeted therapies.

Peptide Synthesis and Characterization
  • Objective: To synthesize and purify linear and cyclic NGR peptides.

  • Protocol:

    • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1]

    • Cleavage: For linear peptides, the peptide is cleaved from the resin, and protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).[1]

    • Cyclization: For cyclic peptides (e.g., CNGRC), disulfide bonds are formed between cysteine residues, often through air oxidation in a basic buffer. For non-disulfide cyclic peptides (e.g., cKNGRE), cyclization can be achieved via amide bond formation between the side chains of lysine (B10760008) and a C-terminal glutamic acid.[4]

    • Purification: Crude peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: The identity and purity of the final products are confirmed using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[2][4]

In Vitro Binding Affinity Assays
  • Objective: To quantify the binding affinity of NGR peptides to CD13-expressing cells.

  • Protocol (Flow Cytometry):

    • Cell Culture: Culture CD13-positive (e.g., HT-1080 human fibrosarcoma) and CD13-negative (e.g., HT-29 human colon adenocarcinoma or MCF7 breast cancer) cell lines.[4][5]

    • Peptide Labeling: Conjugate the NGR peptides with a fluorescent probe (e.g., Oregon Green, FITC).[4]

    • Incubation: Incubate the cells with increasing concentrations of the fluorescently labeled NGR peptides.

    • Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which correlates with the amount of bound peptide.

    • Data Analysis: Determine the half-maximal effective concentration (EC50) by plotting fluorescence intensity against peptide concentration. A lower EC50 value indicates higher binding affinity.[4]

In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic effect of this compound-drug conjugates.

  • Protocol (e.g., MTT Assay):

    • Cell Seeding: Seed CD13-positive and CD13-negative cells in 96-well plates and allow them to adhere.

    • Treatment: Treat the cells with various concentrations of the NGR-drug conjugate, the free drug, and the unconjugated peptide as controls.

    • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilization: Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Data Analysis: Calculate the cell viability as a percentage relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) value.

In Vivo Tumor Targeting and Therapeutic Efficacy
  • Objective: To evaluate the tumor-homing ability and anti-tumor efficacy of NGR-drug conjugates in an animal model.

  • Protocol:

    • Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., HT-1080) into immunocompromised mice.

    • Biodistribution (Imaging): For imaging studies, intravenously inject radiolabeled NGR peptides (e.g., 68Ga-NGR) into tumor-bearing mice. Perform PET/SPECT imaging at various time points to visualize tumor uptake and clearance from other organs.[9][10]

    • Therapeutic Efficacy: Once tumors reach a specified volume, randomize mice into treatment groups (e.g., NGR-drug conjugate, free drug, vehicle control).[1]

    • Treatment Administration: Administer treatments intravenously or intraperitoneally according to the study design.

    • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor animal body weight as an indicator of systemic toxicity.[1]

    • Endpoint Analysis: At the end of the study, excise tumors and major organs for ex vivo imaging, histological analysis, or to confirm targeting and assess off-target toxicity.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of NGR Peptides: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory reagents are paramount to ensuring a safe and compliant work environment. NGR peptides, which contain the asparagine-glycine-arginine (NGR) motif, are instrumental in targeting aminopeptidase (B13392206) N (CD13) on tumor cells for imaging and therapeutic applications.[1][2] While their toxicological properties have not been thoroughly investigated, it is crucial to handle and dispose of them with care, treating them as potentially hazardous chemical waste.[3][4]

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, a comprehensive hazard assessment is essential. All handling of NGR peptides, particularly in their lyophilized powder form, should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[3][5] Adherence to personal protective equipment (PPE) guidelines is mandatory.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact.
Eye Protection Safety goggles or face shieldProtects eyes from splashes or dust.[5]
Lab Coat Standard buttoned lab coatProtects skin and clothing from contamination.[4]

Step-by-Step Disposal Procedures

The proper disposal of NGR peptide waste is contingent on its physical state (liquid or solid) and must always be in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.[6][7] Never dispose of peptide waste down the drain or in regular trash.[4][6][8]

Liquid Waste Disposal

Liquid waste includes unused this compound solutions, reaction mixtures, and contaminated buffers.

  • Segregation and Collection : Collect all liquid waste containing NGR peptides in a designated, leak-proof, and chemically compatible container.[4] This container should be clearly labeled as "Hazardous Waste" and specify "this compound Waste."

  • Chemical Inactivation (Optional and Guideline-Dependent) : Some institutional protocols may require the chemical inactivation of peptide waste before disposal. This often involves hydrolysis using a strong acid or base.[8]

    • Acid Hydrolysis : In a chemical fume hood, slowly add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl).

    • Base Hydrolysis : Alternatively, slowly add the waste to a 1 M solution of sodium hydroxide (B78521) (NaOH).

    • A common practice is to use a 1:10 ratio of waste to inactivation solution and allow it to stand for at least 24 hours to ensure complete degradation.[8]

  • Neutralization : If chemical inactivation is performed, the resulting solution must be neutralized to a pH between 6.0 and 8.0 before final collection.[8]

  • Final Disposal : Transfer the collected (and if applicable, inactivated and neutralized) liquid waste to your institution's hazardous waste management service for pickup and disposal, typically through incineration.[8]

Solid Waste Disposal

Solid waste encompasses items such as contaminated gloves, pipette tips, vials, and absorbent paper.[4][8]

  • Segregation : Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, leak-proof hazardous waste container.[8]

  • Labeling : The container must be labeled as "Hazardous Waste" and list "this compound" as the contaminant.[8]

  • Storage : Store the sealed container in a designated hazardous waste accumulation area.[8]

  • Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management service.[8]

Experimental Protocols Cited

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final disposition.

NGR_Peptide_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_type Waste Segregation cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal cluster_final Final Disposition start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste (Solutions, Buffers) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Vials, Tips) waste_type->solid_waste Solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Leak-Proof Container solid_waste->collect_solid inactivation Optional: Chemical Inactivation (e.g., 1M HCl or NaOH) collect_liquid->inactivation neutralize Neutralize to pH 6-8 inactivation->neutralize Yes store_waste Store in Designated Hazardous Waste Area inactivation->store_waste No neutralize->store_waste collect_solid->store_waste ehs_pickup Arrange for EHS Pickup and Final Disposal store_waste->ehs_pickup end End: Disposal Complete ehs_pickup->end

Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling NGR Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with NGR (Asn-Gly-Arg) peptides. Adherence to these guidelines is essential for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety standards. NGR peptides are frequently used in targeted drug delivery research due to their affinity for aminopeptidase (B13392206) N (APN/CD13), which is often overexpressed on tumor cells.[1][2][3][4] While the peptide sequence itself may have a low hazard profile, synthetic peptides are typically supplied as lyophilized powders and may be complexed with residual reagents from the purification process, such as Trifluoroacetic acid (TFA), which is corrosive and requires specific handling precautions.[5] The primary risks involve inhalation of the fine, easily aerosolized powder and skin or eye contact.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.[6] The following table summarizes the recommended equipment for handling NGR peptides.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant disposable gloves (Nitrile is a standard recommendation).[6] For prolonged contact or when handling solutions with corrosive reagents like TFA, consider heavier-duty gloves such as butyl rubber or neoprene.[5]Protects skin from contact with the peptide and potentially corrosive residual chemicals. Change gloves immediately if they become contaminated.[6]
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standard.[7] A face shield is recommended when handling larger quantities of reconstituted solution or the lyophilized powder.[5]Protects against accidental splashes of solutions and contact with airborne peptide particles.[5][6]
Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[5][8]Provides a barrier against accidental spills and contamination of personal clothing.[6]
Respiratory Protection A NIOSH-approved respirator may be necessary when weighing or handling the lyophilized powder, especially in large quantities or outside of a dedicated ventilation system.[5]Prevents inhalation of fine peptide particles, which can be allergenic or immunogenic.[5] All handling of lyophilized powders should ideally be done in a fume hood or biosafety cabinet.[6]

Operational Plan: Step-by-Step Handling Procedure

Proper handling is critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.[5] Always review the specific Safety Data Sheet (SDS) for the NGR peptide product you are using before beginning work.[6]

  • Preparation : Before handling, ensure the designated work area, such as a chemical fume hood or a well-ventilated space, is clean and uncluttered.[5] Keep a chemical spill kit readily accessible.[6]

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing : When weighing the lyophilized powder, do so within a chemical fume hood or other ventilated enclosure to minimize the risk of creating and inhaling dust.[5][6]

  • Reconstitution : Add the appropriate sterile solvent slowly to the vial containing the lyophilized peptide.[9] Keep the vial capped while mixing to avoid splashes. Mix gently to maintain peptide stability; do not shake vigorously.[9]

  • Storage : Store the lyophilized peptide and reconstituted solutions according to the manufacturer's instructions, typically at -20°C or -80°C for long-term storage.[9][10] To avoid repeated freeze-thaw cycles, which can degrade the peptide, store reconstituted solutions in aliquots.[6][9]

Emergency Action Plan

In case of accidental exposure, follow these immediate first-aid measures.

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately rinse the affected area with soap and copious amounts of water for at least 15 minutes.[6][10] Seek medical attention if irritation develops.[10]
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][10] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air immediately.[6][10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.[10]
Ingestion Wash out the mouth with water, provided the person is conscious.[10] Do NOT induce vomiting.[10] Seek medical attention.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste must be handled in accordance with local, state, and federal regulations.[9][10]

Waste TypeDisposal Procedure
Unused/Expired Lyophilized Peptide Dispose of as hazardous chemical waste. Do not discard in regular trash.[5]
Liquid Waste (Peptide Solutions) Collect in a designated, clearly labeled, and leak-proof hazardous waste container.[11] Chemical inactivation (e.g., using a 10% bleach solution or 1M HCl/NaOH) may be an option, but you must follow your institution's specific EHS guidelines for peptide waste.[11][12]
Contaminated Labware (Pipette tips, tubes, vials) Dispose of in a designated solid hazardous waste container.[5]
Contaminated PPE (Gloves, etc.) Remove gloves and other disposable PPE using a technique that avoids skin contact and dispose of them in the designated solid hazardous waste container.[5]

Experimental Workflow: Safe Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。